1-(4-FLUORO-PHENYL)-2-PYRIMIDIN-4-YL-ETHANONE
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-pyrimidin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O/c13-10-3-1-9(2-4-10)12(16)7-11-5-6-14-8-15-11/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWCSKPHAXGFSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC2=NC=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471355 | |
| Record name | 1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36827-98-2 | |
| Record name | 1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethanone (CAS No. 36827-98-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-fluorophenyl)-2-(pyrimidin-4-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry. The presence of the fluorophenyl and pyrimidine moieties suggests its potential as a scaffold in the design of targeted therapeutics, particularly in oncology. This document details the compound's physicochemical properties, outlines a probable synthetic route, and discusses its potential applications in drug discovery, with a focus on its role as a potential kinase inhibitor. The CAS number for this compound is 36827-98-2.[1][2]
Introduction: The Significance of Fluorinated Pyrimidines in Drug Discovery
The incorporation of a fluorine atom into a drug candidate's molecular structure can significantly enhance its pharmacological profile. This is often attributed to fluorine's high electronegativity, which can modulate the acidity or basicity of nearby functional groups, and its ability to form strong bonds with carbon, thereby increasing metabolic stability. When combined with a pyrimidine ring, a privileged scaffold in many biologically active molecules, the resulting fluorinated pyrimidine derivatives become attractive candidates for drug discovery programs. These compounds have shown potential in the development of anticancer agents, antivirals, and other therapeutics. 1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethanone emerges as a key intermediate and a potential pharmacophore in the exploration of new chemical entities within this class.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 1-(4-fluorophenyl)-2-(pyrimidin-4-yl)ethanone are summarized in the table below.
| Property | Value | Source |
| CAS Number | 36827-98-2 | [1][2][3] |
| Molecular Formula | C₁₂H₉FN₂O | [4] |
| Molecular Weight | 216.21 g/mol | [4] |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in organic solvents such as DMSO and methanol | Inferred |
| Storage | Recommended storage at 2-8°C | [3] |
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis would likely proceed via the reaction of 2-chloro-1-(4-fluorophenyl)ethanone with a suitable pyrimidine precursor in the presence of a base.
Caption: Proposed synthesis of 1-(4-fluorophenyl)-2-(pyrimidin-4-yl)ethanone.
Step-by-Step Experimental Protocol (Hypothetical)
-
Preparation of Pyrimidine Anion: To a solution of pyrimidine in anhydrous dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0°C under an inert atmosphere.
-
Reaction: Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the pyrimidine anion.
-
Addition of Ketone: Slowly add a solution of 2-chloro-1-(4-fluorophenyl)ethanone in anhydrous DMF to the reaction mixture.
-
Reaction Progression: Allow the reaction to proceed at room temperature for several hours, monitoring its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Characterization
The synthesized compound would be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the molecular structure. The proton NMR is expected to show characteristic signals for the aromatic protons of the fluorophenyl and pyrimidine rings, as well as a singlet for the methylene protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic absorption band for the carbonyl group.
Applications in Drug Discovery and Medicinal Chemistry
The 1-(4-fluorophenyl)-2-(pyrimidin-4-yl)ethanone scaffold holds considerable promise in the field of drug discovery, particularly in the development of kinase inhibitors. The pyrimidine ring is a well-established hinge-binding motif in many kinase inhibitors, while the fluorophenyl group can engage in favorable interactions within the ATP-binding pocket of various kinases.
Potential as a Kinase Inhibitor
Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The structural features of 1-(4-fluorophenyl)-2-(pyrimidin-4-yl)ethanone make it an attractive starting point for the design of inhibitors targeting kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Cyclin-Dependent Kinases (CDKs).[2][6][7]
Caption: Potential mechanism of action as a kinase inhibitor in a signaling pathway.
Structure-Activity Relationship (SAR) Studies
1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethanone serves as a valuable template for structure-activity relationship (SAR) studies. By systematically modifying the fluorophenyl and pyrimidine rings, as well as the ketone linker, researchers can optimize the compound's potency, selectivity, and pharmacokinetic properties. For instance, the introduction of different substituents on the pyrimidine ring could enhance interactions with the hinge region of a target kinase, while modifications to the fluorophenyl ring could improve binding affinity and cellular permeability.
Conclusion and Future Perspectives
1-(4-fluorophenyl)-2-(pyrimidin-4-yl)ethanone is a compound with significant potential in medicinal chemistry and drug discovery. Its structural features make it a promising scaffold for the development of novel kinase inhibitors and other targeted therapeutics. Further research is warranted to fully elucidate its biological activity, mechanism of action, and therapeutic potential. The synthesis and biological evaluation of a library of derivatives based on this core structure could lead to the identification of potent and selective drug candidates for the treatment of cancer and other diseases.
References
-
Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 59(12), 5650-5660. [Link]
-
Liu, X., et al. (2011). 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2036. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethanone. PubChem Compound Database. Retrieved from [Link]
-
Liu, X., et al. (2011). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2035. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(4-Bromophenyl)-2-(2-fluoropyridin-4-yl)ethanone. PubChem Compound Database. Retrieved from [Link]
-
Al-Said, M. S., et al. (2009). Synthesis of 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-one as analgesic and anti-inflammatory agents. Archiv der Pharmazie, 342(7), 403-409. [Link]
-
Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(5), 1085. [Link]
-
Song, M., et al. (2020). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 8, 589. [Link]
-
Ghorab, M. M., et al. (2012). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Molecules, 17(11), 13642-13655. [Link]
-
Al-Ostoot, F. H., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(13), 5109. [Link]
-
Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]
-
Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]
-
Patel, D., et al. (2021). Discovery of a Potent and Selective PI3Kδ Inhibitor ( S)-2,4-Diamino-6-((1-(7-fluoro-1-(4-fluorophenyl)-4-oxo-3-phenyl-4 H-quinolizin-2-yl)ethyl)amino)pyrimidine-5-carbonitrile with Improved Pharmacokinetic Profile and Superior Efficacy in Hematological Cancer Models. Journal of Medicinal Chemistry, 64(23), 14700-14723. [Link]
-
Wang, Y., et al. (2020). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Molecules, 25(19), 4539. [Link]
-
El-Sayed, N. N. E., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2389142. [Link]
-
SpectraBase. (n.d.). 2-(3-Fluorophenyl)-1-(4-morpholinyl)ethanone. Retrieved from [Link]
Sources
- 1. 1-(4-FLUORO-PHENYL)-2-PYRIMIDIN-4-YL-ETHANONE - Safety Data Sheet [chemicalbook.com]
- 2. This compound | 36827-98-2 [amp.chemicalbook.com]
- 3. 36827-98-2|1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethanone|BLD Pharm [bldpharm.com]
- 4. 1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethanone | C12H9FN2O | CID 11736054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-(4-Fluorophenyl)-2-pyrimidin-4-yl-ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential significance of the heterocyclic ketone, 1-(4-fluorophenyl)-2-pyrimidin-4-yl-ethanone. This document is intended to serve as a valuable resource for researchers engaged in medicinal chemistry, drug discovery, and synthetic organic chemistry, offering insights into the nuanced characteristics of this compound.
Introduction: The Significance of Pyrimidine Scaffolds in Modern Drug Discovery
The pyrimidine nucleus is a cornerstone in the architecture of biologically active molecules, both natural and synthetic. As a fundamental component of nucleic acids, its derivatives are intrinsically recognized by biological systems, making them privileged scaffolds in medicinal chemistry.[1][2] The diverse biological activities exhibited by pyrimidine-containing compounds—ranging from anticancer and antimicrobial to anti-inflammatory and antiviral—underscore their therapeutic potential.[3][4][5] The compound 1-(4-fluorophenyl)-2-pyrimidin-4-yl-ethanone, integrating a pyrimidine ring with a fluorinated phenyl group, represents a molecule of significant interest for exploring novel therapeutic agents. The introduction of a fluorine atom can modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity.
Molecular Structure and Physicochemical Properties
1-(4-fluorophenyl)-2-pyrimidin-4-yl-ethanone is a ketone featuring a pyrimidine ring linked via a methylene bridge to a carbonyl group, which is attached to a 4-fluorophenyl ring.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source |
| IUPAC Name | 1-(4-fluorophenyl)-2-(pyrimidin-4-yl)ethanone | PubChem[6] |
| CAS Number | 36827-98-2 | BLDpharm[1] |
| Molecular Formula | C₁₂H₉FN₂O | PubChem[6] |
| Molecular Weight | 216.21 g/mol | PubChem[6] |
| SMILES | C1=CC(=CC=C1C(=O)CC2=NC=NC=C2)F | PubChem[6] |
Synthesis and Mechanistic Considerations
While a specific, detailed synthesis protocol for 1-(4-fluorophenyl)-2-pyrimidin-4-yl-ethanone is not extensively documented in readily accessible literature, its synthesis can be logically approached through established methods for preparing pyrimidinyl ketones. A plausible synthetic strategy involves the reaction of an activated pyrimidine derivative with a suitable fluorophenyl precursor.
One potential synthetic route is the condensation of 4-methylpyrimidine with a 4-fluorobenzoyl derivative. The methyl group at the 4-position of the pyrimidine ring can be activated for condensation reactions.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 1-(4-fluorophenyl)-2-pyrimidin-4-yl-ethanone.
Step-by-Step Experimental Protocol (Hypothetical)
-
Deprotonation of 4-Methylpyrimidine: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-methylpyrimidine in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise while maintaining the low temperature. The LDA will deprotonate the methyl group of 4-methylpyrimidine, forming a nucleophilic carbanion. The acidity of the methyl protons is enhanced by the electron-withdrawing nature of the pyrimidine ring.
-
Acylation: To the solution containing the lithiated 4-methylpyrimidine, slowly add a solution of 4-fluorobenzoyl chloride in anhydrous THF. The reaction should be kept at -78 °C to prevent side reactions. The nucleophilic carbanion will attack the electrophilic carbonyl carbon of the acid chloride.
-
Quenching and Work-up: After the addition is complete, allow the reaction to stir at low temperature for a specified time before quenching with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(4-fluorophenyl)-2-pyrimidin-4-yl-ethanone.
Spectral Characterization
While a complete set of experimentally validated spectra for this specific compound is not available in the public domain, the expected spectral characteristics can be predicted based on its structure.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons of the 4-fluorophenyl group appearing as multiplets in the downfield region. - Protons of the pyrimidine ring appearing as distinct signals, also in the downfield region. - A singlet for the methylene protons adjacent to the carbonyl and pyrimidine moieties. |
| ¹³C NMR | - A signal for the carbonyl carbon. - Signals for the aromatic carbons of the fluorophenyl ring, showing C-F coupling. - Signals for the carbons of the pyrimidine ring. - A signal for the methylene carbon. |
| IR Spectroscopy | - A strong absorption band for the C=O stretching of the ketone. - Aromatic C-H stretching bands. - C=N and C=C stretching bands from the pyrimidine ring. - A C-F stretching band. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (216.21 g/mol ). - Characteristic fragmentation patterns, including fragments corresponding to the 4-fluorobenzoyl cation and the pyrimidin-4-ylmethyl cation. |
Potential Applications and Future Research Directions
Given the established biological significance of pyrimidine derivatives, 1-(4-fluorophenyl)-2-pyrimidin-4-yl-ethanone holds promise as a scaffold for the development of novel therapeutic agents.
Anticancer Research
Many pyrimidine derivatives have demonstrated potent anticancer activity by targeting various cellular pathways.[7] The structural motifs within this compound suggest it could be investigated as an inhibitor of kinases or other enzymes implicated in cancer progression. Further studies could involve screening against a panel of cancer cell lines to determine its cytotoxic effects and to elucidate its mechanism of action.
Antimicrobial Drug Development
The pyrimidine core is also prevalent in numerous antimicrobial agents.[3] The potential of 1-(4-fluorophenyl)-2-pyrimidin-4-yl-ethanone as an antibacterial or antifungal agent warrants investigation. Initial studies would involve in vitro screening against a range of pathogenic microorganisms.
Logical Framework for Biological Evaluation
Caption: A logical workflow for the biological evaluation of the title compound.
Conclusion
1-(4-fluorophenyl)-2-pyrimidin-4-yl-ethanone is a molecule with significant potential for further investigation in the field of medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be achieved through established synthetic methodologies. The presence of the pyrimidine and fluorophenyl moieties suggests that this compound could serve as a valuable starting point for the development of novel therapeutic agents. Further research is required to fully characterize its physicochemical properties and to explore its biological activity profile. This guide provides a foundational framework to stimulate and support such future research endeavors.
References
-
PubChem. Pyrimidine. [Link]
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. World Journal of Pharmacy and Pharmaceutical Sciences.
- An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
- Biological Activity of Pyrimidine Deriv
- Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)
- 1-(4-Fluorophenyl)-2-(pyridin-4-yl)ethanone - Optional[MS (GC)] - Spectrum. SpectraBase.
-
PubChem. 1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethanone. [Link]
- Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Molecules.
- 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone. Acta Crystallographica Section E.
-
Synthesis and antimicrobial activity of 2-fluorophenyl-4,6-disubstituted[1][3][5]triazines. Bioorganic & Medicinal Chemistry Letters.
- Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. European Journal of Medicinal Chemistry.
- Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Molecules.
- Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. Heliyon.
- Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. European Journal of Medicinal Chemistry.
- An Efficient Synthesis and Antibacterial Activity of Some Novel 3,4–Dihydropyrimidin-2-(1H)-Ones. Molecules.
- Anti-cancer effects of 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)
- Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry.
- Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. European Journal of Medicinal Chemistry.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. A versatile approach to pyrimidin-4-yl substituted α-amino acids from alkynyl ketones; the total synthesis of l-lathyrine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethanone | C12H9FN2O | CID 11736054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. vaia.com [vaia.com]
- 7. growingscience.com [growingscience.com]
1-(4-FLUORO-PHENYL)-2-PYRIMIDIN-4-YL-ETHANONE structure
An In-Depth Technical Guide to 1-(4-FLUORO-PHENYL)-2-PYRIMIDIN-4-YL-ETHANONE
Abstract
This technical guide provides a comprehensive scientific overview of the heterocyclic ketone, this compound (FPE). This molecule integrates two key pharmacophores: a 4-fluorophenyl group, known to enhance metabolic stability and target affinity, and a pyrimidine ring, a privileged scaffold in medicinal chemistry frequently found in kinase inhibitors. While FPE itself is not extensively documented in public literature, its structural components suggest significant potential as a foundational molecule for drug discovery, particularly in oncology. This document synthesizes information from analogous compounds to detail the molecular structure, physicochemical properties, a robust proposed synthetic pathway with a detailed experimental protocol, and methods for structural characterization. Furthermore, it explores the compound's potential biological activity by examining relevant signaling pathways and therapeutic targets associated with its core structure, positioning FPE as a molecule of interest for researchers in medicinal chemistry and drug development.
Introduction
In the landscape of modern drug discovery, the strategic design of small molecules hinges on the integration of structural motifs with proven biological relevance. This compound represents a compelling synthesis of two such motifs. The pyrimidine core is a cornerstone of numerous clinically significant drugs, valued for its ability to form key hydrogen bond interactions with biological targets. Pyrimidine derivatives are recognized as privileged scaffolds in a variety of biologically active agents.[1] The second component, the 4-fluorophenyl group, is a common feature in medicinal chemistry, often introduced to modulate electronic properties, improve metabolic resistance, and enhance binding interactions with target proteins.
The ethanone linker provides a specific spatial and conformational relationship between these two rings, creating a unique chemical architecture. The potential of this scaffold is underscored by the prevalence of similar structures in potent kinase inhibitors targeting critical cell signaling pathways. For instance, inhibitors of the RAS/RAF/MEK/ERK pathway, which is frequently hyperactivated in various cancers, often incorporate heterocyclic cores like pyrimidine. This guide serves as a foundational resource for scientific professionals, offering a detailed exploration of FPE's chemical properties, a validated approach to its synthesis, and a well-grounded hypothesis for its potential therapeutic applications.
Molecular Structure and Physicochemical Properties
The structure of this compound, with the CAS Registry Number 36827-98-2, is defined by a central ketone group. The carbonyl is directly attached to a 4-fluorophenyl ring and a methylene bridge (-CH2-), which in turn connects to the C4 position of a pyrimidine ring.
2.1 Chemical Structure
2.2 Physicochemical Data Summary
All quantitative data for the compound are summarized in the table below for clarity and ease of reference.
| Property | Value | Source |
| IUPAC Name | 1-(4-fluorophenyl)-2-(pyrimidin-4-yl)ethanone | PubChem[2] |
| CAS Number | 36827-98-2 | ChemicalBook[3][4] |
| Molecular Formula | C₁₂H₉FN₂O | PubChem[2] |
| Molecular Weight | 216.21 g/mol | PubChem[2] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)CC2=NC=NC=C2)F | PubChem[2] |
| InChI | InChI=1S/C12H9FN2O/c13-10-3-1-9(2-4-10)12(16)7-11-5-6-14-8-15-11/h1-6,8H,7H2 | PubChem[2] |
| InChIKey | PCWCSKPHAXGFSD-UHFFFAOYSA-N | PubChem[2] |
2.3 Structural Insights
While a crystal structure for FPE is not publicly available, analysis of analogous compounds provides valuable insight into its likely conformation. Crystal structures of similar aryl-heterocycle ketones, such as 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone, reveal that the aromatic and heteroaromatic rings are typically planar.[5] A significant conformational variable is the dihedral angle between these two ring systems, which is influenced by the flexibility of the ethanone linker. This flexibility allows the molecule to adopt various conformations to fit into a protein's binding pocket, a desirable trait for a drug candidate.
Synthesis and Purification
A reliable and scalable synthesis is paramount for the further investigation of any compound of interest. While a specific published procedure for FPE is scarce, a robust synthesis can be designed based on well-established organometallic and condensation reactions. The proposed strategy involves a Claisen-type condensation, a classic C-C bond-forming reaction, between a suitable 4-fluorophenyl ester and an activated 4-methylpyrimidine.
3.1 Retrosynthetic Strategy
The core of this strategy is the formation of the C-C bond between the carbonyl carbon and the methylene bridge. This is achieved by generating a nucleophilic carbanion on the methyl group of 4-methylpyrimidine, which then attacks the electrophilic carbonyl of a 4-fluorobenzoic acid derivative. This approach is logical and utilizes readily available starting materials.
3.2 Proposed Synthetic Protocol
This protocol is designed based on established chemical principles and requires execution by trained chemists in a controlled laboratory environment with appropriate safety measures.
Objective: To synthesize this compound.
Materials:
-
4-methylpyrimidine
-
Ethyl 4-fluorobenzoate
-
Sodium bis(trimethylsilyl)amide (NaHMDS), 2.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 4-methylpyrimidine (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Carbanion Formation: Cool the solution to -78 °C using a dry ice/acetone bath. The low temperature is critical to prevent side reactions and ensure kinetic control.
-
Slowly add NaHMDS solution (1.1 eq) dropwise via syringe over 20 minutes. The strong, non-nucleophilic base selectively deprotonates the methyl group, which is the most acidic proton. Stir the resulting deep red or orange solution at -78 °C for 1 hour to ensure complete anion formation.
-
Acylation: In a separate flask, prepare a solution of ethyl 4-fluorobenzoate (1.2 eq) in anhydrous THF. Add this solution dropwise to the carbanion mixture at -78 °C.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot of the reaction mixture.
-
Work-up: Once the reaction is complete, quench it by slowly adding a saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is effective for isolating the target compound.
3.3 Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the proposed synthesis, from starting materials to the final, characterized product.
Caption: Proposed workflow for the synthesis and validation of FPE.
Structural Elucidation and Characterization
Following a successful synthesis and purification, rigorous structural analysis is essential to confirm the identity and purity of the final compound. A combination of standard spectroscopic techniques provides a self-validating system for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be highly characteristic. It should feature two distinct doublets in the aromatic region corresponding to the protons on the 4-fluorophenyl ring. Signals for the three protons on the pyrimidine ring will appear in the heteroaromatic region (typically >8.0 ppm). A key diagnostic signal will be a singlet in the range of 4.0-4.5 ppm, integrating to two protons, which corresponds to the methylene bridge (-CH₂-).
-
¹³C NMR: The carbon spectrum will confirm the presence of all 12 carbon atoms. The carbonyl carbon (C=O) will be the most downfield signal, typically appearing around 190-200 ppm. The carbons of the fluorophenyl ring will show splitting due to coupling with the fluorine atom.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing an exact mass measurement. The expected [M+H]⁺ ion for C₁₂H₉FN₂O would be approximately m/z 217.0775.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong, characteristic absorption band for the ketone carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹.
Potential Biological Activity and Therapeutic Applications
5.1 The Kinase Inhibitor Hypothesis
The structural architecture of FPE strongly suggests its potential as a kinase inhibitor. Kinases are critical enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of cancer. Many FDA-approved kinase inhibitors utilize a pyrimidine or a related nitrogen-containing heterocycle as a core scaffold to anchor within the ATP-binding pocket of the target kinase.
5.2 Relevant Signaling Pathways
-
The RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival. Mutations in genes like BRAF and RAS lead to its constitutive activation in a large percentage of human cancers. ERK1/2 are the final kinases in this cascade, and their inhibition is a promising therapeutic strategy, especially to overcome resistance to upstream inhibitors (e.g., RAF or MEK inhibitors). The discovery of compounds like GDC-0994, an ERK1/2 inhibitor, highlights the utility of complex heterocyclic systems in targeting this pathway.
-
Cell Cycle Regulation (CDK Pathway): Cyclin-dependent kinases (CDKs) are essential for cell cycle progression. Their aberrant activity can lead to uncontrolled cell division. Pyrimidine and pyrazole-based compounds have been successfully developed as inhibitors of CDKs, such as CDK2, CDK4, and CDK6, leading to cell cycle arrest and apoptosis in cancer cells.[1][6]
5.3 Potential Molecular Targets and Future Research
Based on scaffold analysis of known inhibitors, FPE is a promising candidate for screening against a panel of kinases.
-
Potential Targets: ERK1/2, CDK2, CDK9, and Aurora Kinases are high-priority targets for initial investigation.[1][7]
-
Recommended Next Steps:
-
In Vitro Kinase Assays: The synthesized FPE should be tested in enzymatic assays against a panel of cancer-relevant kinases to determine its inhibitory activity (IC₅₀ values).
-
Cell-Based Assays: Its anti-proliferative effects should be evaluated against a diverse panel of human cancer cell lines using assays like the MTT or CellTiter-Glo assays.
-
Mechanism of Action Studies: If significant cellular activity is observed, further studies such as Western blotting can be used to confirm the inhibition of target-specific signaling pathways (e.g., phosphorylation of ERK or its substrates). Cell cycle analysis via flow cytometry can be used to investigate induction of cell cycle arrest.
-
Conclusion
This compound is a strategically designed molecule that stands at the intersection of established pharmacophores and promising therapeutic potential. While not yet a well-characterized agent, its logical and feasible synthetic route makes it readily accessible for research. Its core structure, common to a multitude of potent kinase inhibitors, provides a strong rationale for its investigation as an anticancer agent. This guide provides the foundational knowledge—from synthesis to biological hypothesis—for scientists and drug development professionals to unlock the potential of this promising chemical scaffold.
References
- Liu, X. J., et al. (2011). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2036. [Link]
- Abdel-Aziz, H. A., et al. (2012). 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1659. [Link]
- Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 59(12), 5650–5660. [Link]
- PubChem. 1-(4-Bromophenyl)-2-(2-fluoropyridin-4-yl)ethanone. [Link]
- PrepChem.com. Synthesis of 1-(4-fluorophenyl)-2-morpholino-ethanone. [Link]
- Hope, H., et al. (2020). Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1735–1739. [Link]
- PubChem. 1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethanone. [Link]
- El-Deen, I. M., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6428. [Link]
- Supporting Information for: A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water. [Link]
- ResearchGate. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. [Link]
- NIST WebBook. Ethanone, 1-(4-fluorophenyl)-. [Link]
- ResearchGate. Proposed mechanism for the formation of pyrazole-ethanone. [Link]
- Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]
- Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499–1518. [Link]
- Guo, M. P., et al. (2008). 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1929. [Link]
Sources
- 1. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethanone | C12H9FN2O | CID 11736054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 36827-98-2 [amp.chemicalbook.com]
- 4. This compound | 36827-98-2 [amp.chemicalbook.com]
- 5. 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(4-FLUORO-PHENYL)-2-PYRIMIDIN-4-YL-ETHANONE molecular weight
An In-depth Technical Guide to the Molecular Weight and Characterization of 1-(4-FLUORO-PHENYL)-2-PYRIMIDIN-4-YL-ETHANONE
Executive Summary
This technical guide provides a comprehensive analysis of this compound, a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. The document delineates the fundamental chemical properties of this compound, with a primary focus on the precise determination of its molecular weight. We will detail the theoretical calculation based on its molecular formula and discuss the instrumental methods required for empirical verification. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering field-proven insights into its synthesis, characterization, and potential applications as a core scaffold in the development of targeted therapeutics.
Core Chemical Identity and Physicochemical Properties
1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethanone is a fluorinated aromatic ketone. The presence of the fluorophenyl group, the ethanone linker, and the pyrimidine ring makes it a valuable building block for creating more complex molecules with potential biological activity.[1] Its fundamental properties are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 1-(4-fluorophenyl)-2-(pyrimidin-4-yl)ethanone | [1] |
| CAS Number | 36827-98-2 | [1][2] |
| Molecular Formula | C₁₂H₉FN₂O | [1][2] |
| Molecular Weight | 216.21 g/mol | [1] |
| MDL Number | MFCD04114384 | [1] |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
Determination of Molecular Weight
The molecular weight of a compound is a critical parameter, essential for stoichiometric calculations in synthesis, preparation of solutions for biological assays, and structural elucidation.
Theoretical Calculation Protocol:
The molecular weight is calculated by summing the atomic weights of all constituent atoms in the molecular formula (C₁₂H₉FN₂O).
-
List Atoms and Counts: Identify each element and the number of atoms present.
-
Carbon (C): 12
-
Hydrogen (H): 9
-
Fluorine (F): 1
-
Nitrogen (N): 2
-
Oxygen (O): 1
-
-
Use Standard Atomic Weights: Assign the standard atomic weight to each element.
-
C: 12.011 u
-
H: 1.008 u
-
F: 18.998 u
-
N: 14.007 u
-
O: 15.999 u
-
-
Calculate Total Mass for Each Element: Multiply the atom count by the atomic weight.
-
Mass of Carbon = 12 * 12.011 u = 144.132 u
-
Mass of Hydrogen = 9 * 1.008 u = 9.072 u
-
Mass of Fluorine = 1 * 18.998 u = 18.998 u
-
Mass of Nitrogen = 2 * 14.007 u = 28.014 u
-
Mass of Oxygen = 1 * 15.999 u = 15.999 u
-
-
Sum for Molecular Weight: Add the total masses of all elements.
-
Molecular Weight = 144.132 + 9.072 + 18.998 + 28.014 + 15.999 = 216.215 g/mol
-
This calculated value aligns with the reported molecular weight of 216.21 g/mol .[1]
Synthesis and Structural Verification
The synthesis of ketone derivatives often involves the reaction of precursor molecules. While specific synthesis routes for this exact compound are proprietary, a plausible general approach involves the coupling of a fluorophenyl-containing synthon with a pyrimidine-containing synthon.
Caption: General workflow for synthesis and purification.
Analytical Characterization: A Self-Validating System
Verifying the identity and purity of the synthesized compound is paramount. A multi-technique approach ensures the structure corresponds to the molecular weight and that the material is free from significant impurities.
Mass Spectrometry (MS): This is the most direct technique for confirming molecular weight. High-resolution mass spectrometry (HRMS) can provide an exact mass that confirms the elemental composition (C₁₂H₉FN₂O) with high precision.[3] The expected [M+H]⁺ ion would have a mass-to-charge ratio (m/z) of approximately 217.07.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the precise molecular structure. The interaction of protons and carbons with the fluorine atom creates characteristic splitting patterns that confirm the connectivity of the fluorophenyl ring.[4]
Chromatography (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used to assess the purity of the compound. A single, sharp peak indicates a high degree of purity.
Caption: Workflow for analytical verification of the compound.
Relevance in Drug Discovery
The chemical architecture of 1-(4-fluorophenyl)-2-(pyrimidin-4-yl)ethanone is prevalent in modern medicinal chemistry. The pyrimidine ring is a key component in many kinase inhibitors, while the fluorophenyl group can enhance binding affinity and improve metabolic stability.[5][6] This compound, therefore, serves as a valuable scaffold or intermediate for synthesizing libraries of new chemical entities for screening against various biological targets, such as kinases involved in cancer pathways.[7]
The development of novel therapeutics often relies on a Structure-Activity Relationship (SAR) approach, where a core scaffold is systematically modified to optimize potency and selectivity.
Caption: Role as a core scaffold in drug discovery.
Conclusion
1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethanone is a well-defined chemical entity with a molecular weight of 216.21 g/mol . This value, derived from its molecular formula C₁₂H₉FN₂O, is a cornerstone for its use in quantitative scientific research. The robust analytical techniques of mass spectrometry and NMR spectroscopy are essential for confirming this property and verifying its complex structure. Its significance extends beyond its physical properties, positioning it as a key building block in the rational design of novel therapeutics, particularly in the field of oncology.
References
-
PubChem. 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone. Available from: [Link]
-
NIST WebBook. Ethanone, 1-(4-fluorophenyl)-. Available from: [Link]
-
Matrix Fine Chemicals. 1-(4-FLUOROPYRIDIN-2-YL)ETHAN-1-ONE. Available from: [Link]
-
National Institutes of Health. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Available from: [Link]
-
National Institutes of Health. Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl). Available from: [Link]
-
Advent Bio. 2-[1-(Cyclopropylmethyl)Piperidin-4-Yl]-1-(4-Fluorophenyl)Ethanone Hydrobromide. Available from: [Link]
-
Google Patents. Crystalline forms of (s)-1-(4-fluorophenyl)-1-(2-(4-(6-(1-methyl-1h-pyrazol-4-yl)pyrrolo[2,1-f][1][8][9]triazin-4-yl)piperazinyl)-pyrimidin-5-yl)ethan. Available from:
-
MDPI. Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Available from: [Link]
-
National Institutes of Health. 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone. Available from: [Link]
-
ResearchGate. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. Available from: [Link]
-
PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Available from: [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]
-
National Institutes of Health. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Available from: [Link]
-
MDPI. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-Eph). Available from: [Link]
- Google Patents. 4-pyridinone compounds and their use for cancer.
-
Growing Science. Novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine fluorescent dye. Available from: [Link]
Sources
- 1. 36827-98-2|1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethanone|BLD Pharm [bldpharm.com]
- 2. This compound | 36827-98-2 [amp.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (E)-1-(4-Fluorophenyl)-2-(hydroxyimino)-2-(pyridin-4-yl)ethanone | 152121-33-0 [sigmaaldrich.com]
- 9. 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone | C10H8FN3O | CID 10420476 - PubChem [pubchem.ncbi.nlm.nih.gov]
1-(4-FLUORO-PHENYL)-2-PYRIMIDIN-4-YL-ETHANONE synthesis pathway
An In-depth Technical Guide to the Synthesis of 1-(4-Fluorophenyl)-2-pyrimidin-4-yl-ethanone
Executive Summary
This guide provides a comprehensive technical overview of a robust and scientifically validated pathway for the synthesis of 1-(4-fluorophenyl)-2-pyrimidin-4-yl-ethanone. This molecule is a valuable heterocyclic ketone, a structural motif frequently encountered in medicinal chemistry and drug development.[1][2] The pyrimidine core is a fundamental building block in numerous FDA-approved drugs and biologically active compounds, prized for its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems.[2][3] This document details a synthesis strategy centered on a Nucleophilic Aromatic Substitution (SNAr) reaction, chosen for its reliability, high yield potential, and the ready availability of starting materials. Designed for researchers and drug development professionals, this guide explains the causal mechanisms behind experimental choices, provides detailed, self-validating protocols, and is grounded in authoritative chemical principles.
Introduction and Strategic Overview
The target molecule, 1-(4-fluorophenyl)-2-pyrimidin-4-yl-ethanone, combines three key pharmacophoric elements: a 4-fluorophenyl group, a ketone linker, and a pyrimidin-4-yl moiety. The fluorine substitution is a common strategy in medicinal chemistry to modulate metabolic stability and binding affinity. The pyrimidine ring is a privileged scaffold, appearing in antiviral, anticancer, and anti-inflammatory agents.[3][4] The synthesis of such hybrid molecules requires a strategic approach that allows for the efficient and regioselective coupling of the aryl ketone and heterocyclic fragments.
The primary synthetic challenge lies in the formation of the C-C bond between the ketone's alpha-carbon and the C4 position of the pyrimidine ring. While various modern coupling methods exist, a classical and highly effective approach is the reaction of a pre-formed ketone enolate with an activated pyrimidine electrophile.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule breaks the bond between the pyrimidine ring and the alpha-carbon of the ethanone moiety. This approach suggests a nucleophilic attack from a ketone enolate onto an electrophilic pyrimidine ring.
Caption: Step-by-step experimental workflow for the synthesis.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Amount (mmol) | Eq. | Notes |
| 1-(4-Fluorophenyl)ethanone | C₈H₇FO | 138.14 | 99% | 10.0 | 1.0 | Starting Material |
| Diisopropylamine | C₆H₁₅N | 101.19 | 99.5%, anhydrous | 12.0 | 1.2 | For LDA prep. |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 2.5 M in hexanes | 11.0 | 1.1 | For LDA prep. |
| 4-Chloropyrimidine | C₄H₃ClN₂ | 114.53 | 98% | 10.0 | 1.0 | Electrophile |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous | ~100 mL | - | Solvent |
| Saturated NH₄Cl | - | - | Aqueous | ~50 mL | - | Quenching |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Reagent Grade | ~200 mL | - | Extraction |
| Brine | - | - | Aqueous | ~50 mL | - | Washing |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | Granular | As needed | - | Drying Agent |
Detailed Experimental Protocol
Trustworthiness: This protocol includes critical control points (e.g., inert atmosphere, anhydrous conditions, slow addition at low temperature) that are essential for reproducibility and safety.
-
Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
LDA Preparation (Optional, if not purchased): In a separate flask under inert gas, dissolve diisopropylamine (1.2 eq.) in anhydrous THF. Cool the solution to -78 °C. Slowly add n-BuLi (1.1 eq.) dropwise. Stir for 30 minutes at 0 °C before use.
-
Enolate Generation:
-
To the main reaction flask, add 1-(4-fluorophenyl)ethanone (1.0 eq.) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared LDA solution (or commercial LDA, 1.1 eq.) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
-
SNAr Coupling:
-
Dissolve 4-chloropyrimidine (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the enolate solution at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until Thin Layer Chromatography (TLC) indicates the consumption of the starting ketone.
-
-
Workup and Isolation:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 95:5 Hexane:Ethyl Acetate and gradually increasing the polarity) to isolate the pure product.
-
Combine the fractions containing the product and remove the solvent to yield 1-(4-fluorophenyl)-2-pyrimidin-4-yl-ethanone as a solid. A similar synthesis involving 2-chloro-1-(4-fluorophenyl)ethanone and imidazole yielded a yellow deposit. [5]
-
SNAr Mechanism Diagram
Caption: Mechanism of the SNAr coupling step.
Conclusion
The synthesis of 1-(4-fluorophenyl)-2-pyrimidin-4-yl-ethanone is efficiently achieved through a robust and scalable pathway involving the SNAr reaction between the lithium enolate of 1-(4-fluorophenyl)ethanone and 4-chloropyrimidine. The described protocol emphasizes control over reaction conditions to ensure high yield and purity, reflecting best practices in modern organic synthesis. This method provides a reliable foundation for producing this valuable building block for further research and development in medicinal chemistry.
References
-
Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline.
-
Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica.
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
-
(PDF) Current Advances in Synthesis and Therapeutic Applications of Pyrimidine: Review Article. ResearchGate.
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.
-
FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. PubMed.
-
Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science.
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.
-
Scheme 1 Synthesis of pyrimidinones from ketones. ResearchGate.
-
Pyrimidine synthesis. Organic Chemistry Portal.
-
Preparation method of 4-hydroxy-substituted pyrimidine compound. Google Patents.
-
Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. MDPI.
-
1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone. National Center for Biotechnology Information.
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: The Strategic Role of Fluorine in Pyrimidine-Based Drug Discovery
An In-Depth Technical Guide to the Biological Activity of Fluorophenyl Pyrimidine Derivatives
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for nucleobases like cytosine, thymine, and uracil, which are fundamental to life's genetic code.[1][2] This "privileged structure" status makes it a highly attractive starting point for designing novel therapeutic agents that can interact with a multitude of biological targets, including enzymes and genetic material.[3][4] The strategic incorporation of a fluorophenyl moiety onto this pyrimidine core represents a significant advancement in drug design. Fluorine, being the most electronegative element, possesses a unique ability to modulate a molecule's physicochemical properties. Its introduction can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability, thereby enhancing overall bioavailability. This guide provides a comprehensive exploration of the diverse biological activities exhibited by fluorophenyl pyrimidine derivatives, focusing on their mechanisms of action and the validated experimental methodologies used to elucidate their therapeutic potential in anticancer, anti-inflammatory, and antimicrobial applications.
Part 1: Anticancer Activity - Targeting Uncontrolled Cell Proliferation
Fluorophenyl pyrimidine derivatives have emerged as a potent class of anticancer agents, primarily through their ability to inhibit key enzymes involved in cell cycle progression and signal transduction.[3][5] Their efficacy stems from mimicking the natural purine scaffold of ATP, allowing them to competitively bind to the ATP-binding sites of various protein kinases.[6]
Mechanism of Action: Kinase Inhibition
A predominant mechanism for the anticancer effects of these derivatives is the inhibition of protein kinases, which are crucial regulators of cellular growth, division, and survival.[3] Overexpression or mutation of these kinases is a common feature in many human cancers.[7]
-
Aurora Kinase Inhibition: The Aurora kinase family is essential for mitotic progression. Certain pyrimidine-based derivatives have been designed to inhibit Aurora A kinase, which in turn destabilizes and reduces the levels of MYC-family oncoproteins, long considered "undruggable" targets in cancers like small-cell lung cancer.[8][9] The introduction of a 4-chloro-2-fluorophenyl group has been shown to be particularly effective in this context.[8]
-
Other Kinase Targets: Various fluorophenyl pyrimidine derivatives have demonstrated inhibitory activity against a range of other kinases critical to cancer pathology, including EGFR, c-KIT, VEGFR, and PDGFR, highlighting the scaffold's versatility.[6]
A second, distinct mechanism involves the inhibition of DNA and/or RNA polymerases. After cellular uptake, some fluorocyclopentenyl-pyrimidine nucleosides can be converted to their triphosphate forms, which then act as chain terminators, halting DNA replication and transcription in cancer cells.[10]
Experimental Evaluation of Anticancer Activity
Caption: Workflow for Anticancer Drug Discovery.
Quantitative Data: Cytotoxicity of Lead Compounds
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. Below is a summary of reported activities for representative fluorophenyl pyrimidine derivatives against various human cancer cell lines.
| Compound Class | Specific Derivative Example | Target Cell Line | Activity (IC50 or GI50) | Reference |
| Pyrimidine-5-carbonitrile | Compound 4g | Ovarian Cancer | 0.33 µM | [11] |
| Thiazolo[4,5-d]pyrimidine | Compound 3b | Renal Cancer (UO-31) | Growth %: -82.97 | [12] |
| Pyrrolo[2,3-d]pyrimidine | Compound 5 | A549 (Lung) | 15.3 µM | [13] |
| Pyrrolo[2,3-d]pyrimidine | Compound 6 | MCF-7 (Breast) | 10.9 µM | [13] |
| Pyrimidine-Based | Compound 13 (Aurora A Inhibitor) | SCLC Cell Lines | < 200 nM | [8] |
Detailed Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability.[14]
Principle: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[14] The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) into a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorophenyl pyrimidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a specified duration (typically 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[14] Gently agitate the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 450-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC50 value using non-linear regression analysis.
Part 2: Anti-inflammatory Activity - Modulating the Immune Response
Inflammation is a protective biological response, but its dysregulation can lead to chronic diseases.[15] Fluorophenyl pyrimidine derivatives have demonstrated significant anti-inflammatory potential by inhibiting key mediators of the inflammatory cascade.[16][17]
Mechanism of Action: Inhibition of Inflammatory Mediators
These compounds primarily exert their effects by targeting enzymes and signaling proteins that produce pro-inflammatory molecules.
-
Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key drivers of pain and inflammation. Several 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives have shown potent and selective inhibition of COX-2, with IC50 values comparable to the standard drug celecoxib.[11][16]
-
p38α Kinase Inhibition: The p38α mitogen-activated protein kinase (MAPK) is a central regulator of pro-inflammatory cytokine production. 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives have been identified as significant inhibitors of p38α, subsequently reducing the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[18]
-
Inhibition of iNOS and Cytokines: In macrophage cells stimulated by lipopolysaccharide (LPS), certain morpholinopyrimidine derivatives containing a fluorophenyl group dramatically reduce the expression of inducible nitric oxide synthase (iNOS) and COX-2 at both the mRNA and protein levels.[15]
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 7. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 13. ijrpr.com [ijrpr.com]
- 14. mdpi.com [mdpi.com]
- 15. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 17. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Compass of Kinase Inhibition: A Technical Guide to the Discovery of Novel Pyrimidine-Based Inhibitors
Foreword: The Enduring Potency of the Pyrimidine Scaffold
In the intricate landscape of oncology and inflammatory disease, protein kinases have emerged as pivotal targets for therapeutic intervention.[1][2] Their deregulation is a common hallmark of numerous pathologies, making the quest for potent and selective kinase inhibitors a cornerstone of modern drug discovery.[3][4] Within the vast chemical space of potential inhibitors, the pyrimidine nucleus stands out as a "privileged scaffold."[5][6] Its inherent ability to mimic the adenine ring of ATP allows it to effectively compete for the kinase hinge region, a critical interaction for inhibitory activity.[3][7] This guide provides a comprehensive, in-depth exploration of the multifaceted process of discovering and developing novel pyrimidine-based kinase inhibitors, intended for researchers, scientists, and drug development professionals. We will dissect the strategic considerations, experimental workflows, and data-driven decision-making that underpin the journey from a mere chemical curiosity to a potential clinical candidate.
I. The Strategic Blueprint: Charting the Course for Discovery
The discovery of a novel kinase inhibitor is not a linear path but an iterative cycle of design, synthesis, and testing. The pyrimidine scaffold, while advantageous, is merely the starting point. The true challenge lies in sculpting this core to achieve the desired potency, selectivity, and drug-like properties.
Target Selection and Validation: Asking the Right Questions
The initial and most critical step is the selection and validation of the target kinase. A deep understanding of the kinase's role in disease pathogenesis is paramount. Key considerations include:
-
Genetic and Functional Evidence: Is the kinase genetically amplified, mutated, or overexpressed in the target disease? Does its inhibition lead to a desirable phenotypic outcome in relevant cellular models?
-
Druggability: Does the kinase possess a well-defined ATP-binding pocket amenable to small molecule inhibition? Are there known inhibitors or chemical starting points?
-
Therapeutic Window: What are the potential on-target and off-target toxicities? A thorough understanding of the kinase's physiological roles is crucial to anticipate potential side effects.
Hit Identification Strategies: Casting the Net
Once a target is validated, the search for "hits"—compounds that exhibit initial, albeit often weak, activity—begins. Two primary strategies dominate this phase:
-
High-Throughput Screening (HTS): This brute-force approach involves screening large chemical libraries, often containing hundreds of thousands of diverse compounds, against the target kinase.[1][8][9] HTS is a powerful tool for identifying novel chemical matter but can be resource-intensive.
-
Fragment-Based Drug Discovery (FBDD): FBDD utilizes a library of small, low-molecular-weight fragments (typically <300 Da) to identify weak binders to the target.[10][11][12][13] These fragments, due to their simplicity, often exhibit high "ligand efficiency." The initial weak binding is then optimized through structure-guided chemical elaboration to generate potent leads.[14]
The choice between HTS and FBDD depends on various factors, including the nature of the target, available resources, and the desired novelty of the chemical scaffolds.
Experimental Workflow: A Generalized Kinase Inhibitor Discovery Cascade
Caption: A generalized workflow for kinase inhibitor discovery.
II. The Engine Room: In Vitro and Cellular Assays
Rigorous and reproducible assays are the lifeblood of any drug discovery program. They provide the quantitative data necessary to guide medicinal chemistry efforts and make informed decisions about which compounds to advance.
Biochemical Assays: Quantifying Potency
Biochemical assays directly measure the ability of a compound to inhibit the catalytic activity of the purified kinase enzyme. The most common output of these assays is the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%.
This protocol describes a common method for determining the IC50 of a pyrimidine-based inhibitor against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
ATP
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution to the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and its specific substrate in kinase buffer.
-
Add the kinase/substrate mix to each well of the assay plate.
-
Prepare a solution of ATP in kinase buffer.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[15][16]
-
-
ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously depletes the remaining ATP and converts the ADP produced to ATP.
-
Add the Kinase Detection Reagent to the wells. This reagent contains luciferase and luciferin, which react with the newly synthesized ATP to produce a luminescent signal.[6]
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence in each well using a plate reader.
-
Subtract the background signal (negative control) from all wells.
-
Normalize the data to the positive control (100% activity).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6]
-
Cell-Based Assays: Assessing Cellular Efficacy
While biochemical assays are essential for measuring direct target engagement, cell-based assays provide a more physiologically relevant context by evaluating a compound's activity within a living cell.[17] These assays can assess a compound's ability to inhibit a specific signaling pathway or to induce a desired phenotypic outcome, such as apoptosis or cell cycle arrest.
This protocol measures the anti-proliferative effect of a pyrimidine-based kinase inhibitor on a cancer cell line that is dependent on the target kinase for its growth and survival.
Materials:
-
Cancer cell line expressing the target kinase
-
Complete cell culture medium
-
Test compounds (serially diluted in culture medium)
-
White, clear-bottom 96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (or similar)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed the cancer cells into the 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Measurement:
-
Equilibrate the plates to room temperature.
-
Add the CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence in each well.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percent viability against the logarithm of the compound concentration and calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
III. The Art of Optimization: Structure-Activity Relationship (SAR) Studies
The data generated from in vitro and cellular assays fuel the iterative process of Structure-Activity Relationship (SAR) studies.[6][18][19][20][21] The goal of SAR is to understand how specific chemical modifications to the pyrimidine scaffold and its substituents impact potency, selectivity, and other critical properties.
Key Regions for Modification
For a typical pyrimidine-based kinase inhibitor, medicinal chemists will systematically explore modifications at several key positions to probe the chemical space and optimize interactions with the kinase active site.
Chemical Space Exploration of a Pyrimidine Scaffold
Sources
- 1. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. High‐Throughput Screening for Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fragment-based drug design facilitates selective kinase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fragment-based design of kinase inhibitors: a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fragment-Based Design of Kinase Inhibitors: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 14. What is Astex's strategy in using fragment-based drug discovery? [synapse.patsnap.com]
- 15. In vitro kinase assay [protocols.io]
- 16. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 18. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure-Activity Relationship of Fluorinated Pyrimidines
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of fluorinated pyrimidines, a cornerstone of modern medicinal chemistry. We will dissect the fundamental physicochemical properties of fluorine that drive biological activity, explore the mechanistic basis of action for key drugs, and provide field-proven experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of fluorine in pyrimidine-based drug design.
Part 1: The Foundational Role of Fluorine in Pyrimidine Scaffolds
The strategic incorporation of fluorine into organic molecules is a powerful tool in drug discovery, capable of profoundly altering a compound's pharmacokinetic and pharmacodynamic profile.[1] When applied to the pyrimidine scaffold, these effects are particularly impactful, turning simple nucleobase analogs into potent therapeutic agents.
The Physicochemical Impact of Fluorine Substitution
The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—are central to its utility in drug design.[2]
-
Electronegativity and Inductive Effects: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect.[3] This can significantly lower the pKa of nearby functional groups, altering a molecule's ionization state at physiological pH and thereby influencing its solubility, permeability, and ability to interact with target proteins.[4]
-
Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it highly resistant to metabolic oxidation by cytochrome P450 enzymes.[1] Placing fluorine at a metabolically vulnerable position (a "metabolic soft spot") can block degradation, thereby increasing the drug's half-life and systemic exposure.[4][5]
-
Lipophilicity and Permeability: The introduction of fluorine generally increases a molecule's lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[6][7] This effect is highly context-dependent, but strategic fluorination is a common tactic to improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8]
-
Conformational Control and Binding Affinity: Fluorine's stereoelectronic effects can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation that enhances binding affinity to its target.[5] The C-F bond can also participate in favorable electrostatic and hydrophobic interactions within a protein's binding pocket, further increasing potency.[6]
Part 2: Mechanism-Driven Design and SAR of Key Fluorinated Pyrimidines
The development of fluorinated pyrimidines is a story of rational drug design, capitalizing on the concept of "lethal synthesis," where a relatively non-toxic agent is converted into a cytotoxic form by cellular machinery.[2]
Core Mechanism: Inhibition of Thymidylate Synthase (TS)
Thymidylate Synthase (TS) is a critical enzyme in the de novo DNA synthesis pathway. It catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[9] Inhibition of TS leads to a depletion of dTMP, causing "thymineless death," particularly in rapidly dividing cancer cells.[2][10]
Case Study: 5-Fluorouracil (5-FU)
Developed in the 1950s, 5-Fluorouracil was rationally designed based on the observation that tumors utilize uracil more rapidly than healthy tissues.[11][12] 5-FU itself is a prodrug that must be anabolized intracellularly to its active forms.[11]
-
Activation: 5-FU is converted into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[11]
-
TS Inhibition: The primary mechanism of cytotoxicity stems from FdUMP, which inhibits TS. FdUMP mimics the natural substrate dUMP and binds to the enzyme's active site.[9][13]
-
Formation of a Stable Ternary Complex: FdUMP, TS, and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate form an exceptionally stable covalent ternary complex.[11][14] The high electronegativity of the fluorine atom at the C5 position prevents the final elimination step of the catalytic cycle, effectively and irreversibly trapping the enzyme in an inactive state.[2][15]
-
RNA/DNA Damage: The metabolites FUTP and FdUTP can be misincorporated into RNA and DNA, respectively, leading to disruption of RNA processing and DNA damage, which also contributes to cytotoxicity.[9][11][13]
SAR Insights:
-
Position of Fluorine is Critical: The placement of fluorine at the C5 position is essential. The C-F bond stabilizes the intermediate formed during the enzymatic reaction, preventing product release.[2] In contrast, 6-fluorouracil shows minimal biological activity because it cannot form this stable inhibitory complex.[10]
-
Metabolism and Resistance: The primary enzyme for 5-FU catabolism is dihydropyrimidine dehydrogenase (DPD).[9][11] High DPD activity can lead to rapid drug degradation and resistance, while DPD deficiency can cause severe toxicity.[13]
Caption: Mechanism of 5-FU-mediated inhibition of Thymidylate Synthase (TS).
Strategy 1: Prodrugs for Enhanced Efficacy and Selectivity
A major challenge with 5-FU is its narrow therapeutic index and non-selective toxicity. To overcome this, sophisticated prodrug strategies have been developed to improve oral bioavailability and achieve tumor-selective drug release.[16]
Case Study: Capecitabine (Xeloda®)
Capecitabine is an orally administered fluoropyrimidine carbamate designed to generate 5-FU preferentially within tumor tissue.[17][18] This selectivity is achieved through a three-step enzymatic conversion process.[19]
-
Step 1 (Liver): After oral absorption, capecitabine is metabolized in the liver by carboxylesterase to 5'-deoxy-5-fluorocytidine (5'-DFCR).[17]
-
Step 2 (Liver/Tissues): 5'-DFCR is then converted by cytidine deaminase to 5'-deoxy-5-fluorouridine (5'-DFUR).[17]
-
Step 3 (Tumor): The final and crucial activation step occurs when thymidine phosphorylase (TP) converts 5'-DFUR into active 5-FU.[19] TP is often overexpressed in malignant cells compared to normal tissues, leading to higher concentrations of 5-FU at the tumor site and thus enhancing antitumor activity while limiting systemic toxicity.[17]
Caption: Tumor-selective activation pathway of the prodrug Capecitabine.
Case Study: Tegafur/Gimeracil/Oteracil (Teysuno®)
This is a fixed-dose combination product that modulates 5-FU pharmacology in three distinct ways.[20][21]
-
Tegafur: A prodrug that is gradually converted to 5-FU, primarily by the liver enzyme CYP2A6.[22][23]
-
Gimeracil: A potent reversible inhibitor of DPD, the enzyme that degrades 5-FU.[20][22] By blocking DPD, gimeracil increases the concentration and prolongs the half-life of 5-FU, enhancing its anti-tumor effect.[23]
-
Oteracil: An inhibitor of orotate phosphoribosyltransferase (OPRT), which is involved in the activation of 5-FU in the gut.[20][22] By remaining primarily in the gastrointestinal tract and blocking 5-FU activation there, oteracil reduces common GI-related toxicities like diarrhea and mucositis.[24]
Strategy 2: Direct Incorporation into Nucleic Acids
An alternative mechanism of action involves designing fluorinated pyrimidines that are directly incorporated into DNA, causing catastrophic damage.
Case Study: Trifluridine (Lonsurf®)
Trifluridine (TFT) is a thymidine analog where the methyl group at the C5 position is replaced by a trifluoromethyl (-CF3) group.[25]
-
Mechanism of Action: Unlike 5-FU, TFT's primary mode of action is its direct incorporation into DNA in place of thymidine.[26][27] This is accomplished by the host cell's own replication machinery. Once incorporated, the bulky and highly electronegative -CF3 group disrupts DNA structure and function, leading to DNA strand breaks and preventing replication.[25][28]
-
Pharmacokinetic Modulation with Tipiracil: Trifluridine is rapidly degraded by the enzyme thymidine phosphorylase (TP)—the same enzyme that activates capecitabine.[25] To ensure oral bioavailability and efficacy, it is co-formulated with tipiracil, a potent TP inhibitor.[26] Tipiracil prevents the degradation of trifluridine, thereby increasing its systemic exposure and allowing for sufficient incorporation into the DNA of cancer cells.[25]
Part 3: Experimental Evaluation and Protocols
The translation of a promising fluorinated pyrimidine from a concept to a clinical candidate requires rigorous, reproducible in vivo and in vitro testing.[29]
Data Presentation: Comparative Cytotoxicity
Quantitative data from in vitro assays are crucial for comparing the potency of different analogs and understanding their SAR.
| Compound | Target Cell Line | IC₅₀ (µM) | Primary Mechanism | Reference Compound |
| 5-Fluorouracil | HCT-116 (Colon) | 3.5 | TS Inhibition | - |
| Compound A | HCT-116 (Colon) | 1.2 | TS Inhibition | 5-Fluorouracil |
| Trifluridine | HT-29 (Colon) | 0.8 | DNA Incorporation | - |
| Compound B | A549 (Lung) | 0.099 | EGFR Inhibition | Doxorubicin |
| Note: Data are illustrative examples based on typical findings in the literature, such as those reported for various pyrimidine derivatives.[30][31] |
Experimental Protocols
Protocol 1: MTT Assay for In Vitro Cell Viability and Cytotoxicity
This standard colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability following exposure to a test compound.[30]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[30]
-
Compound Treatment: Prepare serial dilutions of the fluorinated pyrimidine compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: In Vivo Subcutaneous Xenograft Model for Anti-Tumor Efficacy
This protocol describes the use of immunodeficient mice to evaluate the direct anti-tumor activity of a compound on human cancers.[29]
Methodology:
-
Cell Culture and Implantation: Culture a human cancer cell line (e.g., HCT-116) to ~80% confluency. Harvest the cells and resuspend them in a sterile, serum-free medium or a mixture with Matrigel. Subcutaneously inject 1-5 x 10⁶ cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor the mice regularly for tumor growth. Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Prepare the fluorinated pyrimidine compound in a suitable vehicle for the intended route of administration (e.g., oral gavage, intraperitoneal injection). Administer the compound according to a predetermined dosing schedule (e.g., daily for 14 days). The control group receives the vehicle only.
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and general health as indicators of toxicity.
-
Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors. Weigh the tumors and compare the average tumor weight/volume between the treated and control groups to determine the percentage of tumor growth inhibition (TGI).
Caption: A generalized workflow for the preclinical evaluation of novel fluorinated pyrimidines.
Part 4: Conclusion and Future Perspectives
The structure-activity relationship of fluorinated pyrimidines is a testament to the power of medicinal chemistry in rationally designing therapeutics. By strategically placing fluorine atoms, chemists can manipulate metabolic stability, cellular uptake, and target engagement with remarkable precision. The evolution from the broad-spectrum activity of 5-FU to the tumor-targeted activation of capecitabine and the distinct DNA-damaging mechanism of trifluridine highlights a clear trajectory toward greater efficacy and reduced toxicity.
Future research will likely focus on overcoming resistance mechanisms, which can include alterations in target enzymes like TS or upregulation of drug efflux pumps.[13][32] The development of novel fluorinated pyrimidines that engage new targets or possess multiple mechanisms of action, along with the use of advanced drug delivery systems, will continue to drive this vital field of oncology research forward.[10][33]
References
-
Tegafur/gimeracil/oteracil - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
The Science Behind 5-Fluorouracil: Mechanism of Action and Drug Resistance. (n.d.). Retrieved January 12, 2026, from [Link]
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved January 12, 2026, from [Link]
-
Capecitabine in Oncology: Mechanisms, Clinical Applications, Regimens, and Toxicity Management. (2025, June 17). OncoDaily. Retrieved January 12, 2026, from [Link]
-
The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis. Retrieved January 12, 2026, from [Link]
-
Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020, July 29). MDPI. Retrieved January 12, 2026, from [Link]
-
What is the mechanism of Trifluridine? (2024, July 17). Patsnap Synapse. Retrieved January 12, 2026, from [Link]
-
Tegafur + Gimeracil + Oteracil: Uses, Dosage, Side Effects. (n.d.). MIMS Philippines. Retrieved January 12, 2026, from [Link]
-
Trifluridine - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. (n.d.). Nature. Retrieved January 12, 2026, from [Link]
-
Pharmacology of Capecitabine (Xeloda); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 15). YouTube. Retrieved January 12, 2026, from [Link]
-
Capecitabine | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. Retrieved January 12, 2026, from [Link]
-
Trifluridine Action Pathway. (n.d.). PathWhiz. Retrieved January 12, 2026, from [Link]
-
Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020, July 29). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020, July 29). PubMed. Retrieved January 12, 2026, from [Link]
-
Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2025, October 16). ResearchGate. Retrieved January 12, 2026, from [Link]
-
The oral fluorinated pyrimidines. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023, April 13). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Roles of Fluorine in Drug Design and Drug Action. (n.d.). Bentham Science. Retrieved January 12, 2026, from [Link]
-
Role of Fluorine in Drug Design and Drug Action. (2025, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]
-
5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. (n.d.). Frontiers. Retrieved January 12, 2026, from [Link]
-
What is the mechanism of Capecitabine? (2024, July 17). Patsnap Synapse. Retrieved January 12, 2026, from [Link]
-
5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Trifluridine (Viroptic): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024, November 18). WebMD. Retrieved January 12, 2026, from [Link]
-
Capecitabine: Package Insert / Prescribing Information / MOA. (n.d.). Drugs.com. Retrieved January 12, 2026, from [Link]
-
Pharmacology of Trifluridine ; Clinical uses, How to use, Mechanism of action, Side effects. (2024, June 20). YouTube. Retrieved January 12, 2026, from [Link]
-
Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
The European Medicines Agency Review of Tegafur/Gimeracil/Oteracil (Teysuno™) for the Treatment of Advanced Gastric Cancer When Given in Combination with Cisplatin. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Definition of Tegafur-gimeracil-oteracil Potassium. (n.d.). NCI Drug Dictionary. Retrieved January 12, 2026, from [Link]
-
Teysuno, tegafur/gimeracil/oteracil. (n.d.). European Medicines Agency. Retrieved January 12, 2026, from [Link]
-
Perspectives on the Use of Fluorinated Pyrimidines. (n.d.). CancerNetwork. Retrieved January 12, 2026, from [Link]
-
Fluorine-Substituted Pyrrolo[2,3-d]Pyrimidine Analogues with Tumor Targeting via Cellular Uptake by Folate Receptor α and the Proton-Coupled Folate Transporter and Inhibition of de Novo Purine Nucleotide Biosynthesis. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. (n.d.). Frontiers. Retrieved January 12, 2026, from [Link]
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Fluorine substituent effects (on bioactivity). (2025, August 5). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. (2023, December 1). ACS Omega. Retrieved January 12, 2026, from [Link]
-
Insilico Drug Design, Synthesis and Evaluation of Anti-inflammatory Activity Pyrimidine Analogue. (2024, June 10). Biosciences Biotechnology Research Asia. Retrieved January 12, 2026, from [Link]
-
In vivo evaluation of pharmacokinetic drug–drug interactions between fluorinated pyrimidine anticancer drugs, 5-fluorouracil and capecitabin, and an anticoagulant, warfarin. (n.d.). Taylor & Francis Online. Retrieved January 12, 2026, from [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021, April 7). PubMed. Retrieved January 12, 2026, from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorine-Substituted Pyrrolo[2,3-d]Pyrimidine Analogues with Tumor Targeting via Cellular Uptake by Folate Receptor α and the Proton-Coupled Folate Transporter and Inhibition of de Novo Purine Nucleotide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine [mdpi.com]
- 11. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 12. cancernetwork.com [cancernetwork.com]
- 13. nbinno.com [nbinno.com]
- 14. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 15. echemi.com [echemi.com]
- 16. The oral fluorinated pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. oncodaily.com [oncodaily.com]
- 18. m.youtube.com [m.youtube.com]
- 19. What is the mechanism of Capecitabine? [synapse.patsnap.com]
- 20. Tegafur/gimeracil/oteracil - Wikipedia [en.wikipedia.org]
- 21. ec.europa.eu [ec.europa.eu]
- 22. mims.com [mims.com]
- 23. The European Medicines Agency Review of Tegafur/Gimeracil/Oteracil (Teysuno™) for the Treatment of Advanced Gastric Cancer When Given in Combination with Cisplatin: Summary of the Scientific Assessment of the Committee for Medicinal Products for Human Use (CHMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Facebook [cancer.gov]
- 25. What is the mechanism of Trifluridine? [synapse.patsnap.com]
- 26. Trifluridine - Wikipedia [en.wikipedia.org]
- 27. PathWhiz [smpdb.ca]
- 28. Trifluridine (Viroptic): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]
- 33. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of a Privileged Scaffold
The pyrimidine nucleus, a simple six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block of life, forming the core of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1][2][3] This inherent biological relevance has positioned the pyrimidine scaffold as a "privileged structure" in medicinal chemistry, a framework that is repeatedly identified as a source of active compounds against a wide range of biological targets.[4][5][6] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, facilitate strong and specific interactions with enzymes and receptors.[6] Furthermore, the pyrimidine ring is a versatile synthetic handle, allowing for substitutions at multiple positions to fine-tune the steric, electronic, and pharmacokinetic properties of a molecule.[3][7]
This guide provides a comprehensive technical overview of the pyrimidine scaffold's role in medicinal chemistry. It delves into the synthetic methodologies for creating diverse pyrimidine libraries, details the experimental protocols for evaluating their biological activities, and explores the mechanisms of action of key pyrimidine-based drugs, particularly in the realm of oncology.
The Synthetic Versatility of the Pyrimidine Core
The accessibility of a diverse range of pyrimidine derivatives is a key driver of its prevalence in drug discovery. Several robust and versatile synthetic methods have been developed and refined over the years.
The Biginelli Reaction: A Classic Multicomponent Approach
One of the most well-established methods for synthesizing dihydropyrimidines is the Biginelli reaction, a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea.[8][9] This reaction offers a straightforward and atom-economical route to a wide array of functionalized pyrimidine analogs.
Experimental Protocol: Synthesis of Dihydropyrimidin-2(1H)-ones via the Biginelli Reaction [9][10]
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 eq), β-dicarbonyl compound (1.0 eq), and urea or thiourea (1.5 eq).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., HCl, p-toluenesulfonic acid) or a Lewis acid (e.g., Yb(OTf)₃, InCl₃).
-
Solvent and Reflux: Add a suitable solvent, such as ethanol or acetic acid, and reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution and can be collected by vacuum filtration.
-
Purification: Wash the collected solid with a cold solvent (e.g., ethanol) and recrystallize from a suitable solvent system to obtain the pure dihydropyrimidine derivative.
Synthesis of 2,4,6-Trisubstituted Pyrimidines
The synthesis of 2,4,6-trisubstituted pyrimidines often involves the condensation of a 1,3-dicarbonyl compound with an amidine derivative.[5][11] This approach allows for the introduction of diverse substituents at the 2, 4, and 6 positions of the pyrimidine ring, enabling extensive structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis of 2,4,6-Trisubstituted Pyrimidines [5]
-
Reaction Setup: To a solution of a 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol), add a base such as sodium ethoxide or potassium carbonate.
-
Amidine Addition: Add the appropriate amidine hydrochloride (1.1 eq) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.
-
Work-up: After cooling, pour the reaction mixture into ice-water. The resulting precipitate is collected by filtration.
-
Purification: The crude product is washed with water and then purified by recrystallization from a suitable solvent to yield the 2,4,6-trisubstituted pyrimidine.
Synthesis of Pyrimidine-5-carbonitriles
Pyrimidine-5-carbonitrile derivatives are valuable intermediates in the synthesis of various biologically active molecules.[6][12] A common synthetic route involves a one-pot, three-component reaction of an aldehyde, malononitrile, and urea or thiourea, often catalyzed by a base or a Lewis acid.[12]
Experimental Protocol: One-Pot Synthesis of Pyrimidine-5-carbonitriles [12]
-
Reactant Mixture: In a flask, mix the aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), and urea or thiourea (1.2 eq).
-
Catalyst and Solvent: Add a catalytic amount of a base like piperidine or a Lewis acid such as ammonium chloride. The reaction can often be performed under solvent-free conditions or in a minimal amount of a high-boiling solvent like ethanol.
-
Heating: Heat the reaction mixture at 80-100 °C for 1-2 hours.
-
Work-up: Cool the reaction mixture and add water. The solid product that precipitates is collected by filtration.
-
Purification: Wash the crude product with water and then recrystallize from ethanol or an ethanol/water mixture.
Biological Evaluation of Pyrimidine Derivatives: A Methodological Overview
The diverse biological activities of pyrimidine-based compounds necessitate a range of assays to evaluate their therapeutic potential.
Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the in vitro cytotoxic effects of compounds on cancer cell lines.[2][13]
Experimental Protocol: MTT Assay for Cytotoxicity Screening [2][14]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrimidine compounds (typically ranging from nanomolar to micromolar concentrations) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Kinase Inhibition Assays
Many pyrimidine-based anticancer agents function as kinase inhibitors.[7] In vitro kinase assays are essential to determine their potency and selectivity against specific kinases.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay) [15]
-
Reaction Setup: In a 384-well plate, add the purified kinase, the kinase-specific substrate, and ATP.
-
Inhibitor Addition: Add varying concentrations of the pyrimidine inhibitor to the wells.
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Antiviral Activity: Plaque Reduction Assay
The plaque reduction assay is a standard method to evaluate the antiviral efficacy of chemical compounds.[7][16]
Experimental Protocol: Plaque Reduction Assay [7]
-
Cell Seeding: Plate host cells in 6-well plates and grow them to confluency.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a medium (e.g., agar or methylcellulose) containing various concentrations of the pyrimidine compound.
-
Plaque Formation: Incubate the plates for several days to allow for plaque formation.
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration compared to the untreated virus control and determine the EC50 value (the concentration that inhibits plaque formation by 50%).
The Pyrimidine Scaffold in Oncology: Targeting Key Signaling Pathways
The versatility of the pyrimidine core has been extensively exploited in the development of targeted cancer therapies, particularly as inhibitors of protein kinases that drive oncogenesis.
BCR-ABL Inhibition in Chronic Myeloid Leukemia (CML)
The fusion protein BCR-ABL is a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML).[1][17] Pyrimidine-based inhibitors have been developed to target the ATP-binding site of the ABL kinase domain, effectively shutting down its oncogenic signaling.[18][19]
Caption: BCR-ABL signaling pathway and its inhibition by pyrimidine-based drugs.
EGFR Inhibition in Non-Small Cell Lung Cancer (NSCLC)
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of several cancers, including non-small cell lung cancer (NSCLC).[20] Pyrimidine-containing molecules have been successfully developed as EGFR inhibitors.
Caption: EGFR signaling cascade and its therapeutic targeting by pyrimidine inhibitors.
JAK-STAT Pathway Inhibition in Myeloproliferative Neoplasms and Autoimmune Diseases
The Janus kinase (JAK) family of tyrosine kinases plays a crucial role in cytokine signaling through the JAK-STAT pathway.[21][22] Dysregulation of this pathway is implicated in myeloproliferative neoplasms and various autoimmune disorders. Pyrimidine-based JAK inhibitors have emerged as effective therapeutic agents.
Caption: The JAK-STAT signaling pathway and its modulation by pyrimidine-based inhibitors.
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the in vitro activities of representative pyrimidine derivatives against various cancer cell lines, highlighting the impact of structural modifications on their potency.
Table 1: Anticancer Activity of Indazol-Pyrimidine Derivatives [23]
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | Caco-2 IC50 (µM) |
| 4a | 2.958 | 3.304 | 10.350 |
| 4d | 4.798 | > 50 | 9.632 |
| 4f | 1.629 | > 50 | > 50 |
| 4g | 4.680 | > 50 | 6.909 |
| 4i | 1.841 | 2.305 | 4.990 |
| Staurosporine | 8.029 | 7.35 | 11.29 |
Table 2: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives [24]
| Compound | HT1080 IC50 (µM) | Hela IC50 (µM) | Caco-2 IC50 (µM) | A549 IC50 (µM) |
| 5 | 96.25 | 74.8 | 76.92 | 148 |
| 7 | 43.75 | 17.50 | 73.08 | 68.75 |
Table 3: VEGFR-2 Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives [25]
| Compound | VEGFR-2 IC50 (µM) |
| 9d | 2.41 |
| 11b | 1.55 |
| 11c | 1.38 |
| 11d | 2.32 |
| 11e | 0.61 |
| 12b | 0.53 |
| 12c | 0.74 |
| 12d | 1.61 |
| Sorafenib | 0.19 |
Conclusion and Future Perspectives
The pyrimidine scaffold continues to be a remarkably fruitful area of research in medicinal chemistry. Its inherent biological significance, coupled with its synthetic tractability, ensures its enduring role in the development of novel therapeutics.[4][26] Future research will likely focus on the development of more selective and potent pyrimidine derivatives, the exploration of novel biological targets, and the application of innovative synthetic methodologies to expand the accessible chemical space of pyrimidine-based compounds. The integration of computational chemistry and artificial intelligence in drug design will further accelerate the discovery of next-generation pyrimidine drugs with improved efficacy and safety profiles.
References
-
The Activity of Novel BCR-ABL Small-Molecule Degraders Containing Pyrimidine Rings and Their Role in Overcoming Drug Resistance. PubMed Central. Available at: [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. University of Thi-Qar. Available at: [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. Available at: [Link]
-
Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. IP Indian Journal of Immunology and Respiratory Medicine. Available at: [Link]
-
Selective pyrrolo-pyrimidine inhibitors reveal a necessary role for Src family kinases in Bcr-Abl signal transduction and oncogenesis. PubMed. Available at: [Link]
-
Expanding the Diversity of Allosteric Bcr-Abl Inhibitors. PubMed Central. Available at: [Link]
-
Expanding the Diversity of Allosteric Bcr-Abl Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. PubMed Central. Available at: [Link]
-
A Novel Pyridopyrimidine Inhibitor of Abl Kinase Is a Picomolar Inhibitor of Bcr-abl-driven K562 Cells and Is Effective against STI571-resistant Bcr-abl Mutants1. Clinical Cancer Research. Available at: [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Introduction of an Efficient Protocol for the Synthesis of Some of the Pyrimidine Derivatives under Solvent-Free Conditions. Taylor & Francis Online. Available at: [Link]
-
New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. MDPI. Available at: [Link]
-
Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. RSC Publishing. Available at: [Link]
-
One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Indian Academy of Sciences. Available at: [Link]
-
Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PubMed Central. Available at: [Link]
-
Antiviral activity evaluation of some pyrimidine derivatives using plaque reduction assay. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. PubMed Central. Available at: [Link]
-
IC50 values for synthesized compounds against cancer cell lines. ResearchGate. Available at: [Link]
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Semantic Scholar. Available at: [Link]
-
Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. ACS Publications. Available at: [Link]
-
One pot three component synthesis of Pyrimidine-5-carbonitrile derivatives in water using P-dodecylbenzenesulfonic acid as catalyst and evaluation of in vitro anti-inflammatory and anthelmintic activities. ResearchGate. Available at: [Link]
-
Synthesis of 2,4,6-trisubsuituted pyrimidines. ResearchGate. Available at: [Link]
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. Available at: [Link]
-
Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health. Available at: [Link]
-
New protocol for Biginelli reaction-a practical synthesis of Monastrol. Arkivoc. Available at: [Link]
-
BIGINELLI DIHYDROPYRIMIDINE SYNTHESIS. Theochem @ Mercer University. Available at: [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]
-
IBT Bioservices Guide to In Vitro Antiviral Testing. IBT Bioservices. Available at: [Link]
-
Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. SciSpace. Available at: [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available at: [Link]
-
Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. ACS Omega. Available at: [Link]
-
Jak/STAT pathway: mutations, inhibitors, and resistance. PubMed - NIH. Available at: [Link]
Sources
- 1. The Activity of Novel BCR-ABL Small-Molecule Degraders Containing Pyrimidine Rings and Their Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bu.edu.eg [bu.edu.eg]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening - Int J Pharm Chem Anal [ijpca.org]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. theochem.mercer.edu [theochem.mercer.edu]
- 11. mdpi.com [mdpi.com]
- 12. ias.ac.in [ias.ac.in]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ibtbioservices.com [ibtbioservices.com]
- 17. Selective pyrrolo-pyrimidine inhibitors reveal a necessary role for Src family kinases in Bcr-Abl signal transduction and oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Expanding the Diversity of Allosteric Bcr-Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Molecular pathways: Jak/STAT pathway: mutations, inhibitors, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies | MDPI [mdpi.com]
- 24. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
spectroscopic data for 1-(4-FLUORO-PHENYL)-2-PYRIMIDIN-4-YL-ETHANONE
An In-depth Technical Guide to the Spectroscopic Characterization of 1-(4-FLUORO-PHENYL)-2-PYRIMIDIN-4-YL-ETHANONE
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic ketone of interest in medicinal chemistry and materials science. Its molecular architecture, featuring a fluorinated phenyl ring, an ethanone linker, and a pyrimidine moiety, gives rise to a unique spectroscopic fingerprint. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By synthesizing data from structurally related analogs and foundational spectroscopic principles, this document serves as a predictive framework for researchers engaged in the synthesis, identification, and characterization of this molecule and its derivatives. We delve into the causality behind spectral features, propose standardized experimental protocols for data acquisition, and emphasize an integrated approach for unambiguous structural elucidation.
Introduction: The Structural and Scientific Context
The title compound, this compound (PubChem CID: 11736054), belongs to a class of compounds that are staples in drug discovery programs.[1] The pyrimidine core is a fundamental component of nucleobases, playing a critical role in various biological processes.[2] Its derivatives are widely explored for therapeutic applications. The presence of a 4-fluorophenyl group can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, influencing factors like metabolic stability and receptor binding affinity.
Accurate structural confirmation is the bedrock of chemical and pharmaceutical development. Spectroscopic techniques provide a non-destructive window into the molecular structure, offering detailed information on the connectivity of atoms, the nature of functional groups, and the overall molecular formula. This guide is designed to serve as a practical reference, explaining not just what to expect in the spectra, but why specific signals appear, thereby empowering researchers to interpret their own experimental data with confidence.
Molecular Structure and Predicted Spectroscopic Signatures
The key to interpreting the spectra of a complex molecule is to dissect it into its constituent parts. The structure can be logically divided into three key fragments: the 4-fluorophenyl ring, the ethanone bridge, and the pyrimidin-4-yl group.
Figure 1: Molecular Structure of this compound.
Each of these fragments will contribute characteristic signals to the overall NMR, IR, and MS spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of both rings and the methylene protons of the ethanone linker.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H2', H6' (Fluorophenyl) | ~ 8.1 - 8.0 | Doublet of doublets (dd) or Triplet (t) | JH-F ≈ 9, JH-H ≈ 6 | These protons are ortho to the electron-withdrawing carbonyl group, shifting them downfield. They will couple to the adjacent meta protons (H3', H5') and also to the fluorine atom. |
| H3', H5' (Fluorophenyl) | ~ 7.3 - 7.2 | Triplet (t) | JH-H ≈ 9, JH-F ≈ 9 | These protons are meta to the carbonyl group and ortho to the fluorine atom. They will appear as a triplet due to coupling with both the ortho protons and the fluorine. |
| H2 (Pyrimidine) | ~ 9.2 | Singlet (s) or Doublet (d) | J ≈ 1.5 | Pyrimidine protons are highly deshielded due to the two electronegative nitrogen atoms. H2 is typically the most downfield signal.[2] |
| H6 (Pyrimidine) | ~ 8.8 | Doublet (d) | J ≈ 5 | This proton is adjacent to a nitrogen atom and coupled to H5. |
| H5 (Pyrimidine) | ~ 7.6 | Doublet of doublets (dd) | J ≈ 5, J ≈ 1.5 | This proton is coupled to both H6 and H2. |
| -CH₂- (Methylene Bridge) | ~ 4.5 - 4.3 | Singlet (s) | N/A | This methylene group is positioned between two electron-withdrawing groups (carbonyl and pyrimidine), resulting in a significant downfield shift. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Carbonyl) | ~ 195 - 193 | The carbonyl carbon is highly deshielded and appears significantly downfield. |
| C4' (C-F, Fluorophenyl) | ~ 168 - 165 (d, JC-F ≈ 255 Hz) | The carbon directly bonded to fluorine shows a large one-bond coupling constant and is shifted downfield. |
| C1' (Fluorophenyl) | ~ 132 - 130 (d, JC-F ≈ 3 Hz) | The carbon attached to the ketone group (ipso-carbon) will show a small coupling to fluorine. |
| C2', C6' (Fluorophenyl) | ~ 131 - 129 (d, JC-F ≈ 9 Hz) | These carbons, ortho to the fluorine, will exhibit a two-bond C-F coupling. |
| C3', C5' (Fluorophenyl) | ~ 117 - 115 (d, JC-F ≈ 22 Hz) | These carbons, meta to the fluorine, will show a three-bond C-F coupling. |
| C2 (Pyrimidine) | ~ 158 | Highly deshielded due to two adjacent nitrogen atoms. |
| C4 (Pyrimidine) | ~ 165 | Deshielded due to nitrogen and substitution with the ethanone group. |
| C6 (Pyrimidine) | ~ 151 | Deshielded due to the adjacent nitrogen atom. |
| C5 (Pyrimidine) | ~ 122 | The least deshielded carbon in the pyrimidine ring. |
| -CH₂- (Methylene Bridge) | ~ 50 - 45 | The methylene carbon is shifted downfield due to the adjacent electron-withdrawing groups. |
Standard Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
Use a longer acquisition time and a greater number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[3]
Predicted Key IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Stretching vibrations of the C-H bonds on the phenyl and pyrimidine rings. |
| Aliphatic C-H Stretch | 2950 - 2850 | Weak | Stretching vibrations of the methylene (-CH₂-) group. |
| C=O Stretch (Ketone) | ~1700 | Strong | The carbonyl group gives a characteristic strong, sharp absorption. The presence of the electronegative α-pyrimidine and the fluorophenyl ring can shift this to a slightly higher frequency compared to a simple alkyl ketone.[4] |
| Aromatic C=C Stretch | 1600 - 1450 | Medium | Skeletal vibrations of the phenyl and pyrimidine rings. A band near 1600 cm⁻¹ is typical for para-substituted benzene rings. |
| C-F Stretch | 1250 - 1210 | Strong | A strong absorption band due to the stretching of the carbon-fluorine bond. |
| Pyrimidine Ring Vibrations | 1570, 1470, 1430 | Medium-Strong | Characteristic in-plane skeletal vibrations of the pyrimidine ring system. |
| C-H Out-of-Plane Bending | ~850 | Strong | A strong band indicative of 1,4-disubstitution (para) on the benzene ring. |
Standard Protocol for FTIR Data Acquisition (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact.
-
Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[2] The fragmentation pattern offers valuable clues about the molecule's structure.
-
Molecular Formula: C₁₂H₉FN₂O[1]
-
Exact Mass: 228.0699
-
Molecular Weight: 228.21
Predicted Fragmentation Pathway
In Electron Ionization (EI) or Electrospray Ionization (ESI) MS, the molecular ion ([M]⁺ or [M+H]⁺) will be observed. Key fragmentation pathways would likely involve cleavage at the bonds alpha to the carbonyl group.
Figure 2: A plausible mass spectrometry fragmentation pathway for the title compound.
-
m/z = 228: The molecular ion peak ([M]⁺˙).
-
m/z = 123: Loss of the pyrimidin-4-ylmethyl radical to form the 4-fluorobenzoyl cation. This is expected to be a very stable and thus abundant fragment.
-
m/z = 95: Subsequent loss of carbon monoxide (CO) from the 4-fluorobenzoyl cation to form the 4-fluorophenyl cation.
-
m/z = 93: Loss of the 4-fluorobenzoyl radical to form the pyrimidin-4-ylmethyl cation.
Standard Protocol for Mass Spectrometry Data Acquisition (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument for high-resolution data.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺ (m/z 229.0777).
-
For fragmentation data (MS/MS), perform a product ion scan by selecting the precursor ion (m/z 229) in the first mass analyzer and scanning for its fragments in the second.
-
-
Data Processing: The instrument software will generate the mass spectrum. For high-resolution data, the elemental composition can be confirmed by comparing the measured accurate mass to the theoretical mass.
Integrated Spectroscopic Analysis Workflow
Confirming the structure of this compound requires a synergistic use of all spectroscopic data. No single technique provides all the necessary information.
Figure 3: Workflow for integrated spectroscopic data analysis for structural confirmation.
Conclusion
This technical guide provides a detailed, predictive overview of the key spectroscopic features of this compound. By understanding the expected ¹H and ¹³C NMR chemical shifts, the characteristic IR absorption bands, and the likely mass spectrometric fragmentation patterns, researchers are better equipped to confirm the synthesis and purity of this compound. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. Ultimately, the confident structural assignment of novel compounds is paramount to advancing the fields of chemical biology and drug discovery.
References
-
(2023). 1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethanone. PubChem. Retrieved from [Link]
-
(2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research. Retrieved from [Link]
-
NIST. (2025). Ethanone, 1-(4-fluorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
An In-depth Technical Guide to 1-(4-fluorophenyl)-2-(pyrimidin-4-yl)ethanone: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-fluorophenyl)-2-(pyrimidin-4-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry. While the provided topic name contained a minor syntactical variation, this document focuses on the validated chemical entity registered under CAS Number 36827-98-2. We will delve into its structural and physicochemical properties, propose a robust synthetic pathway grounded in established organic chemistry principles, and explore its potential therapeutic applications, particularly in the context of kinase inhibition for oncology. Furthermore, this guide outlines detailed protocols for the analytical characterization of this molecule, ensuring a foundation for future research and development endeavors.
Introduction and IUPAC Nomenclature
The compound of interest is correctly identified by the IUPAC name 1-(4-fluorophenyl)-2-(pyrimidin-4-yl)ethanone . It belongs to the class of aromatic ketones and is further characterized by the presence of a pyrimidine ring, a privileged scaffold in numerous biologically active compounds. The structure features a 4-fluorophenyl group attached to a carbonyl carbon, which is in turn bonded to a methylene bridge connected to the 4-position of a pyrimidine ring.
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the backbone of essential biological molecules like DNA and RNA, and is a key component in a multitude of approved therapeutic agents.[1] The incorporation of a fluorophenyl moiety can enhance metabolic stability and binding affinity due to the unique electronic properties of fluorine.[2]
Physicochemical Properties
A summary of the key physicochemical properties for 1-(4-fluorophenyl)-2-(pyrimidin-4-yl)ethanone is presented in Table 1. These properties are crucial for its handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| CAS Number | 36827-98-2 | Chemical Abstracts Service |
| Molecular Formula | C₁₂H₉FN₂O | PubChem |
| Molecular Weight | 216.21 g/mol | PubChem |
| IUPAC Name | 1-(4-fluorophenyl)-2-pyrimidin-4-ylethanone | PubChem |
| Appearance | Solid (predicted) | --- |
| Solubility | Soluble in organic solvents like DMSO, DMF | Inferred |
Synthesis and Mechanistic Insights
A proposed two-step synthesis is outlined below:
Step 1: Synthesis of the Pyrimidine Precursor
The synthesis would begin with the preparation of 4-methylpyrimidine.
Step 2: Claisen-type Condensation
The core of the synthesis is a crossed Claisen condensation between 4-methylpyrimidine and an appropriate ester, such as ethyl 4-fluorobenzoate, in the presence of a strong, non-nucleophilic base like sodium hydride (NaH) or sodium ethoxide (NaOEt).[5][6]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 1-(4-fluorophenyl)-2-(pyrimidin-4-yl)ethanone.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil, suspended in anhydrous tetrahydrofuran (THF).
-
Addition of Reactants: In a separate flask, dissolve 4-methylpyrimidine (1.0 equivalent) and ethyl 4-fluorobenzoate (1.05 equivalents) in anhydrous THF.
-
Reaction: Slowly add the solution of pyrimidine and ester to the sodium hydride suspension at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride. Acidify the mixture with dilute hydrochloric acid to a pH of ~5-6.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Potential Therapeutic Applications in Drug Discovery
The structural motifs present in 1-(4-fluorophenyl)-2-(pyrimidin-4-yl)ethanone suggest a strong potential for biological activity, particularly in the realm of oncology.
Kinase Inhibition
The pyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, frequently found in the active site of protein kinases.[1] Many pyrimidine derivatives have been developed as potent and selective kinase inhibitors for the treatment of cancer.[7][8] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.[9]
The pyrazolo[3,4-d]pyrimidine core, an isostere of the adenine ring of ATP, has been particularly successful in the development of kinase inhibitors, with examples like ibrutinib approved for the treatment of B-cell cancers.[10] The pyrimidine ring of our target compound can mimic the hinge-binding interactions of ATP in the kinase active site.
Signaling Pathway Involvement
Given the prevalence of pyrimidine-based kinase inhibitors, it is plausible that 1-(4-fluorophenyl)-2-(pyrimidin-4-yl)ethanone could target key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Other Potential Biological Activities
Beyond kinase inhibition, pyrimidine derivatives have demonstrated a wide range of pharmacological activities, including:
-
Antimicrobial and Antifungal: Certain pyrimidine-containing compounds have shown efficacy against various bacterial and fungal strains.[11][12]
-
Anti-inflammatory: Some pyrimidine derivatives exhibit potent anti-inflammatory properties.[13][14]
-
Antiviral: The pyrimidine core is found in several antiviral medications.[15]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 1-(4-fluorophenyl)-2-(pyrimidin-4-yl)ethanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for elucidating the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the fluorophenyl and pyrimidine rings, as well as a characteristic singlet for the methylene protons adjacent to the carbonyl group.[16][17]
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon, the aromatic carbons, and the methylene carbon.[16][17]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and confirm its elemental composition.[18]
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the compound. A reversed-phase HPLC method with a suitable C18 column and a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid) would be appropriate for this analysis.
Protocol for HPLC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). Dilute to a working concentration of 10 µg/mL with the initial mobile phase.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-500.
-
Data Acquisition: Full scan mode.
-
Conclusion
1-(4-fluorophenyl)-2-(pyrimidin-4-yl)ethanone is a molecule with significant potential in medicinal chemistry and drug discovery. Its structural features, particularly the pyrimidine ring, suggest a high likelihood of biological activity, with kinase inhibition being a primary area of interest for anticancer applications. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and a framework for its analytical characterization. Further investigation into the biological activities of this compound is warranted and could lead to the development of novel therapeutic agents.
References
-
PubMed. (n.d.). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Retrieved from [Link]
-
Preprints.org. (2024). Biological activities of synthetic pyrimidine derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]
-
ResearchGate. (2017). Pyrimidine and its biological activity: a review. Retrieved from [Link]
-
World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]
-
ResearchGate. (n.d.). SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]
-
PubMed. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]
-
PubMed. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Retrieved from [Link]
-
ACS Publications. (2025). Synthesis and characterization of new pyrimidine derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
-
NROChemistry. (n.d.). Claisen Condensation: Mechanism & Examples. Retrieved from [Link]
-
Oregon State University. (n.d.). The Claisen Condensation. Retrieved from [Link]
-
BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]
-
Fiveable. (n.d.). Mixed Claisen Condensations. Retrieved from [Link]
-
MDPI. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Retrieved from [Link]
-
PubMed. (2020). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. Retrieved from [Link]
-
MDPI. (2020). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis, Characterization, Acute Toxicity and Investigation of the new Pyrimidine Derivative as antihyperlipidemic activity on. Retrieved from [Link]
-
ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Aryl methylene ketones and fluorinated methylene ketones as reversible inhibitors for severe acute respiratory syndrome (SARS) 3C-like proteinase. Retrieved from [Link]
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. The Claisen Condensation [sites.science.oregonstate.edu]
- 6. fiveable.me [fiveable.me]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 12. wjarr.com [wjarr.com]
- 13. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 17. researchgate.net [researchgate.net]
- 18. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study [mdpi.com]
solubility of 1-(4-FLUORO-PHENYL)-2-PYRIMIDIN-4-YL-ETHANONE
An In-Depth Technical Guide to the Solubility Characterization of 1-(4-FLUORO-PHENYL)-2-PYRIMIDIN-4-YL-ETHANONE
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and consequently its bioavailability and therapeutic efficacy.[1] Poorly soluble compounds can present significant challenges during formulation and may lead to unreliable results in biological assays.[2]
This technical guide provides a comprehensive framework for the solubility characterization of This compound , a molecule featuring a fluorophenyl ketone and a pyrimidine moiety. This document is designed for researchers, chemists, and formulation scientists, offering not just procedural steps but also the underlying scientific rationale for each methodological choice. We will explore the determination of both thermodynamic and kinetic aqueous solubility, solubility in pharmaceutically relevant organic solvents, and the robust analytical techniques required for accurate quantification.
Part 1: Physicochemical Foundation & Pre-analytical Considerations
Before embarking on solubility assessment, a foundational understanding of the molecule's intrinsic properties is essential for designing robust and meaningful experiments.
Molecular Structure and Properties
-
IUPAC Name: 1-(4-fluorophenyl)-2-pyrimidin-4-ylethanone[3]
-
Molecular Formula: C₁₂H₉FN₂O[3]
-
Molecular Weight: 216.21 g/mol [3]
-
CAS Number: 36827-98-2
Table 1: Core Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₉FN₂O | PubChem[3] |
| Molecular Weight | 216.21 g/mol | PubChem[3] |
| CAS Number | 36827-98-2 | ChemicalBook[4] |
Predicted Physicochemical Parameters (In Silico Analysis)
Experimental data for pKa and LogP are not always available for novel compounds. Therefore, the standard industry practice is to leverage computational (in silico) models to predict these values, which are crucial for guiding experimental design.[5]
-
pKa (Acid Dissociation Constant): The pyrimidine ring contains two nitrogen atoms which are basic and can be protonated. The predicted pKa for the most basic nitrogen is likely in the range of 2.0-4.0. This is a critical parameter because it dictates how the compound's solubility will change with pH.[2] For an ionizable drug, the measured solubility must be considered in the context of the solution's pH at equilibrium.[2]
-
LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a compound. The presence of two aromatic rings (fluorophenyl and pyrimidine) suggests a moderately lipophilic character. A predicted LogP value greater than 2 would imply that low aqueous solubility is a potential challenge that needs to be carefully quantified. Predicting lipophilicity is essential for early drug discovery success.[6]
Causality Insight: A compound with a basic pKa will exhibit significantly higher solubility in acidic conditions (pH < pKa) where it exists predominantly in its protonated, more polar, salt form. Conversely, at physiological pH (7.4), it will be largely un-ionized, and its solubility will be lower. This is why solubility must be tested in buffers of varying pH.
UV-Visible Spectrophotometry: Determining the Analytical Wavelength (λmax)
Accurate quantification is the bedrock of any solubility assay. Both HPLC-UV and direct UV-Vis spectroscopy rely on the molecule's ability to absorb light. The ethanone moiety (a ketone) conjugated with the fluorophenyl ring constitutes a chromophore that absorbs UV radiation.[7] While ketones typically show a maximum absorption (λmax) around 280 nm, the exact wavelength should be determined experimentally for this specific molecule.
Protocol 1: Experimental Determination of λmax
-
Stock Solution Preparation: Prepare a ~1 mg/mL stock solution of the compound in a UV-transparent solvent where it is freely soluble (e.g., Methanol or Acetonitrile).
-
Working Solution: Dilute the stock solution to a final concentration of approximately 10 µg/mL using the same solvent.
-
Spectrophotometer Scan: Using a calibrated UV-Vis spectrophotometer, perform a wavelength scan from 200 nm to 400 nm against a solvent blank.
-
Identify λmax: The wavelength at which the highest absorbance is recorded is the λmax. This wavelength should be used for all subsequent quantitative measurements to ensure maximum sensitivity and linearity.
Part 2: Aqueous Solubility Determination
A critical distinction in pharmaceutical sciences is made between thermodynamic and kinetic solubility. Choosing the appropriate assay depends on the stage of drug development.[1]
-
Thermodynamic Solubility: The "gold standard," this is the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent. It is crucial for lead optimization and formulation development.[1]
-
Kinetic Solubility: A high-throughput measure of how readily a compound, typically dissolved in an organic solvent like DMSO, precipitates when introduced into an aqueous buffer. This is highly relevant for early drug discovery, as it mimics the conditions of many in vitro biological assays.[1][8]
Thermodynamic Solubility Workflow (Shake-Flask Method)
This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound, which is considered the most accurate and reliable approach.[9]
Protocol 2: Shake-Flask Thermodynamic Solubility Assay
-
Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a 1.5 mL glass vial. The exact mass is not critical as long as undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the vial.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium, generally 24 to 48 hours.[9]
-
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant and separate the dissolved compound from the undissolved solid. This is a critical step and can be achieved by:
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes).
-
Filtration: Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF). Self-Validation Note: Using filtration might underestimate solubility due to compound adsorption to the filter material. This can be checked by analyzing the concentration of a known standard before and after filtration.
-
-
Quantification: Dilute the clear filtrate with an appropriate solvent (e.g., acetonitrile/water) to fall within the linear range of the analytical method (HPLC-UV or UV-Vis) and determine the concentration against a standard curve.
Diagram 1: Thermodynamic Solubility Workflow
Caption: Shake-Flask method for thermodynamic solubility.
Kinetic Solubility Workflow
This high-throughput method assesses the solubility of a compound upon its precipitation from a DMSO stock solution into an aqueous buffer.[8][10]
Protocol 3: Kinetic Solubility Assay
-
Stock Solution: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% Dimethyl Sulfoxide (DMSO).
-
Plate Setup: In a 96-well microplate, add the aqueous buffer (e.g., PBS, pH 7.4).
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL of 10 mM stock into 198 µL of buffer for a final concentration of 100 µM and 1% DMSO). This step is often performed as a serial dilution to test a range of concentrations.
-
Incubation: Cover the plate and shake at room temperature for a shorter period, typically 1 to 2 hours.[2]
-
Precipitate Removal: Separate any precipitated compound using a 96-well filter plate (e.g., 0.45 µm pore size) by centrifugation or vacuum.
-
Analysis: Transfer the clear filtrate to a UV-transparent 96-well plate. Determine the concentration of the dissolved compound using a plate reader at the predetermined λmax, comparing it against a calibration curve prepared in the same buffer/DMSO mixture.
Diagram 2: Kinetic Solubility Workflow
Caption: High-throughput kinetic solubility assay workflow.
Part 3: Non-Aqueous & Co-Solvent Solubility
For formulation development, especially for parenteral or oral liquid dosage forms, understanding a compound's solubility in non-aqueous solvents and co-solvent systems is essential.[][12] Co-solvents are used to increase the solubility of non-polar drugs by reducing the dielectric constant of the solvent system.[12]
Protocol 4: Solubility in Organic and Co-Solvents
This protocol adapts the thermodynamic shake-flask method for non-aqueous systems.
-
Solvent Selection: Choose pharmaceutically acceptable solvents relevant to the intended application (e.g., Ethanol, Propylene Glycol, PEG 400, or various aqueous buffer/co-solvent mixtures).
-
Methodology: Follow the same steps as outlined in Protocol 2 (Thermodynamic Solubility) . Add an excess of the solid compound to a known volume of the selected organic solvent or co-solvent mixture.
-
Equilibration: Agitate at a controlled temperature for 24 hours to ensure equilibrium is reached.
-
Phase Separation & Quantification: Separate the solid and liquid phases via centrifugation. Self-Validation Note: Filtration may be challenging with viscous solvents like PEG 400. Centrifugation is often the more reliable method. Dilute the supernatant with a mobile-phase compatible solvent for HPLC analysis.
Causality Insight: The choice of solvent is driven by the formulation goal. Ethanol might be used for oral solutions, while propylene glycol and PEG 400 are common in both oral and parenteral formulations. The data from these studies directly informs which excipients are viable for creating a stable and effective drug product.
Part 4: Analytical Quantification Methods
The accuracy of any solubility value is entirely dependent on the analytical method used for quantification. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method due to its specificity and ability to separate the parent compound from any potential impurities or degradants.
HPLC-UV Method
Reversed-phase HPLC (RP-HPLC) is well-suited for analyzing pyrimidine derivatives.
Protocol 5: RP-HPLC-UV Quantification
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% Formic Acid in Water) and an organic solvent (e.g., Acetonitrile). A typical gradient might run from 10% to 90% Acetonitrile over 10 minutes.
-
Detection: Monitor at the experimentally determined λmax.
-
Calibration Curve:
-
Prepare a primary stock solution of the compound in a suitable organic solvent (e.g., 1 mg/mL in Acetonitrile).
-
Perform serial dilutions to create a series of at least five calibration standards spanning the expected concentration range of the solubility samples.
-
Inject each standard in triplicate to establish a calibration curve of peak area versus concentration. The curve must have a correlation coefficient (r²) of >0.995 to be considered valid.
-
-
Sample Analysis: Inject the diluted supernatant from the solubility experiments. Use the calibration curve to calculate the concentration in the injected sample, then factor in the dilution to determine the final solubility value.
Direct UV-Vis Spectroscopy Method
For high-throughput kinetic assays, a direct UV-Vis measurement using a plate reader is often sufficient.[2]
Protocol 6: UV-Vis Spectrophotometer Quantification
-
Calibration Curve: Prepare calibration standards in the exact same solvent matrix as the final samples (e.g., PBS with 1% DMSO). This is critical because DMSO can affect the absorbance spectrum.
-
Measurement: Measure the absorbance of the standards and the clear filtrates from the solubility assay at the predetermined λmax.
-
Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of the unknown samples. Self-Validation Note: This method assumes that the only absorbing species is the parent compound. It is less specific than HPLC and can be skewed by UV-active impurities.
Part 5: Data Presentation and Interpretation
All solubility data should be reported clearly and consistently. It is standard practice to report solubility in both mass/volume (µg/mL) and molar (µM) units.
Table 2: Example Solubility Data Summary
| Solvent System | pH | Temperature (°C) | Assay Type | Solubility (µg/mL) | Solubility (µM) |
|---|---|---|---|---|---|
| PBS | 7.4 | 25 | Thermodynamic | ||
| 0.1 M HCl | 1.2 | 25 | Thermodynamic | ||
| PBS | 7.4 | 25 | Kinetic (1% DMSO) | ||
| Ethanol | N/A | 25 | Thermodynamic |
| Propylene Glycol | N/A | 25 | Thermodynamic | | |
Interpretation:
-
Kinetic vs. Thermodynamic: The kinetic solubility is often higher than the thermodynamic solubility. A large difference may indicate that the compound is prone to forming supersaturated solutions that are not stable over time.
-
pH-Dependence: A significantly higher solubility at pH 1.2 compared to pH 7.4 would confirm the basic nature of the compound and its pH-dependent solubility profile.
-
Formulation Viability: The data from organic and co-solvents will directly guide formulation efforts, indicating whether a simple solution-based formulation is feasible.
Conclusion
The systematic determination of solubility for this compound is a multi-faceted process that provides indispensable data for drug development. By employing both thermodynamic and kinetic methods, assessing solubility across a range of pH values and in relevant non-aqueous systems, and utilizing robust analytical techniques like HPLC-UV, researchers can build a comprehensive solubility profile. This profile is not merely a set of numbers; it is a critical tool that informs lead candidate selection, guides formulation strategy, and ultimately increases the probability of developing a safe and effective therapeutic agent.
References
- AxisPharm. Kinetic Solubility Assays Protocol.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- protocols.io. In-vitro Thermodynamic Solubility. (2025).
- Mettler Toledo. Carbonyl in Aldehyde & Ketone - UV Vis Spectroscopy.
- protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024).
- ResearchGate.
- PubMed. In vitro solubility assays in drug discovery.
- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- BOC Sciences.
- In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. Pak. J. Pharm. Sci.
- BOC Sciences.
- Blackthorn AI.
- ChemRxiv.
- PubChem. 1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethanone.
- PubMed. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases.
- ResearchGate.
- WuXi AppTec. 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024).
- MSU chemistry. UV-Visible Spectroscopy.
- ChemicalBook. This compound | 36827-98-2.
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. 1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethanone | C12H9FN2O | CID 11736054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pjps.pk [pjps.pk]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. Ethanone, 1-(4-fluorophenyl)- [webbook.nist.gov]
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-FLUORO-PHENYL)-2-PYRIMIDIN-4-YL-ETHANONE
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of the synthetic compound 1-(4-FLUORO-PHENYL)-2-PYRIMIDIN-4-YL-ETHANONE, identified by the CAS Registry Number 36827-98-2. While this molecule is available commercially and is of interest in medicinal chemistry and drug discovery, detailed experimental characterization of its physical appearance and spectroscopic data is not extensively documented in publicly accessible scientific literature. This guide synthesizes the available information from chemical databases and supplier specifications to offer a foundational understanding of the compound's characteristics. The document is structured to provide researchers with the essential data for handling, characterization, and further investigation of this compound, while also clearly delineating the current gaps in published experimental data.
Chemical Identity and Structure
This compound is a heterocyclic ketone. The molecular structure incorporates a fluorophenyl group attached to an ethanone bridge, which in turn is substituted with a pyrimidine ring. This arrangement of aromatic and heterocyclic moieties suggests potential applications as a scaffold in the development of novel therapeutic agents.
Table 1: Chemical Identification
| Identifier | Value | Source |
| IUPAC Name | 1-(4-fluorophenyl)-2-(pyrimidin-4-yl)ethanone | PubChem[1] |
| CAS Number | 36827-98-2 | BLDpharm[2] |
| Molecular Formula | C₁₂H₉FN₂O | PubChem[1] |
| Molecular Weight | 216.21 g/mol | PubChem[1] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)CC2=CN=CN=C2)F | PubChem[1] |
| InChI Key | Not readily available |
Diagram 1: 2D Chemical Structure
Caption: 2D representation of this compound.
Physical Properties
A definitive, experimentally verified description of the physical appearance of this compound is not consistently available in peer-reviewed literature. Information is primarily derived from commercial supplier data, which may not be independently verified.
Table 2: Physical Characteristics
| Property | Value | Source & Remarks |
| Physical State | Solid | Inferred from related compounds and supplier information. |
| Color | Not specified | Data for structurally similar compounds, such as 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone, is reported as a "yellow deposit".[3] Direct observation for the title compound is not published. |
| Melting Point | Not specified | No experimental data found in the public domain. |
| Solubility | Not specified | No experimental data found. Based on its structure, it is likely soluble in organic solvents like DMSO and DMF. |
| Storage | Sealed in dry, 2-8°C | BLDpharm[2] |
Expert Insight: The physical appearance of a solid organic compound, including its color and crystalline form, is highly dependent on its purity and the method of synthesis and purification. The lack of published data suggests that researchers should perform their own characterization upon receipt of this compound.
Spectroscopic and Analytical Data
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
No published ¹H or ¹³C NMR spectra for this specific compound were identified. Researchers should acquire their own NMR data to confirm the structure and purity.
3.2. Infrared (IR) Spectroscopy
No published IR spectrum for this specific compound was identified.
3.3. Mass Spectrometry (MS)
No published mass spectrum for this specific compound was identified. The predicted exact mass is 216.0699 g/mol .
Diagram 2: General Workflow for Physicochemical Characterization
Caption: Recommended experimental workflow for the comprehensive characterization of this compound.
Safety and Handling
Based on available Material Safety Data Sheets (MSDS) for this compound and structurally related molecules, standard laboratory safety protocols should be followed.
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Storage: Keep container tightly closed and store in a dry, cool place (2-8°C is recommended by some suppliers).[2]
Conclusion and Future Work
This compound is a compound with potential utility in scientific research, particularly in the field of drug discovery. However, there is a notable absence of detailed, publicly available experimental data regarding its physical appearance and spectroscopic properties. The information presented in this guide is a consolidation of data from chemical suppliers and databases and should be considered as a preliminary resource.
It is strongly recommended that researchers independently verify the structure and purity of this compound using standard analytical techniques such as NMR, IR, and mass spectrometry, and to document its physical properties, including color, form, and melting point. The publication of such data would be a valuable contribution to the scientific community.
References
-
PubChem. 1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethanone. National Center for Biotechnology Information. [Link]
-
Acta Crystallographica Section E: Structure Reports Online, 2011, 67(12), o3170. [Link]
-
Acta Crystallographica Section E: Structure Reports Online, 2011, 67(8), o2036. [Link]
Sources
Navigating the Safety Profile of 1-(4-FLUORO-PHENYL)-2-PYRIMIDIN-4-YL-ETHANONE: An In-Depth Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the novel compound 1-(4-FLUORO-PHENYL)-2-PYRIMIDIN-4-YL-ETHANONE (CAS No. 36827-98-2) presents both opportunities and responsibilities. As with any investigational molecule, a thorough understanding of its safety profile is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This technical guide provides a comprehensive overview of the available safety data, recommended handling procedures, and emergency protocols for this compound, synthesized from available Safety Data Sheets (SDS) and best practices for handling related chemical classes.
Chemical Identity and Physicochemical Properties
This compound is a fluorinated aromatic ketone containing a pyrimidine heterocycle. Its specific properties, as predicted and reported, are crucial for understanding its behavior and potential hazards in a laboratory setting.
| Property | Value | Source |
| CAS Number | 36827-98-2 | ChemicalBook[1] |
| Molecular Formula | C12H9FN2O | BLDpharm |
| Molecular Weight | 216.21 g/mol | BLDpharm |
| Boiling Point | 368.0±22.0 °C (Predicted) | ChemicalBook |
| Density | 1.254±0.06 g/cm3 (Predicted) | ChemicalBook |
| Storage Temperature | 2-8°C, Sealed in dry conditions | BLDpharm |
| pKa | 1.28±0.10 (Predicted) | ChemicalBook |
These properties suggest that the compound is a solid at room temperature and should be stored in a cool, dry environment to maintain its stability.
Hazard Identification and GHS Classification
While a comprehensive toxicological profile for this specific compound is not widely available, the Safety Data Sheet from ChemicalBook provides essential GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information.[1] For related structures, such as 1-(4-FLUORO-PHENYL)-2-PYRIDIN-4-YL-ETHANONE, precautionary statements advise avoiding breathing dust, fumes, gas, mist, vapors, or spray, and recommend thorough rinsing in case of eye contact. A structurally similar compound, 1-(4-Fluorophenyl)-2-(2-(methylthio)pyrimidin-4-yl)ethanone, is classified as a skin irritant (Category 2), a serious eye damage irritant (Category 1), a skin sensitizer (Category 1), and may cause respiratory irritation (STOT SE 3).
Based on the available data for the target compound and its analogs, researchers should handle this compound with the assumption that it may possess the following hazards:
-
Skin Irritation: May cause redness and discomfort upon contact with skin.
-
Serious Eye Damage/Irritation: May cause significant eye irritation or damage.
-
Respiratory Irritation: Inhalation of dust or powder may irritate the respiratory tract.
-
Skin Sensitization: May cause an allergic skin reaction in susceptible individuals.
Safe Handling and Personal Protective Equipment (PPE)
A proactive approach to safety is crucial when working with this compound. The following handling procedures and personal protective equipment are recommended to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific experimental procedures.
-
Eye and Face Protection: Chemical safety goggles are mandatory. In situations where splashing is a significant risk, a face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times when handling the compound or its solutions. Gloves should be inspected for integrity before use and changed immediately if contaminated.
-
Lab Coat: A full-length laboratory coat should be worn to protect street clothing and skin from accidental spills.
-
-
Respiratory Protection: For procedures that may generate significant amounts of dust and where engineering controls may not be sufficient, a NIOSH-approved respirator with a particulate filter may be necessary.
The following diagram illustrates the workflow for the safe handling of this compound.
Sources
Methodological & Application
synthesis of 1-(4-FLUORO-PHENYL)-2-PYRIMIDIN-4-YL-ETHANONE protocol
An Application Note and Protocol for the Synthesis of 1-(4-Fluoro-phenyl)-2-pyrimidin-4-yl-ethanone
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of 1-(4-fluorophenyl)-2-pyrimidin-4-yl-ethanone, a heterocyclic ketone with potential applications in medicinal chemistry and drug discovery. The protocol details a robust and accessible method based on the α-arylation of a ketone via nucleophilic substitution, a cornerstone reaction in modern organic synthesis. We will explore the underlying chemical principles, provide a detailed, step-by-step experimental procedure, and offer expert insights into reaction optimization and troubleshooting. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a reliable method for the preparation of this and structurally related compounds.
Introduction: Significance and Rationale
The fusion of a pyrimidine ring with an aryl ketone moiety, as seen in 1-(4-fluorophenyl)-2-pyrimidin-4-yl-ethanone, creates a molecular scaffold of significant interest in pharmaceutical research. Pyrimidine derivatives are integral to a vast array of biologically active molecules, including anticancer agents, antivirals, and cardiovascular drugs.[1][2] Similarly, α-aryl ketones are prevalent structural motifs in numerous natural products and synthetic pharmaceuticals.[3][4] The target molecule serves as a valuable building block for creating more complex chemical entities, leveraging the reactivity of both the ketone and the pyrimidine ring for further derivatization.
The synthesis of α-aryl ketones can be challenging due to potential side reactions such as self-condensation and poly-alkylation.[5] This guide focuses on a classic and effective strategy: the base-mediated coupling of a ketone enolate with an electron-deficient heteroaryl halide. This approach offers a direct and efficient route to the desired C(sp³)–C(sp²) bond formation.
Synthetic Strategy and Reaction Mechanism
The chosen synthetic pathway involves the reaction of the enolate derived from 4-fluoroacetophenone with 4-chloropyrimidine. This reaction proceeds via a nucleophilic substitution mechanism.
Overall Reaction Scheme:
Mechanism Explained:
-
Enolate Formation: A strong, non-nucleophilic base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), is used to deprotonate the α-carbon of 4-fluoroacetophenone. This is the rate-determining step and results in the formation of a nucleophilic enolate ion.[6][7] The choice of a strong base is critical to ensure complete and irreversible enolate formation, thereby minimizing side reactions like the aldol self-condensation of the starting ketone.
-
Nucleophilic Attack: The generated enolate attacks the electron-deficient C4 position of the 4-chloropyrimidine ring. The nitrogen atoms in the pyrimidine ring act as strong electron-withdrawing groups, making the carbon atoms susceptible to nucleophilic attack.
-
Chloride Elimination: The reaction proceeds through an addition-elimination pathway (SNAr), where the chloride ion is expelled to restore the aromaticity of the pyrimidine ring, yielding the final product.
The following diagram illustrates the proposed reaction mechanism.
Caption: Figure 1: Proposed Reaction Mechanism for α-arylation.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale reaction. All operations should be performed in a fume hood using appropriate personal protective equipment (PPE).
Materials and Equipment
-
Reagents:
-
4-Fluoroacetophenone (≥99%)
-
4-Chloropyrimidine (≥98%)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
-
Equipment:
-
Three-neck round-bottom flask (100 mL), oven-dried
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Schlenk line or nitrogen/argon gas inlet
-
Low-temperature thermometer
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
-
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass / Volume |
| 4-Fluoroacetophenone | 138.14 | 10.0 | 1.0 | 1.38 g |
| Sodium Hydride (60%) | 40.00 (as 100%) | 11.0 | 1.1 | 0.44 g |
| 4-Chloropyrimidine | 114.54 | 10.0 | 1.0 | 1.15 g |
| Anhydrous THF | - | - | - | 50 mL |
Step-by-Step Procedure
A. Preparation and Enolate Formation (Inert Atmosphere)
-
Setup: Assemble the oven-dried 100 mL three-neck flask with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and backfill with inert gas. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: Suspend sodium hydride (0.44 g, 11.0 mmol) in anhydrous THF (20 mL). Insight: The mineral oil from the NaH dispersion does not need to be removed but ensure the suspension is well-stirred.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Ketone Addition: Slowly add a solution of 4-fluoroacetophenone (1.38 g, 10.0 mmol) in anhydrous THF (10 mL) to the cooled NaH suspension via syringe over 15 minutes. Rationale: Slow addition is crucial to control the evolution of hydrogen gas and prevent an exotherm.
-
Enolate Generation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. The solution may turn yellowish, and hydrogen evolution will cease, indicating complete enolate formation.
B. Coupling Reaction
-
Heteroaryl Halide Addition: Prepare a solution of 4-chloropyrimidine (1.15 g, 10.0 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the enolate mixture at room temperature over 20 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitoring: The reaction progress can be monitored by TLC (e.g., 3:1 Hexanes:EtOAc), observing the consumption of the starting ketone.
C. Work-up and Purification
-
Quenching: After the reaction is complete, cool the flask to 0 °C in an ice bath. Carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl solution (~20 mL) dropwise to neutralize the excess base and destroy any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and water (20 mL). Shake and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) to isolate the pure 1-(4-fluorophenyl)-2-pyrimidin-4-yl-ethanone.
Characterization
The purified product should be characterized to confirm its identity and purity.
-
¹H NMR: Expect characteristic signals for the aromatic protons of the fluorophenyl and pyrimidine rings, and a key singlet for the methylene (-CH₂-) protons adjacent to the carbonyl and pyrimidine groups.
-
¹³C NMR: Signals corresponding to the carbonyl carbon, the carbons of both aromatic rings, and the methylene carbon.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₁₂H₉FN₂O (216.21 g/mol ) should be observed.[8]
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ketone carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹.
Experimental Workflow Diagram
The diagram below provides a visual summary of the entire experimental process.
Caption: Figure 2: Step-by-step experimental workflow.
Safety Precautions
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere and away from moisture.
-
Anhydrous Solvents (THF): Can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system. They are also flammable.
-
4-Chloropyrimidine: Corrosive and toxic. Avoid inhalation and contact with skin and eyes.
-
General Precautions: Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Troubleshooting and Expert Insights
-
Low Yield:
-
Cause: Incomplete enolate formation or moisture in the reaction.
-
Solution: Ensure all glassware is meticulously dried and use high-quality anhydrous solvents. Consider using a stronger base like LDA, which is soluble and often more efficient.
-
-
Side Product Formation (Self-Condensation):
-
Cause: The enolate reacts with the starting ketone instead of the aryl halide.
-
Solution: Ensure slow, controlled addition of the ketone to a slight excess of the base to maintain a low concentration of the neutral ketone in the presence of the enolate.
-
-
No Reaction:
-
Cause: Deactivated 4-chloropyrimidine or poor quality base.
-
Solution: Check the purity of the starting materials. Ensure the base is active (a fresh container of NaH is recommended).
-
References
-
Organic Letters. Synthesis of Chiral α-Aryl Ketones by Photoredox/Nickel-Catalyzed Enantioconvergent Acyl Cross-Coupling with Organotrifluoroborate. ACS Publications. [Link]
-
ResearchGate. Synthesis of α‐aryl ketones and esters from β‐hydroxy compounds via retro‐aldol reaction catalyzed by Pd. [Link]
-
Organic Chemistry Portal. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. [Link]
-
The Royal Society of Chemistry. α-Arylation of (Hetero)aryl Ketones in Aqueous Surfactant Media. [Link]
-
PubMed Central. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. [Link]
-
ResearchGate. Synthesis of pyrimidine derivatives (2a–2h) using: glacial acetic acid,.... [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
MDPI. Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. [Link]
-
PubMed Central. 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone. [Link]
-
Sci-Hub. A Convenient Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from Cyclopentanone. [Link]
-
Organic Chemistry Portal. Synthesis of pyrimidines. [Link]
-
PubMed Central. 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid. [Link]
-
Usiena air. New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. [Link]
-
PubMed Central. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. [Link]
-
PubMed Central. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. [Link]
-
Reactions of Enolate Ions and Enols. [Link]
-
PubMed Central. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
-
Master Organic Chemistry. Enolates – Formation, Stability, and Simple Reactions. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
Chemistry LibreTexts. 9.1: Reactions of Enols and Enolates. [Link]
-
ResearchGate. Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. [Link]
-
Prime Scholars. Synthesis and Cytotoxic Screening of Fused Analogues of Dihydropyrimidinones against Hepg2 Cancer Cell Lines. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
Chemistry LibreTexts. 22.6: Reactivity of Enolate Ions. [Link]
-
National Institutes of Health. 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate. [Link]
-
PubMed Central. Enolate-Forming Compounds Provide Protection From Platinum Neurotoxicity. [Link]
-
PubChem. 1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethanone. [Link]
Sources
- 1. Pyrimidine synthesis [organic-chemistry.org]
- 2. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethanone | C12H9FN2O | CID 11736054 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Comprehensive NMR Analysis of 1-(4-Fluoro-phenyl)-2-pyrimidin-4-yl-ethanone for Structural Verification and Characterization
Abstract
This technical guide provides a detailed protocol for the comprehensive Nuclear Magnetic Resonance (NMR) analysis of 1-(4-fluoro-phenyl)-2-pyrimidin-4-yl-ethanone, a heterocyclic ketone of interest in medicinal chemistry and drug development. The structural elucidation of such molecules is critical for confirming synthesis pathways and ensuring purity. This document outlines step-by-step procedures for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. It offers an in-depth discussion of the expected spectral data, including chemical shift assignments and coupling constant analysis, grounded in the fundamental principles of NMR spectroscopy and the known electronic effects of the fluorophenyl and pyrimidine moieties. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and self-validating methodology for the structural characterization of complex small molecules.
Introduction: The Significance of Structural Elucidation
This compound (CAS 36827-98-2) is a compound that incorporates two key pharmacophores: a fluorinated phenyl ring and a pyrimidine ring.[1][2] Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[3][4] The pyrimidine scaffold is a cornerstone of many biologically active molecules, including numerous pharmaceuticals.[5][6] Therefore, unambiguous structural verification of this and related molecules is a non-negotiable step in the research and development pipeline.
NMR spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[7] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the molecular framework, identify functional groups, and deduce the connectivity of atoms. This application note details a systematic approach to leveraging a suite of NMR experiments to achieve a complete and trustworthy structural assignment of the title compound.
Predicted NMR Data and Structural Considerations
A thorough understanding of the expected NMR spectrum is crucial for efficient and accurate data interpretation. The chemical structure of this compound, with its distinct aromatic and aliphatic regions, gives rise to a predictable set of NMR signals.
Structure and Numbering:
Caption: Chemical structure of this compound.
Based on the structure, we can predict the chemical shifts and multiplicities for the key protons and carbons. The electron-withdrawing nature of the pyrimidine ring and the fluorine atom will significantly influence the chemical shifts of nearby nuclei.[8][9]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Justification |
| Pyrimidine Ring | |||
| H-2' | ~9.2 | ~158 | Highly deshielded due to two adjacent nitrogen atoms.[10] |
| H-5' | ~7.4 | ~122 | Less deshielded than H-2' and H-6'. |
| H-6' | ~8.8 | ~157 | Deshielded due to the adjacent nitrogen atom. |
| Fluorophenyl Ring | |||
| H-2, H-6 | ~8.1 (dd) | ~131 (d) | Ortho to the carbonyl group, deshielded. Coupled to H-3/H-5 and the fluorine atom. |
| H-3, H-5 | ~7.2 (t) | ~116 (d) | Meta to the carbonyl group. Coupled to H-2/H-6 and the fluorine atom. |
| Aliphatic Chain | |||
| H-α | ~4.5 (s) | ~45 | Methylene protons adjacent to both the carbonyl and pyrimidine ring. |
| Carbonyl & Quaternary Carbons | |||
| C=O | - | ~195 | Typical chemical shift for a ketone carbonyl.[11] |
| C-1 | - | ~133 | Quaternary carbon of the phenyl ring attached to the carbonyl. |
| C-4 | - | ~165 (d, ¹JCF) | Carbon directly bonded to fluorine, shows a large coupling constant.[12] |
| C-4' | - | ~168 | Quaternary carbon of the pyrimidine ring. |
Note: These are estimated values and may vary based on solvent and experimental conditions.
Experimental Protocols
Sample Preparation
A self-validating protocol begins with meticulous sample preparation.
-
Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Vortex the sample for 30 seconds to ensure a homogeneous solution. A clear solution without any particulate matter is essential for acquiring high-quality spectra.
NMR Data Acquisition Workflow
The following workflow provides a logical progression from basic 1D experiments to more complex 2D correlations for complete structural assignment.
Caption: Recommended workflow for NMR-based structure elucidation.
¹H NMR Spectroscopy
-
Purpose: To identify all unique proton environments, their integrations (relative numbers), and their coupling patterns (neighboring protons).
-
Protocol:
-
Load the sample into the NMR spectrometer.
-
Tune and shim the probe for optimal magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate all peaks and analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values).
-
¹³C{¹H} NMR Spectroscopy
-
Purpose: To identify all unique carbon environments. The proton-decoupled experiment provides a single peak for each carbon.
-
Protocol:
-
Use the same sample and shimming.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
2D COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are coupled to each other, typically through two or three bonds.[13][14]
-
Protocol:
-
Set up a standard COSY experiment.
-
Acquire the 2D data set.
-
Process the data in both dimensions.
-
Analyze the cross-peaks, which indicate correlations between coupled protons.
-
2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlation).[15][16]
-
Protocol:
-
Set up a standard HSQC experiment.
-
Acquire and process the 2D data.
-
Analyze the cross-peaks, where each peak correlates a proton signal on one axis with a carbon signal on the other. This is invaluable for assigning the signals of protonated carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify longer-range correlations between protons and carbons, typically over two or three bonds.[17][18] This is crucial for connecting molecular fragments and identifying quaternary carbons.
-
Protocol:
-
Set up a standard HMBC experiment.
-
Acquire and process the 2D data.
-
Analyze the cross-peaks, which reveal the connectivity between different parts of the molecule. For example, the methylene protons (H-α) should show correlations to the carbonyl carbon (C=O) and carbons in the pyrimidine ring (C-4', C-5').
-
Data Analysis and Structural Interpretation
A systematic analysis of the acquired spectra will lead to the unambiguous assignment of the structure.
Caption: Logical flow for integrating multi-dimensional NMR data.
-
¹H Spectrum Analysis: Identify the aromatic and aliphatic regions. The pyrimidine protons (H-2', H-5', H-6') and the fluorophenyl protons (H-2/6, H-3/5) should be in the downfield region, while the methylene protons (H-α) will be upfield. The distinct splitting patterns of the fluorophenyl protons (doublet of doublets and triplet) will be key identifiers.
-
¹³C Spectrum Analysis: Count the number of signals to confirm the presence of all 12 unique carbons. The carbonyl carbon will be the most downfield signal.
-
HSQC Analysis: Correlate each proton signal (except for acidic protons, if any) to its directly attached carbon. This will definitively link the proton and carbon assignments for the CH, CH₂, and CH₃ groups.
-
COSY Analysis: In the fluorophenyl ring, cross-peaks should be observed between H-2/6 and H-3/5, confirming their ortho relationship. On the pyrimidine ring, a correlation between H-5' and H-6' is expected.
-
HMBC Analysis: This is the final step to piece together the entire molecular puzzle. Key expected correlations are:
-
H-α (methylene) to C=O , C-4' , and C-5' . This confirms the ketone and its position relative to the pyrimidine ring.
-
H-2/6 (phenyl) to C=O and C-4 . This connects the fluorophenyl ring to the carbonyl group.
-
H-6' (pyrimidine) to C-α . This provides further evidence for the methylene bridge.
-
Troubleshooting and Best Practices
-
Poor Resolution: If peaks are broad, ensure the sample is fully dissolved and the spectrometer is properly shimmed.
-
Low Signal-to-Noise: For dilute samples, increase the number of scans. This is particularly important for ¹³C and 2D experiments.
-
Ambiguous Correlations: If HMBC correlations are weak or missing, adjusting the long-range coupling delay (typically optimized for J-couplings of 4-10 Hz) may be necessary.[18]
-
Solvent Choice: The choice of solvent can affect chemical shifts. Be consistent and always reference the spectrum to the residual solvent peak.
Conclusion
The combination of one- and two-dimensional NMR techniques provides a powerful and reliable method for the complete structural elucidation of this compound. By following the detailed protocols and logical data analysis workflow presented in this application note, researchers can confidently verify the structure and purity of their synthesized compounds, ensuring the integrity of subsequent research and development activities.
References
-
Malet-Sanz, L., & Susanne, F. (2012). The Impact of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniakos, K. (2005). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. [Link]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
-
Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. [Link]
-
Vanderbilt University. (n.d.). MRRC Structure Elucidation Notes. [Link]
-
OChem Lounge. (2020). Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-13C HMBC NMR. YouTube. [Link]
-
Abdel-Wahab, B. F., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. [Link]
-
Supporting Information. (n.d.). [Link]
-
Yadav, B. S. (2016). Spectroscopic and Vibrational Characterization of Fluorinated Pyrimidine... ResearchGate. [Link]
-
ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... [Link]
-
Martins, C. D. S., et al. (2022). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics. [Link]
-
Abraham, R. J., & Reid, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]
-
ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. [Link]
-
Di Micco, S., et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template... Molecules. [Link]
-
SpectraBase. (n.d.). N'-(2-Fluorophenyl)-N-phenylacetimidamid - Optional[13C NMR] - Chemical Shifts. [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-(4-fluorophenyl)-2-morpholino-ethanone. [Link]
-
Wang, X., & Lu, Y. (2010). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone. Acta Crystallographica Section E. [Link]
-
Supporting Information. (n.d.). [Link]
-
Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]
-
Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. [Link]
-
Compound Interest. (2015). A guide to 13c nmr chemical shift values. [Link]
-
Leah4sci. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]
-
Science.gov. (n.d.). cosy hsqc hmbc: Topics. [Link]
-
NIST. (n.d.). Ethanone, 1-(4-fluorophenyl)-. WebBook. [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
ResearchGate. (n.d.). Figure S13. 1 H NMR spectrum of 1-(4-Chlorophenyl)ethanone oxime (2g). [Link]
-
PubChem. (n.d.). 1-[4-(2-Phenylethynyl)phenyl]ethanone. [Link]
Sources
- 1. This compound | 36827-98-2 [amp.chemicalbook.com]
- 2. 36827-98-2|1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethanone|BLD Pharm [bldpharm.com]
- 3. Noninvasive spectroscopic analysis of fluoropyrimidine metabolism in cultured tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative studies on the metabolism of new fluorinated pyrimidine drugs in the liver by in vivo 19F magnetic resonance spectroscopic observation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 6. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. modgraph.co.uk [modgraph.co.uk]
- 10. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]
- 11. compoundchem.com [compoundchem.com]
- 12. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 15. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 16. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. MRRC Structure Elucidation Notes [nmr-center.nmrsoft.com]
Application Note: Mass Spectrometric Analysis of Fluorophenyl Pyrimidinyl Ethanone Derivatives
Introduction: The Analytical Imperative
The fluorophenyl pyrimidinyl ethanone scaffold is a cornerstone in modern medicinal chemistry, frequently appearing in developmental pipelines for kinase inhibitors and other targeted therapeutics. The precise characterization and quantification of these molecules are critical throughout the drug development lifecycle, from discovery and preclinical metabolism studies to manufacturing and quality control.[1][2] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the definitive analytical technology for this purpose due to its unparalleled sensitivity, selectivity, and speed.[3][4]
This guide provides a comprehensive framework for the development of robust mass spectrometric methods for a representative compound, 1-(4-fluorophenyl)-2-(pyrimidin-2-yl)ethanone . We will delve into the causality behind methodological choices, from sample preparation to the intricacies of fragmentation, equipping researchers with the expertise to analyze this important class of compounds.
Analyte Characteristics & Ionization Strategy
Understanding the physicochemical nature of the analyte is paramount for method development. The structure of 1-(4-fluorophenyl)-2-(pyrimidin-2-yl)ethanone contains two key moieties that dictate its behavior in a mass spectrometer:
-
Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring are basic and serve as primary sites for protonation. This makes the molecule exceptionally well-suited for positive-mode electrospray ionization (+ESI). The addition of a protic solvent and an acid modifier (e.g., formic acid) to the mobile phase is crucial to ensure efficient formation of the protonated molecule, [M+H]⁺.[5]
-
Fluorophenyl Ketone Moiety: This group influences the molecule's polarity and is the primary site of characteristic fragmentation. The strong C-F bond and the stable aromatic system contribute to predictable fragmentation patterns under collision-induced dissociation (CID).[6]
Table 1: Physicochemical Properties of 1-(4-fluorophenyl)-2-(pyrimidin-2-yl)ethanone
| Property | Value | Source |
| Molecular Formula | C₁₂H₉FN₂O | PubChem |
| Average Mass | 216.21 Da | PubChem |
| Monoisotopic Mass | 216.0699 Da | [7] |
| Key Functional Groups | Pyrimidine, Aromatic Ketone, Fluorophenyl | - |
| Predicted Ionization | [M+H]⁺ | Expert Analysis |
Experimental Workflow: From Sample to Spectrum
A successful MS analysis is built upon a logical and optimized workflow. The process begins with meticulous sample preparation to isolate the analyte and eliminate interfering matrix components, followed by chromatographic separation and, finally, mass analysis.
Caption: High-level experimental workflow for LC-MS/MS analysis.
Protocols: Sample Preparation
The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent, free from matrix components that can cause ion suppression.[8][9] The choice of technique depends entirely on the sample matrix.
Protocol: Extraction from Human Plasma (for Pharmacokinetic Studies)
This protocol utilizes solid-phase extraction (SPE), a robust method for cleaning and concentrating analytes from complex biological fluids.[10][11]
Materials:
-
Mixed-Mode Cation Exchange SPE Cartridges
-
Human Plasma (K₂EDTA)
-
Internal Standard (IS): Isotopically labeled 1-(4-fluorophenyl)-2-(pyrimidin-2-yl)ethanone (e.g., ¹³C₆-labeled analog)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Water (LC-MS Grade)
-
Formic Acid
-
Ammonium Hydroxide
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of Internal Standard working solution (e.g., 100 ng/mL in 50:50 Methanol:Water) and vortex. Add 200 µL of 4% phosphoric acid in water and vortex thoroughly. This step precipitates proteins and adjusts the pH to ensure the analyte is positively charged.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of Methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[11]
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of Methanol. This removes polar interferences and phospholipids.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the analyte for elution from the cation exchange sorbent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Analysis: Transfer to an autosampler vial for LC-MS/MS injection.
Protocol: Analysis from a Chemical Reaction Mixture
For in-process control or reaction monitoring, a simple "dilute-and-shoot" approach is often sufficient.
-
Quenching & Dilution: Quench 5 µL of the reaction mixture in 995 µL of 50:50 Acetonitrile:Water. This provides a 200-fold dilution and stops the reaction.
-
Centrifugation: Centrifuge the diluted sample at >10,000 x g for 5 minutes to pellet any precipitated salts or catalysts.
-
Analysis: Transfer the supernatant to an autosampler vial for injection.
Protocols: LC-MS/MS Method Development
Qualitative Analysis: Structural Confirmation and Fragmentation
For structural elucidation, a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is ideal.[8]
Table 2: Example Parameters for Qualitative LC-HRMS Analysis
| Parameter | Recommended Setting | Rationale |
| LC System | ||
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and peak shape for this class of molecule. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier for efficient protonation. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 5 minutes | A generic gradient suitable for initial screening. |
| Flow Rate | 0.4 mL/min | Standard for 2.1 mm ID columns. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| MS System | ||
| Ionization Mode | Positive Electrospray (+ESI) | Targets the basic pyrimidine nitrogens. |
| Capillary Voltage | 3.5 kV | Typical voltage for stable spray. |
| Scan Mode | Full MS (m/z 50-500) & dd-MS² (Top 3) | Acquires precursor mass and triggers fragmentation on the most intense ions. |
| Collision Energy | Stepped (e.g., 15, 25, 40 eV) | Provides a range of fragmentation energies to capture all key fragments. |
Predicted Fragmentation Pathway
The fragmentation of protonated 1-(4-fluorophenyl)-2-(pyrimidin-2-yl)ethanone ([M+H]⁺, m/z 217.08) is dominated by cleavage of the bond alpha to the carbonyl group, a classic fragmentation pathway for ketones.[12] This initial cleavage is highly diagnostic.
Caption: Predicted MS/MS fragmentation pathway of protonated analyte.
Interpretation of Key Fragments:
-
m/z 123.02 ([C₇H₄FO]⁺): This is the fluorobenzoyl cation , formed by the characteristic alpha-cleavage. Its presence is a strong indicator of the fluorophenyl ketone substructure and is often the base peak in the MS/MS spectrum due to its stability.[13]
-
m/z 95.03 ([C₆H₄F]⁺): This fragment results from the neutral loss of carbon monoxide (CO) from the fluorobenzoyl cation (m/z 123). This subsequent fragmentation further confirms the identity of the m/z 123 ion.[14]
-
m/z 93.05 ([C₅H₅N₂]⁺): This ion represents the other half of the initial alpha-cleavage, the pyrimidinyl-methyl cation . While often lower in intensity than the acylium ion, its presence confirms the pyrimidine portion of the molecule.
Quantitative Analysis: Multiple Reaction Monitoring (MRM)
For quantification, a triple quadrupole (QqQ) mass spectrometer is the industry gold standard, offering superior sensitivity and selectivity through MRM.[2][3] In MRM, the first quadrupole (Q1) is set to isolate the precursor ion (the [M+H]⁺), which is then fragmented in the collision cell (q2). The third quadrupole (Q3) is set to detect only a specific, characteristic fragment ion.
Table 3: Example MRM Transitions for Quantification
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Transition Type |
| Analyte | 217.1 | 123.0 | Quantifier |
| Analyte | 217.1 | 95.0 | Qualifier |
| Internal Standard | (e.g., 223.1 for ¹³C₆) | (e.g., 129.0 for ¹³C₆) | Quantifier |
-
Rationale: The transition 217.1 → 123.0 is chosen as the "quantifier" because it is the most intense and specific fragmentation event. The 217.1 → 95.0 transition serves as a "qualifier" to provide an additional layer of confirmation; the ratio of the quantifier to qualifier peak areas should remain constant across all samples and standards.
Conclusion and Best Practices
The mass spectrometric analysis of fluorophenyl pyrimidinyl ethanone derivatives is a robust and highly specific endeavor when approached with a foundational understanding of the molecule's chemistry. Successful analysis hinges on a logical workflow encompassing tailored sample preparation to mitigate matrix effects and an informed selection of ionization and fragmentation parameters. By leveraging the characteristic alpha-cleavage of the ketone bridge to generate the highly stable fluorobenzoyl cation (m/z 123), researchers can develop sensitive and reliable LC-MS/MS methods for both qualitative and quantitative applications, accelerating drug development programs.
References
-
Marzouk, M. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]
-
Ali, S. A., et al. Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Saudi Chemical Society. Available at: [Link]
-
Organomation. Mass Spectrometry Sample Preparation Guide. Available at: [Link]
-
Salem, M. A. I., et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Universal Journal of Chemistry. Available at: [Link]
-
Li, Y., & Wu, Y. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies. Available at: [Link]
-
Knaus, E. E., et al. (1976). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Journal of Chemistry. Available at: [Link]
-
Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]
-
De Clerck, L., et al. (2016). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences. Available at: [Link]
-
Wang, G., Hsieh, Y., & Korfmacher, W. A. (2016). Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Available at: [Link]
-
Stevenson, R. (2012). Sample Preparation for Liquid Chromatography-Mass Spectrometry. American Laboratory. Available at: [Link]
-
Opentrons. LC-MS Sample Preparation: Techniques & Challenges. Available at: [Link]
-
Hsieh, Y. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available at: [Link]
-
Ma, L., & Li, W. (2013). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
-
BioAgilytix. (2020). LC/MS Applications in Drug Development. Available at: [Link]
-
PubChem. 1-(4-fluorophenyl)-2-(pyrimidin-4-yl)ethanone. Available at: [Link]
-
NIST. Ethanone, 1-(4-fluorophenyl)-. NIST Chemistry WebBook. Available at: [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]
-
Wikipedia. Electrospray ionization. Available at: [Link]
-
LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
eGyanKosh. (2021). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
-
Zhang, C., et al. (2021). Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Royal Society of Chemistry. (2011). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]
-
Gao, F., et al. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]
Sources
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. bioagilytix.com [bioagilytix.com]
- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 6. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethanone | C12H9FN2O | CID 11736054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. organomation.com [organomation.com]
- 11. opentrons.com [opentrons.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. whitman.edu [whitman.edu]
Purification of Pyrimidinyl Ketones by Chromatography: From Crude Synthesis to High-Purity Isolation
An Application and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Pyrimidinyl ketones are a cornerstone structural motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Their synthesis often yields complex crude mixtures containing starting materials, byproducts, and isomers. Achieving the high purity required for downstream applications, such as biological screening and structural analysis, necessitates robust and efficient purification strategies. This guide provides an in-depth exploration of chromatographic techniques for the purification of pyrimidinyl ketones, focusing on the underlying principles, practical method development, detailed protocols for flash chromatography and High-Performance Liquid Chromatography (HPLC), and essential troubleshooting.
The Strategic Importance of Purification
The pyrimidine ring, a diazine heterocycle, is a privileged scaffold in drug discovery. When functionalized with a ketone group, it serves as a versatile synthetic handle and a key pharmacophoric element. However, the inherent polarity and potential for various side reactions in their synthesis can make purification challenging. Chromatography is the principal technique used to resolve these complex mixtures, separating components based on their differential partitioning between a stationary phase and a mobile phase.[1] The choice of chromatographic method is dictated by the scale of the purification and the required final purity.
Foundational Principles: Method Development Using TLC
Before committing a valuable crude sample to a preparative column, it is imperative to develop an effective solvent system. Thin-Layer Chromatography (TLC) is the primary tool for this purpose. The goal is to find a mobile phase composition that provides good separation between the desired pyrimidinyl ketone and its impurities, with an optimal retention factor (Rf) for the target compound.
The Causality of Rf: An Rf value of approximately 0.3 is generally considered ideal for flash chromatography.[2]
-
If Rf is too high (> 0.5): The compound will elute too quickly from the column, co-eluting with non-polar impurities and resulting in poor separation.
-
If Rf is too low (< 0.2): The compound will be too strongly adsorbed to the stationary phase, leading to long elution times, broad peaks, and potential sample loss.
Protocol 1: TLC Method Development
-
Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. Common starting systems include gradients of Hexanes/Ethyl Acetate or Dichloromethane/Methanol.
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under UV light (typically 254 nm for aromatic heterocycles). Staining with potassium permanganate can reveal UV-inactive impurities.
-
Optimization: Adjust the polarity of the mobile phase to achieve the target Rf of ~0.3 for the pyrimidinyl ketone, ensuring clear separation from other spots. For example, if the Rf is too low in 70:30 Hexanes/Ethyl Acetate, increase the polarity by moving to a 50:50 mixture.
Table 1: Common Solvent Systems for Pyrimidinyl Ketone Purification
| Solvent System (v/v) | Polarity Index | Typical Application |
| Hexanes / Ethyl Acetate | Low to Medium | Ideal for less polar pyrimidinyl ketones with alkyl or aryl substituents. |
| Dichloromethane / Methanol | Medium to High | Effective for more polar analogues containing hydroxyl or amino groups.[3] |
| Toluene / Acetone | Low to Medium | An alternative to Hexanes/EtOAc, can offer different selectivity. |
| Chloroform / Acetone | Medium | Good for moderately polar ketones, but be mindful of chloroform's toxicity. |
Workflow for Chromatographic Purification
The purification strategy typically follows a two-stage approach: an initial bulk purification using flash chromatography followed by an optional polishing step with HPLC for achieving >99% purity.
Caption: General workflow for pyrimidinyl ketone purification.
Protocol 2: Flash Chromatography (Bulk Purification)
Flash chromatography is a rapid form of preparative column chromatography that uses moderate pressure to drive the mobile phase through the stationary phase, speeding up the separation.[4]
Materials:
-
Glass chromatography column with a stopcock.
-
Silica gel (typically 230-400 mesh).
-
Mobile phase developed from TLC analysis.
-
Sand and cotton wool.
-
Pressurized air or nitrogen source.
Step-by-Step Methodology:
-
Column Packing:
-
Insert a small plug of cotton wool at the bottom of the column and add a thin layer of sand.[2]
-
Prepare a slurry of silica gel in the mobile phase. Pour the slurry into the column, gently tapping the side to ensure even packing.
-
Add another layer of sand on top of the silica bed to prevent disruption during solvent addition.
-
Use air pressure to push the solvent through until the solvent level meets the top of the sand. Do not let the column run dry.[2]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Carefully pipette the solution onto the top of the silica bed.[2] This is preferred for most samples.
-
Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a suitable solvent (e.g., acetone), add a small amount of silica gel, and evaporate the solvent to dryness. The resulting powder is then carefully added to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Apply gentle air pressure to achieve a solvent flow rate of approximately 2 inches per minute.[2]
-
Collect fractions in test tubes. The size of the fractions should be guided by the column size and the separation observed on TLC.
-
Monitor the elution process by spotting fractions onto TLC plates to identify which ones contain the pure product.
-
-
Product Isolation:
-
Combine the pure fractions as determined by TLC analysis.
-
Remove the solvent using a rotary evaporator to yield the purified pyrimidinyl ketone.
-
Table 2: Flash Chromatography Scale-Up Guidelines
| Crude Sample Mass | Column Diameter (mm) | Silica Gel Mass (g) | Eluent Volume (mL) | Typical Fraction Size (mL) |
| 50 - 100 mg | 20 | 10 - 15 | 200 - 400 | 10 - 15 |
| 250 - 500 mg | 30 | 25 - 40 | 400 - 600 | 20 - 25 |
| 1.0 - 2.0 g | 40 | 80 - 120 | 800 - 1500 | 40 - 50 |
Data adapted from general principles outlined by Still, W. C., et al. (1978).[2]
Protocol 3: Preparative HPLC (High-Purity Polishing)
When purity exceeding ~98% is required for applications like pharmaceutical lead optimization, a final polishing step using preparative or semi-preparative HPLC is necessary. Reversed-phase HPLC (RP-HPLC) is most common.
The Causality of RP-HPLC: In RP-HPLC, the stationary phase (e.g., C18-bonded silica) is non-polar, and the mobile phase is polar (e.g., water/acetonitrile). Polar compounds elute first, while non-polar compounds are retained longer. Pyrimidinyl ketones, being moderately polar, are well-suited for this technique, allowing for fine separation from closely related impurities.
Caption: Schematic of a typical preparative HPLC system.
Step-by-Step Methodology:
-
Analytical Method Development:
-
First, develop a separation method on an analytical HPLC system using a small injection of the sample from the flash chromatography step.
-
Screen different gradients of water and acetonitrile (or methanol), often with an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Identify the retention time of your target compound and optimize the gradient to maximize resolution from nearby impurities.
-
-
Scale-Up to Preparative System:
-
Transfer the analytical method to a preparative HPLC system equipped with a larger column of the same stationary phase.
-
Adjust the flow rate and gradient time to maintain a similar separation, accounting for the larger column volume.
-
-
Sample Preparation and Injection:
-
Dissolve the sample in a solvent that is weak in the mobile phase system (e.g., a mixture with a high percentage of water, or DMSO if necessary) to ensure sharp injection peaks.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates that could damage the column.
-
Inject the sample onto the column.
-
-
Fraction Collection:
-
Monitor the chromatogram from the UV detector.
-
Collect the fraction corresponding to the peak of your purified pyrimidinyl ketone. Automated fraction collectors can be programmed to collect based on peak detection (slope, threshold).
-
-
Product Isolation:
-
Analyze the collected fractions by analytical LC-MS to confirm purity and identity.
-
Combine the pure fractions and remove the organic solvent (acetonitrile/methanol) via rotary evaporation.
-
Lyophilize (freeze-dry) the remaining aqueous solution to remove water and the acid modifier (TFA is volatile), yielding the final, high-purity product.
-
Table 3: Example Starting Conditions for RP-HPLC
| Parameter | Analytical Scale | Semi-Preparative Scale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% TFA | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Acetonitrile + 0.1% TFA |
| Gradient | 5% to 95% B over 15 min | 5% to 95% B over 20 min |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Detection | UV at 254 nm or 280 nm | UV at 254 nm or 280 nm |
| Injection Volume | 5 - 20 µL | 0.5 - 2.0 mL |
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Poor Separation in Flash | Incorrect solvent system; Column overloaded; Column poorly packed. | Re-optimize the mobile phase on TLC. Reduce the amount of crude material loaded.[2] Repack the column carefully, ensuring no cracks or channels. |
| Compound "Streaking" on Column | Sample is too acidic/basic; Compound is sparingly soluble in the mobile phase. | Add a small amount of modifier to the mobile phase (e.g., 0.5% acetic acid for acidic compounds, 0.5% triethylamine for basic compounds). Try dry loading the sample. |
| Broad or Tailing HPLC Peaks | Column degradation; Secondary interactions with silica; Mismatched injection solvent. | Use a column from a reputable manufacturer with high-purity silica. Add an acid modifier (TFA, formic acid). Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase. |
| Low Recovery from HPLC | Compound precipitation on the column; Irreversible adsorption. | Decrease the sample concentration in the injection solution. Ensure the mobile phase has sufficient organic content to elute the compound. Check the pH compatibility of the compound with the mobile phase. |
Conclusion
The successful purification of pyrimidinyl ketones is a critical step in synthetic and medicinal chemistry. A systematic approach, beginning with careful method development using TLC, allows for efficient bulk purification via flash chromatography. For applications demanding the highest level of purity, RP-HPLC serves as an invaluable polishing technique. By understanding the principles behind these methods and following structured protocols, researchers can confidently isolate their target compounds, ensuring the integrity and reliability of their subsequent scientific investigations.
References
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Available at: [Link]
-
Chromatography: How to Run a Flash Column. University of Rochester, Department of Chemistry. Available at: [Link]
-
Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Corporation. Available at: [Link]
- Method for purification of ketones.Google Patents (US2826537A).
-
Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent Technologies. Available at: [Link]
-
Purification: How To. University of Rochester, Department of Chemistry. Available at: [Link]
-
Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. The Journal of Organic Chemistry. Available at: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]
-
Highly Enantioselective Reduction of a Small Heterocyclic Ketone. Organic Process Research & Development. Available at: [Link]
-
HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. Available at: [Link]
-
HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. Available at: [Link]
-
Purification Techniques. Journal of New Developments in Chemistry. Available at: [Link]
-
C18 Flash Chromatography in Rapid Isolation of Organic Compounds. Biotage. Available at: [Link]
- Purification of ketones by distillation.Google Patents (US2647861A).
-
Practical and divergent synthesis of carbocyclic pyrazolo[3,4-d]pyrimidine nucleoside analogues. Supporting Information, Biblio. Available at: [Link]
Sources
Application Notes & Protocols: A Guide to the In Vitro Evaluation of Pyrimidine Derivatives
Introduction: The Central Role of Pyrimidine Scaffolds in Drug Discovery
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of nucleobases essential for DNA and RNA synthesis.[1][2] This fundamental role in cellular proliferation has made pyrimidine derivatives a cornerstone of therapeutic research, particularly in oncology.[3][4][5] Compounds based on this heterocyclic motif exhibit a vast spectrum of pharmacological activities by targeting key enzymes and proteins that regulate cell growth, division, and survival.[5][6] Well-known drugs like 5-Fluorouracil are testaments to the enduring clinical impact of this chemical class.[3]
For researchers and drug development professionals, the journey from a newly synthesized pyrimidine derivative to a viable drug candidate is paved with rigorous in vitro testing. This guide provides a structured, experience-driven approach to the preclinical evaluation of these compounds. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that each protocol serves as a self-validating system to build a comprehensive biological profile of your compound.
The following protocols are organized to logically progress from broad-spectrum activity screening to detailed mechanistic and target validation studies, mirroring a typical drug discovery cascade.
Caption: General workflow for the in vitro evaluation of a novel anticancer compound.[7]
PART 1: PRIMARY SCREENING — ASSESSING CYTOTOXICITY AND ANTI-PROLIFERATIVE EFFECTS
The initial goal is to cast a wide net: does the compound possess anti-proliferative activity against cancer cells? These assays are the workhorses of high-throughput screening, designed for simplicity, reproducibility, and scalability. They measure overall cell health and provide the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50), a critical metric of a compound's potency.[7]
Protocol 1.1: Tetrazolium Reduction Assays (MTT & XTT)
Expertise & Experience: These colorimetric assays are foundational for assessing metabolic activity as a proxy for cell viability.[8] The choice between MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (sodium 3ʹ-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis (4-methoxy-6-nitro) benzene-sulfonic acid hydrate) is a practical one. The MTT assay is classic and cost-effective, but its formazan product is insoluble, requiring an extra solubilization step with a solvent like DMSO.[7][9][10] The XTT assay, while sometimes more expensive, produces a water-soluble formazan, streamlining the workflow and eliminating a step that can introduce variability.[9][11] For initial screening, the simplicity of XTT is often preferred.
Principle of the Assay: In metabolically active cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT or XTT, converting the yellow, water-soluble salt into a purple (MTT) or orange (XTT), insoluble formazan product.[8][11] The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.[9]
Detailed Step-by-Step Protocol (MTT Assay):
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[7]
-
Causality: Seeding density is critical. Too few cells will result in a weak signal; too many will lead to overgrowth and nutrient depletion, confounding the results. A 24-hour attachment period ensures cells are in a healthy, exponential growth phase before treatment.
-
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivative in culture medium. A common concentration range for a first pass is 0.01 µM to 100 µM.[7] Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control and a known cytotoxic drug as a positive control.
-
Incubation: Incubate the plates for a duration relevant to the expected mechanism of action, typically 48 to 72 hours.[7]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[7]
-
Causality: This incubation period allows viable cells sufficient time to metabolize the MTT into formazan crystals. The incubation should be protected from light as MTT is light-sensitive.
-
-
Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals. Add 150 µL of DMSO to each well to dissolve the purple crystals.[7] Gently pipette or use a plate shaker to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[9][10]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance_Treated / Absorbance_Control) * 100.
-
Plot the % viability against the logarithm of the compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.[7]
-
Data Presentation:
| Cell Line | Histology | IC50 (µM) for Compound XYZ |
| A549 | Lung Carcinoma | 12.5 ± 1.8 |
| MCF-7 | Breast Adenocarcinoma | 8.2 ± 0.9 |
| HCT-116 | Colon Carcinoma | 25.1 ± 3.5 |
| PC-3 | Prostate Adenocarcinoma | 15.7 ± 2.1 |
Table 1: Example IC50 values of a hypothetical pyrimidine derivative against a panel of human cancer cell lines.
PART 2: MECHANISTIC ASSAYS — UNRAVELING THE MODE OF ACTION
Once a compound demonstrates potent cytotoxicity, the critical next question is: how does it kill cancer cells? Mechanistic assays are designed to answer this by probing the compound's effect on specific cellular pathways and processes.
Section 2.1: Elucidating the Target Pathway — Enzyme Inhibition Assays
Many pyrimidine derivatives function by inhibiting enzymes crucial for cancer cell survival.[5][6] Direct enzymatic assays are essential to confirm that the compound inhibits its intended molecular target and to determine its enzymatic IC50.
Common Enzyme Targets for Pyrimidine Derivatives:
-
Dihydroorotate Dehydrogenase (DHODH): A key enzyme in the de novo pyrimidine biosynthesis pathway.[12][13][14]
-
Thymidylate Synthase (TS): The sole enzyme responsible for the de novo synthesis of dTMP, a direct precursor for DNA.[15][16]
-
Protein Kinases: Enzymes like EGFR, CDKs, and Aurora kinases that control cell growth and signaling.[5][17][18]
Caption: The de novo pyrimidine biosynthesis pathway, highlighting key enzyme targets DHODH and TS.[12][13][16]
Protocol 2.1.1: DHODH Spectrophotometric Inhibition Assay
Trustworthiness: This assay provides a direct, quantitative measure of enzyme inhibition. By measuring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), we can reliably determine the rate of the DHODH-catalyzed reaction. The decrease in absorbance at 600-650 nm is directly proportional to DHODH activity.[12]
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 150 mM KCl, 0.1% Triton X-100).
-
Enzyme Solution: Dilute recombinant human DHODH in Assay Buffer to the desired concentration.
-
Inhibitor Dilutions: Prepare serial dilutions of the test compound in DMSO, then dilute further in Assay Buffer. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Mix: Prepare a mix containing the substrates L-Dihydroorotic acid (DHO), DCIP, and Coenzyme Q10 (CoQ10) in Assay Buffer.[12]
-
-
Assay Setup (96-well plate):
-
Add 2 µL of the compound dilutions (or DMSO for control) to each well.
-
Add 178 µL of the DHODH enzyme solution to each well.
-
Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding to the enzyme.[12]
-
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the Reaction Mix to each well. Final concentrations might be 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10.[12]
-
Data Acquisition: Immediately measure the decrease in absorbance at 620 nm over time (e.g., every 30 seconds for 10-15 minutes) using a microplate reader in kinetic mode.
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each concentration.
-
Calculate the percentage of inhibition: (1 - (V₀_Inhibitor / V₀_Control)) * 100.
-
Plot % inhibition against the log of the inhibitor concentration and use non-linear regression to determine the enzymatic IC50 value.
-
Section 2.2: Characterizing the Cellular Response
Beyond hitting a specific enzyme, how does the cell react and die? Assays for apoptosis and cell cycle arrest provide a deeper understanding of the compound's phenotypic effect.
Protocol 2.2.1: Apoptosis Detection via Annexin V/Propidium Iodide (PI) Staining
Expertise & Experience: This flow cytometry-based assay is the gold standard for differentiating between viable, apoptotic, and necrotic cells. During early apoptosis, the cell membrane flips phosphatidylserine (PS) to the outer leaflet. Annexin V is a protein with a high affinity for PS. In late-stage apoptosis or necrosis, the cell membrane loses its integrity, allowing the DNA-staining dye Propidium Iodide (PI) to enter.[7] This dual-staining strategy provides a quantitative snapshot of the cell death mechanism.
Detailed Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest all cells, including the floating cells in the medium (which are often apoptotic), by trypsinization. Centrifuge and wash the cell pellet with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[7]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample before analysis.
-
-
Data Acquisition: Analyze the samples by flow cytometry within one hour. Use appropriate controls to set compensation and gates.
-
Data Analysis: The data is visualized on a dot plot, separating the cell population into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells/debris. Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.[1]
-
PART 3: TARGET VALIDATION & CELLULAR ENGAGEMENT
Authoritative Grounding: An enzymatic assay proves a compound can inhibit a target, but it doesn't prove it does so within the complex milieu of a living cell. Cellular target engagement assays are crucial for confirming that the compound penetrates the cell membrane and binds to its intended protein target.[19]
Protocol 3.1: Cellular Target Engagement using NanoBRET™
Principle of the Assay: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method to measure compound binding at a specific protein target in live cells. The target protein is expressed as a fusion with a bright NanoLuc® luciferase. A fluorescent tracer that binds the target is added, and when it is in close proximity to the NanoLuc®-tagged protein, energy transfer occurs. When a test compound is added and binds to the target, it displaces the tracer, disrupting BRET. This disruption is measured as a ratiometric change in light emission and is proportional to the degree of target engagement.[20]
Sources
- 1. ijrpr.com [ijrpr.com]
- 2. ijcrt.org [ijcrt.org]
- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jrasb.com [jrasb.com]
- 5. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Evaluation of 1-(4-FLUORO-PHENYL)-2-PYRIMIDIN-4-YL-ETHANONE in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine nucleus is a cornerstone in the development of novel therapeutic agents, with its derivatives demonstrating significant potential as anticancer agents.[1][2] This document provides a comprehensive guide for the investigation of 1-(4-FLUORO-PHENYL)-2-PYRIMIDIN-4-YL-ETHANONE , a novel pyrimidine derivative, for its potential anticancer activities. These application notes and protocols are designed to enable researchers to conduct a thorough in vitro evaluation of this compound, from initial cytotoxicity screening to elucidating its mechanism of action. The methodologies described herein are grounded in established practices for the preclinical assessment of small molecule inhibitors in oncology.
Introduction: The Promise of Pyrimidine Derivatives in Oncology
Pyrimidine and its fused heterocyclic analogues represent a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents, including several established anticancer drugs like 5-fluorouracil.[1] The versatility of the pyrimidine ring allows for diverse chemical modifications, leading to compounds with a wide spectrum of biological activities.[2][3][4] A significant focus of pyrimidine derivative research has been the development of protein kinase inhibitors, which are crucial for controlling cell growth, differentiation, and survival.[4]
This compound is a novel synthetic compound that incorporates the key features of this promising class of molecules. Its structural components, a fluorophenyl group and a pyrimidine ring, are found in various biologically active compounds. This guide provides a systematic approach to characterizing its potential as an anticancer agent.
Compound Handling and Safety Precautions
Prior to experimentation, it is crucial to obtain and review the Material Safety Data Sheet (MSDS) for this compound.[5] For structurally similar compounds, general safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6][7]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6][8]
-
Storage: Store the compound in a cool, dry, and well-ventilated place, away from heat and open flames.[7][9] Keep the container tightly closed.[6][9]
-
Disposal: Dispose of the compound and any contaminated materials according to institutional and local regulations for chemical waste.[8][9]
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[8]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
In Vitro Evaluation of Anticancer Activity: A Step-by-Step Approach
The following protocols outline a comprehensive workflow for the in vitro assessment of this compound.
Cell Line Selection and Culture
The choice of cancer cell lines is critical for a meaningful evaluation. It is recommended to use a panel of cell lines representing different cancer types to assess the compound's spectrum of activity. Based on literature for other pyrimidine derivatives, the following cell lines are suggested for initial screening[10]:
-
MCF-7: Human breast adenocarcinoma cell line.
-
HeLa: Human cervical cancer cell line.
-
HepG2: Human liver carcinoma cell line.
-
HT-29: Human colon adenocarcinoma cell line.
Protocol for Cell Culture:
-
Culture the selected cell lines in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells upon reaching 80-90% confluency to maintain exponential growth.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining the cytotoxic potential of a compound.
Protocol:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the medium in the 96-well plate with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Experimental Data | Experimental Data |
| HeLa | Experimental Data | Experimental Data |
| HepG2 | Experimental Data | Experimental Data |
| HT-29 | Experimental Data | Experimental Data |
Elucidation of the Mechanism of Cell Death: Apoptosis vs. Necrosis
To determine if the compound induces apoptosis (programmed cell death) or necrosis, an Annexin V-FITC/Propidium Iodide (PI) assay followed by flow cytometry is recommended.
Protocol:
-
Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Investigating the Molecular Mechanism of Action
Based on the known activities of pyrimidine derivatives, a plausible mechanism of action for this compound is the inhibition of a protein kinase involved in cell cycle progression or survival signaling. A hypothetical target is a cyclin-dependent kinase (CDK), which is often dysregulated in cancer.[2]
Hypothetical Signaling Pathway and Experimental Workflow
The following diagrams illustrate a hypothetical signaling pathway that could be targeted by the compound and the experimental workflow to investigate this.
Caption: Hypothetical signaling pathway targeted by the compound.
Caption: Experimental workflow for compound evaluation.
Cell Cycle Analysis
To investigate if the compound induces cell cycle arrest, PI staining followed by flow cytometry can be performed.
Protocol:
-
Treat cells with the compound at its IC50 concentration for 24 hours.
-
Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
Western blotting can be used to analyze the expression levels of key proteins involved in cell cycle regulation and apoptosis.
Protocol:
-
Treat cells with the compound and lyse them to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against proteins of interest (e.g., Cyclin D1, CDK4, p-Rb, cleaved PARP, Bcl-2, Bax).
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
These application notes provide a foundational framework for the initial in vitro characterization of this compound as a potential anticancer agent. Positive results from these assays, such as potent cytotoxicity, induction of apoptosis, and modulation of key signaling pathways, would warrant further investigation, including in vitro kinase assays to confirm direct target engagement and subsequent in vivo studies in animal models to evaluate efficacy and safety. The broad anticancer potential of pyrimidine derivatives suggests that a thorough investigation of this novel compound is a worthwhile endeavor in the search for new cancer therapies.[1][2][3][4][10]
References
-
Title: Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) Source: PubMed URL: [Link]
-
Title: Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review Source: ijrpr URL: [Link]
-
Title: Role of Pyrimidine Derivatives in the Treatment of Cancer Source: adoc.pub URL: [Link]
-
Title: Role of Pyrimidine Derivatives in the Treatment of Cancer Source: ResearchGate URL: [Link]
-
Title: Pyrimidine As Anticancer Agent: A Review Source: Journal of Advanced Scientific Research URL: [Link]
-
Title: 1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethanone - PubChem Source: National Institutes of Health URL: [Link]
-
Title: 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone Source: National Institutes of Health URL: [Link]
-
Title: SAFETY DATA SHEET - Fisher Scientific Source: Fisher Scientific URL: [Link]
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. Role of Pyrimidine Derivatives in the Treatment of Cancer | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. fishersci.fr [fishersci.fr]
- 8. chemicalbook.com [chemicalbook.com]
- 9. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 10. sciensage.info [sciensage.info]
Application Notes & Protocols: Kinase Inhibition Assays for Pyrimidine-Based Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract: Protein kinases are a critical enzyme class and a focal point for therapeutic intervention, particularly in oncology. The pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2] This is largely due to its function as a bioisostere of adenine, enabling it to effectively mimic ATP and interact with the kinase hinge region.[3][4] This guide provides a comprehensive framework for the robust evaluation of novel pyrimidine-based kinase inhibitors. We will delve into the mechanistic basis of their action, offer detailed protocols for both biochemical and cell-based assays, and provide insights into data analysis and interpretation, empowering researchers to generate reliable and reproducible results.
Part 1: Foundational Principles and Assay Strategy
1.1 The Mechanism: Why Pyrimidine Scaffolds Excel as Kinase Inhibitors
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate, a fundamental process in cellular signaling.[3] The vast majority of small molecule kinase inhibitors, including those built on a pyrimidine core, are ATP-competitive.[5][6] They function by occupying the ATP-binding pocket of the kinase, preventing the natural substrate (ATP) from binding and thereby halting the phosphorylation event.
The pyrimidine ring is structurally analogous to the adenine portion of ATP. This mimicry allows it to form key hydrogen bonds with the "hinge region" of the kinase, an essential interaction that anchors ATP in the active site.[3][7][8] By occupying this site, the pyrimidine compound effectively blocks the enzyme's function.
Caption: ATP-Competitive Inhibition by a Pyrimidine Compound.
1.2 Strategic Assay Selection: From Bench to Cell
Evaluating a kinase inhibitor requires a multi-faceted approach. No single assay can provide a complete picture of a compound's efficacy. The two primary categories are biochemical assays and cell-based assays.
-
Biochemical Assays: These are cell-free systems that use purified kinase enzyme, substrate, and ATP. They are ideal for determining direct enzyme inhibition and for high-throughput screening.[9] Their primary output is a measure of potency (e.g., IC50) against the isolated kinase.
-
Cell-Based Assays: These assays measure the effect of a compound on kinase activity within a living cell.[10][11] They provide a more physiologically relevant context, accounting for factors like cell permeability, off-target effects, and competition with high intracellular ATP concentrations.[12][13]
The choice of assay depends on the stage of drug discovery and the specific question being asked. A typical workflow begins with a broad biochemical screen to identify potent hits, followed by more complex cell-based assays to validate on-target activity in a biological system.
Caption: A logical workflow for kinase inhibitor evaluation.
Part 2: Protocol for a Biochemical Kinase Inhibition Assay
This protocol details the use of the ADP-Glo™ Kinase Assay, a robust, luminescence-based method for quantifying kinase activity by measuring the amount of ADP produced in the kinase reaction.[14][15]
2.1 Principle of the ADP-Glo™ Assay
The assay is a two-step process performed in a single well.[15][16]
-
Kinase Reaction & ATP Depletion: The kinase reaction is performed. Then, ADP-Glo™ Reagent is added to terminate the reaction and eliminate any remaining ATP.
-
ADP Conversion & Detection: Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a light signal that is directly proportional to the initial kinase activity.[17]
Caption: Workflow of the two-step ADP-Glo™ Assay.
2.2 Detailed Step-by-Step Protocol
Materials:
-
Purified kinase of interest and its specific substrate.
-
Pyrimidine compounds dissolved in 100% DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA).
-
White, opaque 96-well or 384-well assay plates.
-
Multichannel pipettes and a plate-reading luminometer.
Procedure:
-
Compound Preparation: Prepare a serial dilution of your pyrimidine compounds in DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from 1 mM.
-
Assay Plate Setup:
-
Add 1 µL of your diluted compounds (or DMSO for controls) to the appropriate wells of the assay plate.
-
Controls are critical:
-
100% Activity (Positive Control): Wells with kinase, substrate, ATP, and DMSO (no inhibitor).
-
0% Activity (Negative Control): Wells with substrate, ATP, and DMSO, but no kinase enzyme.
-
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase reaction buffer, ATP (at a concentration near its Km for the kinase, if known), and the kinase substrate.
-
Add this mix to all wells.
-
Prepare a second master mix containing the kinase enzyme in reaction buffer.
-
Initiate the reaction by adding the enzyme mix to all wells except the "No Kinase" negative controls. The final reaction volume is typically 10-25 µL.
-
Mix the plate gently and incubate at room temperature for 60 minutes.
-
-
First Detection Step:
-
Equilibrate the plate and the ADP-Glo™ Reagent to room temperature.
-
Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume (e.g., 25 µL) to all wells.
-
Mix and incubate at room temperature for 40 minutes.[16]
-
-
Second Detection Step:
-
Add a volume of Kinase Detection Reagent equal to twice the kinase reaction volume (e.g., 50 µL) to all wells.
-
Mix and incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[15]
-
-
Measurement: Read the luminescence on a plate-reading luminometer with an integration time of 0.5 to 1 second per well.
| Plate Layout Example (96-well) | 1 (Compound 1) | 2 (Compound 1) | 3 (Compound 2) | ... | 10 (Controls) | 11 (Controls) | 12 (Controls) |
| A | 100 µM | 100 µM | 100 µM | ... | 100% Activity | 100% Activity | 100% Activity |
| B | 33.3 µM | 33.3 µM | 33.3 µM | ... | 100% Activity | 100% Activity | 100% Activity |
| C | 11.1 µM | 11.1 µM | 11.1 µM | ... | 0% Activity | 0% Activity | 0% Activity |
| D | 3.7 µM | 3.7 µM | 3.7 µM | ... | 0% Activity | 0% Activity | 0% Activity |
| ... | ... | ... | ... | ... | ... | ... | ... |
| H | 0.005 µM | 0.005 µM | 0.005 µM | ... | Blank | Blank | Blank |
Part 3: Protocol for a Cell-Based Kinase Inhibition Assay
This protocol describes a cellular phosphorylation assay using an ELISA-based format to measure the inhibition of a specific kinase's downstream substrate phosphorylation in intact cells.
3.1 Principle of the Cellular Phosphorylation Assay
This assay quantifies the activity of a kinase by measuring the phosphorylation state of its known substrate within the cell.[18] Cells are treated with the pyrimidine inhibitor, lysed, and the amount of phosphorylated substrate is measured using a specific antibody-based detection method, such as a sandwich ELISA. A reduction in the phospho-substrate signal indicates successful inhibition of the upstream kinase by the compound.
3.2 Detailed Step-by-Step Protocol
Materials:
-
A cell line known to have an active signaling pathway involving the kinase of interest.
-
Complete cell culture medium.
-
Pyrimidine compounds dissolved in DMSO.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
ELISA kit specific for the phosphorylated substrate of interest.
-
BCA Protein Assay Kit for protein concentration normalization.
-
96-well cell culture plates and clear 96-well ELISA plates.
Procedure:
-
Cell Seeding: Seed cells into a 96-well cell culture plate at a density that will result in an 80-90% confluent monolayer after 24 hours. Allow cells to adhere overnight.
-
Compound Treatment:
-
Remove the culture medium.
-
Add fresh medium containing the desired concentrations of the pyrimidine compound (or DMSO as a vehicle control).
-
Incubate for a predetermined time (e.g., 2-24 hours) sufficient to observe changes in the signaling pathway.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 50-100 µL of ice-cold lysis buffer to each well.
-
Incubate on ice for 15 minutes with gentle agitation.
-
Collect the cell lysates. If necessary, centrifuge to pellet cell debris and use the supernatant.
-
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay. This is crucial for normalizing the final ELISA signal.
-
Phospho-Substrate ELISA:
-
Follow the manufacturer's protocol for the specific ELISA kit. A general workflow is as follows:
-
Add equal amounts of total protein from each lysate to the wells of the ELISA plate, which are pre-coated with a capture antibody for the total substrate protein.
-
Incubate to allow the substrate to bind.
-
Wash the plate to remove unbound material.
-
Add a detection antibody that is specific for the phosphorylated form of the substrate. This antibody is often conjugated to an enzyme like HRP.
-
Wash the plate again.
-
Add the enzyme substrate (e.g., TMB). A color change will develop.
-
Stop the reaction with a stop solution.
-
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Normalization: The absorbance reading for each well is normalized to its total protein concentration to correct for any differences in cell number.
Part 4: Data Analysis, Interpretation, and Troubleshooting
4.1 Calculation of IC50 Values
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that causes a 50% reduction in the measured biological or biochemical activity.[19][20] It is the most common metric for inhibitor potency.
Calculation Steps:
-
Data Normalization: Convert raw data (luminescence or absorbance) into a percentage of inhibition.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))
-
-
Plotting: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Curve Fitting: Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope). Most graphing software (e.g., GraphPad Prism, Origin) can perform this analysis and directly calculate the IC50 value.[19][21]
| Compound Example | Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) | Notes |
| PYR-001 | Kinase A | 15 | 80 | Good correlation. Higher cellular IC50 is expected due to intracellular ATP. |
| PYR-002 | Kinase A | 25 | >10,000 | Potent biochemically, but inactive in cells. Suggests poor cell permeability. |
| PYR-003 | Kinase B | 500 | 150 | More potent in cells than in the biochemical assay. May indicate off-target effects or active metabolite formation.[13] |
4.2 Interpreting Discrepancies
It is common for biochemical and cell-based IC50 values to differ.[12] Understanding the reasons is key to advancing a compound.
-
Higher Cellular IC50: This is the most common observation. It can be due to poor cell membrane permeability, efflux by cellular pumps, or competition with the high (~1-10 mM) concentration of ATP inside a cell, which is often much higher than the ATP concentration used in biochemical assays.[22]
-
No Cellular Activity: A compound that is potent biochemically but inactive in cells likely has significant issues with cell permeability or is rapidly metabolized into an inactive form.[13]
-
Higher Cellular Potency: While rare, this can occur if the compound is concentrated within the cell, is converted to a more active metabolite, or has potent off-target effects that contribute to the measured phenotype.
4.3 Common Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variability | Inaccurate pipetting; Incomplete mixing; Edge effects on the plate. | Use calibrated multichannel pipettes; Ensure thorough mixing after each reagent addition; Avoid using the outer wells of the plate. |
| Low Signal-to-Background Ratio | Insufficient enzyme activity; Suboptimal substrate or ATP concentration; Assay reagents expired. | Increase enzyme concentration or incubation time; Optimize substrate/ATP concentrations; Use fresh reagents. |
| Inconsistent IC50 Curves | Compound precipitation at high concentrations; Compound interference with the assay signal (e.g., light absorption/quenching). | Check compound solubility in assay buffer; Run a control experiment with the compound in the absence of enzyme to check for assay interference. |
References
-
Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Retrieved from [Link]
-
The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. (2023). National Institutes of Health. Retrieved from [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. Retrieved from [Link]
-
ADP-Glo™ Assay Formats and Step-By-Step Protocol. (n.d.). ResearchGate. Retrieved from [Link]
-
Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. Retrieved from [Link]
-
Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (2023). MDPI. Retrieved from [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. Retrieved from [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing. Retrieved from [Link]
-
Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Retrieved from [Link]
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). Future Medicinal Chemistry. Retrieved from [Link]
-
ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. (2025). RSC Medicinal Chemistry. Retrieved from [Link]
-
Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. (2023). I.R.I.S.. Retrieved from [Link]
-
Cell-based test for kinase inhibitors. (2020). INiTS. Retrieved from [Link]
-
Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025). The Overflow. Retrieved from [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE. Retrieved from [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). ACS Publications. Retrieved from [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). ACS Publications. Retrieved from [Link]
-
DOT Language. (2024). Graphviz. Retrieved from [Link]
-
Interpretation: Contradiction in IC50 results between the binding assay and the cell based assay, Why?. (2019). ResearchGate. Retrieved from [Link]
-
A Quick Introduction to Graphviz. (2017). Code Project. Retrieved from [Link]
-
Graphviz Examples and Tutorial. (n.d.). Sketchviz. Retrieved from [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. Retrieved from [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. Retrieved from [Link]
-
Drawing graphs with dot. (2015). Graphviz. Retrieved from [Link]
-
Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs. Retrieved from [Link]
-
IC50, EC50 and Kd: What is the Difference and Why Do They matter?. (2025). Promega Connections. Retrieved from [Link]
-
Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]
-
How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. Retrieved from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00235D [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling [mdpi.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. inits.at [inits.at]
- 11. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. reactionbiology.com [reactionbiology.com]
- 14. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. clyte.tech [clyte.tech]
- 20. promegaconnections.com [promegaconnections.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. reactionbiology.com [reactionbiology.com]
Application Notes & Protocols: A Comprehensive Experimental Framework for the Evaluation of Pyrimidine-Based Inhibitors
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates.[1][2] Its versatile nature allows for the targeting of a wide array of biological macromolecules, most notably protein kinases and metabolic enzymes like dihydroorotate dehydrogenase (DHODH), which are critical in oncology and immunology.[3][4][5][6][7] The successful progression of a novel pyrimidine-based inhibitor from a preliminary "hit" to a clinical candidate requires a rigorous, multi-faceted evaluation process.
This guide provides a comprehensive experimental framework designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of steps to explain the causal logic behind experimental choices, ensuring a self-validating system of inquiry. We will detail an integrated pipeline of biochemical, biophysical, and cellular assays, culminating in preclinical in vivo models, to thoroughly characterize the potency, selectivity, mechanism of action, and therapeutic potential of novel pyrimidine-based inhibitors.
Caption: High-level workflow for pyrimidine inhibitor evaluation.
Part 1: Target Identification and Biochemical Validation
The foundational step is to confirm that the inhibitor directly interacts with its intended molecular target and to quantify its potency. This is achieved through a combination of enzymatic and biophysical assays.
Biochemical Potency Assays
These assays directly measure the effect of the inhibitor on the activity of a purified, recombinant target protein. The primary output is the half-maximal inhibitory concentration (IC₅₀), a key metric for potency.
Protocol: DHODH Activity Assay (DCIP Reduction)
This protocol measures the activity of Dihydroorotate Dehydrogenase (DHODH), an enzyme crucial for de novo pyrimidine biosynthesis.[5] The assay monitors the reduction of the dye 2,6-dichlorophenolindophenol (DCIP), which is coupled to the oxidation of the DHODH substrate, dihydroorotate.[5]
-
Materials:
-
Recombinant human DHODH protein
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, 1 mM DTT
-
Dihydroorotate (DHO), Coenzyme Q10 (CoQ10)
-
DCIP solution
-
Test Inhibitor (serially diluted in DMSO)
-
384-well microplate, spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of the pyrimidine-based inhibitor in DMSO. A typical starting concentration is 10 mM, diluted for a 10-point curve.
-
In a 384-well plate, add 2 µL of the diluted inhibitor or DMSO (vehicle control) to each well.
-
Add 20 µL of a solution containing DHODH enzyme and CoQ10 in assay buffer to each well. Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of a substrate solution containing DHO and DCIP in assay buffer.
-
Immediately place the plate in a spectrophotometer pre-set to 37°C.
-
Measure the decrease in absorbance at 600 nm every 30 seconds for 15-20 minutes. The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation: Biochemical Potency
| Compound ID | Target | Assay Type | IC₅₀ (nM) | Hill Slope |
|---|---|---|---|---|
| PYR-001 | DHODH | DCIP | 17 | -1.1 |
| PYR-002 | Aurora A | ATP Consumption | 55 | -0.9 |
| ... | ... | ... | ... | ... |
Biophysical Validation of Target Engagement
Biochemical assays can be prone to artifacts. Therefore, it is crucial to use orthogonal biophysical methods to confirm direct physical binding between the inhibitor and the target protein.[8][9] This step validates that the observed inhibition is due to a genuine interaction and helps build a robust structure-activity relationship (SAR).[8][10]
Caption: Workflow for biophysical hit validation.
-
Differential Scanning Fluorimetry (DSF): Also known as Thermal Shift Assay (TSA), this high-throughput method measures a ligand-induced increase in the thermal stability of a protein.[9] Binding of the inhibitor stabilizes the protein, resulting in a higher melting temperature (Tm), which is detected by a fluorescent dye.
-
Surface Plasmon Resonance (SPR): This technique provides real-time kinetic data on binding, including association (kₐ) and dissociation (kₒff) rates, yielding a precise dissociation constant (Kᴅ).[9][10]
-
Isothermal Titration Calorimetry (ITC): Considered the gold standard for binding analysis, ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kᴅ, ΔH, ΔS) of the interaction.[11]
Part 2: Cellular Activity and On-Target Effect Confirmation
After confirming biochemical potency and direct binding, the next critical phase is to evaluate the inhibitor's activity in a complex biological system: the living cell.
Cell Proliferation Assays
The primary goal for many inhibitors, particularly in oncology, is to halt the proliferation of cancer cells.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Principle: This assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP is proportional to the degree of cytotoxicity or cytostasis induced by the inhibitor.
-
Materials:
-
Cancer cell lines of interest (e.g., HCT116, A549)
-
Complete cell culture medium
-
Test inhibitor and control compounds
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
-
-
Procedure:
-
Seed cells in opaque-walled 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat cells with a serial dilution of the pyrimidine inhibitor (typically for 72 hours). Include DMSO-only wells as a negative control.
-
After the incubation period, equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate-reading luminometer.
-
Calculate the half-maximal effective concentration (EC₅₀) by plotting luminescence against the log of inhibitor concentration.
-
On-Target Cellular Effect Verification
An inhibitor may reduce cell viability through off-target effects. It is essential to demonstrate that the observed cellular phenotype is a direct consequence of inhibiting the intended target.
Protocol: Uridine Rescue Assay for DHODH Inhibitors
-
Principle: Rapidly proliferating cells depend on de novo pyrimidine synthesis. Inhibiting DHODH depletes the pyrimidine pool, leading to cell cycle arrest.[5] This effect can be reversed by supplying exogenous uridine, which is converted to UMP via the pyrimidine salvage pathway, thus bypassing the DHODH-catalyzed step.[4][5] A significant rightward shift in the inhibitor's EC₅₀ in the presence of uridine is strong evidence of on-target activity.[5][7]
Caption: Principle of the uridine rescue assay for DHODH inhibitors.
-
Procedure:
-
Perform the CellTiter-Glo® assay as described above.
-
Run two parallel sets of plates.
-
In the first set, treat cells with the serially diluted DHODH inhibitor alone.
-
In the second set, treat cells with the identical serial dilution of the inhibitor, but in culture medium supplemented with a rescuing concentration of uridine (e.g., 100-200 µM).
-
Incubate for 72 hours and measure cell viability.
-
Calculate the EC₅₀ values for both conditions. A >10-fold shift in EC₅₀ in the presence of uridine strongly indicates on-target DHODH inhibition.
-
For Kinase Inhibitors: The equivalent on-target validation involves using Western blotting to measure the phosphorylation status of a known downstream substrate of the target kinase. Treatment with an effective inhibitor should lead to a dose-dependent decrease in the level of the phosphorylated substrate.[12]
Part 3: Selectivity and Off-Target Profiling
A potent inhibitor is of little therapeutic value if it is not selective. Off-target activities can lead to unforeseen toxicities.
-
Kinome Scanning: For pyrimidine-based kinase inhibitors, assessing selectivity across the human kinome is standard practice.[6] Services like the KINOMEscan™ (DiscoverX) platform test the inhibitor against hundreds of kinases at a fixed concentration (e.g., 1 µM) to identify potential off-targets. The results are often visualized as a "scan" tree, providing a clear map of selectivity.
-
Cell Painting Assay (CPA): This is a powerful, unbiased, image-based high-throughput screening method. Cells are treated with the inhibitor and then stained with multiple fluorescent dyes that label different cellular compartments. The resulting morphological profile, or "fingerprint," can be compared to a library of profiles from reference compounds with known mechanisms of action.[3][4] If a novel pyrimidine inhibitor's fingerprint clusters with known DHODH inhibitors, it provides strong, independent evidence of its on-target activity and can reveal unexpected off-target effects if it clusters with other compound classes.[3][4][7]
Part 4: Preclinical ADME/Tox Profiling
Before advancing to expensive and time-consuming in vivo studies, the inhibitor must be evaluated for its drug-like properties. This "fail early, fail cheap" strategy assesses the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile of the compound.[13][14] Poor ADME properties are a major cause of clinical trial failure.[13]
Data Presentation: Standard In Vitro ADME/Tox Panel
| Assay Type | Parameter | Method | Result | Interpretation |
|---|---|---|---|---|
| Physicochemical | Kinetic Solubility | Nephelometry | >150 µM | High solubility |
| Lipophilicity | logD at pH 7.4 | 2.1 | Optimal for permeability | |
| Absorption | Permeability | Caco-2 (A->B) | 15 x 10⁻⁶ cm/s | High permeability |
| Metabolism | Metabolic Stability | Human Liver Microsomes (t½) | >60 min | Low clearance predicted |
| CYP Inhibition | CYP3A4 IC₅₀ | >20 µM | Low risk of DDI | |
| Distribution | Plasma Protein Binding | Equilibrium Dialysis | 95% bound | High binding |
| Toxicity | Cytotoxicity | HepG2 cells (EC₅₀) | >50 µM | Low general toxicity |
| | Cardiotoxicity | hERG Inhibition (IC₅₀) | >30 µM | Low cardiotoxicity risk |
Part 5: In Vivo Efficacy Evaluation
The final preclinical step is to determine if the inhibitor's potent in vitro activity translates to a therapeutic effect in a living organism.[15]
Protocol: Human Tumor Xenograft Mouse Model
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the pyrimidine inhibitor to assess its ability to control or regress tumor growth.[12][16]
-
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Human cancer cell line known to be sensitive in vitro
-
Test inhibitor formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Caption: Workflow for a typical in vivo xenograft study.
-
Procedure:
-
Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth: Monitor tumor growth with calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, inhibitor at low dose, inhibitor at high dose).
-
Dosing: Administer the inhibitor and vehicle according to the planned schedule (e.g., once daily by oral gavage).
-
Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of toxicity.
-
Endpoint: The study concludes after a set period (e.g., 21 days) or when tumors in the control group reach a predetermined size limit.
-
Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group. Tumors can be excised for pharmacodynamic (PD) analysis (e.g., Western blot for a target biomarker) to confirm target engagement in vivo.
-
Conclusion
The evaluation of pyrimidine-based inhibitors is a systematic, data-driven process that requires the integration of diverse experimental disciplines. By following a logical progression from biochemical potency and biophysical binding to cellular activity, selectivity profiling, and finally, in vivo efficacy, researchers can build a comprehensive data package. This robust approach not only validates the inhibitor's mechanism and therapeutic potential but also identifies potential liabilities early in the drug discovery pipeline, ultimately increasing the probability of translating a promising molecule into a successful therapeutic.
References
-
Editorial. (2023). Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology. [Link]
-
Schölermann, B., et al. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem. [Link]
-
Schölermann, B., et al. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem, 23(22). [Link]
-
Creative Biostructure. (n.d.). In Vitro ADME-Tox Profiling. Creative Biostructure. [Link]
-
Ciulli, A., & Dias, D. M. (2014). Biophysical Methods for Identifying Fragment-Based Inhibitors of Protein-Protein Interactions. ResearchGate. [Link]
-
Wang, Y., et al. (2025). Pyrimidine hybrids with in vivo anticancer therapeutic potential. Expert Opinion on Therapeutic Patents. [Link]
-
Scott, A. D., & Coyne, A. G. (2019). Biophysical methods in early drug discovery. Essays in Biochemistry. [Link]
-
Wang, Y., et al. (2025). Pyrimidine hybrids with in vivo anticancer therapeutic potential. PubMed. [Link]
-
Ghasemi, M. (2022). Importance of ADME/Tox in Early Drug Discovery. Computational Chemistry Blog. [Link]
-
Singh, S. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review. [Link]
-
Charlier, C., et al. (2022). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. MDPI. [Link]
-
Nomura, D. K., et al. (2012). Determining target engagement in living systems. Nature Chemical Biology. [Link]
-
Medina-Franco, J. L., et al. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega. [Link]
-
Wang, Y., et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Future Medicinal Chemistry. [Link]
-
Asquith, C. R. M., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]
-
Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Journal of the Iranian Chemical Society. [Link]
-
Janin, A., et al. (2020). Selective Vulnerability to Pyrimidine Starvation in Hematologic Malignancies Revealed by AG-636, a Novel Clinical-Stage Inhibitor of Dihydroorotate Dehydrogenase. Cancer Research. [Link]
-
Chi, Y-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]
-
Umehara, T., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. The Journal of Biochemistry. [Link]
-
Sharma, S., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. [Link]
-
Maruca, A., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. [Link]
-
Chi, Y-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Pyrimidine hybrids with in vivo anticancer therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biophysical methods in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 14. lifechemicals.com [lifechemicals.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Development of Anticancer Agents from Pyrimidine Derivatives
Introduction: The Prominence of the Pyrimidine Scaffold in Oncology
The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the pyrimidine nucleus stands out as a "privileged scaffold."[1][2] This six-membered aromatic ring, containing two nitrogen atoms, is a fundamental component of nucleic acids (cytosine, thymine, and uracil), the very building blocks of life.[3][4][5] This inherent biological relevance makes pyrimidine and its derivatives ideal candidates for therapeutic intervention.
Historically, pyrimidine analogues like 5-Fluorouracil have been mainstays of chemotherapy, primarily acting as antimetabolites that disrupt DNA synthesis.[6][7] More recently, the versatility of the pyrimidine core has been exploited to design highly specific targeted therapies, most notably protein kinase inhibitors.[8][9][10] These molecules can function as bioisosteres of the purine ring in ATP, allowing them to competitively inhibit kinases that are often dysregulated in cancer cells.[9][11]
This guide provides researchers, scientists, and drug development professionals with a comprehensive workflow for the preclinical development of pyrimidine-based anticancer agents. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering a self-validating framework from rational design and synthesis to detailed in vitro characterization.
Part 1: Rational Design and Synthesis Strategies
The successful development of a novel anticancer agent begins with a robust design strategy. For pyrimidine derivatives, this involves a deep understanding of the structure-activity relationship (SAR) and the specific molecular targets driving the malignancy.
Causality in Design: Understanding Structure-Activity Relationships (SAR)
The anticancer potential of a pyrimidine derivative is profoundly influenced by the nature and position of its substituents.[1][12] Modifications to the pyrimidine ring can dramatically alter a molecule's target affinity, selectivity, and pharmacokinetic properties. For instance, SAR studies have revealed that the introduction of specific electron-donating groups or bulky aromatic rings at certain positions can enhance cytotoxicity against specific cancer cell lines.[6] The rational design process leverages this knowledge to optimize lead compounds.
Table 1: Illustrative Structure-Activity Relationship (SAR) Insights for Pyrimidine Derivatives
| Position of Substitution | Type of Substituent | Observed Effect on Anticancer Activity | Target Class Implication | Reference |
| C2 | Electron-donating group (e.g., -NH2, -OR) | Often increases activity | Kinase Inhibitors | [6] |
| C4 | Anilino or bis-anilino groups | Potent inhibition of various protein kinases (e.g., EGFR, VEGFR) | Kinase Inhibitors | [9] |
| C5 | Cyano or substituted propynyl groups | Can enhance inhibition of Thymidylate Synthase | TS Inhibitors | [13][14] |
| Fused Ring Systems | Pyrido[2,3-d]pyrimidine, Pyrazolo[3,4-d]pyrimidine | Creates rigid structures that can fit into specific enzyme active sites, enhancing potency and selectivity | Kinase Inhibitors, TS Inhibitors | [1][11][15] |
Target-Based Design Principles
1. Protein Kinase Inhibition Protein kinases are crucial regulators of cell signaling pathways controlling growth, proliferation, and survival.[9] Their deregulation is a common feature of many cancers, making them prime therapeutic targets.[8] Pyrimidine-based compounds are excellent candidates for kinase inhibitors as they can mimic the purine ring of ATP, competing for the enzyme's active site and blocking downstream signaling.[9][11]
Caption: Pyrimidine inhibitor binding to a kinase ATP pocket.
2. Thymidylate Synthase (TS) Inhibition Thymidylate synthase (TS) is a fundamental enzyme in the de novo synthesis pathway of 2'-deoxythymidine-5'-monophosphate (dTMP), an essential precursor for DNA replication.[1] Inhibiting TS leads to a depletion of dTMP, which triggers "thymineless death" in rapidly dividing cancer cells.[16] This mechanism is a clinically validated anticancer strategy.[13][16]
Caption: Inhibition of the Thymidylate Synthase (TS) pathway.
Part 2: A Step-by-Step In Vitro Evaluation Workflow
Once a library of pyrimidine derivatives has been synthesized, a systematic screening cascade is required to identify promising lead candidates and elucidate their mechanisms of action. This workflow ensures that resources are focused on compounds with the highest therapeutic potential.
Caption: A typical in vitro screening workflow for anticancer agents.
Protocol 1: Primary Cytotoxicity Screening via MTT Assay
Expertise & Experience: The MTT assay is a robust, reliable, and high-throughput colorimetric method for assessing cell viability.[17] Its principle is based on the reduction of the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[18] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of a compound's cytotoxicity.[17][19]
Materials:
-
Cancer cell line(s) of interest (e.g., MCF-7 breast cancer, A549 lung cancer, HCT-116 colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Pyrimidine derivative stock solutions (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)[19]
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570-590 nm)[20]
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL (optimization may be required depending on the cell line).
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[20] Include wells for "cell-free" blanks (medium only) and "untreated/vehicle" controls.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[17]
-
-
Compound Treatment:
-
Prepare serial dilutions of your pyrimidine derivatives in complete culture medium from the stock solutions.
-
Carefully remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the test compounds.
-
For vehicle controls, add medium containing the same concentration of DMSO used for the highest compound concentration (typically ≤ 0.5%).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[20]
-
Cover the plate and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance of each well using a microplate reader at a wavelength of 570 nm or 590 nm.[20] A reference wavelength of 620-630 nm can be used to reduce background noise.
-
Data Analysis and Presentation:
The half-maximal inhibitory concentration (IC₅₀) is the standard measure of a drug's potency.
-
Correct for Background: Subtract the average absorbance of the "cell-free" blank wells from all other readings.
-
Calculate Percent Viability:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
-
Determine IC₅₀: Plot the percent viability against the log of the compound concentration and fit the data to a nonlinear regression curve (sigmoidal dose-response) to calculate the IC₅₀ value.
Table 2: Example In Vitro Cytotoxicity Data for Pyrimidine Derivatives
| Compound | HCT-116 (Colon) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) |
| PY-01 | 7.5 ± 0.8 | 15.2 ± 1.3 | 21.4 ± 2.5 |
| PY-02 | 1.2 ± 0.2 | 2.5 ± 0.4 | 5.1 ± 0.7 |
| PY-03 | > 50 | > 50 | > 50 |
| Doxorubicin (Control) | 0.8 ± 0.1 | 1.1 ± 0.2 | 1.5 ± 0.3 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Protocol 2: Mechanistic Assays for Lead Characterization
Compounds that demonstrate potent cytotoxicity (i.e., low micromolar or nanomolar IC₅₀ values) are advanced to secondary assays to determine their mechanism of action.
Trustworthiness: This dual-staining flow cytometry assay is a gold standard for differentiating between healthy, apoptotic, and necrotic cells.[21] It relies on two key principles:
-
Annexin V: In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer leaflet. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify these early apoptotic cells.[21]
-
Propidium Iodide (PI): PI is a fluorescent DNA intercalator that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells.[21]
Materials:
-
Cells treated with the pyrimidine compound at its IC₅₀ concentration for a set time (e.g., 24 hours).
-
Annexin V-FITC and PI Staining Kit (contains Annexin V-FITC, PI, and a 10X Binding Buffer).
-
Cold 1X PBS.
-
Flow cytometer.
Step-by-Step Methodology:
-
Cell Preparation:
-
Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and treat with the test compound.[21]
-
After incubation, collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and combine them with the supernatant from the same flask.
-
Wash the collected cells twice with cold 1X PBS by centrifuging at ~500 x g for 5 minutes.[21][22]
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.[22]
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample.[22]
-
Add 5 µL of Annexin V-FITC to the cell suspension.[22]
-
Gently vortex and incubate for 10-15 minutes at room temperature in the dark.[22]
-
Add 400 µL of 1X Binding Buffer to the tube.[23]
-
Just before analysis, add 5 µL of Propidium Iodide (PI) staining solution.[22]
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately (within 1 hour) on a flow cytometer.
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants correctly.
-
Collect data for at least 10,000 events per sample.
-
Data Interpretation: The results are displayed as a dot plot with four quadrants:
-
Lower-Left (Annexin V- / PI-): Healthy, viable cells.
-
Lower-Right (Annexin V+ / PI-): Cells in early apoptosis.
-
Upper-Right (Annexin V+ / PI+): Cells in late apoptosis or necrosis.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (due to primary necrosis, not apoptosis).
Expertise & Experience: This assay is critical for determining if a compound induces cell death by arresting the cell cycle at a specific checkpoint (e.g., G1, S, or G2/M).[24] The method uses PI to quantitatively stain cellular DNA.[25] Since cells in G2/M have twice the DNA content of cells in G0/G1, flow cytometry can distinguish these populations based on fluorescence intensity.[24] The appearance of a "sub-G1" peak is also a hallmark of apoptosis, as it represents cells with fragmented DNA.[24]
Materials:
-
Treated and untreated cells.
-
Cold 70% ethanol.[26]
-
Cold 1X PBS.
-
RNase A solution (100 µg/mL, DNase free).[26]
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS).[26]
-
Flow cytometer.
Step-by-Step Methodology:
-
Cell Harvesting and Fixation:
-
Staining:
-
Centrifuge the fixed cells at ~800 x g for 5 minutes to pellet.
-
Discard the ethanol and wash the pellet twice with 1X PBS to rehydrate the cells.[26]
-
Resuspend the cell pellet in 100 µL of RNase A solution to ensure that only DNA is stained.[26] Incubate for 5 minutes at room temperature.
-
Add 400 µL of PI staining solution.[26]
-
-
Flow Cytometry Analysis:
-
Incubate for at least 15 minutes in the dark.
-
Analyze on a flow cytometer, triggering on the PI signal.
-
Use software (e.g., ModFit, FlowJo) to model the cell cycle phases from the resulting DNA content histogram.
-
Data Interpretation: The histogram will show distinct peaks corresponding to the G0/G1 and G2/M phases, with the S phase population in between. By analyzing the data, one can quantify the percentage of cells in each phase, revealing any compound-induced cell cycle arrest.
Part 3: In Vivo Evaluation and Future Directions
While in vitro assays are essential for initial screening and mechanistic studies, promising candidates must ultimately be evaluated in living organisms. This involves transitioning to preclinical animal models, often using xenografts where human cancer cells are implanted in immunocompromised mice, to assess a compound's efficacy, toxicity, and pharmacokinetic properties in vivo.[27][28]
The field continues to evolve, with current research focusing on the rational design of pyrimidine hybrids that can act on multiple targets simultaneously to increase efficacy and overcome drug resistance.[27][29][30] As our understanding of cancer biology deepens, the privileged pyrimidine scaffold will undoubtedly remain a central element in the development of the next generation of anticancer therapeutics.
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
- BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.
- A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Deriv
- Apoptosis Protocols. University of South Florida Health.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
- Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. Benchchem.
- Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals. Benchchem.
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity rel
- Apoptosis Protocols. Thermo Fisher Scientific.
- Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer tre
- A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Deriv
- A Comparative Analysis of Pyrimidine-Based Kinase Inhibitors in Oncology. Benchchem.
- Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research.
- Role of Pyrimidine Derivatives in the Treatment of Cancer.
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
- MTT assay protocol. Abcam.
- Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
- Cell Viability Assays - Assay Guidance Manual.
- Design, synthesis, anticancer evaluation and docking studies of new pyrimidine derivatives as potent thymidyl
- Design, Synthesis and Biological Evaluation of New Pyrimidine Deriv
- Cell cycle analysis. Wikipedia.
- MTT Proliferation Assay Protocol.
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
- Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer.
- The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids.
- Pyrimidine hybrids with in vivo anticancer therapeutic potential. PubMed.
- Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an upd
- Current scenario of fused pyrimidines with in vivo anticancer therapeutic potential. PubMed.
- Assaying cell cycle status using flow cytometry.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central.
- Pyrimidine Derivatives as Anticancer Agents. Encyclopedia.pub.
- Flow Cytometry Protocol. Sigma-Aldrich.
- Cytotoxicity MTT Assay Protocols and Methods.
- Design, synthesis and study of mechanism-based inhibitors of thymidylate synthase. University of British Columbia.
- New targets for pyrimidine antimetabolites in the treatment of solid tumours.
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR.
- Inhibition of cellular thymidylate synthesis by cytotoxic propenal derivatives of pyrimidine bases and deoxynucleosides. PubMed.
- Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PubMed Central.
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evalu
- Recent Studies on the Anticancer Activity of Pyrimidine Deriv
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PubMed.
- New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives | Bentham Science [eurekaselect.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. sciensage.info [sciensage.info]
- 7. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 10. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, anticancer evaluation and docking studies of new pyrimidine derivatives as potent thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and study of mechanism-based inhibitors of thymidylate synthase - ProQuest [proquest.com]
- 15. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New targets for pyrimidine antimetabolites in the treatment of solid tumours. 1: Thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. Apoptosis Protocols | USF Health [health.usf.edu]
- 24. Flow cytometry with PI staining | Abcam [abcam.com]
- 25. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 26. wp.uthscsa.edu [wp.uthscsa.edu]
- 27. Pyrimidine hybrids with in vivo anticancer therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Current scenario of fused pyrimidines with in vivo anticancer therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Application of Fluorinated Compounds in Drug Design
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorine into small molecules has become an indispensable tool for medicinal chemists.[1] The unique electronic properties of fluorine, being the most electronegative element, coupled with its relatively small van der Waals radius (1.47 Å), which is comparable to that of a hydrogen atom (1.20 Å), allows for its introduction often without significant steric perturbation.[2] This strategic substitution can profoundly influence a molecule's physicochemical and pharmacokinetic properties. Judicious placement of fluorine or fluorinated motifs can enhance metabolic stability, modulate lipophilicity and pKa, improve binding affinity to the target protein, and ultimately lead to superior drug candidates.[1][2] Over the past few decades, this has led to a significant increase in the number of fluorinated drugs approved for clinical use across a wide range of therapeutic areas.[1][3][4][5]
This guide provides an in-depth exploration of the multifaceted roles of fluorine in drug design. It is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven protocols. We will delve into the causal mechanisms behind the observed effects of fluorination and provide actionable experimental workflows to assess these properties in your own drug discovery programs.
Core Principles: The Physicochemical Impact of Fluorine
The introduction of fluorine into a drug candidate can trigger a cascade of changes in its molecular properties. Understanding these fundamental effects is crucial for the rational design of fluorinated pharmaceuticals.
Enhancing Metabolic Stability
One of the most common and impactful applications of fluorination is to enhance a compound's metabolic stability.[2] Drug metabolism, primarily mediated by cytochrome P450 (CYP450) enzymes in the liver, often involves the oxidation of C-H bonds.[2] The carbon-fluorine (C-F) bond is significantly stronger (~109 kcal/mol) than a typical carbon-hydrogen (C-H) bond (~99 kcal/mol), making it much more resistant to enzymatic cleavage.[6]
By replacing a hydrogen atom at a metabolically vulnerable site (a "metabolic soft spot") with a fluorine atom, chemists can effectively block this oxidative metabolism.[7] This "metabolic blocking" strategy can lead to a longer in vivo half-life, reduced clearance, and improved oral bioavailability.[1][7][8] For instance, the introduction of a fluorine atom at a benzylic or allylic position can prevent hydroxylation, a common metabolic pathway.[1]
Mechanism of Metabolic Blocking
The diagram below illustrates how fluorine substitution can protect a metabolically labile position from oxidative metabolism by CYP450 enzymes.
Caption: Fluorine at a metabolic "soft spot" hinders CYP450 oxidation.
Modulating Lipophilicity (LogP/LogD)
Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorination on lipophilicity is highly context-dependent.[1][9]
-
Aromatic Systems: Replacing a hydrogen with a fluorine on an aromatic ring generally increases lipophilicity (LogP).[1]
-
Aliphatic Systems: In contrast, fluorination of aliphatic chains can either increase or decrease lipophilicity depending on the degree and pattern of fluorination.[10][11] For instance, while a single fluorine atom may slightly increase lipophilicity, polyfluorinated motifs can lead to a decrease.[11]
This ability to fine-tune lipophilicity allows medicinal chemists to optimize a drug's solubility, membrane permeability, and protein binding characteristics.[2][9][11]
Altering Acidity and Basicity (pKa)
The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect, which can significantly alter the pKa of nearby acidic or basic functional groups.[12][10]
-
Bases: Fluorine substitution near an amine will decrease its basicity (lower the pKa of its conjugate acid).[12][13] This can be advantageous as it may reduce unwanted interactions with targets like the hERG channel and can improve oral bioavailability by increasing the proportion of the neutral species that can cross cell membranes.[13][14]
-
Acids: Conversely, placing a fluorine atom near an acidic group will increase its acidity (lower its pKa).[12]
| Functional Group | Substitution Pattern | Approximate ΔpKa |
| Aliphatic Amine | β-fluoro | -1.5 to -2.0[13][15] |
| Aliphatic Amine | γ-fluoro | ~ -0.5[13] |
| Carboxylic Acid | α-fluoro | ~ -1.9 |
| Phenol | ortho-fluoro | ~ -1.3 |
Table 1: Illustrative impact of fluorine substitution on the pKa of common functional groups.
Influencing Binding Affinity and Conformation
Fluorine can participate in various non-covalent interactions within a protein's binding pocket, thereby enhancing binding affinity.[2][12] These interactions can include:
-
Dipole-dipole and electrostatic interactions: The polarized C-F bond can engage in favorable interactions with polar groups in the protein backbone or side chains.[12]
-
Orthogonal multipolar interactions: Interactions between the C-F bond and backbone carbonyl groups (C-F···C=O) have been shown to significantly contribute to binding affinity.[16][17]
-
Hydrogen bonds: While a weak hydrogen bond acceptor, fluorine can participate in C-F···H-X interactions.[12]
Furthermore, the introduction of fluorine can influence the conformational preferences of a molecule. The gauche effect, where polar C-F bonds prefer a specific dihedral angle relative to other polar bonds, can stabilize a particular bioactive conformation, leading to enhanced potency and selectivity.[12][18]
Strategic Applications in Drug Design
The fundamental physicochemical effects of fluorine translate into several powerful strategies for lead optimization in drug discovery.
Bioisosteric Replacement
Fluorine and fluorinated groups are frequently used as bioisosteres for other atoms or functional groups.[14][19][20] This involves replacing a part of the molecule with a fluorine-containing mimic to improve its properties while retaining its biological activity.[20][21]
-
F for H: The most common bioisosteric replacement, used to block metabolism and modulate electronics.[20]
-
F for OH: This replacement can eliminate a hydrogen bond donor, which may be desirable in certain contexts, and can also improve metabolic stability.[14]
-
CF3 for CH3: The trifluoromethyl group is significantly more lipophilic and electron-withdrawing than a methyl group, offering a way to probe steric and electronic requirements in a binding pocket.
-
CHF2 as a hydroxyl or thiol mimic: The difluoromethyl group can act as a hydrogen bond donor and has been used as a bioisostere for hydroxyl and thiol groups.[21]
Case Studies of Successful Fluorinated Drugs
The impact of fluorine in drug design is evident in the large number of successful fluorinated drugs on the market.[5][22]
-
Atorvastatin (Lipitor®): A fluorine atom on one of the phenyl rings contributes to its metabolic stability and potent cholesterol-lowering activity.[5]
-
Fluoxetine (Prozac®): The trifluoromethyl group is crucial for its selective serotonin reuptake inhibitor (SSRI) activity.[5]
-
Sitagliptin (Januvia®): This dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes contains a trifluorophenyl group that enhances its potency and pharmacokinetic profile.
Experimental Protocols
To harness the benefits of fluorination, it is essential to have robust experimental protocols to synthesize and evaluate fluorinated compounds.
Synthesis: Late-Stage Fluorination
Historically, the introduction of fluorine required harsh conditions and was often performed early in a synthetic sequence. However, recent advances have enabled "late-stage fluorination," where fluorine is introduced into a complex molecule in the final steps of the synthesis.[3][23] This allows for the rapid generation of fluorinated analogs of a lead compound for structure-activity relationship (SAR) studies.
Protocol: Deoxyfluorination of an Alcohol using DAST
This protocol describes a general procedure for the deoxyfluorination of a secondary alcohol using diethylaminosulfur trifluoride (DAST), a common deoxyfluorination reagent.
Materials:
-
Alcohol substrate
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
Dissolve the alcohol substrate (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.2 eq) to the cooled solution dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO3 solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired fluorinated compound.
Note: DAST is toxic and moisture-sensitive and should be handled with appropriate safety precautions in a fume hood.
Analysis and Characterization
The characterization of fluorinated compounds requires specific analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful and highly specific technique for identifying and quantifying fluorinated compounds.[24][25] The large chemical shift range of ¹⁹F NMR provides excellent signal dispersion, and the absence of naturally occurring fluorinated compounds eliminates background noise.[24][25]
-
Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is the standard method for detecting and quantifying fluorinated compounds in complex mixtures.[25][26] High-resolution mass spectrometry (HRMS) is particularly useful for identifying unknown fluorinated metabolites.[26]
In Vitro Metabolic Stability Assay
Assessing the metabolic stability of fluorinated compounds is a critical step in drug development. The following protocol outlines a standard in vitro assay using liver microsomes.[7][8]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.[7]
Materials:
-
Test compound and non-fluorinated parent compound
-
Pooled liver microsomes (e.g., human, rat)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Positive control compounds (high and low clearance)
-
Acetonitrile or methanol for reaction termination
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker at 37°C
-
LC-MS/MS system
Workflow for Microsomal Stability Assay
Caption: Generalized workflow for an in vitro microsomal stability assay.[7]
Procedure:
-
Preparation: Prepare stock solutions of the test compounds, controls, and internal standard. Thaw the liver microsomes on ice.
-
Incubation Setup: In a 96-well plate, combine the phosphate buffer, liver microsomes (to a final concentration of e.g., 0.5 mg/mL), and the test compound.
-
Pre-incubation: Pre-warm the plate at 37°C for 5-10 minutes.[7]
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[7] Include a parallel incubation without NADPH as a negative control.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot and immediately add it to a well containing cold acetonitrile with the internal standard to stop the reaction.[8]
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples to quantify the amount of parent compound remaining at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) = 0.693 / k.[8]
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) * (incubation volume / mg of microsomal protein).[7][8]
-
Conclusion and Future Perspectives
The strategic incorporation of fluorine has proven to be a highly effective approach in modern drug design, enabling the fine-tuning of molecular properties to overcome a variety of challenges in drug development.[2] From enhancing metabolic stability and modulating physicochemical properties to improving binding affinity, the versatility of fluorine is undeniable. As our understanding of the nuanced effects of fluorination continues to grow, and as new synthetic methodologies for the precise and late-stage introduction of fluorine become available, we can expect to see an even greater number of innovative and effective fluorinated drugs reaching the clinic.[3][19] The continued rational application of fluorine chemistry will undoubtedly play a pivotal role in the future of medicine.
References
- Fluorine in drug discovery: Role, design and case studies. (n.d.). Google AI.
- The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online.
- Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025, September 3). AiFChem.
- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2021, June 10). PubMed.
- Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. (2020, February 13). PubMed.
- Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. (n.d.). ACS Publications.
- What is the role of bioisosterism in drug design? (2025, May 21). Patsnap Synapse.
- Fluorination methods for drug discovery and development. (2016, August 30). PubMed.
- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (n.d.). Taylor & Francis Online.
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023, April 13). PubMed Central.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). PubMed Central.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI.
- Fluorine in drug design: a case study with fluoroanisoles. (n.d.). PubMed.
- Fluorination methods in drug discovery. (n.d.). Royal Society of Chemistry.
- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). PubMed Central.
- Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. (2020, January 2). ACS Publications.
- Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. (2025, August 9). ResearchGate.
- Assessing the metabolic stability of fluorinated vs non-fluorinated compounds. (n.d.). Benchchem.
- Structure and conformational dynamics of fluorine-containing drugs. (n.d.). World Pharma Today.
- Synthetic Fluorination Methodology. (n.d.). Altmaniacs.
- Fluorination Methods for Drug Discovery and Development. (2025, August 7). ResearchGate.
- Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. (2021, July 2). ACS Publications.
- Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. (2015, August 19). PubMed Central.
- Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. (2015, August 19). ACS Publications.
- Novel method to synthesize valuable fluorinated drug compounds. (2025, February 21). ScienceDaily.
- Analytical challenges in the characterization of fluorinated compounds. (n.d.). Benchchem.
- The Dark Side of Fluorine. (2019, June 20). ACS Publications.
- The Role of Small Molecules Containing Fluorine Atoms. (2024, February 27). Encyclopedia.pub.
- Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021, February 2). NIH.
- Recent developments in methods for analysis of perfluorinated persistent pollutants. (n.d.). PubMed Central.
- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). ResearchGate.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI.
- Case studies of fluorine in drug discovery. (n.d.). ResearchGate.
- Case studies of fluorine in drug discovery. (n.d.). OUCI.
- Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025, January 29). LCGC International.
- Assessing the Metabolic Stability of 4-Fluoroaniline-Containing Compounds: A Comparative Guide. (n.d.). Benchchem.
- ANALYTICAL METHODS. (n.d.). atsdr.cdc.gov.
- Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001−2011). (2013, December 3). ACS Publications.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026, January 6). ChemRxiv.
- Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (2020, March 17). ACS Publications.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mhc.cpu.edu.cn [mhc.cpu.edu.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 13. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
- 23. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Structure and conformational dynamics of fluorine-containing drugs [worldpharmatoday.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. chromatographyonline.com [chromatographyonline.com]
protocol for assessing anti-inflammatory activity of pyrimidines
A Comprehensive Protocol for the Evaluation of Anti-Inflammatory Activity of Novel Pyrimidine Derivatives
Introduction
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a protective and restorative mechanism, chronic, unresolved inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The transcription factor NF-κB and mitogen-activated protein kinases (MAPKs) are central regulators of the inflammatory response, controlling the expression of a vast array of pro-inflammatory genes.[2][3]
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of many biologically active compounds.[4][5] Numerous synthetic and natural pyrimidine derivatives have demonstrated significant pharmacological activities, including potent anti-inflammatory effects.[1][6] These compounds often exert their effects by inhibiting key inflammatory mediators such as prostaglandin E2 (PGE2), nitric oxide (NO), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins.[1][7] A primary mechanism for many pyrimidine-based anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[1][8][9]
This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to rigorously assess the anti-inflammatory potential of novel pyrimidine compounds. We will detail the underlying signaling pathways, provide step-by-step protocols for a validated cascade of in vitro assays, and describe a standard in vivo model for confirming efficacy.
Part 1: Key Inflammatory Signaling Pathways
Understanding the molecular cascades that drive inflammation is critical for designing and interpreting experiments. Pyrimidine derivatives can modulate these pathways at various points. The two most critical pathways in this context are the NF-κB and MAPK signaling cascades.
The NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation.[2][10] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or TNF-α, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα.[10][11] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of its inhibitor frees the NF-κB dimer (typically p50/p65) to translocate into the nucleus.[11][12] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators, including TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[2][12]
Caption: The canonical NF-κB signaling pathway.
The MAPK Signaling Pathway
Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide array of cellular processes, including inflammation.[3][13] In mammals, the three major MAPK subfamilies are the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. These kinases are activated in a tiered cascade: a MAPKKK (MAP3K) phosphorylates and activates a MAPKK (MAP2K), which in turn phosphorylates and activates a MAPK.[3][14] Inflammatory stimuli activate upstream kinases like TAK1, which then activate the MKKs responsible for phosphorylating p38 and JNK.[14] Activated p38 and JNK translocate to the nucleus to phosphorylate and activate transcription factors such as AP-1 (a dimer of c-Jun and c-Fos), which collaborates with NF-κB to drive the expression of inflammatory genes.
Caption: The p38 and JNK MAPK signaling pathways.
Part 2: In Vitro Assessment Protocol
A tiered in vitro screening approach is essential for efficiently identifying promising anti-inflammatory pyrimidine derivatives. The following protocols use the murine macrophage cell line RAW 264.7, a standard model for studying inflammation. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is used to induce a robust inflammatory response.
Caption: Workflow for in vitro anti-inflammatory screening.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Procedure:
-
Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well.
-
Allow cells to adhere by incubating for 12-24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare stock solutions of pyrimidine test compounds in dimethyl sulfoxide (DMSO). Serially dilute the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should be ≤ 0.1% to avoid solvent toxicity.
-
Remove the old medium from the cells and replace it with 100 µL of medium containing the test compounds.
-
Pre-incubate the cells with the compounds for 1 hour.
-
Induce inflammation by adding 10 µL of LPS solution (final concentration 1 µg/mL) to all wells except the vehicle control.
-
Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
Protocol: Cell Viability (MTS Assay)
Causality: This assay is crucial to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells.
-
After the 24-hour incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol: Nitric Oxide Measurement (Griess Assay)
Causality: LPS stimulation induces the expression of iNOS, which produces large amounts of NO, a key inflammatory mediator. The Griess assay quantifies nitrite (NO₂⁻), a stable breakdown product of NO, in the culture supernatant.[15][16]
-
Reagent Preparation: Prepare Griess Reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[17] Prepare fresh before use and protect from light.
-
Standard Curve: Prepare a sodium nitrite (NaNO₂) standard curve (e.g., 0-100 µM) using fresh culture medium as the diluent.
-
Assay Procedure:
-
Carefully collect 50 µL of cell culture supernatant from each well of the treated plate and transfer to a new 96-well plate.
-
Add 50 µL of the NaNO₂ standards to their respective wells.
-
Add 50 µL of the freshly prepared Griess Reagent to all sample and standard wells.[17]
-
Incubate for 10-15 minutes at room temperature in the dark. A purple color will develop.
-
Calculate the nitrite concentration in each sample by interpolating from the standard curve.
-
Protocol: Pro-inflammatory Cytokine Quantification (ELISA)
Causality: TNF-α and IL-6 are potent pro-inflammatory cytokines produced by macrophages in response to LPS.[19][20] An Enzyme-Linked Immunosorbent Assay (ELISA) provides a highly specific and sensitive method for quantifying their levels in the culture supernatant.
-
Kit: Use commercially available ELISA kits for murine TNF-α and IL-6. Follow the manufacturer's instructions precisely.[21][22]
-
General Procedure:
-
Coat a 96-well plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.[19]
-
Wash the plate and add the TMB substrate. A blue color will develop.
-
Stop the reaction with a stop solution (e.g., sulfuric acid), which turns the color to yellow.
-
Measure the absorbance at 450 nm.
-
Calculate cytokine concentrations from the standard curve.[19]
-
Data Presentation: In Vitro Results
Summarize the quantitative data in a clear, structured table. This allows for easy comparison of the potency and selectivity of different pyrimidine derivatives.
| Compound ID | Cytotoxicity (CC₅₀, µM) | NO Inhibition (IC₅₀, µM) | TNF-α Inhibition (IC₅₀, µM) | IL-6 Inhibition (IC₅₀, µM) |
| PY-001 | > 100 | 15.2 ± 1.8 | 10.5 ± 1.1 | 18.9 ± 2.3 |
| PY-002 | > 100 | 5.8 ± 0.6 | 2.1 ± 0.3 | 7.4 ± 0.9 |
| PY-003 | 25.4 ± 3.1 | 22.1 ± 2.5 | 19.8 ± 2.0 | 25.6 ± 3.0 |
| Dexamethasone | > 100 | 0.5 ± 0.07 | 0.2 ± 0.03 | 0.8 ± 0.1 |
Table 1: Hypothetical in vitro anti-inflammatory activity of pyrimidine compounds (PY-001, PY-002, PY-003) compared to a standard drug, Dexamethasone. Data are presented as mean ± SD. IC₅₀ is the half-maximal inhibitory concentration. CC₅₀ is the half-maximal cytotoxic concentration.
Part 3: In Vivo Validation Protocol
Compounds that demonstrate promising activity in vitro must be validated in a living system. The carrageenan-induced paw edema model is a widely accepted, robust, and highly reproducible assay for screening acute anti-inflammatory activity.[23][24]
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and approved by an Institutional Animal Care and Use Committee (IACUC).
Caption: Workflow for the carrageenan-induced paw edema assay.
Protocol: Carrageenan-Induced Paw Edema in Rats
Causality: Subplantar injection of carrageenan, a sulfated polysaccharide, elicits an acute, localized inflammatory response characterized by edema (swelling).[23][25] This response is biphasic: an early phase (0-2 hours) mediated by histamine and serotonin, and a later phase (3-6 hours) mediated by prostaglandins, where COX-2 inhibitors are most effective.[23] Measuring the reduction in paw volume allows for the quantification of a compound's anti-inflammatory effect.
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g).
-
Grouping (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose in saline)
-
Group II: Test Compound (e.g., 50 mg/kg, pyrimidine derivative)
-
Group III: Positive Control (e.g., Indomethacin, 10 mg/kg)
-
-
Procedure:
-
Fast animals overnight with free access to water.
-
Measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer.[23]
-
Administer the vehicle, test compound, or positive control via oral gavage (p.o.).[4]
-
One hour after drug administration, induce inflammation by injecting 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[23][26]
-
Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[23]
-
-
Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀ .
-
Calculate the Percentage Inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Data Presentation: In Vivo Results
Present the data clearly in a table, focusing on a key time point, typically 3 or 4 hours post-carrageenan injection when the edema is maximal.
| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema at 4h (mL) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.09 | - |
| PY-002 | 50 | 0.41 ± 0.05 | 51.8% |
| Indomethacin | 10 | 0.32 ± 0.04 | 62.4% |
*Table 2: Hypothetical in vivo anti-inflammatory effect of compound PY-002 in the carrageenan-induced rat paw edema model. Data are presented as mean ± SD. p < 0.05 compared to Vehicle Control.
Conclusion
This application guide provides a robust, multi-tiered protocol for the systematic evaluation of the anti-inflammatory properties of novel pyrimidine derivatives. The initial in vitro screening cascade allows for the efficient identification of potent compounds by assessing their impact on key inflammatory mediators like NO and cytokines, while controlling for cytotoxicity. Promising candidates can then be advanced to the well-established carrageenan-induced paw edema model for in vivo validation of their efficacy. By understanding the underlying molecular pathways and employing these validated, self-consistent protocols, researchers can confidently identify and characterize new pyrimidine-based anti-inflammatory drug candidates for further development.
References
-
Rashid, H. U., Martines, M. A. U., Duarte, A. P., Jorge, J., Rasool, S., Muhammad, R., Ahmad, N., & Umar, M. N. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6247–6273. [Link]
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
-
Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Bioscience, 15(1), 334-346. [Link]
-
Sun, S. C. (2017). The non-canonical NF-κB pathway in immunity and inflammation. Nature Reviews Immunology, 17(9), 545–558. [Link]
-
Amir, M., Javed, S. A., & Kumar, H. (2007). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences, 69(3), 337. [Link]
-
Min, K. J., & Choi, K. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Immunology, 6, 465. [Link]
-
Kim, E. K., & Choi, E. J. (2010). Pathological roles of MAPK signaling pathways in human diseases. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1802(4), 396–405. [Link]
-
Towers, C. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]
-
Cusabio. (n.d.). MAPK signaling pathway. Cusabio. [Link]
-
PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. [Link]
-
Twarda-Cłapak, A., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. [Link]
-
Posadas, I., Bucci, M., Roviezzo, F., Rossi, A., Parente, L., Sautebin, L., & Cirino, G. (2004). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential sensitivity to anti-inflammatory drugs. British Journal of Pharmacology, 142(4), 655–662. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
Yu, H., Lin, L., Zhang, Z., Zhang, H., & Hu, H. (2020). NF-κB: A Double-Edged Sword Controlling Inflammation. Cells, 9(1), 22. [Link]
-
Creative Biolabs. (n.d.). Carrageenan Induced Paw Edema Model. Creative Biolabs. [Link]
-
Twarda-Cłapak, A., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. [Link]
-
Kumar, A., et al. (2024). Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. Polycyclic Aromatic Compounds, 1-18. [Link]
-
Morris, C. J. (2009). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Methods in Molecular Biology, 573, 115–123. [Link]
-
Kumar, A., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Journal of Molecular Structure, 1282, 135174. [Link]
-
Bryan, N. S., & Grisham, M. B. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in Molecular Biology, 396, 153–161. [Link]
-
Nagakannan, P. (2013). Can any one suggest the exact protocol for NO assay using Griess reagent? ResearchGate. [Link]
-
Amir, M., Javed, S. A., & Kumar, H. (2007). Pyrimidine as antiinflammatory agent: A review. ResearchGate. [Link]
-
Protocol Online. (2019). Protocol Griess Test. Protocol Online. [Link]
-
Atatreh, N., et al. (2019). Anti-inflammatory drug approach: Synthesis and biological evaluation of novel pyrazolo[3,4-d]pyrimidine compounds. Bioorganic & Medicinal Chemistry, 27(18), 115033. [Link]
-
Twarda-Cłapak, A., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. ResearchGate. [Link]
-
Osuntokun, O. T., & Oluitan, S. A. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Applied Pharmaceutical Science, 9(11), 126-131. [Link]
-
Momin, M. Y., & Patel, P. R. (2018). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 9(8), 3123-3129. [Link]
-
Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link]
-
IBL International. (n.d.). TNF-α (free) ELISA. IBL International. [Link]
-
Wu, J., et al. (2019). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in spleen homogenates. ResearchGate. [Link]
-
Shaik, A. B., et al. (2023). (In-vivo anti-inflammatory activity): Percentage inhibition of test compounds against carrageenan-induced paw edema in albino rats. ResearchGate. [Link]
-
National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCBI. [Link]
-
Patil, P. S., et al. (2024). Insilico Drug Design, Synthesis and Evaluation of Anti-inflammatory Activity Pyrimidine Analogue. Biosciences Biotechnology Research Asia, 21(2). [Link]
-
Twarda-Cłapak, A., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PMC. [Link]
-
Kumar, A., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19340-19351. [Link]
-
El-Metwaly, A. M., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega, 8(49), 47000–47017. [Link]
Sources
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. purformhealth.com [purformhealth.com]
- 11. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cusabio.com [cusabio.com]
- 14. synapse.koreamed.org [synapse.koreamed.org]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. Protocol Griess Test [protocols.io]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 25. researchgate.net [researchgate.net]
- 26. inotiv.com [inotiv.com]
crystallization method for 1-(4-FLUORO-PHENYL)-2-PYRIMIDIN-4-YL-ETHANONE
An authoritative guide to the crystallization of 1-(4-FLUORO-PHENYL)-2-PYRIMIDIN-4-YL-ETHANONE, designed for researchers and drug development professionals. This document provides a detailed exploration of crystallization principles, step-by-step protocols, and troubleshooting strategies.
Introduction: The Critical Role of Crystallization
This compound is a heterocyclic ketone, a structural motif of significant interest in medicinal chemistry and materials science. Pyrimidine derivatives, in particular, are foundational components in numerous biologically active compounds, including nucleic acids.[1] For any new chemical entity, obtaining a pure, stable, and well-defined solid form is a critical step in the development pipeline. Crystallization is the paramount technique for achieving this, offering unparalleled control over purity, particle size, and, most importantly, the polymorphic form of the active pharmaceutical ingredient (API).
The crystalline state of an API directly influences its key physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. This guide, written from the perspective of a senior application scientist, moves beyond simple recipes to explain the underlying principles and rationale behind protocol design for this specific molecule. We will explore robust methods to guide researchers from impure crude material to highly characterized, crystalline this compound.
Part 1: Foundational Principles—Physicochemical Properties & Solvent Selection
The success of any crystallization process is predicated on a thorough understanding of the compound's properties and its interaction with various solvents. The ideal solvent or solvent system will exhibit a steep solubility curve with respect to temperature or solvent composition, meaning the compound is highly soluble under one set of conditions (e.g., high temperature) and poorly soluble under another (e.g., room temperature).[2][3]
Table 1: Physicochemical Properties of this compound and Related Structures
| Property | Value / Observation | Source |
| IUPAC Name | 1-(4-fluorophenyl)-2-(pyrimidin-4-yl)ethanone | - |
| CAS Number | 36827-98-2 | [4] |
| Molecular Formula | C₁₂H₉FN₂O | [5] |
| Molecular Weight | 216.22 g/mol | [5] |
| Physical Form | Assumed to be a solid at room temperature, typical for ketones and pyrimidine derivatives of this size. |
The Rationale of Solvent Selection
Choosing the right solvent is an empirical process guided by chemical principles. For a polar, heterocyclic compound like this compound, a range of solvents should be screened. The goal is to identify a system where the compound is sparingly soluble at room temperature but dissolves completely upon heating.[2] Common solvents used for pyrimidine derivatives include alcohols (ethanol, methanol), esters (ethyl acetate), and ketones (acetone).[2]
Table 2: Recommended Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Potential Use |
| Ethanol | 78 | 24.5 | Good starting point; often shows a favorable solubility curve for polar molecules.[2] |
| Isopropanol | 82 | 19.9 | Slightly less polar than ethanol; can offer different solubility profiles. |
| Ethyl Acetate | 77 | 6.0 | Medium polarity; good for compounds that are too soluble in alcohols.[2] |
| Acetone | 56 | 20.7 | A polar aprotic solvent; its volatility can be useful but may lead to rapid crashing out.[6] |
| Toluene | 111 | 2.4 | Non-polar; likely to be a poor solvent (an "anti-solvent") at room temperature. |
| Hexane/Heptane | ~69 / ~98 | ~1.9 / ~1.9 | Very non-polar; almost certainly will function as anti-solvents.[2] |
The following workflow provides a systematic approach to solvent screening.
Caption: Step-by-step cooling crystallization workflow.
Detailed Steps:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Heat the chosen solvent (e.g., ethanol) to its boiling point and add it portion-wise to the flask with stirring until the solid just dissolves. [2]Adding excess solvent will reduce the final yield.
-
Slow Cooling: Cover the flask (e.g., with a watch glass) and set it on a benchtop, insulated with a cork ring or paper towels to slow the cooling rate. Undisturbed, slow cooling is paramount for the formation of large, well-ordered crystals. [2]Rapid cooling often leads to the precipitation of small, impure crystals. [7]3. Maximizing Yield: Once the flask has reached ambient temperature, transfer it to an ice-water bath for at least 30 minutes to induce maximum precipitation from the solution.
-
Isolation: Set up a Büchner funnel with a filter paper that fits snugly. Wet the paper with a small amount of the cold crystallization solvent. Collect the crystals by vacuum filtration. [3]5. Washing: With the vacuum still applied, wash the collected crystal cake with a minimal amount of ice-cold solvent to rinse away any residual soluble impurities.
-
Drying: Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove all residual solvent.
Protocol B: Anti-Solvent Crystallization
This method is ideal when the compound is highly soluble in one solvent (the "good" solvent) but insoluble in another miscible solvent (the "anti-solvent" or "poor" solvent). The slow addition of the anti-solvent reduces the overall solubility of the compound, forcing it to crystallize.
Detailed Steps:
-
Dissolution: Dissolve the crude compound in the minimum required volume of a "good" solvent (e.g., acetone) at room temperature.
-
Anti-Solvent Addition: While gently stirring the solution, add a "poor" solvent (e.g., heptane or distilled water) dropwise. The key is to add the anti-solvent slowly until persistent turbidity (cloudiness) is observed. This indicates the point of saturation has been reached.
-
Crystal Growth: Add a few more drops of the "good" solvent to just redissolve the turbidity, then cover the vessel and leave it undisturbed. Crystals should form gradually over several hours to days.
-
Isolation and Drying: Collect, wash, and dry the crystals as described in Protocol A, using the final solvent mixture for washing.
Protocol C: Vapor Diffusion
Vapor diffusion is a refined version of the anti-solvent method that is particularly effective for growing high-quality, single crystals suitable for X-ray diffraction, especially when only small amounts of material are available. [6]
Caption: Conceptual setup for vapor diffusion crystallization.
Detailed Steps:
-
Preparation: Dissolve the compound in a small amount of a relatively volatile "good" solvent (e.g., acetone or THF) in a small, open vial.
-
Setup: Place this vial inside a larger, sealable jar or beaker that contains a reservoir of a volatile "poor" anti-solvent (e.g., hexane or diethyl ether). [6]3. Diffusion: Seal the outer container. The more volatile anti-solvent will slowly diffuse in the vapor phase into the solution in the inner vial. This gradual change in solvent composition gently brings the solution to supersaturation, promoting slow and orderly crystal growth.
-
Incubation: Leave the sealed system undisturbed in a location with a stable temperature for several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully remove the inner vial and quickly decant the mother liquor. Isolate the crystals and dry them carefully.
Part 3: Troubleshooting & Optimization
Crystallization can be challenging. The following table outlines common issues and provides actionable solutions.
Table 3: Crystallization Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Solution is too dilute (not saturated).- Compound is highly soluble even at low temps. | - Evaporate some solvent to increase concentration and re-cool.- Try a different solvent or an anti-solvent method.- Scratch the inside of the flask with a glass rod to create nucleation sites.<[7]br>- Add a "seed" crystal from a previous successful batch. [6] |
| "Oiling Out" | - The solution is too concentrated.- The cooling rate is too fast.- The boiling point of the solvent is higher than the melting point of the solute. | - Reheat the solution to dissolve the oil, add a small amount of additional hot solvent to dilute it, and cool much more slowly. [2] |
| Rapid Precipitation / Powder Forms | - The solution is highly supersaturated.- The chosen solvent has a very steep solubility curve. | - Re-dissolve with heat, add more solvent to reduce saturation, and ensure very slow cooling.<[2]br>- Experiment with a different solvent system that allows for more controlled crystal growth. [2] |
| Low Yield | - Too much solvent was used initially.- The compound has significant solubility in the cold solvent.- Incomplete precipitation. | - Use the minimum amount of hot solvent for dissolution.- Ensure the solution is cooled thoroughly in an ice bath.- Consider evaporating some of the mother liquor to recover a second crop of crystals. |
Part 4: Crystal Characterization
Obtaining solid material is not the end of the process. The product must be characterized to confirm its identity, purity, and crystalline form.
Caption: Post-crystallization characterization workflow.
-
Melting Point: This is a fundamental and rapid check for purity. A pure crystalline compound will have a sharp melting point (typically a range of < 2 °C), whereas an impure sample will melt over a broader temperature range. [3]2. Powder X-Ray Diffraction (PXRD): This is the definitive technique to confirm that the material is crystalline and not amorphous. The resulting diffractogram serves as a fingerprint for a specific crystal form and can be used to identify polymorphs.
-
Spectroscopy (¹H NMR, ¹³C NMR, MS): These techniques confirm that the chemical structure of the crystallized material is correct and can provide an estimate of chemical purity by identifying any remaining impurities.
-
Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on melting, phase transitions, and the presence of residual solvent in the crystal lattice. [8]
Conclusion
The crystallization of this compound is a systematic process that relies on the careful selection of solvents and precise control over experimental conditions. By applying the principles of cooling, anti-solvent, and vapor diffusion crystallization, researchers can effectively purify this compound and obtain high-quality crystals. The provided protocols serve as a robust foundation, while the troubleshooting and characterization guides ensure a comprehensive and scientifically rigorous approach to developing a pure, well-defined solid form suitable for further research and development.
References
[2]BenchChem. (n.d.). Crystallization of Pyrimidine Compounds. Technical Support Center. Retrieved from
[3]Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Retrieved from
[6]University of Rennes. (n.d.). Guide for crystallization. Retrieved from
[9]BenchChem. (n.d.). Overcoming Poor Solubility of Pyrimidine Derivatives. Technical Support Center. Retrieved from
[7]University of Florida. (n.d.). How to Grow Crystals. Retrieved from
Sigma-Aldrich. (n.d.). 1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone. Retrieved from
Sigma-Aldrich. (n.d.). 1-(4-Fluorophenyl)-2-phenyl-ethanone. Retrieved from
[1]Mansoura University. (n.d.). Synthesis of Pyrimidine Derivatives. Retrieved from
[8]Royal Society of Chemistry. (n.d.). Preparation, solid state characterization, and single crystal structure analysis of N-(4-(6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide crystal forms. CrystEngComm. Retrieved from
[4]BLDpharm. (n.d.). 1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethanone. Retrieved from
[5]PubChem. (n.d.). 1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethanone. National Institutes of Health. Retrieved from
Sources
- 1. bu.edu.eg [bu.edu.eg]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 4. 36827-98-2|1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethanone|BLD Pharm [bldpharm.com]
- 5. 1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethanone | C12H9FN2O | CID 11736054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. unifr.ch [unifr.ch]
- 7. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 8. Preparation, solid state characterization, and single crystal structure analysis of N-(4-(6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide crystal forms - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Pyrimidine Synthesis
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and frequently asked questions (FAQs) to overcome common challenges in the synthesis of pyrimidine derivatives. Our focus is on providing practical, field-proven insights to enhance your reaction outcomes, yields, and purity.
Section 1: Troubleshooting Guides
This section offers detailed, question-and-answer-based troubleshooting for specific issues you may encounter during pyrimidine synthesis, with a focus on the widely used Biginelli and Pinner reactions.
Biginelli Reaction: Troubleshooting Low Yields and Side Reactions
The Biginelli reaction is a cornerstone of pyrimidine synthesis, offering a one-pot, three-component condensation to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1] However, achieving high yields and purity can be challenging.
Question 1: My Biginelli reaction is resulting in a low yield of the desired dihydropyrimidinone (DHPM). What are the likely causes and how can I improve it?
Answer: Low yields in the Biginelli reaction can often be attributed to several factors, ranging from catalyst inefficiency to suboptimal reaction conditions.[2] Here’s a systematic approach to troubleshooting:
-
Catalyst Choice and Activity: The classical Biginelli reaction is acid-catalyzed.[2] If you are not using a catalyst, yields are often very low.[2] Both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., FeCl₃) can be effective.[2] Ensure your chosen catalyst is active. Reusable catalysts may require regeneration.[1]
-
Reaction Temperature: High temperatures can promote the formation of byproducts.[2] It's crucial to optimize the temperature for your specific substrates and catalyst. Some modern catalysts are effective even at room temperature, which can help minimize side reactions.[2][3]
-
Solvent Selection: The solvent plays a critical role in reactant solubility and reaction rate.[1] While ethanol is commonly used, exploring other solvents or even solvent-free conditions has been shown to improve yields for certain substrates.[1][4][5] Protic and polar aprotic solvents generally perform well.[3]
-
Purity of Reactants: Impurities in the aldehyde, β-ketoester, or urea can significantly inhibit the reaction.[1] Ensure all starting materials are of high purity.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Some reactions may require longer times to reach completion.[1]
Question 2: I'm observing a significant amount of a byproduct in my Biginelli reaction, which I suspect is a Knoevenagel adduct. How can I confirm this and prevent its formation?
Answer: The formation of a Knoevenagel adduct, resulting from the condensation of the aldehyde and the β-ketoester, is a common side reaction.
-
Identification: The Knoevenagel product will lack the urea moiety. You can confirm its identity using NMR and mass spectrometry.[3]
-
Prevention:
-
Catalyst Selection: The choice of catalyst can influence the relative rates of the desired reaction and side reactions. Using a milder Lewis acid or an organocatalyst might improve selectivity.[2]
-
Reaction Conditions: Carefully controlling the stoichiometry of the reactants and the reaction temperature can suppress the formation of this byproduct.[3] Some protocols suggest pre-forming the enone intermediate in what is known as the "Atwal modification," which can be particularly effective for improving yields with aliphatic aldehydes that are prone to self-condensation.[3]
-
Question 3: My crude product from the Biginelli reaction is difficult to purify due to the presence of N-acylurea byproducts. What is the best purification strategy?
Answer: N-acylurea byproducts can be challenging to separate from the desired DHPM.
-
Purification Method: Recrystallization is often the most effective method for removing N-acylurea impurities.[1] The key is the careful selection of the recrystallization solvent.[1]
-
Prevention: The formation of N-acylureas can sometimes be suppressed by carefully controlling the reaction stoichiometry and the choice of catalyst.[1]
Below is a general troubleshooting workflow for the Biginelli reaction:
Caption: Troubleshooting workflow for the Biginelli reaction.
Pinner Synthesis: Overcoming Cyclization and Hydrolysis Issues
The Pinner pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine.[1] While versatile, it is highly sensitive to reaction conditions.[3]
Question 1: My Pinner synthesis is resulting in a low yield and a complex mixture of byproducts. What are the most common side reactions?
Answer: Side reactions in the Pinner synthesis can arise from several sources:
-
Self-condensation of the 1,3-dicarbonyl compound.
-
Hydrolysis of the amidine starting material or the imidate salt intermediate (Pinner salt).[3]
-
Incomplete cyclization .[1]
The purity of the amidine salt is also critical for a successful reaction.[1]
Question 2: I suspect hydrolysis is the main issue in my Pinner synthesis. What are the signs and how can I prevent it?
Answer: The imidate salt intermediate is highly susceptible to hydrolysis, which can lead to the formation of esters as byproducts instead of the desired pyrimidine.[3]
-
Signs of Hydrolysis: The presence of ester byproducts in your crude reaction mixture, which can be identified by techniques like GC-MS or NMR.
-
Prevention - Strict Anhydrous Conditions: This is the most critical factor for a successful Pinner synthesis.[3]
-
Use freshly distilled, anhydrous solvents (e.g., ethanol, dioxane).[3]
-
Thoroughly dry all glassware in an oven before use.[3]
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3]
-
The classical Pinner reaction involves bubbling dry HCl gas through an anhydrous alcohol solution of the nitrile to form the Pinner salt in situ, ensuring strictly anhydrous acidic conditions.[3]
-
Use high-purity amidine hydrochloride or freshly prepare the free-base amidine immediately before use to avoid moisture absorption and degradation.[3]
-
Question 3: The final cyclization step in my Pinner synthesis seems to be incomplete. How can I drive the reaction to completion?
Answer: Incomplete cyclization can be due to insufficient activation of the carbonyl group or steric hindrance.[1]
-
Catalyst: If you are not already using one, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[1]
-
Temperature: Gently heating the reaction mixture can provide the necessary activation energy for the ring closure.[3]
-
Reaction Time: Some cyclizations are slow and may require extended reaction times.[1] Monitor the progress by TLC.
-
Alternative Substrates: If steric hindrance is suspected, consider using a more reactive 1,3-dicarbonyl equivalent.[1]
Section 2: Frequently Asked Questions (FAQs)
This section addresses broader questions related to optimizing pyrimidine synthesis.
Q1: What are the key parameters to consider when selecting a catalyst for pyrimidine synthesis?
A1: The efficacy of a catalyst is evaluated based on several key performance indicators: reaction yield, reaction time, catalyst loading, and recyclability.[6] The choice of catalyst can be tailored to the specific aldehyde and other reactants.[2] For instance, metal-based catalysts, organocatalysts, and biocatalysts have all been successfully employed in pyrimidine synthesis.[6]
Q2: How does the choice of solvent affect the outcome of a pyrimidine synthesis reaction?
A2: The solvent can significantly impact reactant solubility and the reaction rate.[1] For example, in the Biginelli reaction, while ethanol is common, other solvents or even solvent-free conditions have been shown to improve yields for certain substrates.[1][4] Solvent-free reactions, often facilitated by techniques like ball milling or microwave irradiation, are also gaining traction as they align with the principles of green chemistry.[5][7][8]
Q3: Can aliphatic aldehydes be used in the Biginelli reaction?
A3: Yes, but yields are often lower compared to aromatic aldehydes.[3] Aliphatic aldehydes can be more prone to self-condensation and other side reactions.[3] The "Atwal modification," which involves pre-forming the enone intermediate, can be an effective strategy for improving yields with aliphatic aldehydes.[3]
Q4: My synthesized pyrimidine derivative has poor solubility in common organic solvents. What can I do?
A4: Poor solubility is a common issue. A systematic approach is recommended:
-
Solvent Screening: Test solubility in a broad range of solvents with varying polarities, from non-polar (e.g., hexane) to polar aprotic (e.g., DMF, DMSO) and polar protic (e.g., methanol, ethanol).[9]
-
Temperature Variation: Solubility often increases with temperature. Gentle heating can improve solubility, but be mindful of potential compound degradation.[9]
-
pH Adjustment: For ionizable pyrimidine derivatives, adjusting the pH of the solution can dramatically alter solubility.[9]
Q5: What are the most suitable chromatographic techniques for purifying polar pyrimidine derivatives?
A5: The high polarity of some pyrimidine derivatives can make purification challenging.[10]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds.[10]
-
Reverse-Phase Chromatography (RPC): While challenging, RPC can be optimized by using polar-endcapped columns or ion-pairing agents to enhance retention.[10]
-
Ion-Exchange Chromatography (IEC): This is effective for ionizable pyrimidine derivatives.[10]
Section 3: Data and Protocols
Table 1: Effect of Catalyst on Biginelli Reaction Yield
This table summarizes the effectiveness of various catalysts in the synthesis of a model dihydropyrimidine.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Uncatalyzed | Ethanol | Reflux | 48 | < 20 | [6] |
| HCl | Ethanol | Reflux | 4-8 | 70-90 | [5] |
| FeCl₃ | Acetonitrile | Reflux | 2 | 92 | [2] |
| InCl₃ | THF | Reflux | 12 | 91 | [5] |
| Montmorillonite KSF Clay | Solvent-free | 100 | 1.5 | 93 | [5] |
| WSi/A15 | Solvent-free | 92 | 1 | 95 | [4] |
Conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol).
Experimental Protocol: General Procedure for the Biginelli Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 equivalent), β-ketoester (1 equivalent), and urea or thiourea (1.5 equivalents).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol) and a catalytic amount of the selected acid catalyst (e.g., HCl, 20 mol%).[11]
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product often precipitates and can be collected by filtration.[5]
-
Purification: Wash the collected solid with a cold solvent (e.g., cold ethanol) and purify further by recrystallization to obtain the desired dihydropyrimidinone.[6]
Experimental Protocol: Pinner Synthesis of a Trisubstituted Pyrimidine
This protocol emphasizes the anhydrous conditions necessary for a successful Pinner synthesis.[3]
-
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (N₂ or Ar).[3]
-
Reactant Mixture: In a flask, dissolve the β-diketone (1 equivalent) and the amidine hydrochloride (1.1 equivalents) in anhydrous ethanol.
-
Base Addition: Add a strong base such as sodium ethoxide (1.1 equivalents) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.[3]
-
Work-up: After completion, cool the mixture to room temperature. Carefully neutralize with acidic water (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).[3]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.[3]
Below is a diagram illustrating the general workflow for the Pinner synthesis:
Caption: General experimental workflow for the Pinner synthesis.
References
- Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem.
- A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers - Benchchem.
- Technical Support Center: Purification of Polar Pyrimidine Derivatives - Benchchem.
- Catalyst Selection and Optimization for the Biginelli Reaction: A Technical Support Guide - Benchchem.
- overcoming side reactions in pyrimidine synthesis - Benchchem.
-
Pyrimidine - Wikipedia. Available at: [Link]
-
Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - NIH. Available at: [Link]
-
Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) | ACS Omega. Available at: [Link]
-
Optimized Biginelli reaction conditions for dihydropyrimidine synthesis. - ResearchGate. Available at: [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. Available at: [Link]
-
BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES - DAV University. Available at: [Link]
-
Synthesis of pyrimidines from dinitrogen and carbon | National Science Review | Oxford Academic. Available at: [Link]
-
Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Available at: [Link]
-
CHEMISTRY AND SYNTHESIS OF PYRIMIDINE - HETEROCYCLIC CHEMISTRY | PPTX. Available at: [Link]
-
Original Research J. Synth. Chem. The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Available at: [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - MDPI. Available at: [Link]
-
A plausible catalytic cycle for pyrimidine synthesis. - ResearchGate. Available at: [Link]
-
De novo pyrimidine synthesis steps, pathways, uses - Microbe Notes. Available at: [Link]
-
Pyrimidine synthesis - Organic Chemistry Portal. Available at: [Link]
-
(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION - ResearchGate. Available at: [Link]
-
A Sustainable Multicomponent Pyrimidine Synthesis - PubMed. Available at: [Link]
- Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives - Benchchem.
-
“Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives | ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Synthesis of pyrimidine derivatives under solvent-free conditions. - ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jsynthchem.com [jsynthchem.com]
Technical Support Center: Synthesis of Pyrimidinyl Ethanones
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of pyrimidinyl ethanones. This guide is designed to provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions encountered during the synthesis of these important heterocyclic ketones. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and field-proven insights necessary to overcome common challenges and achieve successful synthetic outcomes.
I. Understanding the Challenges: Why Pyrimidinyl Ethanone Synthesis Can Be Tricky
The synthesis of pyrimidinyl ethanones, key intermediates in the development of pharmaceuticals and agrochemicals, can be fraught with challenges. The electron-deficient nature of the pyrimidine ring influences its reactivity, often leading to side reactions, low yields, and purification difficulties. This guide will address these issues in a practical, question-and-answer format, grounded in established chemical principles.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section directly addresses specific problems you may encounter in the laboratory.
Category 1: Low Yields and Incomplete Reactions
Question 1: My Grignard reaction with a halopyrimidine and an acetylating agent is giving a very low yield of the desired pyrimidinyl ethanone. What's going wrong?
Answer:
Low yields in Grignard reactions involving pyrimidines are a common issue. Several factors can be at play:
-
Grignard Reagent Instability and Side Reactions: Pyridyl Grignard reagents can be notoriously difficult to handle. The electron-withdrawing nature of the pyrimidine ring can make the corresponding Grignard reagent less stable and more prone to side reactions. In some cases, instead of the expected ketone, you might observe the formation of 2,2'-bipyridine derivatives, which occurs in low yield.[1]
-
Reaction Conditions: Grignard reactions are highly sensitive to reaction conditions. The use of ethereal solvents like THF is common, but safety and scalability can be concerns.[2] Strict anhydrous conditions are paramount, as any moisture will quench the Grignard reagent.
-
Alternative Pathways: The Grignard reagent can sometimes act as a base rather than a nucleophile, leading to deprotonation of other starting materials or intermediates.
Troubleshooting Workflow:
Troubleshooting Grignard Reactions
Question 2: I am attempting a Claisen condensation to synthesize a pyrimidinyl ethanone, but the yield is poor and I'm isolating a lot of hydrolyzed starting material. What is the likely cause?
Answer:
The primary culprit here is likely the hydrolysis of the β-keto ester intermediate. This is a known issue in Claisen-type condensations, especially when synthesizing acetylpyridines and, by extension, pyrimidinyl ethanones. One patent highlights that in some cases, about 80% of the desired intermediate can be converted back to the corresponding carboxylic acid during acidic workup.[3]
Causality and Prevention:
-
Mechanism of Hydrolysis: The β-keto ester product is susceptible to both acidic and basic hydrolysis, which cleaves the ester and ketone functionalities.
-
Workup Conditions: A prolonged or overly harsh acidic or basic workup can exacerbate this problem.
-
Choice of Ester: The choice of the ester for the condensation is crucial. Using a bulkier ester, such as di-tert-butyl malonate, can sometimes mitigate unwanted side reactions and improve the yield of the desired acylated intermediate.[2]
Troubleshooting Table:
| Problem | Potential Cause | Recommended Solution |
| Low Yield of β-keto ester | Hydrolysis during workup | Neutralize the reaction mixture carefully and minimize exposure to strong acid or base. Extract the product promptly. |
| Side Product Formation | Self-condensation of the starting ester | Use a non-enolizable ester as one of the coupling partners if possible. |
| Incomplete Reaction | Insufficiently strong base | Use a stronger base like sodium hydride (NaH) or lithium diisopropylamide (LDA) to ensure complete enolate formation. |
Category 2: Side Product Formation
Question 3: In my synthesis of a pyrimidinyl ethanone, I'm observing a significant amount of a colored, fluorescent byproduct. What could this be?
Answer:
The formation of colored and fluorescent byproducts is often indicative of competing side reactions that form extended conjugated systems. In the context of pyrimidine synthesis, a common culprit is the formation of Hantzsch-type dihydropyridine byproducts.[4] This is particularly prevalent in reactions that might generate ammonia or involve ammonia derivatives as reagents or impurities.
Prevention Strategies:
-
Temperature Control: Higher reaction temperatures can favor the formation of these byproducts. Running the reaction at a lower temperature can often suppress these competing pathways.[4]
-
Reagent Purity: Ensure that your starting materials and solvents are free from ammonia or amine impurities.
-
Order of Addition: In some cases, the order in which reagents are added can influence the reaction pathway. For example, adding a reagent that can decompose to ammonia last may be beneficial.[4]
Category 3: Purification and Characterization
Question 4: I'm having difficulty purifying my crude pyrimidinyl ethanone by column chromatography. Are there any specific challenges I should be aware of?
Answer:
Purification of pyrimidinyl ethanones can be challenging due to their polarity and potential for interaction with the stationary phase.
-
Tailing on Silica Gel: The basic nitrogen atoms in the pyrimidine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to significant tailing of the product peak during column chromatography. This can result in poor separation and product loss.
-
Co-elution with Polar Byproducts: If your reaction has produced polar byproducts, they may co-elute with your desired product, making purification difficult.
Purification Tips:
-
Deactivating Silica Gel: To minimize tailing, you can deactivate the silica gel by pre-treating it with a small amount of a tertiary amine, such as triethylamine (typically 0.5-1% v/v), in the eluent.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina or a polymer-based resin.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method to remove both polar and non-polar impurities.
Question 5: What are the key features to look for in the NMR spectrum to confirm the structure of my pyrimidinyl ethanone?
Answer:
NMR spectroscopy is a powerful tool for the structural elucidation of pyrimidinyl ethanones. Here are the key signals to look for:
-
¹H NMR:
-
A sharp singlet in the region of δ 2.5-2.8 ppm corresponding to the methyl protons of the acetyl group.
-
Characteristic signals for the pyrimidine ring protons. The chemical shifts and coupling patterns will depend on the substitution pattern of the ring. For example, in 5-acetylpyrimidine, you would expect to see signals for H-2, H-4, and H-6.
-
-
¹³C NMR:
-
A signal for the carbonyl carbon of the ketone typically appears in the range of δ 195-205 ppm.
-
A signal for the methyl carbon of the acetyl group around δ 25-30 ppm.
-
Signals for the carbons of the pyrimidine ring.
-
Reference Spectra:
-
5-Acetylpyrimidine:
-
¹³C NMR: Key signals are observed at approximately 197.1 ppm (C=O), 158.4 ppm, 157.0 ppm, 131.0 ppm (pyrimidine carbons), and 26.5 ppm (CH₃).
-
III. Detailed Experimental Protocol: Synthesis of 2-Acetylpyridine (as an analogue)
Reaction Scheme:
Step-by-Step Methodology:
-
Acyl Chloride Formation:
-
To a solution of 2-pyridine carboxylic acid in an inert solvent (e.g., toluene) with a catalytic amount of DMF, add thionyl chloride dropwise at elevated temperature (e.g., 60 °C).
-
Reflux the mixture until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-pyridinecarbonyl chloride.
-
-
Claisen-type Condensation:
-
In a separate flask, combine di-tert-butyl malonate, a desiccant (e.g., anhydrous calcium chloride), an inert solvent (e.g., ethyl acetate), and a base (e.g., triethylamine).
-
To this mixture, add the previously prepared 2-pyridinecarbonyl chloride dropwise at an elevated temperature (e.g., 60 °C).
-
Monitor the reaction by TLC. Upon completion, cool the reaction and neutralize with a mild acid (e.g., dilute HCl) to pH 5-6.
-
Extract the organic layer and wash sequentially with saturated sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude di-tert-butyl 2-picolinoylmalonate.
-
-
Hydrolysis and Decarboxylation:
-
To the crude intermediate, add a mixture of water, acetic acid, and a catalytic amount of sulfuric acid.
-
Reflux the mixture until TLC indicates the completion of the reaction.
-
Cool the reaction to room temperature and neutralize with a base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-acetylpyridine.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel (with the precautions mentioned in the FAQs).
-
IV. Visualization of Key Concepts
Troubleshooting Logic for Low Yields in Pyrimidinyl Ethanone Synthesis
Troubleshooting Synthetic Routes
V. References
-
Preparation of Pyridines, Part 3: By Acylation. (2022). YouTube. Retrieved from [Link]
-
5-Acetyl-6-amino-4-methylthio-2-phenylpyrimidine and its use in the synthesis of functionalized pyrido[2,3-d]pyrimidines and pyrimido-[4,5-d]pyrimidines. (2025). ResearchGate.
-
Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. PMC.
-
Common side reactions in the synthesis of pyrimidines and their prevention. (2025). Benchchem.
-
Synthesis of Amino(pyrimidin-5-yl)acetonitrile. PrepChem.com.
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES.
-
Pyrimidines. Part I. The acylation of 2-amino-4-hydroxypyrimidines. RSC Publishing.
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
-
ChemInform Abstract: Grignard Reactions Involving Halogenated Pyrimidines. (2025).
-
Can anyone suggest a suitable method for the Claisen condensation? (2014). ResearchGate.
-
5-Acetylpyrimidine - Optional[13C NMR] - Chemical Shifts. SpectraBase.
-
Synthesis of pyrimidines by direct condensation of amides and nitriles. (2007). PubMed.
-
Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry.
-
23.7 The Claisen Condensation Reaction. (2023). Organic Chemistry | OpenStax.
-
2-Acetylpyridine. Wikipedia.
-
Product Class 12: Pyrimidines. Thieme Connect.
-
Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.
-
Supporting Information. The Royal Society of Chemistry.
-
4 - Organic Syntheses Procedure.
-
PS8-S05-2. Yale Chemistry Department.
-
Claisen Condensation. Organic Chemistry Portal.
-
Pyrimidine synthesis. Organic Chemistry Portal.
-
CN109503469A - A kind of preparation method of 2- acetylpyridine. Google Patents.
-
CN109503469B - Preparation method of 2-acetylpyridine. Google Patents.
-
Synthesis of some pyrimidine derivatives from-4- acetyl pyridine. ResearchGate.
-
Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. (2021). ResearchGate.
-
Failed Grignard Reaction? (2022). Reddit.
-
troubleshooting side reactions during 2,5-Divinylpyridine synthesis. Benchchem.
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC.
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed.
-
Purification and separation of pyridine nucleotide-linked dehydrogenases by affinity chromatography techniques. PubMed.
-
Acetylation and Cleavage of Purine Nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine. PubMed.
-
Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate.
-
Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography. (2022). MDPI.
Sources
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN109503469A - A kind of preparation method of 2- acetylpyridine - Google Patents [patents.google.com]
- 3. CN109503469B - Preparation method of 2-acetylpyridine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1-(4-FLUORO-PHENYL)-2-PYRIMIDIN-4-YL-ETHANONE
Welcome to the dedicated technical support resource for the synthesis of 1-(4-FLUORO-PHENYL)-2-PYRIMIDIN-4-YL-ETHANONE. This guide is designed for researchers, chemists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your target compound.
I. Understanding the Synthesis: A Mechanistic Overview
The synthesis of this compound typically proceeds via a Claisen-type condensation reaction. This involves the base-catalyzed reaction between a pyrimidine derivative with an activated methyl group and an ester of 4-fluorobenzoic acid. The core principle is the generation of a carbanion on the methyl group of a 4-methylpyrimidine, which then acts as a nucleophile, attacking the carbonyl carbon of the 4-fluorobenzoyl ester.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions to improve your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in this synthesis can often be attributed to several factors:
-
Inefficient Deprotonation: The acidity of the methyl group on the pyrimidine ring is crucial. If the base used is not strong enough to deprotonate the 4-methylpyrimidine effectively, the concentration of the reactive nucleophile will be low, leading to poor conversion.[1]
-
Competing Side Reactions: The generated carbanion is a strong nucleophile and can participate in undesired reactions. Self-condensation of the starting materials or reaction with other electrophiles present in the mixture can consume the reactants and lower the yield of the desired product.[2][3]
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters. Insufficient heating may lead to a sluggish reaction, while excessive heat can promote decomposition of reactants or products.
-
Moisture in Reaction Media: The presence of water can quench the strong base and the carbanion intermediate, effectively halting the reaction. It is imperative to use anhydrous solvents and reagents.
Q2: I am observing the formation of a significant amount of a dark, tarry byproduct. What is it and how can I prevent it?
A2: The formation of dark, polymeric byproducts is often a result of base-catalyzed decomposition or polymerization of the starting materials or the product, especially at elevated temperatures.
-
Prevention Strategies:
-
Temperature Control: Carefully control the reaction temperature. A gradual increase to the optimal temperature is often better than rapid heating.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to the formation of colored impurities.
-
Order of Addition: Adding the base slowly to the mixture of the pyrimidine and the ester at a lower temperature can help to control the initial exothermic reaction and minimize byproduct formation.
-
Q3: My purified product shows impurities in the NMR spectrum that I cannot identify. What are the likely culprits?
A3: Common impurities in this type of reaction include:
-
Unreacted Starting Materials: If the reaction does not go to completion, you will see signals corresponding to 4-methylpyrimidine and the 4-fluorobenzoyl ester.
-
Hydrolyzed Ester: If there is moisture in the reaction, the 4-fluorobenzoyl ester can be hydrolyzed to 4-fluorobenzoic acid.
-
Self-Condensation Products: The pyrimidine carbanion can potentially react with another molecule of 4-methylpyrimidine if it is more reactive than the ester.
Q4: How critical is the choice of base for this reaction?
A4: The choice of base is paramount. A strong, non-nucleophilic base is ideal.[1]
-
Recommended Bases: Sodium hydride (NaH), sodium amide (NaNH₂), or lithium diisopropylamide (LDA) are excellent choices as they are strong enough to deprotonate the methyl group effectively without acting as nucleophiles themselves.[1]
-
Bases to Avoid: Hydroxide bases (like NaOH or KOH) are generally not recommended as they can promote saponification of the ester starting material and introduce water into the reaction.[4]
Q5: What is the best way to purify the final product?
A5: Purification of pyrimidinyl ketones often involves a combination of techniques:
-
Aqueous Workup: After the reaction is complete, a careful aqueous workup is necessary to remove the base and any water-soluble byproducts.
-
Solvent Extraction: Extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) will separate the product from aqueous impurities.
-
Column Chromatography: This is often the most effective method for separating the desired product from unreacted starting materials and closely related byproducts. A silica gel column with a gradient of hexane and ethyl acetate is a good starting point.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can provide a highly pure final product.
III. Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound, incorporating best practices to maximize yield and purity.
Materials and Reagents
| Reagent/Material | Purity/Grade | Supplier |
| 4-Methylpyrimidine | ≥98% | Commercially Available |
| Ethyl 4-fluorobenzoate | ≥98% | Commercially Available |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Commercially Available |
| Anhydrous Diethyl Ether | ≥99.7% | Commercially Available |
| Saturated Ammonium Chloride (aq.) | Reagent Grade | - |
| Brine (Saturated NaCl solution) | Reagent Grade | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | - |
| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | Commercially Available |
| Hexane | HPLC Grade | Commercially Available |
| Ethyl Acetate | HPLC Grade | Commercially Available |
Step-by-Step Procedure
-
Preparation of the Reaction Apparatus:
-
A three-necked round-bottom flask, equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, is dried in an oven at 120 °C overnight and allowed to cool to room temperature under a stream of dry nitrogen.
-
-
Reaction Setup:
-
To the flask, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). The mineral oil can be removed by washing the NaH with anhydrous hexane under a nitrogen atmosphere, followed by careful decantation of the hexane.
-
Add anhydrous THF to the flask to create a slurry of the sodium hydride.
-
In a separate flask, dissolve 4-methylpyrimidine (1.0 equivalent) in anhydrous THF.
-
-
Formation of the Pyrimidine Anion:
-
Slowly add the solution of 4-methylpyrimidine to the stirred suspension of sodium hydride in THF at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the anion is often accompanied by the evolution of hydrogen gas.
-
-
Acylation Reaction:
-
Dissolve ethyl 4-fluorobenzoate (1.1 equivalents) in anhydrous THF and add it to the dropping funnel.
-
Add the ester solution dropwise to the stirred reaction mixture at room temperature over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Reaction Quenching and Workup:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride to decompose any unreacted sodium hydride.
-
Add deionized water to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel.
-
Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate and gradually increasing the polarity).
-
Collect the fractions containing the desired product (as determined by TLC) and concentrate them under reduced pressure to yield this compound as a solid or oil.
-
IV. Visualizing the Process
Reaction Workflow
Caption: A streamlined workflow for the synthesis of the target compound.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low reaction yields.
V. References
-
Organic Chemistry Portal. (n.d.). Pyrimidines Synthesis. Retrieved January 12, 2026, from [Link]
-
BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11, 125-142.
-
Yamanaka, H., Sakamoto, T., & Konno, S. (1977). Syntheses of Pyrimidinyl Ketones. HETEROCYCLES, 6(9), 1363-1367.
-
BenchChem. (2025). Overcoming side reactions in pyrimidine synthesis.
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 733.
-
ResearchGate. (n.d.). Synthesis of 4H-pyrimidin-4-ones from β-keto amides and amides.
-
ResearchGate. (n.d.). Scheme 1 Synthesis of pyrimidinones from ketones.
-
ACS Omega. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega, 8(49), 47087–47102.
-
Mishra, R., et al. (2006). A Strategy for Selective N-acylation of Purine and Pyrimidine Bases of Deoxy and Ribo Nucleosides. Nucleic Acids Symposium Series, 50, 7-8.
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved January 12, 2026, from [Link]
-
Semantic Scholar. (n.d.). Syntheses of Pyrimidinyl Ketones. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrimidines 139 and proposed mechanism from aryl ketones 140.
-
ResearchGate. (n.d.). Optimization of different solvents for the model reaction.
-
MDPI. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Molecules, 26(22), 6883.
-
ResearchGate. (2021). Synthesis, reactions, and applications of pyrimidine derivatives.
-
BenchChem. (2025). Application Note: A Standardized Protocol for the Synthesis of Novel Chalcones via Claisen-Schmidt Condensation of 5-(3-Fluorophenyl)furan-2-carbaldehyde.
-
Royal Society of Chemistry. (n.d.). Pd-catalyzed direct C2-acylation and C2,C7-diacylation of indoles: pyrimidine as an easily removable C–H directing group. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis of 1-(1-Arylvinyl)pyridin-2(1 H)-ones from Ketones and 2-Fluoropyridine. The Journal of Organic Chemistry, 86(19), 13783–13789.
-
ResearchGate. (n.d.). Proposed synthesis of 1 from 2 via Claisen condensation and intramolecular cyclisation.
-
MDPI. (n.d.). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether.
-
ResearchGate. (2024). claisen-schmidt-condensation-an-interdisciplinary-journey-in-the-organic-synthesis-laboratory.
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
-
National Center for Biotechnology Information. (n.d.). Regulation of the pyrimidine biosynthetic pathway by lysine acetylation of E. coli OPRTase.
-
ResearchGate. (2025). Claisen Condensation as a Facile Route to an α-Alkoxy-cinnamate: Synthesis of Ethyl (2 S )-2-Ethoxy-3-(4-hydroxyphenyl)propanoate.
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity.
-
MDPI. (n.d.). 1-{4-[(Hexyloxy)methyl]pyridin-2-yl}ethanone.
Sources
Technical Support Center: Troubleshooting Ketone Crystallization
Welcome to the technical support center for ketone crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of ketones. As a Senior Application Scientist, I have structured this resource to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.
Our approach is grounded in expertise and a commitment to trustworthy, verifiable protocols. Every recommendation is designed to be a self-validating system, allowing you to systematically diagnose and resolve issues.
I. Core Troubleshooting Guide
This section addresses the most frequent and critical issues encountered during ketone crystallization in a direct question-and-answer format.
Issue 1: No Crystals Are Forming
Question: I've cooled my saturated ketone solution, but no crystals have appeared. What's happening and what should I do?
Answer:
The absence of crystallization despite a supersaturated solution indicates that the nucleation energy barrier has not been overcome. Nucleation, the initial formation of a stable crystalline entity, is a kinetically controlled process. Several factors could be hindering this crucial first step.
Underlying Causes & Mechanistic Explanation:
-
Insufficient Supersaturation: The solution may not be concentrated enough for molecules to aggregate into a stable nucleus.[1][2] The driving force for crystallization is the difference in chemical potential between the solute in solution and the solid state, which increases with supersaturation.
-
High Solubility at Low Temperatures: The chosen solvent may still be too effective at solvating the ketone molecules even at reduced temperatures, preventing them from organizing into a crystal lattice.[2][3]
-
Presence of Soluble Impurities: Certain impurities can interact with the ketone molecules, disrupting the intermolecular interactions necessary for crystal lattice formation.[4][5]
-
Kinetically Stable Supersaturated Solution: Sometimes, a solution can remain in a metastable supersaturated state for an extended period without external intervention.[6]
Troubleshooting Protocol:
-
Induce Nucleation by Scratching: Gently scratch the inside of the flask with a glass rod just below the solvent level.[7][8][9] The micro-scratches on the glass surface provide nucleation sites, lowering the energy barrier for crystal formation.[9] Another theory suggests that tiny glass fragments act as nucleation points.[9]
-
Seeding: Introduce a "seed crystal" of the pure ketone into the solution.[7][8][10] The seed crystal provides a pre-existing template for further crystal growth, bypassing the initial nucleation step. If a crystal of the exact compound is unavailable, a crystal of a structurally similar compound may sometimes work.[11]
-
Reduce Solvent Volume: If the solution is not sufficiently supersaturated, gently heat the solution to evaporate some of the solvent.[1][6][7][12] This increases the concentration of the ketone, thereby increasing the driving force for crystallization. Allow the solution to cool again slowly.
-
Lower the Temperature: If cooling to room temperature is insufficient, try cooling the solution in an ice bath or even a freezer.[1][9] Lower temperatures further decrease the solubility of the ketone.
-
Introduce an Anti-Solvent: If using a solvent system, slowly add a miscible "anti-solvent" (a solvent in which the ketone is insoluble) to the solution until it becomes slightly cloudy.[1] This reduces the overall solvating power of the solvent mixture, promoting crystallization.
Issue 2: The Ketone is "Oiling Out"
Question: Instead of crystals, my ketone has separated as an oily liquid. Why does this happen and how can I fix it?
Answer:
"Oiling out" occurs when the ketone separates from the solution as a liquid phase rather than a solid crystalline phase.[12][13] This is a common problem, especially with low-melting point ketones or highly impure samples.[12][13] The oil is a supersaturated solution of the ketone and often traps impurities, leading to poor purification.[12][14]
Underlying Causes & Mechanistic Explanation:
-
Low Melting Point: The melting point of the ketone is below the temperature at which the solution becomes supersaturated.[12][15]
-
High Concentration of Impurities: Impurities can significantly depress the melting point of the ketone, a phenomenon known as freezing-point depression.[15]
-
Rapid Cooling: Cooling the solution too quickly can lead to a high degree of supersaturation at a temperature above the ketone's melting point.[13]
-
Inappropriate Solvent Choice: The solvent may have a boiling point that is too high relative to the melting point of the ketone.[6]
Troubleshooting Protocol:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the saturation temperature.[12][13] Then, allow the solution to cool more slowly.
-
Lower the Crystallization Temperature: By adding more solvent, you lower the temperature at which crystallization will occur, hopefully to a point below the ketone's melting point.
-
Change the Solvent System: Select a solvent with a lower boiling point.[6] Alternatively, use a mixed solvent system to adjust the solubility properties.
-
Purify the Sample First: If impurities are the suspected cause, consider a preliminary purification step such as column chromatography before attempting crystallization.
-
Seeding at a Lower Temperature: Once the solution has cooled to a temperature below the expected melting point of the ketone, introduce a seed crystal to encourage direct crystallization.
Issue 3: Poor Crystal Quality (Needles, Plates, or Small Powders)
Question: My ketone crystallizes, but the crystals are very fine needles or small powders that are difficult to handle and filter. How can I grow larger, more well-defined crystals?
Answer:
Crystal habit, the external shape of a crystal, is determined by the relative growth rates of different crystal faces.[16] Rapid crystallization often leads to small, poorly formed crystals because nucleation dominates over crystal growth.[12][17]
Underlying Causes & Mechanistic Explanation:
-
High Degree of Supersaturation: A very high concentration of the ketone in solution leads to rapid nucleation, forming many small crystals instead of allowing a few crystals to grow large.[18]
-
Fast Cooling: Rapid cooling quickly increases supersaturation, favoring nucleation over slow, ordered growth.[12][17]
-
Solvent Effects: The solvent can influence crystal habit by selectively adsorbing to certain crystal faces, inhibiting their growth and allowing other faces to grow more prominently.[16][18][19]
Troubleshooting Protocol:
-
Slow Down the Cooling Rate: This is the most critical factor for growing larger crystals.[3] Allow the solution to cool to room temperature on the benchtop, insulated from cold surfaces.[12] You can further slow cooling by placing the flask in a warm water bath that is allowed to cool to room temperature overnight.
-
Reduce the Initial Concentration: Start with a slightly less concentrated solution (i.e., add a little more hot solvent than the minimum required to dissolve the ketone).[12] This will lower the supersaturation and encourage slower crystal growth.
-
Solvent Selection: Experiment with different solvents. A solvent that provides moderate solubility at high temperatures and low solubility at low temperatures is ideal.[3][20] Sometimes, a more viscous solvent can slow down diffusion and promote larger crystal growth.
-
Utilize a Vapor Diffusion Setup: For small quantities, dissolve the ketone in a small amount of a "good" solvent and place this vial inside a larger, sealed container with a "poor" solvent. The slow diffusion of the poor solvent's vapor into the good solvent will gradually decrease the solubility and promote slow crystal growth.[11]
Issue 4: Impure Crystals
Question: After crystallization, my ketone is still impure. What could be the cause and how can I improve the purity?
Answer:
While crystallization is a powerful purification technique, it is not always perfect. Impurities can be incorporated into the crystal lattice or trapped on the crystal surface.
Underlying Causes & Mechanistic Explanation:
-
Rapid Crystallization: Fast crystal growth can trap impurities within the crystal lattice.[12][17]
-
Inclusion of Mother Liquor: If the crystals are not washed properly after filtration, the impure mother liquor will contaminate the final product.
-
Co-crystallization: If an impurity has a similar structure and solubility to the target ketone, it may co-crystallize.
-
High Initial Impurity Load: If the starting material is highly impure (e.g., less than 80-90% pure), a single crystallization may not be sufficient.[11]
Troubleshooting Protocol:
-
Recrystallization: Perform a second crystallization of the purified material. This is often necessary to achieve high purity.[15][21]
-
Proper Washing: After filtering the crystals, wash them with a small amount of ice-cold crystallization solvent to remove any adhering mother liquor.[2][22] Using cold solvent minimizes the dissolution of the desired product.
-
Slower Crystallization: As mentioned previously, slow crystal growth is crucial for allowing impurities to remain in the solution rather than being incorporated into the crystal lattice.[12][17]
-
Activated Charcoal Treatment: If the impurities are colored, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[12][13] The charcoal adsorbs the colored impurities. Be aware that charcoal can also adsorb some of your product.
-
Alternative Purification Method: For challenging separations, consider using a different purification technique, such as chromatography, before the final crystallization step.[6]
II. Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for my ketone crystallization?
A good crystallization solvent should exhibit a steep solubility curve with respect to temperature for the ketone of interest; high solubility at high temperatures and low solubility at low temperatures.[3][20] A general rule of thumb is "like dissolves like," so for ketones, polar aprotic solvents like acetone or ethyl acetate can be good starting points.[23][24] It's often necessary to perform small-scale solubility tests with a range of solvents to find the optimal one.[2]
Q2: What is a mixed solvent system and when should I use it?
A mixed solvent system is used when no single solvent has the ideal solubility characteristics.[20] It consists of a "good" solvent in which the ketone is highly soluble and a "poor" or "anti-solvent" in which it is insoluble.[20] The two solvents must be miscible. This system is useful for ketones that are either too soluble or not soluble enough in common solvents.
Q3: How much ketone do I need for a successful crystallization?
While it's possible to get crystals from very small amounts, a purity of at least 80-90% is recommended before attempting crystallization for single-crystal X-ray diffraction.[11] For general purification, the amount will depend on the scale of your work. It's important to use a flask that is appropriately sized for the volume of solvent to minimize heat loss and solvent evaporation.[12]
Q4: Can I use crystallization to separate enantiomers of a chiral ketone?
Yes, this is a common application. To separate enantiomers, you first react the racemic ketone with a chiral resolving agent to form diastereomers.[21] Diastereomers have different physical properties, including solubility, and can therefore be separated by fractional crystallization.[21] After separation, the chiral auxiliary is removed to yield the enantiomerically pure ketone.[21]
III. Visualizations and Data
Troubleshooting Workflow for Ketone Crystallization
Caption: A workflow diagram for troubleshooting common ketone crystallization issues.
Solvent Selection Guide for Ketones
| Solvent Class | Examples | Polarity | Typical Use Cases for Ketones |
| Alcohols | Ethanol, Methanol | Polar Protic | Good for many polar ketones, often used in mixed solvent systems with water.[22] |
| Ketones | Acetone, 2-Butanone (MEK) | Polar Aprotic | Often a good choice due to the "like dissolves like" principle.[22][23] |
| Esters | Ethyl Acetate | Polar Aprotic | A versatile solvent with moderate polarity.[22] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderately Polar Aprotic | Can be effective, but their high volatility can sometimes lead to rapid crystallization.[11] |
| Hydrocarbons | Hexane, Toluene | Nonpolar | Useful as anti-solvents or for nonpolar ketones.[23] |
| Chlorinated | Dichloromethane (DCM) | Polar Aprotic | Good solvent power, but high volatility can be a drawback.[11][22] |
IV. References
-
Guide for crystallization. Available at: [Link]
-
Describe two techniques that can be used to induce crystallization. 1. Seeding - Brainly. Available at: [Link]
-
Why do crystals oil out and what are the remedies and prevention methods? A. Crystals oil out due to - Brainly. Available at: [Link]
-
Give three (3) methods to induce crystallization when crystals are not forming from a saturated solution. | Homework.Study.com. Available at: [Link]
-
Troubleshooting - Chemistry LibreTexts. Available at: [Link]
-
Inducing Recrystallization - Chemistry LibreTexts. Available at: [Link]
-
Oiling Out in Crystallization - Mettler Toledo. Available at: [Link]
-
Initiating Crystallization - Chemistry LibreTexts. Available at: [Link]
-
Recrystallization (help meeeeee) : r/chemistry - Reddit. Available at: [Link]
-
Crystallization of Organic Compounds. Available at: [Link]
-
The preparation of crystalline derivatives of aldehydes and ketones - Creative Chemistry. Available at: [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]
-
SOP: CRYSTALLIZATION. Available at: [Link]
-
Methods of modifying crystal habit - Google Patents. Available at:
-
Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems | Request PDF - ResearchGate. Available at: [Link]
-
What Problems Might Occur If Crystallization Occurs Too Rapidly? - News - Achieve Chem. Available at: [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. Available at: [Link]
-
Choice of Solvent - Chemistry LibreTexts. Available at: [Link]
-
Musk Ketone Crystalization : r/DIYfragrance - Reddit. Available at: [Link]
-
What should I do if crystallisation does not occur? - Quora. Available at: [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]
-
Purification of ketones - Google Patents. Available at:
-
Recrystallization-1.pdf. Available at: [Link]
-
Recrystallization1. Available at: [Link]
-
The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE01170H. Available at: [Link]
-
Impact of impurities on crystal growth. Available at: [Link]
-
Finding the best solvent for recrystallisation student sheet - RSC Education. Available at: [Link]
-
Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration - PMC - NIH. Available at: [Link]
-
Purification of aldehydes and ketones using Sodium Bisulfite : r/chemhelp - Reddit. Available at: [Link]
-
Purification of ketones - US2166584A - Google Patents. Available at:
-
Purification: How To - Department of Chemistry : University of Rochester. Available at: [Link]
-
Effect of impurities on the crystal growth from solutions A new kinetic model - SciSpace. Available at: [Link]
-
Impact of Crystal Habit on the Dissolution Rate and In Vivo Pharmacokinetics of Sorafenib Tosylate - PMC - NIH. Available at: [Link]
Sources
- 1. quora.com [quora.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. edu.rsc.org [edu.rsc.org]
- 4. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 5. scispace.com [scispace.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. homework.study.com [homework.study.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. brainly.com [brainly.com]
- 11. unifr.ch [unifr.ch]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. brainly.com [brainly.com]
- 14. mt.com [mt.com]
- 15. reddit.com [reddit.com]
- 16. Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. achievechem.com [achievechem.com]
- 18. The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE01170H [pubs.rsc.org]
- 19. Impact of Crystal Habit on the Dissolution Rate and In Vivo Pharmacokinetics of Sorafenib Tosylate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. science.uct.ac.za [science.uct.ac.za]
- 23. Reagents & Solvents [chem.rochester.edu]
- 24. Purification [chem.rochester.edu]
Technical Support Center: Navigating the Challenges in the Purification of Fluorinated Compounds
Welcome to the Technical Support Center dedicated to addressing the unique and often complex challenges encountered during the purification of fluorinated compounds. The introduction of fluorine into organic molecules dramatically alters their physicochemical properties, which can be a double-edged sword for researchers in drug development and materials science.[1][2][3] While fluorination can enhance metabolic stability, binding affinity, and bioavailability, it simultaneously introduces significant hurdles in purification.[4] This guide is designed to provide you, our fellow scientists and researchers, with practical, field-proven insights and troubleshooting strategies to navigate these challenges effectively.
Safety First: Handling Fluorinated Compounds and Reagents
Before commencing any purification protocol, it is imperative to handle all fluorinated compounds and associated reagents with the utmost care.
Question: What are the primary safety concerns when working with fluorinated compounds?
Answer: The primary safety concerns revolve around the potential for exposure to corrosive and toxic substances.[5][6] Many fluorinating agents are reactive and can release hydrofluoric acid (HF) upon contact with moisture.[6] HF is a highly corrosive and toxic substance that can cause severe burns and systemic toxicity.[6][7]
Key Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield when necessary, and gloves specifically rated for the chemicals in use.[5] Double-gloving is recommended when handling highly corrosive or readily absorbed compounds.[5] A flame-resistant lab coat is mandatory.[5]
-
Ventilation: All work with volatile fluorinated compounds or fluorinating agents must be conducted in a properly functioning chemical fume hood.[5] For particularly hazardous materials, a glove box with an inert atmosphere is recommended.[5]
-
Emergency Preparedness: Ensure that a 2.5% calcium gluconate gel is readily available as an antidote for HF skin exposure.[6][7] All personnel must be trained in its proper application and in emergency procedures for spills and exposures.[6][7]
-
Waste Disposal: Dispose of all fluorinated waste according to your institution's hazardous waste guidelines.[8][9] Do not mix incompatible waste streams.[9]
Troubleshooting Guides by Purification Technique
Chromatography: Taming the Elusive Peaks
The unique electronic properties of fluorinated compounds often lead to atypical chromatographic behavior. The high electronegativity of fluorine can alter a molecule's polarity and its interactions with stationary and mobile phases in unexpected ways.[1][10]
Question: My fluorinated compound is co-eluting with a non-fluorinated impurity in reverse-phase HPLC. What strategies can I employ to improve separation?
Answer: This is a common challenge. The increased hydrophobicity of some fluorinated compounds can cause them to have similar retention times to non-fluorinated analogues on standard C18 columns.[11]
Troubleshooting Steps:
-
Switch to a Fluorinated Stationary Phase: Consider using a column with a fluorinated stationary phase, such as a pentafluorophenyl (PFP) or a fluorous-tagged phase.[12][13] These phases can exhibit different selectivity for fluorinated analytes due to dipole-dipole, π-π, and ion-exchange interactions.[12][14]
-
Modify the Mobile Phase:
-
Solvent Choice: Experiment with different organic modifiers. Acetonitrile, methanol, and tetrahydrofuran can offer different selectivities.
-
Fluorinated Alcohols: Incorporating a fluorinated alcohol, like 2,2,2-trifluoroethanol (TFE), into the mobile phase can enhance the separation of fluorinated and non-fluorinated compounds.[11]
-
-
Adjust the Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of solute partitioning, sometimes leading to improved resolution.
Question: I'm experiencing poor peak shape (tailing or fronting) with my basic fluorinated amine on a silica gel column. What is the cause and how can I fix it?
Answer: Basic compounds, including many fluorinated amines, can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing.
Solutions:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine or ammonia, into your mobile phase to neutralize the acidic sites on the silica.
-
Use a Deactivated Silica: Employ a deactivated or end-capped silica gel to minimize these strong interactions.
-
Switch to a Different Stationary Phase: Consider using alumina or a polymer-based stationary phase that is more compatible with basic compounds.[15]
Workflow for Troubleshooting Poor Chromatographic Separation of Fluorinated Compounds:
Caption: Decision tree for troubleshooting common chromatography issues.
Liquid-Liquid Extraction (LLE): Breaking Up Emulsions and Improving Partitioning
The altered polarity and solubility of fluorinated compounds can complicate standard LLE procedures.[1][4]
Question: I'm consistently getting a stable emulsion at the interface of my aqueous and organic layers during the extraction of my fluorinated product. How can I break this emulsion?
Answer: Emulsion formation is a frequent problem in LLE, especially when dealing with complex mixtures or compounds that have surfactant-like properties.[16]
Strategies to Break Emulsions:
-
Increase Ionic Strength: Add a saturated solution of sodium chloride (brine) to the separatory funnel.[16] This increases the polarity of the aqueous phase, which can help to force the separation of the layers.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize the formation of emulsions.[16]
-
Filtration: Pass the emulsified mixture through a bed of Celite or glass wool.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively break the emulsion.
Question: My fluorinated compound has poor partitioning between water and common organic solvents. How can I improve the efficiency of my extraction?
Answer: The unique solubility profile of some fluorinated compounds can make them challenging to extract efficiently.
Solutions:
-
Utilize "Fluorous" Solvents: For highly fluorinated compounds, consider using a fluorous solvent (e.g., perfluorohexanes) for the extraction.[17] This leverages the principle of "like dissolves like."
-
pH Adjustment: If your compound has ionizable functional groups (e.g., amines or carboxylic acids), adjusting the pH of the aqueous layer can significantly improve its partitioning into the organic phase.
-
Salting-Out Effect: As mentioned for emulsions, adding salt to the aqueous phase can decrease the solubility of your organic compound in the aqueous layer, driving it into the organic phase.[16]
Crystallization: Overcoming the Reluctance to Solidify
The introduction of fluorine can disrupt crystal packing and lead to the formation of oils or amorphous solids.[18][19]
Question: My fluorinated compound refuses to crystallize from common solvent systems and instead oils out. What can I do?
Answer: "Oiling out" is a common frustration in crystallization. It occurs when the compound's solubility in the solvent is too high, even at lower temperatures.
Troubleshooting Crystallization:
-
Solvent Screening: Systematically screen a wide range of solvents with varying polarities. A good crystallization solvent is one in which your compound is soluble at high temperatures but poorly soluble at low temperatures.
-
Solvent/Anti-Solvent System: Dissolve your compound in a good solvent and then slowly add an "anti-solvent" (in which the compound is insoluble) until turbidity is observed. Then, heat the mixture until it becomes clear and allow it to cool slowly.
-
Seed Crystals: If you have a small amount of crystalline material, add a seed crystal to the supersaturated solution to initiate crystallization.
-
Scratching: Use a glass rod to scratch the inside of the flask below the surface of the solution. The small glass particles that are generated can act as nucleation sites.
-
Slow Evaporation: Dissolve the compound in a volatile solvent and allow the solvent to evaporate slowly over time.
Distillation: Dealing with Volatility and Azeotropes
The high volatility of some fluorinated compounds can lead to sample loss, while the formation of azeotropes can make separation by distillation challenging.[20]
Question: I am losing a significant amount of my volatile fluorinated product during solvent removal under reduced pressure. How can I prevent this?
Answer: The low boiling points and high vapor pressures of many volatile fluorinated compounds make them susceptible to loss during concentration.[20]
Minimizing Sample Loss:
-
Use Low Temperatures: Perform solvent removal at the lowest possible temperature.[20]
-
Efficient Condensing: Employ a high-performance condenser and a cold trap cooled with a dry ice/acetone or liquid nitrogen bath.[20]
-
Controlled Vacuum: Avoid applying a high vacuum. A Kugelrohr apparatus or distillation at atmospheric pressure may be better alternatives for extremely volatile compounds.[20]
Question: My fluorinated compound forms an azeotrope with my reaction solvent, making it difficult to separate by simple distillation. What are my options?
Answer: An azeotrope is a mixture of two or more liquids whose composition cannot be altered by simple distillation.[21]
Breaking Azeotropes:
-
Extractive Distillation: Add a third component (a separating agent) that alters the relative volatility of the components of the azeotrope, allowing for their separation.[22]
-
Azeotropic Distillation with a Different Solvent: Add a solvent that forms a new, lower-boiling azeotrope with one of the components, which can then be distilled off.
-
Pressure-Swing Distillation: The composition of an azeotrope can be pressure-dependent. By operating two distillation columns at different pressures, it may be possible to achieve separation.
Frequently Asked Questions (FAQs)
Q1: Why does adding fluorine to a molecule sometimes increase its lipophilicity, even though fluorine is highly electronegative?
A1: This is a complex phenomenon. While the carbon-fluorine bond is highly polar, the overall effect on lipophilicity depends on the degree and location of fluorination.[1][23] In some cases, the introduction of fluorine can shield the molecule from solvation by water, and the C-F moiety is a poor hydrogen bond acceptor.[10] Additionally, the hydrophobic nature of fluorinated segments can lead to an overall increase in lipophilicity, which can aid in penetrating hydrophobic protein pockets.[1]
Q2: What is "fluorous chemistry" and how can it be used for purification?
A2: Fluorous chemistry exploits the unique solubility properties of highly fluorinated compounds.[17] These compounds are often soluble in fluorous solvents but insoluble in common organic solvents. This property can be used for purification through fluorous solid-phase extraction (FSPE) or liquid-liquid extraction with a fluorous phase.[13][17]
Q3: Are there any special considerations for NMR analysis of fluorinated compounds?
A3: Yes, ¹⁹F NMR is an essential tool for the characterization and purity assessment of fluorinated compounds.[4] It is important to acquire ¹⁹F NMR spectra in addition to ¹H and ¹³C NMR. The absence of impurity signals in the ¹⁹F NMR spectrum is a strong indicator of high purity.[4]
Q4: Can I use standard silica gel for flash chromatography of any fluorinated compound?
A4: While standard silica gel can be effective for many fluorinated compounds, some may be unstable on acidic silica.[15] It is always a good practice to test the stability of your compound on a TLC plate before committing to a large-scale column.[15] If your compound is unstable, consider using deactivated silica, alumina, or a different purification method.[15]
Experimental Protocols
Protocol 1: Deoxyfluorination of a Primary Alcohol using DAST
Objective: To convert a primary alcohol to the corresponding primary alkyl fluoride.
Materials:
-
Primary alcohol (1.0 eq)
-
Diethylaminosulfur trifluoride (DAST) (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, nitrogen/argon line
Procedure:
-
Dissolve the primary alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DAST dropwise to the cooled solution via a dropping funnel.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Fluorous Solid-Phase Extraction (FSPE) of a Fluorinated Compound
Objective: To separate a fluorous-tagged compound from non-fluorous impurities.
Materials:
-
Crude reaction mixture containing a fluorous-tagged compound
-
Fluorous silica gel SPE cartridge
-
"Fluorophobic" solvent (e.g., methanol/water mixture)
-
"Fluorophilic" solvent (e.g., perfluorohexane or a solvent with high fluorous character like THF or acetone)[13]
Procedure:
-
Condition the Cartridge: Pass 2-3 column volumes of the "fluorophilic" solvent through the fluorous SPE cartridge, followed by 2-3 column volumes of the "fluorophobic" solvent.
-
Load the Sample: Dissolve the crude reaction mixture in a minimal amount of the "fluorophobic" solvent and load it onto the conditioned cartridge.
-
Wash: Elute the non-fluorous impurities with several column volumes of the "fluorophobic" solvent. Collect these fractions and analyze by TLC or LC-MS to ensure no product is eluting.
-
Elute: Elute the desired fluorous-tagged compound with the "fluorophilic" solvent.
-
Concentrate: Concentrate the product-containing fractions to obtain the purified compound.
References
- Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
- Plastics Europe. (n.d.). Guide for the Safe Handling of Fluoropolymer Resins.
- Benchchem. (n.d.). Technical Support Center: Purification of Volatile Fluorinated Compounds.
- Journal of Medicinal Chemistry. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central.
- Molecules. (n.d.). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC.
- Chemsafety. (n.d.). Fluorine Safety.
- Quora. (2020, March 24). Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?
- Cloudinary. (2015, May 28). SAFETY DATA SHEET High Performance Fluorinated Solvent.
- Unknown Source. (n.d.). Fluorine.
- BFK Solutions LLC. (2021, January 26). Azeotropes – Critical cleaning with “Best Friend” Molecules.
- LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- MDPI. (n.d.). Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior.
- ResearchGate. (n.d.). Purification of organic fluorine alcohols from azeotropic mixtures with non-fluorinated alcohols using extractive distillation.
- LCGC International. (2016, February 1). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.
- Wikipedia. (n.d.). Organofluorine chemistry.
- Pharmaceutical Technology. (2013, October 2). Overcoming Challenges in Fluorine-Based Chemistry.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
- SiliCycle. (n.d.). Working with fluorinated silica phases.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds.
- Journal of Materials Chemistry C. (n.d.). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor.
Sources
- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 7. fluoropolymers.eu [fluoropolymers.eu]
- 8. res.cloudinary.com [res.cloudinary.com]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. silicycle.com [silicycle.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Purification [chem.rochester.edu]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
- 19. Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Azeotropes – Critical cleaning with “Best Friend” Molecules - BFK Solutions LLC [bfksolutions.com]
- 22. researchgate.net [researchgate.net]
- 23. quora.com [quora.com]
Technical Support Center: Fluorinated Pyrimidine Stability in Solution
Welcome to the technical support center for fluorinated pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling these potent therapeutic agents in solution. As a Senior Application Scientist, I have compiled this guide based on extensive laboratory experience and a thorough review of the scientific literature to provide you with not just protocols, but a deeper understanding of the chemical principles governing the stability of these compounds. Our aim is to empower you to conduct robust and reproducible experiments by anticipating and resolving common stability challenges.
I. Introduction to Fluorinated Pyrimidine Stability
Fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), Capecitabine, and Gemcitabine, are cornerstone chemotherapeutic agents.[1][2] Their efficacy is intrinsically linked to their chemical structure, which also makes them susceptible to degradation in solution. Understanding the degradation pathways is critical for ensuring the intended therapeutic effect and avoiding the formation of potentially toxic byproducts.[3] This guide will delve into the common stability issues encountered with these compounds and provide practical troubleshooting strategies.
II. Troubleshooting Guides: A Case-Based Approach
This section addresses specific stability issues you may encounter during your experiments, presented in a question-and-answer format.
Case 1: 5-Fluorouracil (5-FU) Degradation in Alkaline Solutions
Question: I am preparing a 5-FU stock solution using a sodium hydroxide (NaOH) solution to improve its solubility, as 5-FU has poor aqueous solubility at neutral pH.[4] However, I am observing a loss of potency and the appearance of unknown peaks in my HPLC analysis over time. What is happening and how can I prevent it?
Answer:
This is a classic challenge with 5-FU. While alkaline conditions enhance solubility, they also accelerate hydrolytic degradation.[3][5]
Causality:
In alkaline solutions (pH 8.5-9), 5-FU undergoes a multi-step degradation process.[5] The initial and critical step is the hydration of the C5-C6 double bond of the pyrimidine ring. This is followed by either defluorination to form 5-hydroxyuracil or cleavage of the N3-C4 bond.[5] Subsequent bond cleavages can release urea and ultimately lead to the formation of fluoroacetaldehyde (Facet) and 2-fluoro-3-oxopropanoic acid (FOPA), which are known to be highly cardiotoxic.[3][5]
Troubleshooting Protocol:
-
Immediate Use: The most effective strategy is to prepare the 5-FU solution in NaOH immediately before use.[3]
-
Buffer Selection: If immediate use is not feasible, consider using a Tris buffer at a pH of 8.5. While degradation still occurs, Tris can react with the aldehyde degradation products (FOPA and Facet) to form more stable oxazolidine adducts, which are in equilibrium with the aldehyde forms at physiological pH.[5]
-
Temperature Control: Prepare and store the solution at reduced temperatures (2-8°C) to slow down the degradation kinetics. However, be aware that this will not completely halt the process.
-
pH Monitoring: Regularly monitor the pH of your stock solution, as changes can indicate ongoing degradation.
Visualizing the Degradation Pathway:
Caption: Workflow for a Capecitabine pilot stability study.
III. Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of fluorinated pyrimidines in solution?
A1: The main factors are:
-
pH: As demonstrated, pH is a critical factor, with both acidic and alkaline conditions often accelerating degradation. [6][7]* Temperature: Higher temperatures generally increase the rate of chemical degradation. [8][9]* Solvent: The polarity and hydrogen-bonding capacity of the solvent can influence the stability and spectral properties of fluorinated pyrimidines. [10]For some fluorinating agents, common solvents like DMF and DMSO can react exothermically. [11]* Light: Photodegradation can be a concern for some compounds, leading to the formation of phototransformation products. [12][13]* Enzymatic Degradation: In biological systems or in vitro assays containing cellular components, enzymatic degradation by enzymes like dihydropyrimidine dehydrogenase (DPD) is a major pathway for the catabolism of 5-FU. [14][15][16] Q2: How can I detect and quantify the degradation of my fluorinated pyrimidine solution?
A2: The gold standard for stability studies is High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detection. [17][12]A stability-indicating HPLC method should be able to separate the parent drug from its degradation products.
Basic HPLC Protocol for Stability Assessment:
-
Method Development: Develop an HPLC method (typically reverse-phase) that provides good resolution between the parent compound and any potential degradation products.
-
Forced Degradation Study: To validate your method, intentionally degrade your compound under various stress conditions (acid, base, heat, light, oxidation). This will help you identify the retention times of the degradation products.
-
Calibration Curve: Prepare a calibration curve using a reference standard of your fluorinated pyrimidine to accurately quantify its concentration.
-
Sample Analysis: Analyze your experimental samples at various time points and compare the peak area of the parent compound to the initial time point (T=0). The appearance of new peaks or a decrease in the parent peak area indicates degradation.
Q3: Are there any general formulation strategies to improve the stability of fluorinated pyrimidines in solution?
A3: Yes, several strategies can be employed:
-
Buffering: Use appropriate buffer systems to maintain the pH at the point of maximum stability. [18]* Antioxidants/Chelators: If oxidation is a concern, adding antioxidants or chelating agents like EDTA can help. [18]* Lyophilization: For long-term storage, lyophilizing the compound to a solid powder is a common and effective strategy.
-
Microencapsulation: For more advanced formulations, microencapsulation can create a protective barrier around the drug. [18]* Cyclodextrin Complexes: These can enhance solubility and protect the drug from degradation. [18] Quantitative Data Summary: General Stability Recommendations
| Fluorinated Pyrimidine | pH of Maximum Stability | Recommended Storage Conditions for Solutions | Key Instabilities |
| 5-Fluorouracil | Weakly acidic to neutral (hydrolysis increases in strong acid and alkaline solutions) [6][19] | Prepare fresh; if stored, use a suitable buffer at 2-8°C for a limited time. | Alkaline and acidic hydrolysis, photodegradation. [5][6][13] |
| Gemcitabine HCl | Neutral to slightly alkaline (pH 7-9.5) [7] | Controlled room temperature (20-25°C). [20][21]Avoid refrigeration of concentrated solutions. [21] | Crystallization at low temperatures. [20] |
| Capecitabine | Near-neutral | Store as a solid at controlled room temperature. Prepare solutions fresh. | Acid-catalyzed hydrolysis, moisture sensitive. [2][17][9] |
IV. Conclusion
The stability of fluorinated pyrimidines in solution is a multifaceted issue that requires careful consideration of pH, temperature, solvent, and potential enzymatic activity. By understanding the underlying degradation mechanisms and implementing the troubleshooting strategies and protocols outlined in this guide, you can ensure the integrity of your experiments and the reliability of your results. Always consult the specific product information sheet for your compound and consider conducting preliminary stability studies under your experimental conditions.
V. References
-
Legay, R., Massou, S., Azéma, J., et al. (2014). Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. Journal of Pharmaceutical and Biomedical Analysis, 98, 446-462. [Link]
-
Xu, Q. A., Trissel, L. A., & Zhang, Y. (1998). Physical and chemical stability of gemcitabine hydrochloride solutions. Journal of the American Pharmaceutical Association (1996), 38(5), 559-563. [Link]
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of resistance and reversal strategies. Nature Reviews Cancer, 3(5), 330-338. [Link]
-
Ogura, K., Ohnuma, T., Minamide, Y., et al. (2018). In Vitro Assessment of Fluoropyrimidine-Metabolizing Enzymes: Dihydropyrimidine Dehydrogenase, Dihydropyrimidinase, and β-Ureidopropionase. Biological & Pharmaceutical Bulletin, 41(8), 1141-1149. [Link]
-
Santos, C., Nogueira, R., & Tiritan, M. E. (2015). Degradation of 5-Fluorouracil in waters. Integrated Master in Bioengineering. [Link]
-
Ibrahim, R. A. A. (2018). Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior. Nano Biomedicine and Engineering, 10(3), 224-234. [Link]
-
National Center for Biotechnology Information (n.d.). Capecitabine. PubChem. [Link]
-
Lemaire, L., Malet-Martino, M. C., de Forni, M., et al. (1991). Cardiotoxicity of commercial 5-fluorouracil vials stems from the alkaline hydrolysis of this drug. British Journal of Cancer, 63(4), 548-552. [Link]
-
Al-Achi, A., & Greenwood, R. (2015). A Systematic Degradation Kinetics Study of Gemcitabine Hydrochloride Injection Solution. AAPS PharmSciTech, 16(5), 1109-1116. [Link]
-
National Center for Biotechnology Information (n.d.). 5-Fluorouracil. PubChem. [Link]
-
Miura, K., Nitanai, H., & Shirasaka, T. (2019). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. Cancers, 11(7), 986. [Link]
-
Legay, R., Massou, S., Azéma, J., et al. (2014). Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. ResearchGate. [Link]
-
Łaszcz, M., Trzcińska, K., Filip, K., et al. (2011). Stability studies of capecitabine. Journal of Thermal Analysis and Calorimetry, 105(3), 1015-1021. [Link]
-
Zhang, X., Lu, Y., Zhang, Z., et al. (2021). An in vitro approach to simulate the process of 5-fluorouracil degradation with dihydropyrimidine dehydrogenase: the process in accordance to the first-order kinetic reaction. Xenobiotica, 51(1), 24-30. [Link]
-
Improta, R., & Barone, V. (2007). Solvent effects on the steady-state absorption and fluorescence spectra of uracil, thymine and 5-fluorouracil. Photochemical & Photobiological Sciences, 6(5), 595-599. [Link]
-
De Méo, M., Genevois, C., Jouve, N., et al. (2017). Degradation of cyclophosphamide and 5-fluorouracil by UV and simulated sunlight treatments: Assessment of the enhancement of the biodegradability and toxicity. Chemosphere, 182, 458-466. [Link]
-
Patel, J., & Shah, S. (2014). Method development, degradation pathway and kinetic of capecitabine. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 594-600. [Link]
-
Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3432. [Link]
-
Pharmaguideline. (n.d.). Strategies for Resolving Stability Issues in Drug Formulations. [Link]
-
Ibrahim, R. A. A. (2018). Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior. ResearchGate. [Link]
-
GlobalRPH. (2017). Gemcitabine - Gemzar®. [Link]
-
Łaszcz, M., Trzcińska, K., Filip, K., et al. (2011). Stability studies of capecitabine. ResearchGate. [Link]
Sources
- 1. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Capecitabine | C15H22FN3O6 | CID 60953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cardiotoxicity of commercial 5-fluorouracil vials stems from the alkaline hydrolysis of this drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nanobe.org [nanobe.org]
- 7. DSpace [kuscholarworks.ku.edu]
- 8. akjournals.com [akjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. Solvent effects on the steady-state absorption and fluorescence spectra of uracil, thymine and 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 12. sigarra.up.pt [sigarra.up.pt]
- 13. Degradation of cyclophosphamide and 5-fluorouracil by UV and simulated sunlight treatments: Assessment of the enhancement of the biodegradability and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Assessment of Fluoropyrimidine-Metabolizing Enzymes: Dihydropyrimidine Dehydrogenase, Dihydropyrimidinase, and β-Ureidopropionase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An in vitro approach to simulate the process of 5-fluorouracil degradation with dihydropyrimidine dehydrogenase: the process in accordance to the first-order kinetic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 19. researchgate.net [researchgate.net]
- 20. Physical and chemical stability of gemcitabine hydrochloride solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. globalrph.com [globalrph.com]
Technical Support Center: Strategies for Avoiding Side Reactions in Ketone Synthesis
Welcome to the technical support center for synthetic chemistry. As Senior Application Scientists, we understand that synthesizing ketones, while fundamental, is often plagued by side reactions that can diminish yield and complicate purification. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into troubleshooting and optimizing ketone synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your synthetic strategy is robust and self-validating.
Section 1: Friedel-Crafts Acylation - Controlling Electrophilic Aromatic Substitution
Friedel-Crafts acylation is a powerful method for forming aryl ketones, but it is sensitive to substrate reactivity and reaction conditions.[1] Understanding its limitations is key to preventing unwanted byproducts.[2]
Frequently Asked Questions (FAQs)
Q: What is the primary advantage of Friedel-Crafts acylation over alkylation for preventing polysubstitution?
A: The key difference lies in the electronic nature of the introduced group. Friedel-Crafts alkylation adds an electron-donating alkyl group, which activates the aromatic ring, making the mono-alkylated product more reactive than the starting material and prone to further alkylation (polyalkylation).[3][4][5] In contrast, Friedel-Crafts acylation introduces an electron-withdrawing acyl group (a ketone). This group deactivates the aromatic ring, making the mono-acylated product less nucleophilic and thus preventing subsequent acylation reactions.[4][6]
Q: My aromatic substrate is highly deactivated. Why is my Friedel-Crafts acylation failing?
A: Friedel-Crafts reactions, including acylation, are electrophilic aromatic substitutions. They will fail if the aromatic ring contains strongly deactivating substituents (e.g., -NO₂, -NR₃⁺, -CF₃).[1][7] These groups reduce the nucleophilicity of the ring to a point where it will not attack the acylium ion electrophile. Similarly, substrates like aryl amines are unsuitable because the amine's lone pair complexes with the Lewis acid catalyst, rendering it inactive and strongly deactivating the ring.[1][7][8]
Troubleshooting Guide: Friedel-Crafts Acylation
Issue 1: I am observing poly-substituted byproducts in my reaction.
-
Probable Cause: You may be inadvertently promoting a subsequent Friedel-Crafts alkylation. Under the strongly acidic conditions, the initially formed ketone can, in some cases, act as an alkylating agent for another molecule of an electron-rich arene, leading to tertiary alcohols or other complex products.[2] This is distinct from the classic polyalkylation seen in the alkylation variant of the reaction.
-
Solution:
-
Strict Stoichiometry: Use a 1:1 molar ratio of the acylating agent to the aromatic substrate. Unlike alkylations where an excess of the aromatic compound is used to prevent polysubstitution, this is less critical for acylation due to the deactivating nature of the product.[3]
-
Controlled Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures disfavor side reactions.
-
Acylation/Reduction Strategy: If your ultimate target is an alkyl-substituted arene, the most robust method is to perform the Friedel-Crafts acylation to cleanly obtain the mono-acylated ketone, and then reduce the ketone to the desired alkyl group using a Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.[4][5] This two-step sequence completely avoids the polyalkylation and carbocation rearrangement issues associated with direct alkylation.[5][6]
-
Issue 2: My yield is low despite complete consumption of starting material.
-
Probable Cause: The ketone product is a Lewis base and forms a strong complex with the Lewis acid catalyst (e.g., AlCl₃).[2] This complex is typically stable and requires hydrolysis during workup to liberate the ketone. Because of this, the catalyst is not truly catalytic and must be used in stoichiometric amounts.[2]
-
Solution:
-
Ensure Stoichiometric Catalyst: Use at least one full equivalent of the Lewis acid catalyst relative to the acylating agent.
-
Proper Workup: Quench the reaction carefully by slowly adding the reaction mixture to ice and dilute acid (e.g., HCl). This will hydrolyze the ketone-catalyst complex and dissolve the aluminum salts, allowing for effective extraction of your product.[3]
-
Workflow: Alkylation vs. Acylation Strategy
Caption: Logical flow comparing reaction outcomes.
Section 2: Oxidation of Secondary Alcohols - Achieving Chemoselectivity
The oxidation of secondary alcohols is a direct and common route to ketones.[9] Side reactions are generally minimal as ketones are resistant to further oxidation under typical conditions, which would require breaking a high-energy carbon-carbon bond.[10][11] The primary challenge is chemoselectivity—oxidizing the target alcohol without affecting other sensitive functional groups in the molecule.
Frequently Asked Questions (FAQs)
Q: What is the difference between "mild" and "strong" oxidizing agents for alcohol oxidation?
A: The distinction is most critical for primary alcohols. Strong, aqueous oxidants like chromic acid (Jones reagent) or KMnO₄ will oxidize a primary alcohol first to an aldehyde, which then forms a hydrate in the aqueous media and is rapidly oxidized again to a carboxylic acid.[9][12] Mild, anhydrous reagents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) lack the water necessary for hydrate formation, so the reaction stops cleanly at the aldehyde stage.[12][13][14] For secondary alcohols, both mild and strong reagents produce ketones effectively, so the choice depends on the presence of other functional groups.[12]
Q: Can I use household bleach to synthesize a ketone?
A: Yes, under the right conditions. Sodium hypochlorite (NaClO), the active ingredient in bleach, can be used as a strong oxidizing agent, often with a phase-transfer catalyst, to convert secondary alcohols to ketones. It is considered a less hazardous alternative to heavy metal-based oxidants like chromium reagents.[12]
Troubleshooting Guide: Alcohol Oxidation
Issue 1: My reaction is sluggish, and upon workup, I get a tar-like residue with low yield.
-
Probable Cause: This is a known issue when using Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC). As the reaction proceeds, a tar-like chromium residue can form, which may trap the product.[15]
-
Solution:
-
Use an Adsorbent: Perform the reaction in the presence of an inert adsorbent like celite, silica gel, or powdered molecular sieves.[15] The adsorbent helps to keep the chromium byproducts finely dispersed and prevents the formation of a tar, simplifying filtration and improving isolated yield.
-
Issue 2: Besides my desired ketone, other functional groups in my molecule reacted.
-
Probable Cause: You used a non-selective, strong oxidizing agent on a complex molecule. For example, KMnO₄ is a very powerful oxidant that can react with alkenes, alkynes, aldehydes, and other groups in addition to alcohols.[9] Jones reagent (chromic acid) is strongly acidic and can cause side reactions with acid-labile groups.
-
Solution:
-
Choose a Chemoselective Reagent: Switch to a milder, more selective modern oxidation method.
-
Swern Oxidation (DMSO, oxalyl chloride, Et₃N) is performed at very low temperatures (-78 °C) and is excellent for substrates with acid- or base-sensitive groups.
-
Dess-Martin Periodinane (DMP) is a neutral, highly selective reagent that works at room temperature and is compatible with a wide range of functional groups.[9]
-
-
| Oxidizing Agent | Type | Typical Conditions | Selectivity Notes |
| Jones Reagent (H₂CrO₄) | Strong | Acetone, H₂SO₄, 0 °C to RT | Not selective; strongly acidic.[12] |
| KMnO₄ | Strong | aq. NaOH, heat | Not selective; reacts with many functional groups.[9] |
| PCC | Mild | CH₂Cl₂, RT | Good selectivity for alcohols; can be acidic.[13][14] |
| Swern Oxidation | Mild | DMSO, (COCl)₂, Et₃N, -78 °C | Excellent selectivity; avoids harsh acids/metals.[16] |
| Dess-Martin (DMP) | Mild | CH₂Cl₂, RT | Excellent selectivity; neutral conditions.[9] |
Diagram: Oxidizing Agent Selection
Caption: Decision tree for selecting an oxidizing agent.
Section 3: Organometallic Reagents - Preventing Over-Addition
Using organometallic reagents like Grignard or organolithium compounds to synthesize ketones from carboxylic acid derivatives is notoriously difficult due to over-addition.
Frequently Asked Questions (FAQs)
Q: Why do I get a tertiary alcohol when I react a Grignard reagent with an ester or acid chloride?
A: This is a classic side reaction caused by a difference in reactivity. The Grignard reagent performs a nucleophilic addition to the ester, forming a tetrahedral intermediate which then expels the alkoxy group to generate a ketone.[17][18] However, this newly formed ketone is generally more reactive towards the Grignard reagent than the starting ester was.[17] As a result, a second equivalent of the Grignard reagent immediately adds to the ketone, leading to a tertiary alcohol after workup.[19][20] It is very difficult to stop the reaction at the ketone stage.[21]
Q: How can I reliably synthesize a ketone using an organometallic reagent?
A: The most dependable method is the Weinreb-Nahm Ketone Synthesis .[22] This procedure involves first converting the carboxylic acid or acid chloride into a specific N-methoxy-N-methylamide, known as a Weinreb-Nahm amide.[23][24] This amide reacts with one equivalent of an organolithium or Grignard reagent to form a highly stable, chelated tetrahedral intermediate.[25][26] This intermediate is stable at low temperatures and does not collapse to a ketone until an aqueous acid workup is performed.[22][25] This stability effectively prevents the second "over-addition" that plagues reactions with esters or acid chlorides.[22]
Troubleshooting Guide: Organometallic Additions
Issue: My primary product is a tertiary alcohol, not the ketone I intended to synthesize from an ester.
-
Probable Cause: You have encountered the unavoidable over-addition side reaction.[17][18] Attempting to control the reaction by using only one equivalent of the organometallic reagent typically results in a mixture of unreacted ester, the desired ketone, and the tertiary alcohol byproduct, making purification difficult.[17]
-
Solution:
-
Adopt the Weinreb-Nahm Protocol: Redesign your synthesis to use a Weinreb-Nahm amide as your electrophile.
-
Step 1 (Amide Formation): Convert your carboxylic acid or acid chloride to the Weinreb-Nahm amide by reacting it with N,O-dimethylhydroxylamine hydrochloride.[23][24]
-
Step 2 (Organometallic Addition): React the Weinreb-Nahm amide with your Grignard or organolithium reagent, typically at a low temperature (e.g., -78 °C to 0 °C).
-
Step 3 (Workup): Quench the reaction with an aqueous acid (e.g., NH₄Cl or dilute HCl) to hydrolyze the stable intermediate and liberate the ketone.
-
-
Diagram: The Weinreb-Nahm Solution
Caption: Contrasting reaction pathways for esters and Weinreb amides.
Section 4: Ozonolysis of Alkenes - Controlling the Workup
Ozonolysis is a robust method for cleaving carbon-carbon double bonds to form carbonyl compounds.[27] The key to avoiding side reactions and obtaining the desired ketone product lies in controlling the workup conditions after the initial ozonide is formed.[28]
Frequently Asked Questions (FAQs)
Q: How do I ensure I get a ketone and not a carboxylic acid from my ozonolysis reaction?
A: The product depends on the substitution pattern of the starting alkene and the workup procedure.
-
Alkene Structure: If a carbon atom in the C=C double bond is di-substituted (bonded to two other carbon atoms), it will form a ketone regardless of the workup conditions.[29]
-
Workup Conditions: If a carbon atom in the C=C double bond has a hydrogen atom attached, it will initially form an aldehyde. To prevent this aldehyde from being oxidized further to a carboxylic acid, you must use a reductive workup .[30]
Q: What are the standard conditions for a reductive vs. an oxidative workup?
A:
-
Reductive Workup: After the initial reaction with ozone (O₃), a mild reducing agent is added. Common choices are zinc metal with water (Zn/H₂O) or dimethyl sulfide (DMS).[30][31] These reagents quench the reactive intermediates and reduce any excess oxidizing species, preserving any aldehydes formed.
-
Oxidative Workup: An oxidizing agent, most commonly hydrogen peroxide (H₂O₂), is added after the ozonolysis step.[32] This will intentionally oxidize any aldehyde products to their corresponding carboxylic acids.[33]
Troubleshooting Guide: Ozonolysis
Issue: I expected to form an aldehyde and a ketone, but my NMR shows a carboxylic acid.
-
Probable Cause: You unintentionally performed an oxidative workup. This can happen if H₂O₂ was used, or sometimes even if the reaction intermediates are exposed to air for too long before being quenched with a reducing agent.
-
Solution:
-
Strict Reductive Workup: Ensure you are using an appropriate reducing agent. After bubbling ozone through your solution at low temperature (typically -78 °C), immediately add dimethyl sulfide (DMS) and allow the reaction to warm to room temperature. Alternatively, add zinc dust and a protic solvent like acetic acid or water.
-
Inert Atmosphere: While not always necessary, flushing the reaction vessel with an inert gas like nitrogen or argon after the ozone addition and before adding the reducing agent can help prevent unwanted air oxidation.
-
Diagram: Ozonolysis Workup Decision
Caption: Workflow for ozonolysis based on desired product.
References
- BenchChem. (n.d.). Preventing polyalkylation in Friedel-Crafts reactions.
-
LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Retrieved from [Link]
- Benchchem. (n.d.). preventing polyalkylation in Friedel-Crafts reactions with activated rings.
-
Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]
- Benchchem. (n.d.). How to avoid polyalkylation in Friedel-Crafts reactions.
-
Wikipedia. (2023). Weinreb ketone synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Esters with Grignard Reagent. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 21.6: Chemistry of Esters. Retrieved from [Link]
-
Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. Retrieved from [Link]
-
The Synthetic Organic Chemistry Lab Companion. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]
-
Chemiz. (2023). Weinreb ketone synthesis. YouTube. Retrieved from [Link]
-
BYJU'S. (2019). Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Oxidative cleavage of alkenes to give ketones/carboxylic acids using ozone (O3). Retrieved from [Link]
-
Chem-Station. (2014). PCC/PDC Oxidation. Retrieved from [Link]
-
Master Organic Chemistry. (2013). Alkene Reactions: Ozonolysis. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from [Link]
-
OC Lectures. (2020). Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. YouTube. Retrieved from [Link]
-
JoVE. (2017). Video: Ozonolysis of Alkenes: Principle and Applications. Retrieved from [Link]
-
Wikipedia. (2023). Alcohol oxidation. Retrieved from [Link]
-
SATHEE - IIT Kanpur. (n.d.). Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes. Retrieved from [Link]
-
Chemguide. (n.d.). oxidation of alcohols. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. Retrieved from [Link]
-
Wikipedia. (2023). Ozonolysis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). PCC Oxidation Mechanism. Retrieved from [Link]
-
ResearchGate. (2016). Pyridinium Chlorochromate Catalyzed Oxidation of Alcohols to Aldehydes and Ketones with Periodic Acid. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]
-
Chad's Prep. (2021). 19.2 Synthesis of Ketones and Aldehydes | Organic Chemistry. YouTube. Retrieved from [Link]
-
Leah4sci. (2023). Aldehyde & Ketone Reactions Practice - Mechanisms, Synthesis & Shortcuts [LIVE Recording]. YouTube. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 9. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 13. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 16. researchgate.net [researchgate.net]
- 17. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 22. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 23. Weinreb (ketone synthesis) [quimicaorganica.org]
- 24. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 25. Weinreb Ketone Synthesis [organic-chemistry.org]
- 26. youtube.com [youtube.com]
- 27. Ozonolysis - Wikipedia [en.wikipedia.org]
- 28. SATHEE: Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes [sathee.iitk.ac.in]
- 29. Video: Ozonolysis of Alkenes: Principle and Applications [jove.com]
- 30. m.youtube.com [m.youtube.com]
- 31. youtube.com [youtube.com]
- 32. masterorganicchemistry.com [masterorganicchemistry.com]
- 33. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Strategies for Scaling Up Pyrimidinyl Ethanone Synthesis
Welcome to the technical support center for the scale-up of pyrimidinyl ethanone synthesis. This guide is designed for researchers, scientists, and drug development professionals, offering practical, field-proven insights into common challenges encountered when transitioning from bench-scale discovery to pilot-plant production. Our focus is on providing robust, scientifically-grounded solutions in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs) - Core Scale-Up Challenges
Q1: My pyrimidinyl ethanone synthesis shows excellent conversion at the lab scale (1-10 g), but the yield has dropped dramatically at the pilot scale (1-5 kg). What are the primary factors to investigate?
A significant drop in yield upon scale-up is a common but multifaceted problem. It typically stems from physical and chemical parameters that do not scale linearly. A systematic investigation is essential.[1]
Primary Troubleshooting Steps:
-
Mass and Heat Transfer Limitations: In large reactors, inefficient mixing can create localized "hot spots" or areas of high reactant concentration. This can accelerate side reactions or cause product degradation.[1] The surface-area-to-volume ratio decreases significantly at scale, hindering heat dissipation.
-
Action: Ensure the reactor's impeller design and stirring rate are sufficient for the vessel size to maintain a homogenous mixture. For exothermic reactions, consider switching from batch addition to a controlled, slow addition of a key reagent to manage the heat output.[1]
-
-
Exotherm Control: Pyrimidine formations, particularly the cyclization step, are often exothermic. What is easily managed in a lab flask with a water bath can become a serious safety hazard and a source of impurity formation at a larger scale.[1]
-
Action: Implement controlled, metered addition of reagents. Closely monitor the internal reaction temperature with calibrated probes and ensure the reactor's cooling system has the capacity to handle the calculated heat output.[1]
-
-
Raw Material Quality and Stoichiometry: The impact of impurities in starting materials is magnified at scale. A minor impurity in a starting β-diketone (like acetylacetone) or amidine salt can inhibit the reaction or catalyze side reactions.[1]
-
Action: Qualify all raw material suppliers and perform rigorous incoming quality control (e.g., NMR, HPLC, moisture content). Do not assume a new batch from the same supplier is identical. Re-verify the optimal stoichiometry at a small scale before attempting the full pilot run.
-
Q2: I'm observing new, significant impurities in my large-scale Pinner-type synthesis that were negligible on the bench. How can I identify and minimize them?
The Pinner synthesis, a common route involving the condensation of a 1,3-dicarbonyl compound (e.g., acetylacetone) with an amidine, is sensitive to reaction conditions.[2][3][4] Impurity profiles often change at scale due to longer reaction times or localized temperature variations.
Common Impurities and Mitigation Strategies:
| Impurity Type | Probable Cause | Mitigation Strategy |
| Uncyclized Intermediate | Insufficient activation for the final cyclization-dehydration step.[5] | Increase temperature or consider a stronger/higher loading of an acid catalyst to drive the ring-closure.[5] |
| Hydrolyzed Amidine | Presence of water in starting materials or solvent. Amidines are often hygroscopic.[3] | Use freshly prepared amidine or dry amidine salts rigorously. Ensure all solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., Nitrogen).[3] |
| Self-Condensation of β-Diketone | Strong basic conditions or prolonged reaction times can promote aldol-type self-condensation of the dicarbonyl starting material.[6] | Optimize the base addition and reaction temperature. A milder base or controlled addition may be necessary. |
| Oxidation Products | If a dihydropyrimidine intermediate is formed, it can be susceptible to oxidation, especially during a lengthy workup or exposure to air at high temperatures.[1][6] | Conduct the reaction and workup under an inert atmosphere. Consider adding an antioxidant if the product is particularly sensitive. |
Section 2: Troubleshooting Specific Synthetic Issues
This section addresses targeted problems that may arise during the synthesis workflow, focusing on the chemistry of pyrimidinyl ethanone formation.
Workflow: General Scale-Up Logic
Caption: High-level workflow for scaling pyrimidinyl ethanone synthesis.
Q3: My Pinner synthesis is stalling, leaving significant amounts of unreacted starting materials. How can I drive the reaction to completion?
Low conversion is a common issue that can often be resolved by re-evaluating the reaction conditions and reagents.[2]
Troubleshooting Decision Tree for Low Conversion:
Caption: Troubleshooting decision tree for low reaction conversion.
-
Catalyst Activity: Ensure any acid or base catalyst is active. For instance, sodium ethoxide can degrade upon storage. Using a freshly prepared solution is recommended.[3]
-
Reaction Time and Temperature: Some cyclizations are slow and may require extended reaction times at reflux.[2] Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and avoid product degradation from prolonged heating.[3]
-
Solvent Choice: The polarity of the solvent can significantly influence reaction rates. While anhydrous ethanol is common, exploring other solvents like THF or acetonitrile may improve outcomes for specific substrates.[3]
Q4: The crude product is an oil that is difficult to purify by crystallization. What are the best strategies for purification at scale?
Moving away from column chromatography is a primary goal of process scale-up.
-
Recrystallization Optimization: This remains the most effective and scalable purification method.[3]
-
Action: Conduct a thorough solvent screen at the gram scale. Test a variety of single-solvent and dual-solvent systems (e.g., Ethanol/Water, Isopropanol/Heptane, Ethyl Acetate/Hexane). The goal is to find a system where the product is highly soluble in the hot solvent but sparingly soluble at room temperature or below, while impurities remain in the mother liquor.
-
-
Liquid-Liquid Extraction: Use an acidic or basic wash to remove corresponding impurities.
-
Action: If unreacted amidine (basic) is a problem, a wash with dilute acid (e.g., 1M HCl) can remove it. If acidic byproducts are present, a wash with a weak base (e.g., NaHCO₃ solution) can be effective.
-
-
Distillation/Sublimation: For lower molecular weight, thermally stable pyrimidinyl ethanones, distillation or sublimation under high vacuum can be a viable, chromatography-free purification method.
Section 3: Experimental Protocols
The following protocols provide a general framework. They must be optimized for specific substrates and scales.
Protocol 1: Lab-Scale Synthesis of 1-(2,4-dimethylpyrimidin-5-yl)ethanone (Gram Scale)
This protocol is based on the Pinner synthesis methodology.[3][4]
Materials:
-
Acetylacetone (1,3-dicarbonyl): 10.0 g (100 mmol)
-
Acetamidine hydrochloride (amidine): 9.45 g (100 mmol)
-
Sodium ethoxide (base): 6.81 g (100 mmol)
-
Anhydrous Ethanol (solvent): 200 mL
Procedure:
-
Setup: Equip a 500 mL three-necked, flame-dried round-bottom flask with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.
-
Reagent Addition: Under a nitrogen atmosphere, dissolve acetylacetone and acetamidine hydrochloride in 150 mL of anhydrous ethanol.
-
Base Addition: In a separate flask, dissolve sodium ethoxide in 50 mL of anhydrous ethanol. Add this solution dropwise to the stirred mixture over 20 minutes.
-
Reaction: Heat the reaction mixture to reflux (approx. 78°C).
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent) every hour. The reaction is typically complete within 3-5 hours.
-
Work-up: After completion, cool the mixture to room temperature. Neutralize carefully with 1M HCl until the pH is ~7.
-
Extraction: Remove the ethanol under reduced pressure. Add 100 mL of water and extract the product with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography or recrystallization.
Protocol 2: Pilot-Scale Synthesis Considerations (Kilogram Scale)
This outlines critical modifications when scaling the lab protocol.
Key Modifications for Scale-Up:
-
Reactor Setup: Use a jacketed glass-lined or stainless steel reactor with overhead stirring and a calibrated temperature probe. Ensure the reactor is clean, dry, and purged with nitrogen.
-
Reagent Addition:
-
Charge the reactor with acetylacetone, acetamidine hydrochloride, and the bulk of the anhydrous ethanol.
-
The sodium ethoxide solution should be added via a metering pump over 1-2 hours. This is the critical control point for managing the reaction exotherm.
-
-
Temperature Control:
-
Program the reactor's heating/cooling jacket to maintain a consistent internal temperature. Set an alarm for any temperature deviation.
-
-
Work-up and Isolation:
-
Solvent removal will be done by distillation, possibly under vacuum.
-
The extraction phase will require a larger vessel and may be time-consuming. Ensure efficient phase separation.
-
Purification: Column chromatography is not viable. The primary goal is to induce crystallization. The crude product, after solvent removal, might be dissolved in a minimal amount of hot solvent (e.g., isopropanol) and then cooled slowly to promote crystal growth. An anti-solvent (e.g., heptane) might be added to improve yield. The solid product is then isolated by filtration on a Nutsche filter and dried in a vacuum oven.
-
References
- Troubleshooting unexpected side reactions in pyrimidine synthesis.
- overcoming side reactions in pyrimidine synthesis.
- Common side reactions in the synthesis of pyrimidines and their prevention.
-
3.5 Claisen condensation. [Link]
-
Pyrimidine synthesis. [Link]
-
Claisen condensation. [Link]
- addressing challenges in the scale-up synthesis of pyrimidine compounds.
-
1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis. [Link]
- Side reactions in pyrimidine synthesis and how to avoid them.
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
-
SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
23.7: The Claisen Condensation Reaction. [Link]
-
Chapter 8: The Claisen Condensation and Applications in Synthesis. [Link]
-
23.7 The Claisen Condensation Reaction. [Link]
-
Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds. [Link]
-
a) Preparative‐scale synthesis of 3 aa. Reaction conditions: 2‐Acetyl... [Link]
-
SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. [Link]
-
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). [Link]
-
о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. [Link]
- Method for purific
- Technical Support Center: Acetylpheneturide Synthesis Scale-Up.
Sources
Technical Support Center: Purification of Ketone Compounds from Reaction Byproducts
Welcome to the Technical Support Center for the purification of ketone compounds. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating ketones from complex reaction mixtures. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in scientific principles to enhance the purity and yield of your target ketone.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the purification of ketones, providing quick and actionable advice.
Q1: What are the most common impurities in a ketone synthesis reaction?
A1: The nature of impurities largely depends on the synthetic route. However, common byproducts often include unreacted starting materials, such as precursor alcohols, and side-products from competing reactions. For instance, in the oxidation of a secondary alcohol to a ketone, residual alcohol is a frequent impurity.[1][2] Other potential contaminants include isomers of the target ketone and byproducts from over-oxidation or side reactions.[2] Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for identifying and quantifying these impurities.[2]
Q2: How do I choose the best purification method for my ketone?
A2: The selection of an optimal purification technique hinges on the physical and chemical properties of your target ketone and its impurities. Key factors to consider include differences in boiling points, solubility, and polarity. A decision-making workflow can be visualized as follows:
Caption: Decision workflow for selecting a ketone purification method.
Q3: My ketone seems to be degrading during column chromatography on silica gel. What can I do?
A3: Aldehydes and some reactive ketones can be sensitive to the acidic nature of standard silica gel, leading to degradation.[3] To mitigate this, you can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, such as triethylamine, in the eluent before packing the column. Alternatively, using a less acidic stationary phase like alumina (neutral or basic) can be a good solution.
Q4: Can I use recrystallization for a ketone that is liquid at room temperature?
A4: While less common for liquids, purification by freeze crystallization is a viable option.[2] This technique involves slowly cooling the liquid ketone to induce partial solidification. The initial crystals formed will be of higher purity, as impurities tend to concentrate in the remaining liquid phase.
II. Troubleshooting Guides
This section provides detailed solutions to specific problems encountered during ketone purification.
Problem 1: Incomplete separation of ketone from precursor alcohol by distillation.
Causality: Ketones and their corresponding secondary alcohol precursors often have very close boiling points, making simple or even fractional distillation inefficient.
Solution: Azeotropic Distillation
Azeotropic distillation is a powerful technique to separate components with similar boiling points. By introducing a third component (an entrainer), a new, lower-boiling azeotrope is formed, facilitating separation.
Protocol: Azeotropic Distillation of 2-Octanone from 2-Octanol
-
Setup: Assemble a fractional distillation apparatus with a Dean-Stark trap.
-
Charge the Flask: To the distillation flask containing the crude 2-octanone (contaminated with 2-octanol), add water as the entrainer.
-
Distillation: Heat the mixture. The water will form a lower-boiling azeotrope with the 2-octanol, which will distill over and be collected in the Dean-Stark trap.
-
Separation: In the trap, the azeotrope will condense and separate into two layers. The water can be returned to the distillation flask while the enriched 2-octanol is removed.
-
Completion: Continue the distillation until all the 2-octanol has been removed. The pure 2-octanone will remain in the distillation flask.
Problem 2: Removal of highly polar or acidic/basic impurities.
Causality: Highly polar or ionizable impurities can be difficult to separate from a moderately polar ketone using standard chromatographic or distillation methods.
Solution: Liquid-Liquid Extraction (Acid-Base Extraction)
This technique exploits the different solubilities of compounds in two immiscible liquid phases.[4][5] By converting acidic or basic impurities into their water-soluble salt forms, they can be effectively removed from the organic layer containing the neutral ketone.
Protocol: General Acid-Base Extraction for Ketone Purification
-
Dissolution: Dissolve the crude ketone mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.
-
Removal of Acidic Impurities: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel.[6] Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate and drain the aqueous layer. Repeat this washing step.
-
Removal of Basic Impurities: Add a dilute aqueous acid solution (e.g., 5-10% HCl) to the separatory funnel.[6] Shake and separate the layers as before. Repeat the wash.
-
Neutral Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water and inorganic salts.
-
Drying and Isolation: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the purified ketone.
Problem 3: Selective removal of a reactive ketone from a mixture of non-ketonic compounds.
Causality: Sometimes, the goal is to isolate a ketone from other organic compounds that have similar physical properties, making physical separation methods challenging.
Solution: Bisulfite Extraction
This chemical method is highly effective for separating sterically unhindered cyclic or methyl ketones.[7][8] The ketone reacts with sodium bisulfite to form a charged adduct, which is soluble in water and can be separated by extraction.[4][7][9] The ketone can then be regenerated from the adduct.[7][9]
Protocol: Purification of a Methyl Ketone via Bisulfite Adduct Formation [8][9]
-
Reaction: Dissolve the crude mixture in a water-miscible solvent like methanol or dimethylformamide (for aliphatic ketones).[7][8][9] Add a saturated aqueous solution of sodium bisulfite and shake the mixture vigorously.[8][9]
-
Extraction: Add a water-immiscible organic solvent (e.g., 10% ethyl acetate in hexanes) and additional deionized water.[8][9] Shake the separatory funnel and allow the layers to separate. The bisulfite adduct of the ketone will be in the aqueous layer.[10]
-
Isolation of Other Components: The non-ketonic organic compounds will remain in the organic layer, which can be washed, dried, and concentrated to isolate them.
-
Regeneration of the Ketone: To recover the ketone, take the aqueous layer containing the bisulfite adduct and add a base, such as 50% sodium hydroxide, until the pH is approximately 12.[9] This will reverse the reaction and liberate the free ketone.
-
Final Extraction: Extract the regenerated ketone from the aqueous layer with a fresh portion of organic solvent. Dry the organic layer and remove the solvent to obtain the purified ketone.
Sources
- 1. The preparation of aldehydes ketones reagents conditions using potassium dichromate(VI) sulfuric acid reflux distillation oxidation of alcohols advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scite.ai [scite.ai]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 10. Workup [chem.rochester.edu]
Technical Support Center: Navigating Impurities in Novel Ketone Synthesis
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with impurities in novel ketone synthesis. This guide is structured to provide practical, in-depth solutions to common problems encountered in the laboratory. Our focus is on not just what to do, but why you're doing it, empowering you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Impurities
This section addresses specific issues you may encounter during the synthesis and purification of novel ketones.
FAQ 1: My final ketone product is discolored (yellow, brown, or pink). What are the likely causes and how can I fix it?
Answer:
Discoloration in ketone samples is a frequent issue, often indicative of trace impurities that can compromise downstream applications. The coloration typically arises from highly conjugated systems or degradation products formed during the reaction or workup.
Probable Causes:
-
Aldol Condensation Products: Many ketones, especially those with α-hydrogens, can undergo self-condensation or condensation with aldehyde impurities, particularly under acidic or basic conditions.[1][2] This leads to the formation of α,β-unsaturated ketones and further conjugated systems which are often colored.
-
Oxidation: Ketones can be susceptible to oxidation, especially in the presence of air and light, leading to the formation of colored byproducts.
-
Residual Catalysts or Reagents: Trace amounts of transition metal catalysts or colored organic reagents used in the synthesis can be difficult to remove.
-
Thermal Decomposition: Heating the reaction mixture for extended periods or at excessively high temperatures can cause degradation of the target ketone or starting materials into colored impurities.[3]
Troubleshooting and Solutions:
-
Charcoal Treatment: For removing highly colored, non-polar impurities, treatment with activated charcoal can be very effective.
-
Protocol: Dissolve the crude ketone in a suitable organic solvent. Add a small amount of activated charcoal (typically 1-5% by weight of the crude product). Heat the mixture gently for a short period, then filter the hot solution through a pad of celite to remove the charcoal.
-
Causality: Activated charcoal has a high surface area with a network of pores that adsorb large, conjugated molecules responsible for the color.
-
-
Recrystallization: This is a powerful technique for purifying solid ketones and often removes colored impurities.[4][5][6]
-
Principle: The ideal recrystallization solvent will dissolve the ketone at an elevated temperature but not at room temperature, while the colored impurity will either be insoluble at high temperatures or remain in solution upon cooling.[5][7]
-
Self-Validation: A sharp melting point of the recrystallized product, consistent with the literature value, and the disappearance of color are strong indicators of purity.[4]
-
-
Column Chromatography: For liquid or oily ketones, flash column chromatography is the method of choice for separating the desired product from colored impurities.[8][9][10][11]
-
Expertise: The choice of solvent system (eluent) is critical. A good starting point is a solvent system that gives your target ketone an Rf value of ~0.3 on a TLC plate.[9] More polar, colored impurities will typically have a lower Rf and remain on the column longer.
-
FAQ 2: My NMR/GC-MS analysis shows the presence of unreacted starting materials. How can I improve reaction conversion and remove these impurities?
Answer:
Incomplete conversion is a common challenge in synthesis. The presence of starting materials can interfere with subsequent steps and complicate purification.
Probable Causes:
-
Sub-optimal Reaction Conditions: Reaction time, temperature, or catalyst loading may not be optimized for complete conversion.
-
Equilibrium Reactions: The reaction may be reversible, reaching an equilibrium state where starting materials and products coexist.
-
Deactivation of Catalyst: The catalyst may lose activity over the course of the reaction.
-
Poor Reagent Purity: The purity of the starting materials or reagents can significantly impact reaction efficiency.
Troubleshooting and Solutions:
-
Reaction Optimization:
-
Time and Temperature: Systematically vary the reaction time and temperature to drive the reaction to completion. Monitor the reaction progress by TLC, GC, or LC-MS.
-
Reagent Stoichiometry: Consider using a slight excess of one of the reagents (if it can be easily removed later) to push the equilibrium towards the product.
-
-
Purification Strategies:
-
Distillation: If there is a significant difference in boiling points between your ketone and the starting materials, distillation (simple, fractional, or vacuum) is an effective purification method.[12][13]
-
Column Chromatography: This is a versatile technique for separating compounds with different polarities.[8][9][10][11] By carefully selecting the eluent, you can effectively separate the product from the starting materials.
-
Acid/Base Extraction: If one of the starting materials has an acidic or basic functional group that the ketone product lacks, you can use a liquid-liquid extraction with an appropriate aqueous acid or base to remove it.
-
FAQ 3: I have identified aldehyde impurities in my ketone product. What is their origin and what is the best way to remove them?
Answer:
Aldehyde impurities are particularly problematic as they can be highly reactive and lead to the formation of other byproducts.[14]
Probable Causes:
-
Side Reactions: In some ketone syntheses, side reactions can lead to the formation of aldehydes. For example, in the oxidation of a secondary alcohol to a ketone, over-oxidation is generally not an issue, but impurities in the starting alcohol could lead to aldehyde formation.
-
Contaminated Reagents or Solvents: Aldehydes can be present as impurities in starting materials or solvents.[15][16]
-
Oxidative Cleavage: If your molecule contains other susceptible functional groups (e.g., alkenes), oxidative cleavage could generate aldehyde impurities.
Troubleshooting and Solutions:
-
Bisulfite Extraction: This is a classic and highly effective chemical method for selectively removing aldehydes and some reactive ketones from a mixture.[17][18][19]
-
Mechanism: Aldehydes react with sodium bisulfite to form a charged adduct that is soluble in the aqueous phase, allowing for its separation from the organic phase containing the desired ketone.[18] This reaction is reversible by the addition of a base, allowing for the potential recovery of the aldehyde if needed.[17]
-
Trustworthiness: The high selectivity of this reaction for aldehydes (and unhindered ketones) makes it a reliable purification method. The absence of the aldehyde peaks in a post-extraction GC-MS or NMR spectrum validates the success of the procedure.
-
-
Distillation with an Amine: Distillation in the presence of a non-volatile amine can effectively remove aldehyde impurities.[20]
-
Causality: The amine reacts with the aldehyde to form a high-boiling imine or other condensation product, which remains in the distillation flask as a non-volatile residue, allowing the pure ketone to be distilled off.[20]
-
-
Selective Hydrogenation: In some industrial processes, aldehyde and ketone impurities can be selectively hydrogenated to their corresponding alcohols, which are then more easily separated by distillation.[21]
Section 2: Detailed Experimental Protocols
Protocol 1: Purification of a Solid Ketone by Recrystallization
This protocol provides a step-by-step guide for purifying a solid ketone that contains colored impurities.
-
Solvent Selection:
-
Place a small amount of the impure ketone (20-30 mg) in a test tube.
-
Add a few drops of a test solvent at room temperature. A good solvent will not dissolve the ketone at this temperature.
-
Heat the test tube in a hot water or sand bath. The ideal solvent will completely dissolve the ketone at an elevated temperature.[7]
-
Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a suitable solvent.[5] Common solvents to test include ethanol, methanol, ethyl acetate, hexanes, and mixtures thereof.
-
-
Dissolution:
-
Place the crude ketone in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent and a boiling chip.
-
Heat the flask on a hot plate with stirring until the solvent boils and the ketone dissolves completely. If the ketone does not fully dissolve, add small portions of hot solvent until it does. Avoid adding a large excess of solvent, as this will reduce the yield.[5]
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if charcoal was used or if there are insoluble impurities):
-
Filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Allow the crystals to dry completely in the air or in a desiccator.
-
-
Validation:
-
Determine the melting point of the purified crystals. A sharp melting point close to the literature value is an indication of high purity.[4]
-
Obtain an NMR or other spectroscopic analysis to confirm the structure and purity.
-
Protocol 2: Purification of a Liquid Ketone by Flash Column Chromatography
This protocol is for the purification of a liquid ketone from less polar and more polar impurities.
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude ketone in a volatile solvent.
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., mixtures of hexanes and ethyl acetate).
-
The ideal solvent system will give the target ketone an Rf value of approximately 0.3 and show good separation from the impurities.[9]
-
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Fill the column with silica gel (40-63 µm particle size is recommended for flash chromatography).[10]
-
Gently tap the column to ensure even packing.
-
Add a layer of sand on top of the silica gel.
-
Pre-elute the column with the chosen solvent system until the silica gel is fully saturated.
-
-
Sample Loading:
-
Dissolve the crude ketone in a minimal amount of the chromatography solvent or a more volatile solvent like dichloromethane.[9]
-
Carefully apply the sample solution to the top of the silica gel.
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[22]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply positive pressure (using compressed air or nitrogen) to achieve a flow rate of about 2 inches per minute.[11]
-
Collect the eluting solvent in fractions (e.g., in test tubes).
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure ketone.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified liquid ketone.
-
-
Validation:
-
Confirm the purity of the final product using GC-MS and NMR spectroscopy.[8]
-
Section 3: Visualizing Impurity Formation and Troubleshooting
Diagram 1: Aldol Condensation Impurity Pathway
This diagram illustrates the base-catalyzed self-condensation of a ketone, a common source of impurities.
Caption: Base-catalyzed aldol condensation pathway leading to colored impurities.
Diagram 2: Troubleshooting Workflow for Impure Ketones
This flowchart provides a logical approach to identifying and removing impurities.
Caption: A logical workflow for the purification of novel ketones.
Section 4: Quantitative Data Summary
Table 1: Comparison of Common Purification Techniques for Ketones
| Technique | Typical Purity Achieved | Advantages | Disadvantages | Best Suited For |
| Recrystallization | >99% | High purity, scalable, cost-effective for solids. | Only for solids, potential for product loss in mother liquor. | Crystalline solid ketones with thermally stable properties. |
| Flash Column Chromatography | 95-99% | Versatile for liquids and solids, good for complex mixtures. | Can be time-consuming, requires solvent, not easily scalable. | Liquid or oily ketones, separation of isomers or closely related compounds.[8][10] |
| Distillation | 98-99.5% | Excellent for volatile liquids, scalable. | Requires significant boiling point differences, not for thermally sensitive compounds. | Liquid ketones with boiling points significantly different from impurities.[12] |
| Bisulfite Extraction | >99% (for aldehyde removal) | Highly selective for aldehydes and unhindered ketones. | Only removes specific carbonyl compounds, requires aqueous workup. | Removing trace to moderate amounts of aldehyde impurities.[17][18] |
References
- BenchChem. (n.d.). Application Notes and Protocols for the Resolution of Ketones via Fractional Crystallization.
- JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- National Institutes of Health. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC.
- YouTube. (2022, December 19). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview.
- Google Patents. (n.d.). Purification of ketones by distillation - US2647861A.
- Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones.
- MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography | Chemistry Laboratory Techniques.
- Google Patents. (n.d.). Method for purification of ketones - US2826537A.
- Google Patents. (n.d.). Purification of ketones - US2166584A.
- Google Patents. (n.d.). Purification of ketones - US2337489A.
- MSU chemistry. (n.d.). Carbonyl Reactivity.
- LCGC International. (2010, April 1). Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones.
- Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes.
- University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column.
- Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
- Recrystallization-1.pdf. (n.d.).
- Recrystallization1. (n.d.).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications.
- Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones.
- LCGC International. (n.d.). Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones.
- Google Patents. (n.d.). Process for removing a ketone and/or aldehyde impurity - WO2002012162A1.
Sources
- 1. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. US2337489A - Purification of ketones - Google Patents [patents.google.com]
- 4. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. mt.com [mt.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 9. Purification [chem.rochester.edu]
- 10. orgsyn.org [orgsyn.org]
- 11. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 12. US2647861A - Purification of ketones by distillation - Google Patents [patents.google.com]
- 13. US2166584A - Purification of ketones - Google Patents [patents.google.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 18. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. US2826537A - Method for purification of ketones - Google Patents [patents.google.com]
- 21. WO2002012162A1 - Process for removing a ketone and/or aldehyde impurity - Google Patents [patents.google.com]
- 22. Purification [chem.rochester.edu]
Technical Support Center: Optimizing HPLC Methods for Pyrimidine Derivative Analysis
Welcome to the technical support center for the analysis of pyrimidine derivatives using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development and troubleshoot common issues encountered during the analysis of these often polar and structurally diverse compounds. Here, we synthesize technical expertise with practical, field-proven insights to ensure your HPLC methods are robust, reproducible, and reliable.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the initial stages of method development for pyrimidine derivative analysis.
Q1: What is the best starting point for HPLC column selection when analyzing pyrimidine derivatives?
A1: The most common and effective starting point for analyzing pyrimidine derivatives is Reversed-Phase (RP) HPLC .[1] C18 (octadecyl) and C8 (octyl) columns are excellent initial choices due to their versatility and wide availability.[1]
-
C18 Columns: Offer higher hydrophobicity and are generally the first choice for retaining a broad range of pyrimidine derivatives.
-
C8 Columns: Provide slightly less retention than C18 columns, which can be advantageous for highly retained compounds, leading to shorter analysis times.
-
Phenyl Columns: Can offer alternative selectivity, especially for aromatic pyrimidine derivatives, due to π-π interactions.[2]
-
Monolithic Silica Columns: For rapid analysis, monolithic silica columns can be employed to reduce separation time without a significant loss in efficiency.[3]
Causality: The choice of stationary phase is dictated by the polarity of the pyrimidine derivative. In RP-HPLC, a non-polar stationary phase retains analytes based on their hydrophobicity. Most pyrimidine derivatives possess sufficient non-polar character to interact with these columns. For highly polar pyrimidines that show poor retention, alternative strategies like Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of ion-pairing agents may be necessary.[4]
Q2: How do I choose the optimal mobile phase for my pyrimidine analysis?
A2: Mobile phase selection is critical for achieving good separation. A typical mobile phase for reversed-phase analysis of pyrimidines consists of an aqueous component (water or buffer) and an organic modifier.
-
Organic Modifiers: Acetonitrile and methanol are the most common organic solvents.[5] Acetonitrile is often preferred due to its lower viscosity and better UV transparency.[5]
-
Aqueous Component & pH Control: The pH of the mobile phase is a crucial parameter, as it affects the ionization state of pyrimidine derivatives, which in turn influences their retention and peak shape.[6][7] For reproducible results, it is essential to use a buffer, especially when working within ±1.5 pH units of the analyte's pKa.[5][7][8]
-
Acetate and phosphate buffers are commonly used in the pH range of 4-7.[1][9] An optimal starting point for many pyrimidine and purine separations is a pH of around 4.[9]
-
For Mass Spectrometry (MS) detection, volatile buffers like formic acid or ammonium acetate are necessary to avoid source contamination.[10]
-
Experimental Protocol: Initial Mobile Phase Scouting
-
Prepare Mobile Phase A: 0.1% Formic Acid in Water.
-
Prepare Mobile Phase B: 0.1% Acetonitrile.
-
Initial Gradient: Start with a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the pyrimidine derivative has maximum absorbance (e.g., 254 nm or 275 nm).[4][11]
This initial run will provide a good indication of the retention behavior of your analyte and guide further optimization.
Q3: Should I use an isocratic or gradient elution for my analysis?
A3: The choice between isocratic and gradient elution depends on the complexity of your sample.
-
Isocratic Elution: A constant mobile phase composition is used throughout the run.[12] This is suitable for simple mixtures where all components have similar retention times.[13] The advantages are simplicity and a stable baseline.[13] However, it can lead to long run times and peak broadening for strongly retained compounds.[14]
-
Gradient Elution: The composition of the mobile phase is changed during the run, typically by increasing the percentage of the organic modifier.[12] This is preferred for complex samples containing compounds with a wide range of polarities.[13] Gradient elution generally results in better resolution, sharper peaks for late-eluting compounds, and shorter analysis times.[15][16]
Recommendation: For method development, it is often best to start with a gradient elution to get an overview of the sample components.[17] If the peaks of interest elute close to each other, the method can then be optimized to an isocratic run for simplicity and speed in routine analysis.[16]
Q4: My pyrimidine derivative is very polar and elutes in the void volume. How can I increase its retention?
A4: This is a common challenge with highly polar analytes. Here are several strategies to improve retention:
-
Use a 100% Aqueous Mobile Phase: If your C18 column is compatible, you can start with a mobile phase containing no organic modifier.
-
Employ a Polar-Embedded or Polar-Endcapped Column: These columns are designed to be more stable in highly aqueous mobile phases and offer better retention for polar compounds.
-
Add an Ion-Pairing Reagent: For ionizable pyrimidines, adding an ion-pairing agent (e.g., sodium heptanesulfonate for basic compounds) to the mobile phase can significantly increase retention by forming a neutral ion pair that interacts more strongly with the stationary phase.[18][19]
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography is an alternative technique that uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of organic solvent. In HILIC, polar compounds are more strongly retained.
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common problems encountered during the HPLC analysis of pyrimidine derivatives.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Symptom: Asymmetrical peaks, often with a "tail" or "front" extending from the main peak.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Secondary Interactions | Residual silanol groups on the silica-based stationary phase can interact with basic functional groups on pyrimidine derivatives, causing peak tailing.[19] | - Lower the mobile phase pH: At a lower pH (e.g., 2-4), silanol groups are protonated and less likely to interact with basic analytes.[20] - Use a base-deactivated column: Modern columns are often end-capped to minimize exposed silanols.[10] - Add a competing base: A small amount of a competing base (e.g., triethylamine) in the mobile phase can mask the silanol groups. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak fronting.[21] | - Dilute the sample: Reduce the concentration of the analyte being injected.[22] - Decrease the injection volume. [22] |
| Mismatched Injection Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. | - Dissolve the sample in the mobile phase: Whenever possible, use the initial mobile phase as the sample solvent.[4][22] |
| Column Void or Contamination | A void at the head of the column or contamination can disrupt the flow path, leading to peak splitting or tailing. | - Reverse flush the column: This may remove some contaminants. - Use a guard column: A guard column protects the analytical column from strongly retained compounds and particulates.[23] - Replace the column: If the column is old or has been subjected to harsh conditions, it may need to be replaced. |
Problem 2: Inconsistent Retention Times
Symptom: The time at which a peak elutes varies between injections.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Inadequate Column Equilibration | The column needs to be fully equilibrated with the mobile phase before each injection, especially when using gradient elution or buffered mobile phases. | - Increase equilibration time: Ensure the baseline is stable before injecting.[24] |
| Mobile Phase Composition Changes | Evaporation of the organic component or degradation of additives can alter the mobile phase strength over time. | - Prepare fresh mobile phase daily. [24] - Keep mobile phase reservoirs capped. |
| Temperature Fluctuations | Changes in ambient temperature can affect mobile phase viscosity and retention times. | - Use a column oven: Maintaining a constant column temperature provides more consistent results.[22][24] |
| Pump Issues | Leaks or faulty check valves in the pump can lead to an inconsistent flow rate.[22] | - Check for leaks: Inspect all fittings for signs of leakage.[25] - Purge the pump: Ensure there are no air bubbles in the pump heads.[22] - Perform pump maintenance: Clean or replace check valves if necessary. |
| pH Drift of Mobile Phase | For ionizable pyrimidines, small changes in the mobile phase pH can cause significant shifts in retention time.[20] | - Use a buffer with a pKa close to the desired pH: This will provide better pH stability.[5] - Ensure the pH is at least one unit away from the analyte's pKa for maximum robustness.[20] |
Problem 3: High Backpressure
Symptom: The pressure in the HPLC system is significantly higher than normal for the given method.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Column or Frit Blockage | Particulates from the sample or precipitation of buffer salts can clog the column inlet frit. | - Filter all samples and mobile phases: Use a 0.45 µm or 0.22 µm filter.[26] - Backflush the column: Reverse the column direction and flush with a strong solvent.[27] - Replace the inlet frit: If backflushing does not resolve the issue. |
| System Blockage | A blockage can occur in the tubing, injector, or guard column. | - Isolate the source of the pressure: Systematically disconnect components (starting from the detector and moving backward) to identify where the blockage is located.[25] |
| Precipitation of Buffer in Organic Solvent | If a high concentration of buffer is mixed with a high percentage of organic solvent, the buffer can precipitate. | - Ensure buffer and organic solvent are miscible in the proportions used. - Flush the system with water before switching to high organic content mobile phases if a non-volatile buffer was used. |
Problem 4: Noisy or Drifting Baseline
Symptom: The baseline on the chromatogram is not flat, showing excessive noise or a consistent upward or downward drift.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Air Bubbles in the System | Air bubbles passing through the detector cell will cause sharp spikes in the baseline. | - Degas the mobile phase: Use an online degasser, sonication, or helium sparging.[17][24] - Purge the pump to remove any trapped air.[22] |
| Contaminated Mobile Phase or System | Impurities in the solvents or a contaminated flow cell can lead to a noisy baseline. | - Use high-purity (HPLC-grade) solvents. [17] - Flush the detector flow cell with a strong solvent like isopropanol.[24] |
| Detector Lamp Failing | An aging detector lamp can have reduced energy output, leading to increased noise. | - Check the lamp energy and replace it if it is low. [24] |
| Mobile Phase Not Mixed Properly (Gradient Elution) | Inadequate mixing of the gradient solvents can cause baseline drift. | - Ensure the pump's mixer is functioning correctly. [24] |
Section 3: Visual Workflows and Data
Workflow for HPLC Method Optimization
This diagram outlines a logical workflow for developing and optimizing an HPLC method for pyrimidine derivative analysis.
Caption: A workflow for systematic HPLC method development.
Troubleshooting Decision Tree
This diagram provides a decision-making framework for troubleshooting common HPLC issues.
Caption: A decision tree for HPLC troubleshooting.
References
- SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
- Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21.
- (n.d.). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. PubMed.
- Benchchem. (n.d.). Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.
- (n.d.). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate.
- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
- Link Lab. (n.d.). HPLC Column Selection Guide.
- (n.d.). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. PMC - NIH.
- Markelj, J., Zupančič, T., & Pihlar, B. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Acta Chimica Slovenica, 63(1), 8-17.
- (n.d.). Isocratic and gradient elution chromatography: A comparison in terms of speed, retention reproducibility and quantitation. ResearchGate.
- Phenomenex. (n.d.). Isocratic Vs. Gradient Elution in Chromatography.
- Mastelf. (n.d.). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- (n.d.). Sample Pretreatment for HPLC.
- Schellinger, A. P., & Carr, P. W. (2006). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. Journal of Chromatography A, 1109(2), 253-266.
- Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC.
- (n.d.). Optimized MS/MS settings of pyrimidines and related metabolites. ResearchGate.
- (n.d.). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
- Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?
- (n.d.). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. PMC - NIH.
- Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- (n.d.). Insight in DNA Repair of UV-induced Pyrimidine Dimers by Chromatographic Methods. PubMed.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- (2017, January 18). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
- (n.d.). Measurement of pyrimidine (6-4) photoproducts in DNA by a mild acidic hydrolysis-HPLC fluorescence detection assay. PubMed.
- PharmaCores. (n.d.). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
- (n.d.). HPLC Troubleshooting Guide.
- Separation Science. (n.d.). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance.
- (2017, January 18). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Chromatography Today. (2023, April 11). What are the Common Peak Problems in HPLC.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Universal Lab Blog. (2024, July 31). The 10 Most Common HPLC Problems and Solutions!
- (n.d.). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC - PubMed Central.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mastelf.com [mastelf.com]
- 6. moravek.com [moravek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. biotage.com [biotage.com]
- 15. researchgate.net [researchgate.net]
- 16. Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 18. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 20. agilent.com [agilent.com]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 24. HPLC Troubleshooting Guide [scioninstruments.com]
- 25. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 26. nacalai.com [nacalai.com]
- 27. agilent.com [agilent.com]
Technical Support Center: Reaction Monitoring for Ketone Synthesis
Welcome to the Technical Support Center for Reaction Monitoring in Ketone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) to ensure the successful monitoring of your ketone synthesis reactions. As a Senior Application Scientist, I will provide not just procedural steps but also the scientific reasoning behind them to empower you with a deeper understanding of your experiments.
Introduction: The Importance of Real-Time Reaction Monitoring
In ketone synthesis, as in any chemical transformation, the ability to accurately monitor the progress of a reaction is paramount. Effective monitoring allows for the determination of reaction completion, optimization of reaction conditions, identification of intermediates, and minimization of side-product formation. This guide will delve into the most common and effective techniques for monitoring these reactions, offering practical solutions to common challenges. In-situ monitoring techniques, which provide real-time data without the need for sample extraction, are increasingly valuable for gaining a deeper understanding of reaction kinetics and mechanisms.[1][2][3]
Section 1: Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a rapid, inexpensive, and versatile technique for monitoring the progress of a reaction.[4] It provides a qualitative assessment of the presence of starting materials, products, and byproducts.
Core Principles of TLC for Ketone Synthesis
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). The polarity of the ketone product relative to the starting material will determine their respective retention factors (Rf values). Generally, the ketone product will have a different polarity than the starting alcohol or alkyl halide, allowing for clear separation on the TLC plate.
Experimental Protocol: Monitoring a Grignard Reaction for Ketone Synthesis
This protocol outlines the steps for monitoring the synthesis of cyclopentyl phenyl ketone from the reaction of a cyclopentyl Grignard reagent with benzonitrile.[5]
-
Sample Preparation:
-
Carefully withdraw a small aliquot (a few drops) from the reaction mixture using a glass capillary.
-
Quench the aliquot in a vial containing a small amount of a suitable solvent (e.g., ethyl acetate) and a quenching agent (e.g., saturated ammonium chloride solution). This stops the reaction in the sample.
-
Gently shake the vial and allow the layers to separate. The organic layer contains your compounds of interest.
-
-
TLC Plate Spotting:
-
Using a clean capillary, spot the organic layer onto the baseline of a TLC plate.
-
Also spot the starting material (e.g., benzonitrile) and, if available, a standard of the expected ketone product as references. A "co-spot" containing both the reaction mixture and the starting material can be very informative.[6]
-
-
Development:
-
Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The choice of solvent system is crucial and may require some optimization.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
-
Visualization:
Troubleshooting Guide & FAQs for TLC
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or elongated spots | Sample is overloaded; The compound is highly polar or acidic/basic.[7][8][9] | Dilute the sample before spotting; Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the developing solvent.[8] |
| Spots are not visible | Sample is too dilute; Compound is not UV-active.[7][8][9] | Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications; Use a chemical stain for visualization.[8] |
| Reactant and product have very similar Rf values | The chosen solvent system does not provide adequate separation. | Experiment with different solvent systems of varying polarities; Try a different stationary phase (e.g., alumina or reverse-phase plates).[6] |
| Reaction mixture appears as a smear from the baseline | The reaction is being run in a high-boiling solvent (e.g., DMF, DMSO).[6] | After spotting the TLC plate, place it under high vacuum for a few minutes to remove the high-boiling solvent before developing.[6] |
| No product spot is observed | The reaction has not proceeded; The product is unstable on silica gel. | Check reaction conditions (temperature, reagents); Consider using a different monitoring technique or a less acidic stationary phase. |
Section 2: Gas Chromatography (GC)
Gas Chromatography is a powerful technique for separating and quantifying volatile and thermally stable compounds, making it well-suited for monitoring many ketone synthesis reactions.[5]
Core Principles of GC in Ketone Synthesis Analysis
GC separates compounds based on their volatility and interaction with the stationary phase of the GC column. The vaporized sample is carried through the column by an inert gas (the mobile phase). Compounds with higher volatility and weaker interactions with the stationary phase will travel through the column faster and have shorter retention times.
Experimental Protocol: GC Analysis of a Ketone Synthesis Reaction
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture and quench it as described for TLC.
-
Dilute the organic layer with a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration appropriate for GC analysis.
-
Filter the sample through a syringe filter to remove any particulate matter.
-
-
GC Instrument Setup:
-
Select a GC column appropriate for the analysis of your ketone and starting materials (a non-polar or mid-polar column is often a good starting point).
-
Set the injector and detector temperatures to ensure efficient vaporization of the sample without causing degradation.
-
Program the oven temperature to achieve good separation of the components. An initial isothermal period followed by a temperature ramp is a common strategy.
-
-
Injection and Analysis:
-
Inject a small volume (typically 1 µL) of the prepared sample into the GC.
-
Record the chromatogram. The appearance of a new peak corresponding to the ketone product and the disappearance of the starting material peak will indicate the progress of the reaction.
-
Troubleshooting Guide & FAQs for GC
| Problem | Possible Cause(s) | Solution(s) |
| Peak tailing or fronting | Column overloading; Active sites on the column or in the inlet liner.[10] | Inject a more dilute sample; Use a deactivated inlet liner and a high-quality column.[10] |
| Poor resolution or peak overlap | Inappropriate column or temperature program.[10] | Select a column with a different stationary phase; Optimize the temperature program (e.g., slower ramp rate).[10] |
| Baseline instability or drift | Column bleed; Contaminated carrier gas or detector.[10][11] | Condition the column; Ensure high-purity carrier gas and clean the detector.[10][12] |
| No peaks observed | Syringe issue; Incorrect injection parameters; Detector not responding to the analyte.[11][13] | Check the syringe for blockage; Verify injection volume and split ratio; Ensure the detector is appropriate for your compounds and is turned on.[12] |
Section 3: High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that can be used to monitor a wide range of ketone synthesis reactions, particularly those involving less volatile or thermally labile compounds.[5]
Core Principles of HPLC for Ketone Analysis
HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. In reversed-phase HPLC, the most common mode, a non-polar stationary phase is used with a polar mobile phase. More polar compounds will elute earlier, while less polar compounds will be retained longer on the column.
Experimental Protocol: HPLC Monitoring of a Ketone Synthesis
-
Sample Preparation:
-
Prepare and quench a reaction aliquot as previously described.
-
Dilute the sample with the mobile phase to an appropriate concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.[14]
-
-
HPLC System Setup:
-
Choose a suitable column, typically a C18 column for reversed-phase HPLC.[14]
-
Prepare the mobile phase, which is often a mixture of water and an organic solvent like acetonitrile or methanol.[14] The mobile phase can be run isocratically (constant composition) or with a gradient (changing composition).
-
Set the flow rate and detector wavelength. Many ketones can be detected by UV-Vis spectroscopy.[14]
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Monitor the chromatogram for the appearance of the product peak and the disappearance of the starting material peak.
-
Troubleshooting Guide & FAQs for HPLC
| Problem | Possible Cause(s) | Solution(s) |
| Peak tailing | Secondary interactions with the column packing; Mobile phase pH is not optimal.[15] | Use a high-quality, end-capped column; Adjust the mobile phase pH with a buffer or additive like formic acid.[14] |
| Shifting retention times | Inconsistent mobile phase composition; Column temperature fluctuations.[15] | Ensure the mobile phase is well-mixed and degassed; Use a column oven to maintain a constant temperature.[16] |
| High backpressure | Blockage in the system (e.g., guard column, column frit).[15] | Replace the guard column or filter; Back-flush the column (if permissible by the manufacturer). |
| Ghost peaks | Contamination in the mobile phase or from a previous injection.[15] | Use high-purity solvents; Run a blank gradient to wash the column. |
Section 4: Spectroscopic Techniques (NMR and IR)
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed structural information and can be powerful tools for monitoring ketone synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an excellent technique for monitoring reactions as it provides quantitative information about the concentration of different species in the reaction mixture.[5]
-
Key Diagnostic Signals for Ketones:
-
Monitoring Progress: By taking aliquots at different time points and acquiring NMR spectra, you can monitor the disappearance of signals corresponding to the starting material and the appearance of new signals for the ketone product. The relative integration of these signals can be used to determine the reaction conversion.[20][21]
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for monitoring the formation of the carbonyl group, which has a strong and characteristic absorption.
-
Key Diagnostic Signal: The C=O stretch of a ketone typically appears as a strong absorption in the region of 1700-1725 cm⁻¹.[22][23] The exact position can be influenced by factors such as conjugation and ring strain.[24]
-
In-situ Monitoring: FT-IR probes can be inserted directly into the reaction vessel, allowing for real-time monitoring of the reaction without the need for sampling.[25] This provides valuable kinetic data and insights into the reaction mechanism.[26][27]
Troubleshooting Spectroscopic Monitoring
| Problem | Possible Cause(s) | Solution(s) |
| NMR: Broad peaks | Presence of paramagnetic species; Sample is too concentrated. | Filter the sample; Dilute the sample. |
| NMR: Difficulty in distinguishing reactant and product signals | Overlapping signals. | Use a higher field NMR spectrometer; Consider ¹³C NMR for better signal dispersion. |
| IR: Broad carbonyl peak | Hydrogen bonding; Presence of multiple carbonyl species. | This can sometimes be informative; Correlate with other techniques like TLC or GC-MS. |
| IR: No discernible change in the spectrum | The change in the IR spectrum is too subtle; The concentration of the product is too low. | Focus on the disappearance of a key starting material peak (e.g., O-H stretch of an alcohol); Use a more sensitive technique. |
Visualizing the Workflow
Workflow for Reaction Monitoring
Caption: A generalized workflow for monitoring a ketone synthesis reaction.
Conclusion
The choice of reaction monitoring technique depends on several factors, including the nature of the reactants and products, the reaction conditions, and the available instrumentation.[5] A combination of techniques often provides the most comprehensive understanding of the reaction. For instance, TLC can be used for rapid qualitative checks, while GC or HPLC can provide quantitative data on conversion and purity. Spectroscopic techniques like in-situ IR and NMR can offer real-time insights into reaction kinetics and mechanism. By understanding the principles and potential pitfalls of each technique, researchers can effectively monitor their ketone synthesis reactions, leading to improved outcomes and a deeper understanding of the chemistry.
References
-
Analytical Chemistry. (2019, August 12). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Retrieved from [Link]
-
Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions. Retrieved from [Link]
-
ISTA Research Explorer. (2023, April 6). In situ reaction monitoring in photocatalytic organic synthesis. Retrieved from [Link]
-
Organic Chemistry at CU Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
YouTube. (2012, October 23). Keto-Enol Equilibrium Using NMR. Retrieved from [Link]
-
Reaction Chemistry & Engineering (RSC Publishing). (2021, April 16). In situ sensors for flow reactors – a review. Retrieved from [Link]
-
Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring. Retrieved from [Link]
-
ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
PMC - NIH. (n.d.). Exploring Dry-Film FTIR Spectroscopy to Characterize Milk Composition and Subclinical Ketosis throughout a Cow's Lactation. Retrieved from [Link]
-
University of Calgary. (n.d.). Spectroscopy Tutorial: Ketones. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Ketones. Retrieved from [Link]
-
ResearchGate. (2018, March 20). (PDF) Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
NIH. (n.d.). High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. Retrieved from [Link]
-
Restek. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
-
ACS Publications. (2020, June 4). High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. Retrieved from [Link]
-
Open Access Journals. (2024, August 12). Continuous Ketone Monitoring: Enhancing Metabolic Insight and Health Management. Retrieved from [Link]
-
Bruker. (n.d.). Reaction Monitoring. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]
-
Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Chromservis. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
YouTube. (2018, September 20). 14.2a IR Spectra of Carbonyl Compounds. Retrieved from [Link]
-
SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide. Retrieved from [Link]
-
Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]
-
YouTube. (2023, March 3). FTIR-22 || IR Stretching Frequencies of Aliphatic, aromatic & conjugated ketones. Retrieved from [Link]
-
YouTube. (2025, March 11). Aldehyde & Ketone Reactions Practice - Mechanisms, Synthesis & Shortcuts [LIVE Recording]. Retrieved from [Link]
-
Pearson. (2022, July 22). Ketone and Aldehyde Synthesis Reactions: Videos & Practice Problems. Retrieved from [Link]
-
PubMed Central. (n.d.). Controversies Around the Measurement of Blood Ketones to Diagnose and Manage Diabetic Ketoacidosis. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. Retrieved from [Link]
-
YouTube. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023). Retrieved from [Link]
-
Master Organic Chemistry. (2017, August 18). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Synthesis of Aldehydes & Ketones. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mt.com [mt.com]
- 3. In situ reaction monitoring in photocatalytic organic synthesis [research-explorer.ista.ac.at]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. silicycle.com [silicycle.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - FR [thermofisher.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. youtube.com [youtube.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. Ketones | OpenOChem Learn [learn.openochem.org]
- 19. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 20. m.youtube.com [m.youtube.com]
- 21. cores.research.asu.edu [cores.research.asu.edu]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. youtube.com [youtube.com]
- 24. youtube.com [youtube.com]
- 25. Reaction Monitoring | Bruker [bruker.com]
- 26. In situ sensors for flow reactors – a review - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00038A [pubs.rsc.org]
- 27. spectroscopyonline.com [spectroscopyonline.com]
Validation & Comparative
Navigating the Inhibition of Aurora Kinases: A Comparative Guide to 1-(4-FLUORO-PHENYL)-2-PYRIMIDIN-4-YL-ETHANONE and Other Potent Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology research, the serine/threonine Aurora kinases (A, B, and C) have emerged as critical regulators of mitosis and compelling targets for therapeutic intervention. Their overexpression in a multitude of human cancers has spurred the development of a diverse arsenal of small molecule inhibitors. This guide provides a comprehensive comparison of the bioactivity of 1-(4-FLUORO-PHENYL)-2-PYRIMIDIN-4-YL-ETHANONE, a pyrimidine-containing compound with therapeutic potential, against a panel of well-characterized Aurora kinase inhibitors.
The pyrimidine scaffold is a privileged structure in kinase inhibitor design, known for its ability to mimic the hinge-binding interactions of ATP in the kinase domain.[1] Given the structural features of this compound, it is hypothesized to function as an Aurora kinase inhibitor. This guide will therefore focus on its comparative evaluation within this inhibitor class.
Comparative Analysis of Aurora Kinase Inhibitors
A selection of prominent Aurora kinase inhibitors with diverse selectivity profiles provides a strong basis for comparison. The inhibitory activities of these compounds against Aurora kinases A, B, and C are summarized below.
| Inhibitor | Target(s) | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Aurora C (IC50, nM) |
| Tozasertib (VX-680) | Pan-Aurora, Bcr-Abl | 0.6 (Ki) | 18 (Ki) | 4.6 (Ki) |
| Danusertib (PHA-739358) | Pan-Aurora, Abl, Ret, FGFR1 | 13 | 79 | 61 |
| Barasertib (AZD1152) | Aurora B selective | >1000-fold selective for B over A | 0.37 | - |
| Alisertib (MLN8237) | Aurora A selective | 1.2 | 396.5 | - |
Note: IC50 and Ki values are highly dependent on assay conditions. Data presented here are compiled from various sources for comparative purposes.[2][3][4][5][6][7]
Understanding the Aurora Kinase Signaling Pathway
Aurora kinases are integral to the faithful execution of cell division. Aurora A is primarily involved in centrosome maturation and separation, as well as mitotic spindle assembly. Aurora B, a component of the chromosomal passenger complex (CPC), plays a crucial role in chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. Aurora C function largely overlaps with Aurora B and is highly expressed in meiotic cells.
Caption: Simplified overview of Aurora A and B kinase roles in the cell cycle.
Experimental Protocols for Bioactivity Assessment
To ascertain the inhibitory potential of this compound and compare it to other inhibitors, a robust and validated in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method for quantifying kinase activity by measuring the amount of ADP produced in the kinase reaction.[8]
Workflow for In Vitro Aurora Kinase Inhibition Assay
Caption: Step-by-step workflow for the ADP-Glo™ Aurora kinase inhibition assay.
Detailed Step-by-Step Methodology: ADP-Glo™ Kinase Assay
This protocol is adapted from established methodologies for Aurora kinase assays.[3][8]
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[8]
-
Enzyme Dilution: Dilute recombinant human Aurora A or Aurora B kinase to the desired concentration in Kinase Buffer. The optimal concentration should be determined empirically by performing an enzyme titration.
-
Substrate/ATP Mix: Prepare a solution containing the kinase substrate (e.g., Myelin Basic Protein, MBP) and ATP in Kinase Buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Inhibitor Dilutions: Prepare a serial dilution of this compound and the reference inhibitors (e.g., Tozasertib, Danusertib, Barasertib, Alisertib) in a suitable solvent (e.g., DMSO) and then dilute further in Kinase Buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
2. Assay Procedure (384-well plate format):
-
Add 1 µL of each inhibitor dilution (or 5% DMSO for control wells) to the appropriate wells of a 384-well plate.[8]
-
Add 2 µL of the diluted kinase solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix to each well.
-
Incubate the plate at room temperature for 60 minutes.[8]
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.[8]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.[8]
-
Measure the luminescence of each well using a plate reader.
3. Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of kinase activity, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[9]
Trustworthiness and Self-Validating Systems
The reliability of the experimental data is paramount. The inclusion of well-characterized reference inhibitors serves as a crucial internal validation for the assay's performance. The IC50 values obtained for the reference compounds should be consistent with previously published data, thereby confirming the accuracy and reproducibility of the experimental setup. Furthermore, performing the assay under initial velocity conditions (i.e., linear production of ADP over time) is critical for obtaining meaningful kinetic data.
Conclusion
This guide provides a framework for the comparative bioactivity assessment of this compound as a putative Aurora kinase inhibitor. By employing standardized and robust experimental protocols alongside a panel of established inhibitors, researchers can accurately determine its potency and selectivity profile. This information is invaluable for guiding further preclinical development and understanding the therapeutic potential of this and other novel pyrimidine-based compounds in the context of cancer therapy.
References
- Bavetsias, V., & Linardopoulos, S. (2015). Aurora Kinase Inhibitors: Current Status and Future Prospects. Current Cancer Drug Targets, 15(5), 379–396.
-
ResearchGate. The discovery of the potent Aurora inhibitor MK-0457 (VX-680). [Link]
-
edX. IC50 Determination. [Link]
-
MDPI. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]
-
ACS Publications. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]
-
ACS Publications. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins | Journal of Medicinal Chemistry. [Link]
-
ResearchGate. Chemical structures, IC 50 and pIC 50 values of Aurora B Kinase... [Link]
-
Grokipedia. Zaurategrast. [Link]
-
PMC. A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. [Link]
-
PMC. Phase II study of MLN8237 (Alisertib) in advanced/metastatic sarcoma. [Link]
-
PubMed. Alisertib (MLN8237) an investigational agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment. [Link]
-
Wikipedia. Zaurategrast. [Link]
-
PubMed. RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680). [Link]
-
ResearchGate. The chemical structures of Aurora-A kinase inhibitors studied via... [Link]
-
PMC. Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA). [Link]
-
PMC. Aurora kinase inhibitors: Progress towards the clinic. [Link]
Sources
- 1. AURORA A Kinase Enzyme System Application Note [worldwide.promega.com]
- 2. promega.com [promega.com]
- 3. promega.com [promega.com]
- 4. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. HTRF Kinase Assay Development and Methods in Inhibitor Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol to detect OLA1 polyubiquitination by Aurora A in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. courses.edx.org [courses.edx.org]
A Comprehensive Guide to the Validation of 1-(4-FLUORO-PHENYL)-2-PYRIMIDIN-4-YL-ETHANONE as a Kinase Inhibitor
This guide provides a rigorous, in-depth framework for the experimental validation of the novel compound, 1-(4-fluoro-phenyl)-2-pyrimidin-4-yl-ethanone, as a potential kinase inhibitor. The strategic approach detailed herein is designed for researchers, scientists, and drug development professionals, offering a self-validating system to ascertain the compound's potency, selectivity, and cellular efficacy.
The chemical structure of this compound, featuring a pyrimidine core, suggests a potential interaction with the ATP-binding pocket of protein kinases. This structural motif is present in numerous clinically approved and investigational kinase inhibitors. For instance, pyrimidine and quinazoline derivatives have been successfully developed as inhibitors of key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and Aurora kinases.[1][2] Therefore, a systematic evaluation of this compound's inhibitory activity against these and other kinase families is a logical and promising line of investigation.
This guide will compare the hypothetical performance of this compound (herein referred to as "Compound-V") against a panel of well-characterized kinase inhibitors:
-
Staurosporine : A potent, broad-spectrum kinase inhibitor, serving as a general positive control for kinase inhibition.[3][4]
-
Gefitinib : A selective, ATP-competitive inhibitor of EGFR, particularly effective against activating mutations.[5][6][7]
-
Barasertib (AZD1152-HQPA) : A highly selective inhibitor of Aurora B kinase.[8][9][10]
The following sections will detail the experimental workflows, from initial biochemical characterization to cell-based validation, providing the necessary protocols and data interpretation frameworks.
Part 1: Biochemical Validation - Potency, Selectivity, and Mechanism
The initial phase of validation focuses on direct interactions between Compound-V and purified kinase enzymes. This approach provides clean, quantitative data on inhibitory potency (IC50), selectivity across the kinome, and the mechanism of action.
Kinase Selectivity Profiling
A broad kinase panel screen is the first crucial step to identify the primary kinase targets of Compound-V and to understand its selectivity profile.[11][12] This experiment reveals potential on-target and off-target activities early in the validation process. A typical approach involves testing the compound at a single, high concentration (e.g., 1-10 µM) against a large number of purified kinases.
Caption: High-level workflow for kinase inhibitor validation.
Biochemical Potency: IC50 Determination
Following the identification of potential primary targets from the selectivity screen, the next step is to quantify the potency of Compound-V through IC50 determination. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced.[13]
Experimental Protocol: Luminescence-Based Kinase Activity Assay (ADP-Glo™)
-
Inhibitor Preparation : Create a 10-point, 3-fold serial dilution of Compound-V, Staurosporine, Gefitinib, and Barasertib in the appropriate kinase reaction buffer. Include a DMSO-only vehicle control.
-
Plate Setup : In a white, opaque 384-well plate, add 1 µL of each diluted inhibitor or vehicle control to the designated wells.
-
Enzyme/Substrate Addition : Prepare a master mix containing the purified recombinant kinase (e.g., Aurora B, EGFR) and its specific substrate in kinase reaction buffer. Add 2 µL of this master mix to each well.
-
Reaction Initiation : Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.[14][15]
-
Incubation : Incubate the plate at 30°C for 60 minutes. This duration should be within the linear range of the enzymatic reaction.
-
Reaction Stoppage : Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation : Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal proportional to the initial kinase activity. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition : Measure the luminescence using a plate-reading luminometer.
-
Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Table 1: Hypothetical Biochemical Potency (IC50) Data
| Compound | Aurora A (nM) | Aurora B (nM) | EGFR (wild-type) (nM) |
| Compound-V | 850 | 45 | >10,000 |
| Staurosporine | 7 | 3 | 6 |
| Gefitinib | >10,000 | >10,000 | 25 |
| Barasertib | 1369 | 0.37 | >10,000 |
This hypothetical data suggests Compound-V is a potent and selective inhibitor of Aurora B kinase.
Mechanism of Action: ATP Competition Assay
To determine if Compound-V inhibits its target kinase by competing with ATP, an ATP competition assay is performed.[16] This involves measuring the IC50 of the inhibitor at various ATP concentrations. For an ATP-competitive inhibitor, the IC50 value will increase linearly with an increase in ATP concentration.[14]
Experimental Protocol: ATP Competition Assay
-
Perform the ADP-Glo™ Kinase Assay as described in section 1.2.
-
Set up parallel experiments where the ATP concentration is varied, for example: 0.5x Km, 1x Km, 5x Km, and 10x Km of ATP for the target kinase.
-
Determine the IC50 of Compound-V at each ATP concentration.
-
Plot the obtained IC50 values against the ATP concentration. A linear relationship indicates ATP-competitive inhibition.
Part 2: Cell-Based Validation - Efficacy in a Biological Context
While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to confirm that the compound can penetrate the cell membrane, engage its target in a complex cellular environment, and exert a biological effect.[17][18]
Caption: Hypothesized inhibition of the Aurora B pathway by Compound-V.
Cellular Target Engagement: Western Blot Analysis
This experiment aims to verify that Compound-V inhibits the phosphorylation of a known downstream substrate of its target kinase within cells. For Aurora B, a canonical substrate is Histone H3 at Serine 10 (pHH3-S10).[19] A reduction in the pHH3-S10 signal upon treatment with the inhibitor provides strong evidence of target engagement.
Experimental Protocol: Western Blot for Phospho-Histone H3
-
Cell Culture and Treatment : Seed a suitable cancer cell line (e.g., MOLM-13, an acute myeloid leukemia line sensitive to Aurora B inhibition) in 6-well plates. Allow cells to adhere and grow overnight. Treat the cells with increasing concentrations of Compound-V and Barasertib (as a positive control) for a defined period (e.g., 24 hours). Include a DMSO vehicle control.
-
Cell Lysis : Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Normalize all samples to the same protein concentration, separate the lysates by SDS-PAGE, and transfer the proteins to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Histone H3 (Ser10).
-
Wash the membrane and probe with an antibody for total Histone H3 or a loading control like GAPDH to ensure equal protein loading.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection : Detect the signal using a chemiluminescent substrate and an imaging system. A dose-dependent decrease in the phospho-H3 signal relative to the total H3 or loading control indicates successful target engagement.
Antiproliferative Activity: EC50 Determination
The final validation step is to assess the compound's ability to inhibit cancer cell proliferation. This provides the half-maximal effective concentration (EC50), a key measure of the compound's cellular potency.
Experimental Protocol: Cell Viability Assay (Resazurin-based)
-
Cell Seeding : Seed cancer cells (e.g., MOLM-13) in a 96-well plate at an appropriate density and allow them to grow for 24 hours.
-
Compound Treatment : Add serial dilutions of Compound-V and the relevant comparator inhibitors (Barasertib, Gefitinib, Staurosporine) to the wells. Include a DMSO vehicle control.
-
Incubation : Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment : Add Resazurin solution to each well and incubate for 2-4 hours. Viable cells will reduce Resazurin to the fluorescent product, resorufin.
-
Data Acquisition : Measure the fluorescence intensity using a plate reader (Ex/Em ~560/590 nm).
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the DMSO control. Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
Table 2: Hypothetical Cellular Potency (EC50) Data
| Compound | MOLM-13 (AML) (nM) | A549 (NSCLC, EGFR wt) (nM) |
| Compound-V | 150 | >10,000 |
| Staurosporine | 15 | 20 |
| Gefitinib | >10,000 | >10,000 |
| Barasertib | 10 | 5,000 |
This hypothetical data corroborates the biochemical findings, showing that Compound-V has potent antiproliferative activity in a cell line known to be sensitive to Aurora B inhibition.
Conclusion
This guide outlines a comprehensive and logical workflow for the validation of this compound as a kinase inhibitor. By systematically progressing from broad selectivity screening to specific biochemical and cell-based potency and mechanism-of-action studies, researchers can build a robust data package. The proposed comparison with well-characterized inhibitors like Staurosporine, Gefitinib, and Barasertib provides essential context for evaluating the compound's potential as a novel therapeutic agent or research tool. The successful execution of these experiments would provide strong evidence for its mechanism of action and its potential for further development.
References
-
Bamborough, P., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PLoS ONE, 6(7), e21343. [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
-
Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. (2024). [Link]
-
Ciardiello, F., et al. (2000). Antitumor effect and potentiation of cytotoxic drugs activity in human cancer cells by ZD-1839 (Iressa), an epidermal growth factor receptor-selective tyrosine kinase inhibitor. Clinical Cancer Research, 6(5), 2053-2063. [Link]
-
Profacgen. Cell-based Kinase Assays. [Link]
-
INiTS. Cell-based test for kinase inhibitors. (2020). [Link]
-
Reaction Biology. Spotlight: Cell-based kinase assay formats. (2022). [Link]
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
-
Patsnap Synapse. What is the mechanism of Gefitinib? (2024). [Link]
-
University of Dundee. ATP Competition Assay. [Link]
-
Torkamani, A., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. MedChemComm, 1(2), 105-117. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. staurosporine. [Link]
-
Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
-
Kim, Y. H., et al. (2014). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Journal of Cancer Prevention, 19(2), 89-98. [Link]
-
Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). [Link]
-
Herbst, R. S. (2004). The Role of Gefitinib in Lung Cancer Treatment. Clinical Cancer Research, 10(12_Supplement), 4314s-4319s. [Link]
-
ChemRxiv. Discovery of Novel EGFR Kinase Inhibitors Using a Wild-Type EGFR: A Computational Approach. (2025). [Link]
-
Burgess, A., et al. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Biology of the Cell, 26(23), 4113-4119. [Link]
-
Lee, S. J., et al. (2014). The Discovery of Aurora Kinase Inhibitor by Multi-Docking-Based Virtual Screening. International Journal of Molecular Sciences, 15(11), 20383-20397. [Link]
-
Asati, V., et al. (2023). Advances in the design, discovery, and optimization of aurora kinase inhibitors as anticancer agents. Expert Opinion on Drug Discovery, 18(10), 1085-1111. [Link]
-
Wu, Z. L., et al. (2003). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). Journal of Biomolecular Screening, 8(1), 39-49. [Link]
-
Reaction Biology. KINASE PROFILING & SCREENING. [Link]
-
Dieter, S. M., et al. (2007). Aurora kinase inhibitors: Identification and preclinical validation of their biomarkers. Seminars in Oncology, 34(5), 446-456. [Link]
-
Mountzios, G., et al. (2021). Aurora B Inhibitors as Cancer Therapeutics. Cancers, 13(11), 2795. [Link]
-
Schöffski, P., et al. (2011). Phase I study of barasertib (AZD1152), a selective inhibitor of Aurora B kinase, in patients with advanced solid tumors. Annals of Oncology, 22(10), 2292-2299. [Link]
-
ResearchGate. Successfully approved EGFR kinase inhibitors. [Link]
-
AstraZeneca Open Innovation. AZD1152 (Baracertib). [Link]
-
Al-Hadiya, A. H. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 26(21), 6693. [Link]
-
Singh, M., et al. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. International Journal of Molecular Sciences, 24(3), 2789. [Link]
-
Boettcher, J., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Protein Kinases as Drug Targets, 1-38. [Link]
-
Naveed, H., et al. (2019). Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. PLoS Computational Biology, 15(3), e1006828. [Link]
-
Helfrich, B. A., et al. (2016). Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo. Oncotarget, 7(31), 50256-50267. [Link]
-
Keric, D., et al. (2023). Aurora B Kinase Inhibition by AZD1152 Concomitant with Tumor Treating Fields Is Effective in the Treatment of Cultures from Primary and Recurrent Glioblastomas. Cancers, 15(5), 1600. [Link]
-
Singh, S., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Journal of Drug Delivery and Therapeutics, 13(5), 143-151. [Link]
-
Zhou, H., et al. (2011). Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia. Investigational New Drugs, 29(5), 999-1007. [Link]
-
Wang, Q., et al. (2014). Identification and validation of novel PERK inhibitors. Journal of Chemical Information and Modeling, 54(5), 1467-1475. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Discovery of Aurora Kinase Inhibitor by Multi-Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Staurosporine - Wikipedia [en.wikipedia.org]
- 4. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 5. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 6. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 10. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. shop.carnabio.com [shop.carnabio.com]
- 15. application.wiley-vch.de [application.wiley-vch.de]
- 16. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 17. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 18. inits.at [inits.at]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Pyrimidine Bioisosteres in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Among the vast arsenal of tools available, bioisosteric replacement stands out as a powerful strategy to fine-tune molecular properties, enhancing efficacy and overcoming developmental hurdles. The pyrimidine ring, a privileged scaffold in numerous therapeutic agents, is a frequent subject of such modifications.[1] This guide provides a comparative analysis of common pyrimidine bioisosteres, offering insights into their relative physicochemical properties, biological activities, and pharmacokinetic profiles, supported by experimental data and detailed protocols.
The Rationale for Pyrimidine Bioisosterism: A Balancing Act
The pyrimidine core is integral to a wide array of biologically active molecules, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] Its nitrogen atoms act as hydrogen bond acceptors, crucial for target engagement, while the aromatic system can participate in π-stacking interactions. However, the physicochemical properties of a pyrimidine-containing molecule are not always optimal. Issues with solubility, metabolic stability, or off-target activity often necessitate structural modifications. Bioisosteric replacement of the pyrimidine ring aims to retain the key pharmacophoric features while modulating these properties to achieve a more favorable drug-like profile.
The selection of a suitable bioisostere is a multifactorial decision, guided by the desired changes in a compound's properties. Key considerations include:
-
Modulation of Basicity (pKa): The number and position of nitrogen atoms significantly influence the basicity of the heterocyclic ring. This, in turn, affects a compound's ionization state at physiological pH, impacting its solubility, permeability, and target binding.
-
Lipophilicity (LogP/LogD): Altering the heterocycle can fine-tune the lipophilicity of a molecule, which is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Metabolic Stability: The pyrimidine ring can be susceptible to metabolic enzymes, particularly cytochrome P450s. Introducing or repositioning nitrogen atoms can alter the molecule's metabolic fate, potentially increasing its half-life.[3]
-
Solubility: The polarity and hydrogen bonding capacity of the bioisostere can impact the overall solubility of the compound, a crucial factor for oral bioavailability.
-
Target Engagement: The electronic distribution and steric profile of the bioisostere must be compatible with the target's binding pocket to maintain or enhance biological activity.
Below is a logical workflow for considering and evaluating pyrimidine bioisosteres:
Caption: A typical workflow for the selection and evaluation of pyrimidine bioisosteres in a drug discovery program.
Comparative Analysis of Physicochemical Properties
The choice of a pyrimidine bioisostere is often driven by the desire to modulate key physicochemical parameters. The following table provides a comparative overview of pyrimidine and some of its common bioisosteres.
| Heterocycle | Structure | Approx. pKa (of conjugate acid) | Approx. LogP | Key Features & Rationale for Use |
| Pyrimidine | 1.1 - 1.3[4][5][6] | ~0.1 | Parent scaffold; two hydrogen bond acceptors. Lower basicity than pyridine.[4] | |
| Pyridine | ~5.2[4][6] | ~0.6 | Single hydrogen bond acceptor; more basic than pyrimidine.[4] Can improve solubility through salt formation. | |
| Pyridazine | ~2.3 | ~0.4 | Two adjacent hydrogen bond acceptors; can influence conformation and chelation properties. Generally more polar than pyrimidine. | |
| 1,2,4-Triazole | ~2.2 (1H-), 10.3 (4H-) | ~-0.5 | Can act as both hydrogen bond donor and acceptor. Often improves metabolic stability.[7] | |
| Imidazole | ~7.0[8][9] | ~-0.1 | Can act as both hydrogen bond donor and acceptor; more basic than pyrimidine and pyridine.[8][9] | |
| Purine | ~2.4 | ~-0.8 | Larger, bicyclic system; multiple hydrogen bond donors and acceptors. Can occupy a larger binding pocket. |
Impact on Biological Activity and Pharmacokinetics: Case Studies
The true test of a bioisosteric replacement lies in its impact on biological activity and pharmacokinetic properties. The following tables summarize comparative data from published studies.
Table 2: Comparative Biological Activity (IC50)
| Parent Compound (Pyrimidine) | Target | IC50 (nM) | Bioisostere | Bioisosteric Analogue | IC50 (nM) | Fold Change | Reference |
| Compound A | Kinase X | 150 | Pyridine | Compound A' | 300 | 2-fold decrease | Fictionalized Data |
| Compound B | Protease Y | 50 | 1,2,4-Triazole | Compound B' | 25 | 2-fold increase | [7] |
| Compound C | GPCR Z | 200 | Imidazole | Compound C' | 180 | 1.1-fold increase | Fictionalized Data |
| Roscovitine (Purine) | CDK2 | 700 | Pyrazolo[4,3-d]pyrimidine | Analogue | 150 | 4.7-fold increase | [10] |
Table 3: Comparative In Vitro Pharmacokinetic Properties
| Parent Compound (Pyrimidine) | Bioisostere | Metabolic Stability (t1/2 in HLM, min) | Permeability (Papp, 10-6 cm/s) | Aqueous Solubility (µg/mL) | Reference |
| Compound X | - | 30 | 5.2 | 10 | Fictionalized Data |
| Compound X' | Pyridine | 45 | 4.8 | 25 | Fictionalized Data |
| Compound Y | - | <15 | 10.1 | 5 | [7] |
| Compound Y' | 1,2,4-Triazole | 60 | 8.5 | 0.47 | [7] |
HLM: Human Liver Microsomes
Experimental Protocols for Bioisostere Evaluation
A robust evaluation of pyrimidine bioisosteres requires a suite of standardized in vitro assays. The following are detailed protocols for key experiments.
Metabolic Stability in Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.
Caption: Workflow for the in vitro microsomal stability assay.
Step-by-Step Protocol:
-
Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute to the final working concentration (typically 1 µM) in incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4). Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.
-
Incubation: In a 96-well plate, add the diluted test compound to the HLM suspension. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile containing an internal standard (for analytical normalization).
-
Sample Processing: Seal the plate and vortex to mix. Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive permeability of a compound across an artificial lipid membrane, providing an early indication of its potential for oral absorption.
Step-by-Step Protocol:
-
Membrane Coating: Coat the wells of a 96-well filter plate (donor plate) with a solution of a lipid (e.g., lecithin in dodecane) and allow the solvent to evaporate, forming an artificial membrane.
-
Compound Preparation: Prepare a solution of the test compound (e.g., 100 µM in a buffer system that mimics the pH of the gastrointestinal tract, with a small percentage of DMSO).
-
Assay Setup: Fill the wells of a 96-well acceptor plate with buffer. Place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich." Add the test compound solution to the donor wells.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) to allow for compound diffusion across the membrane.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.
-
Data Analysis: Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) where [drug]acceptor is the concentration in the acceptor well, [drug]equilibrium is the theoretical equilibrium concentration, VA and VD are the volumes of the acceptor and donor wells, Area is the surface area of the membrane, and Time is the incubation time.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ADP produced.
Step-by-Step Protocol:
-
Compound Dilution: Prepare a serial dilution of the test compound in the appropriate assay buffer.
-
Kinase Reaction: In a 96- or 384-well plate, combine the kinase, its specific substrate peptide, and ATP in the kinase reaction buffer. Add the diluted test compound to the wells.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature.
-
Add Kinase Detection Reagent to convert the ADP generated into ATP and then into a luminescent signal. Incubate at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Conclusion: An Integrated Approach to Bioisostere Selection
The selection and evaluation of pyrimidine bioisosteres is an iterative process that requires a deep understanding of the structure-activity and structure-property relationships of the target and compound series. By systematically comparing the physicochemical properties, biological activity, and pharmacokinetic profiles of bioisosteric analogues, medicinal chemists can make informed decisions to optimize lead compounds and accelerate the journey towards new therapeutic agents. The experimental protocols provided in this guide offer a robust framework for generating the critical data needed to drive these decisions.
References
-
Pyrimidine. Wikipedia.[Link]
-
Pyridine vs. Pyrimidine: What's the Difference? Difference Wiki.[Link]
-
Difference Between Pyridine and Pyrimidine. Pediaa.Com.[Link]
-
Which is more basic, pyrimidine or imidazole? Quora.[Link]
-
What are imidazole, pyridine, and pyrimidine? Quora.[Link]
-
Why is pyrimidine less basic than pyridine? Chemistry Stack Exchange.[Link]
-
Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. ACS Publications.[Link]
-
Why is pyrimidine less basic than pyridazine? Quora.[Link]
-
More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. ACS Publications.[Link]
-
Purines and Pyrimidines. Science Notes and Projects.[Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.[Link]
-
Exploring Triazole-Connected Steroid-Pyrimidine Hybrids: Synthesis, Spectroscopic Characterization, and Biological Assessment. PubMed Central.[Link]
-
Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert.[Link]
-
Imidazole is more basic than pyridine? Why? Chem Zipper.[Link]
-
Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace.[Link]
-
Aromatic Heterocycles: Pyridine and Pyrrole. Chemistry LibreTexts.[Link]
-
Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave.[Link]
-
The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. ResearchGate.[Link]
-
Aromatic Bioisosteres. Cambridge MedChem Consulting.[Link]
-
Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. ResearchGate.[Link]
-
Pyridine pyridazine pyrimidine pyrazine. PubChem.[Link]
- Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need.[No valid URL found]
-
Recent Advances in Pyrimidine-Based Drugs. PubMed.[Link]
- Heterocyclic Chemistry.[No valid URL found]
-
Pyrimidine analog structures and calculated IC50 values for CU428 and NP1 Tetrahymena thermophila at room temperature (RT) and 37°C. ResearchGate.[Link]
-
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv.[Link]
-
Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. PubMed Central.[Link]
-
Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. PubMed.[Link]
-
Exploring Triazole-Connected Steroid-Pyrimidine Hybrids: Synthesis, Spectroscopic Characterization, and Biological Assessment. ACS Publications.[Link]
- Bioisosterism: A Rational Approach in Drug Design.[No valid URL found]
-
Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv.[Link]
-
Pyrazolo[4,3-d]pyrimidine bioisostere of roscovitine: evaluation of a novel selective inhibitor of cyclin-dependent kinases with antiproliferative activity. PubMed.[Link]
-
Comparability of Mixed IC50 Data – A Statistical Analysis. PubMed Central.[Link]
-
Molecular modeling consensus scores, IC 50 and NO release (%). ResearchGate.[Link]
-
Comparative pharmacokinetics and tissue distribution of primaquine enantiomers in mice. Malaria Journal.[Link]
-
Synthesis and Pharmacological Evaluation of Some New Pyrimidine Derivatives Containing 1,2,4-Triazole. National Institutes of Health.[Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health.[Link]
-
Comparison of good IC 50 to MIC values. ResearchGate.[Link]
- Bioisosteres of Common Functional Groups.[No valid URL found]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. scialert.net [scialert.net]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. quora.com [quora.com]
- 9. quora.com [quora.com]
- 10. Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Selectivity of Pyrimidine-Based Compounds
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In silico selectivity modeling of pyridine and pyrimidine based CYP11B1 and CYP11B2 inhibitors: A case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the In Vivo Efficacy of Fluorophenyl Pyrimidine Derivatives
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the in vivo efficacy of fluorophenyl pyrimidine derivatives in key therapeutic areas. Synthesizing technical data with field-proven insights, this document is designed to facilitate informed decisions in preclinical drug development.
Introduction: The Versatility of the Fluorophenyl Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The addition of a fluorophenyl group can significantly enhance the pharmacological properties of these molecules, including metabolic stability and target binding affinity. This has led to the development of a diverse range of fluorophenyl pyrimidine derivatives with potent anticancer and anti-inflammatory activities. This guide will objectively compare the in vivo performance of these derivatives against established therapies, supported by experimental data.
Part 1: Anticancer Efficacy of Fluorophenyl Pyrimidine Derivatives
Fluorophenyl pyrimidine derivatives have emerged as a promising class of anticancer agents, primarily targeting key pathways involved in cell proliferation and survival. This section compares the in vivo efficacy of representative compounds against the standard-of-care chemotherapeutic agent, 5-Fluorouracil (5-FU), in murine xenograft models.
Mechanism of Action: Targeting Cancer's Engines
Many fluorophenyl pyrimidine derivatives exert their anticancer effects through the inhibition of critical signaling pathways or cellular processes. Two prominent mechanisms include:
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS/RAF/MAPK and PI3K/AKT pathways, promoting cell proliferation, survival, and metastasis.[1] Fluorophenyl pyrimidine derivatives can act as potent EGFR inhibitors, blocking these oncogenic signals.[2]
graph EGFR_Pathway { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.05", width=1.5, height=0.6]; edge [arrowsize=0.7, penwidth=1.5]; }
Figure 1: Simplified EGFR Signaling Pathway and Inhibition.
-
Microtubule Polymerization Inhibition: Microtubules are dynamic cytoskeletal polymers essential for cell division, intracellular transport, and maintenance of cell shape. Some fluorophenyl pyrimidine derivatives can disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[3]
graph Microtubule_Dynamics { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [arrowsize=0.7, penwidth=1.5]; }
Figure 2: Microtubule Polymerization Dynamics and Inhibition.
Comparative In Vivo Efficacy Data
The following table summarizes the in vivo efficacy of selected fluorophenyl pyrimidine derivatives in comparison to 5-Fluorouracil (5-FU) in human tumor xenograft models.
| Compound/Class | Target | Cancer Model | Treatment Regimen | Tumor Growth Inhibition (TGI) | Reference(s) |
| 5-Trifluoromethylpyrimidine Derivative (Compound 9u) | EGFR | A549 (NSCLC) Xenograft | Not Specified | IC50 = 0.35 µM (in vitro) | [2] |
| 5-FU | Thymidylate Synthase | HCT-116 (Colorectal) Xenograft | 30 mg/kg | 62.1% | [4] |
| Oral Fluoropyrimidines (e.g., Capecitabine) | Thymidylate Synthase | Gastric & Colorectal Cancer (Meta-analysis) | Various | Equivalent to IV 5-FU | [5][6] |
| Zotarolimus + 5-FU | mTOR + Thymidylate Synthase | HCT-116 (Colorectal) Xenograft | Not Specified | 81.5% | [4] |
Experimental Protocol: Murine Xenograft Model for Anticancer Efficacy
The following is a generalized protocol for evaluating the in vivo efficacy of fluorophenyl pyrimidine derivatives in a subcutaneous xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Human cancer cell line (e.g., A549, HCT-116)
-
Cell culture medium and supplements
-
Matrigel or other basement membrane matrix
-
Test compound (fluorophenyl pyrimidine derivative)
-
Vehicle control
-
Positive control (e.g., 5-FU)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture the chosen cancer cell line under standard conditions to achieve logarithmic growth.
-
Cell Implantation:
-
Harvest and resuspend the cells in a mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Animal Randomization and Treatment:
-
Once tumors reach the desired size, randomize the mice into treatment groups (Vehicle, Test Compound, Positive Control).
-
Administer the treatments according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume of the treated group and ΔC is the change in tumor volume of the control group.
-
}
Figure 3: Experimental Workflow for Murine Xenograft Studies.
Part 2: Anti-inflammatory Efficacy of Fluorophenyl Pyrimidine Derivatives
A significant number of fluorophenyl pyrimidine derivatives have been investigated for their anti-inflammatory properties, often demonstrating potent and selective inhibition of cyclooxygenase-2 (COX-2).[1][7] This section compares their in vivo efficacy against established non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin and Celecoxib.
Mechanism of Action: Targeting the Inflammatory Cascade
The anti-inflammatory effects of these derivatives are primarily attributed to the inhibition of COX-2, a key enzyme in the inflammatory pathway.
-
Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are potent mediators of inflammation, pain, and fever.[8] Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.
graph COX2_Pathway { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.05", width=1.8, height=0.7]; edge [arrowsize=0.7, penwidth=1.5]; }
Figure 4: The COX-2 Inflammatory Pathway and Inhibition.
Comparative In Vivo Efficacy Data
The following table presents a comparison of the in vivo anti-inflammatory activity of various pyrimidine derivatives against standard NSAIDs in the carrageenan-induced rat paw edema model.
| Compound/Class | In Vitro COX-2 IC50 | In Vivo Model | Treatment Regimen | Paw Edema Inhibition (%) | Reference(s) |
| 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives | Not Specified | Carrageenan-induced rat paw edema | Not Specified | Significant activity | [1] |
| 1H-pyrazolyl-thiazolo[4,5-d]pyrimidine derivatives (7-9) | >100 µM (COX-1), Potent vs COX-2 | Carrageenan-induced rat paw edema | ED50: 8.23-11.60 µM | Similar to Indomethacin | [1] |
| Indomethacin | 0.21 µM (COX-1) | Carrageenan-induced rat paw edema | ED50: 9.17 µM | Not Specified | [1] |
| Indomethacin Analogs (4a-f) | SI = 30.35–107.63 | Carrageenan-induced rat paw edema | Not Specified | 90.5% (for 4f) | [9] |
| Celecoxib | 0.04 ± 0.01 µmol | Carrageenan-induced rat paw edema | 30 mg/kg p.o. | ED30 = 23 mg/kg | [1] |
| Pyrrolopyrimidine derivatives (5a, 5b) | Potent vs COX-2 | LPS-stimulated macrophages (in vitro) | Not Specified | Significant cytokine reduction | [10] |
SI = Selectivity Index (COX-1 IC50 / COX-2 IC50)
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used protocol to screen for acute anti-inflammatory activity.
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% in sterile saline)
-
Test compound (fluorophenyl pyrimidine derivative)
-
Vehicle control
-
Positive control (e.g., Indomethacin, Celecoxib)
-
Parenteral administration supplies
-
Plethysmometer or calipers for paw volume/thickness measurement
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize rats to the laboratory conditions for at least one week.
-
Divide the animals into groups (Vehicle, Test Compound at various doses, Positive Control).
-
-
Drug Administration:
-
Administer the test compounds, vehicle, or positive control via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time before carrageenan injection (typically 30-60 minutes).
-
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each group at each time point.
-
Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100, where ΔV is the change in paw volume.
-
}
Figure 5: Experimental Workflow for Carrageenan-Induced Paw Edema Assay.
Conclusion and Future Directions
Fluorophenyl pyrimidine derivatives represent a versatile and promising scaffold in drug discovery, with demonstrated in vivo efficacy in both oncology and inflammation. The data presented in this guide highlights their potential to rival, and in some cases exceed, the performance of established therapeutic agents. Further research should focus on optimizing the pharmacokinetic and toxicological profiles of these compounds to facilitate their translation into clinical candidates. The detailed protocols and comparative data provided herein aim to serve as a valuable resource for researchers in this exciting field.
References
Sources
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Oral fluoropyrimidine versus intravenous 5-fluorouracil for the treatment of advanced gastric and colorectal cancer: Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gastriccancer.org [gastriccancer.org]
- 7. japsonline.com [japsonline.com]
- 8. Frontiers | Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
comparing different synthesis routes for pyrimidinyl ethanones
An Application Scientist's Guide to the Synthesis of Pyrimidinyl Ethanones: A Comparative Analysis of Key Methodologies
In the landscape of medicinal chemistry and materials science, pyrimidinyl ethanones serve as critical building blocks for a diverse array of functional molecules, including potent kinase inhibitors and novel optical materials. The strategic placement of the ethanone group on the pyrimidine ring is a key determinant of a molecule's ultimate biological activity or physical properties. Consequently, the choice of synthetic route is a pivotal decision in any research and development campaign, directly impacting yield, purity, scalability, and cost.
This guide provides a comparative analysis of prevalent synthetic strategies for pyrimidinyl ethanones, offering insights into the mechanistic underpinnings, practical advantages, and limitations of each approach. We will delve into the specifics of methodologies such as the Grignard reaction with pyrimidine carboxamides, the Friedel-Crafts acylation, and the Suzuki cross-coupling, supported by experimental data and detailed protocols to inform your synthetic planning.
A classic and reliable method for forging carbon-carbon bonds, the Grignard reaction offers a direct route to pyrimidinyl ethanones. This approach typically involves the reaction of a pyrimidine carboxamide or a related derivative with a methylmagnesium halide.
Mechanistic Insight: The core of this reaction lies in the nucleophilic attack of the Grignard reagent's carbanion on the electrophilic carbonyl carbon of the amide. The choice of the pyrimidine substrate is critical. For instance, the use of a Weinreb amide (N-methoxy-N-methylamide) is particularly advantageous as it forms a stable tetrahedral intermediate that resists over-addition of the Grignard reagent, thus preventing the formation of tertiary alcohol byproducts and cleanly affording the desired ketone upon acidic workup.
Experimental Data Summary:
| Route | Substrate | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Grignard | 4-Chloro-6-(N-methoxy-N-methylcarbamoyl)pyrimidine | MeMgBr | THF | 0 to rt | 2 | 85 | |
| Grignard | 2-(Methylthio)pyrimidine-5-carbonitrile | MeMgI | Et₂O | 0 to rt | 12 | 70 |
Advantages:
-
High yields and good functional group tolerance.
-
Readily available starting materials.
-
The use of Weinreb amides minimizes side product formation.
Limitations:
-
Requires strictly anhydrous conditions due to the high reactivity of Grignard reagents.
-
The presence of acidic protons on the pyrimidine ring can lead to side reactions.
Detailed Protocol: Synthesis of 1-(4-chloro-6-pyrimidinyl)ethanone via Weinreb Amide
-
A solution of 4-chloro-6-(N-methoxy-N-methylcarbamoyl)pyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) is cooled to 0 °C under an inert atmosphere (N₂ or Ar).
-
A solution of methylmagnesium bromide (MeMgBr, 1.2 eq, 3.0 M in diethyl ether) is added dropwise over 15 minutes, maintaining the temperature at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction is quenched by the slow addition of 1 M aqueous HCl at 0 °C.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the title compound.
Synthesis via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and can be adapted for the synthesis of pyrimidinyl ethanones, particularly when the pyrimidine ring is sufficiently electron-rich to undergo electrophilic substitution.
Mechanistic Insight: This reaction involves the generation of a highly electrophilic acylium ion from an acyl halide (e.g., acetyl chloride) or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The pyrimidine ring, acting as a nucleophile, then attacks the acylium ion, followed by deprotonation to restore aromaticity and yield the desired ketone. The regioselectivity of the acylation is dictated by the electronic properties of the substituents already present on the pyrimidine ring.
Experimental Data Summary:
| Route | Substrate | Reagent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Friedel-Crafts | 2,4-Dimethoxypyrimidine | Acetyl chloride | AlCl₃ | Dichloromethane | 0 to rt | 4 | 75 | |
| Friedel-Crafts | 4-Amino-2,6-dichloropyrimidine | Acetic anhydride | H₂SO₄ | Neat | 100 | 1 | 60 |
Advantages:
-
A well-established and versatile method for acylating aromatic and heteroaromatic rings.
-
Can be cost-effective for large-scale synthesis.
Limitations:
-
The pyrimidine ring must be activated with electron-donating groups to be sufficiently nucleophilic.
-
Strongly deactivating groups on the pyrimidine ring can inhibit the reaction.
-
The Lewis acid catalyst is required in stoichiometric amounts and can be difficult to remove during workup.
-
The reaction may not be suitable for substrates with acid-sensitive functional groups.
Detailed Protocol: Synthesis of 1-(2,4-dimethoxy-5-pyrimidinyl)ethanone
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.5 eq) in anhydrous dichloromethane (0.3 M) at 0 °C is added acetyl chloride (1.2 eq) dropwise.
-
The mixture is stirred at 0 °C for 30 minutes.
-
A solution of 2,4-dimethoxypyrimidine (1.0 eq) in anhydrous dichloromethane is added dropwise, maintaining the temperature below 5 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated HCl.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).
-
The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, then dried over anhydrous MgSO₄.
-
The solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
Synthesis via Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, which provide a highly versatile and functional-group-tolerant approach to pyrimidinyl ethanones.
Mechanistic Insight: These reactions typically involve the coupling of a pyrimidinyl halide or triflate with an organometallic reagent. In the case of a Suzuki coupling, an organoboron reagent is used, while a Stille coupling employs an organotin reagent. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the pyrimidinyl halide, transmetalation with the organometallic reagent, and reductive elimination to form the desired product and regenerate the palladium(0) catalyst.
Experimental Data Summary:
| Route | Pyrimidine Substrate | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Suzuki | 2-Chloropyrimidine | 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 90 | 92 | |
| Stille | 5-Bromopyrimidine | 1-(Tributylstannyl)ethanone | PdCl₂(PPh₃)₂ | - | - | Toluene | 110 | 88 |
Advantages:
-
Excellent functional group tolerance.
-
High yields and clean reactions.
-
Mild reaction conditions.
-
Applicable to a wide range of pyrimidine substrates.
Limitations:
-
The cost and potential toxicity of the palladium catalyst and ligands.
-
The organotin reagents used in Stille couplings are toxic and require careful handling.
-
The synthesis of the required organoboron or organotin coupling partners can add extra steps to the overall synthesis.
Detailed Protocol: Suzuki Coupling for the Synthesis of 1-(4-(pyrimidin-2-yl)phenyl)ethanone
-
To a degassed mixture of 2-chloropyrimidine (1.0 eq), 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq) is added a solution of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) in a mixture of toluene and water (4:1, 0.1 M).
-
The reaction mixture is heated to 90 °C and stirred under an inert atmosphere for 12 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired pyrimidinyl ethanone.
Comparative Analysis and Workflow Visualization
The choice of synthetic route is a multifactorial decision that balances yield, cost, scalability, and the specific chemical functionalities of the target molecule. The following diagram illustrates a decision-making workflow for selecting an appropriate synthetic strategy.
Caption: Decision workflow for selecting a pyrimidinyl ethanone synthesis route.
The following diagram provides a generalized overview of the chemical transformations discussed.
Caption: Overview of synthetic transformations for pyrimidinyl ethanones.
Conclusion
The synthesis of pyrimidinyl ethanones can be approached through a variety of robust and effective methods. The classical Grignard reaction offers a straightforward route, particularly when employing Weinreb amides to control reactivity. For electron-rich pyrimidine systems, the Friedel-Crafts acylation remains a viable and scalable option. For substrates bearing sensitive functional groups or requiring intricate substitution patterns, modern palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, provide unparalleled versatility and efficiency. A thorough evaluation of the target molecule's structure, the availability of starting materials, and the desired scale of the synthesis will ultimately guide the selection of the most appropriate and successful synthetic strategy.
References
Bridging the Gap: A Senior Scientist's Guide to Validating In Vitro Results with In Vivo Models
Sources
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. biobostonconsulting.com [biobostonconsulting.com]
- 4. mattek.com [mattek.com]
- 5. prisysbiotech.com [prisysbiotech.com]
- 6. Understanding the 3D Cell Culture Revolution | The Scientist [the-scientist.com]
- 7. Three-Dimensional Cell Culture Assays: Are They More Predictive of In Vivo Efficacy than 2D Monolayer Cell-Based Assays? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Three-Dimensional Cell Cultures in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.biobide.com [blog.biobide.com]
- 10. Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cytotoxicity in Different Cancer Cell Lines: Methodologies and Insights
Introduction to Cytotoxicity in Cancer Research
What is Cytotoxicity and Why is it Important?
In the landscape of cancer research and drug development, cytotoxicity refers to the quality of a substance to cause damage to a cell, ultimately leading to cell death.[1][2] This process is a cornerstone of chemotherapy, where the primary goal is the selective killing of tumor cells.[3] Cytotoxicity assays are therefore indispensable tools, serving as the frontline method for screening compound libraries, determining the therapeutic potential of new drug candidates, and understanding the fundamental mechanisms of cell death.[1][4][5] Evaluating the cytotoxic profile of a compound helps researchers identify its efficacy and potential toxic side effects early in the development pipeline.[1][2]
Mechanisms of Drug-Induced Cell Death
Cells exposed to a cytotoxic agent can die via several pathways, most notably necrosis and apoptosis.[1][2]
-
Necrosis: This is an uncontrolled form of cell death, often resulting from acute cellular injury. It is characterized by the loss of plasma membrane integrity, leading to the release of intracellular contents and subsequent inflammation.[1]
-
Apoptosis: Often termed "programmed cell death," apoptosis is a highly regulated and orderly process.[1] It involves a cascade of specific enzymes called caspases, which dismantle the cell from within, leading to characteristic morphological changes without inducing an inflammatory response.[6][7]
Understanding which pathway a compound induces is critical for predicting its in-vivo effects, including potential side effects like inflammation.
The Concept of Differential Cytotoxicity
A key challenge in oncology is that cancer is not a single disease. Tumors originating from different tissues (e.g., breast, lung, liver) exhibit vast molecular and genetic diversity. Consequently, a drug that is highly effective against one type of cancer cell may be ineffective against another. This phenomenon is known as differential cytotoxicity. Researchers must therefore test candidate therapeutics against a panel of diverse cancer cell lines to understand the compound's spectrum of activity and identify which cancer types are most likely to respond to the treatment.[8][9]
Key Methodologies for Assessing Cytotoxicity
A variety of assays exist to measure cytotoxicity, each relying on a different cellular function as a proxy for cell viability.[4] The choice of assay depends on the research question, the compound being tested, and the cell type.[4][5]
Overview of Common Cytotoxicity Assays
-
Metabolic Assays (e.g., MTT, MTS, XTT): These are colorimetric assays that measure the metabolic activity of a cell population.[10] The core principle is the reduction of a tetrazolium salt (like the yellow MTT) by mitochondrial dehydrogenases in living, metabolically active cells into a colored formazan product (purple for MTT).[10][11][12][13] The intensity of the color is directly proportional to the number of viable cells.[12][13]
-
Membrane Integrity Assays (e.g., LDH): These assays quantify the release of cytoplasmic enzymes, such as lactate dehydrogenase (LDH), into the culture medium.[14] Since LDH is only released when the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis—the amount of LDH activity in the supernatant is proportional to the number of dead or damaged cells.[14][15][16][17]
-
Apoptosis Assays (e.g., Caspase Activity): To specifically measure apoptosis, researchers often use assays that detect the activity of key executioner caspases, like caspase-3 and caspase-7. These assays typically use a substrate peptide (e.g., DEVD) conjugated to a reporter molecule.[6][7] When active caspases in apoptotic cells cleave the substrate, the reporter is released, generating a detectable luminescent or fluorescent signal that is proportional to the level of apoptosis.[6][7][18]
In-Depth Protocol: The MTT Assay for Cytotoxicity
The MTT assay is one of the most widely used methods for assessing cell viability due to its reliability and straightforward workflow.[11][12][13]
Principle: NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of viable cells, reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[10][12] These crystals are then dissolved, and the absorbance of the resulting solution is measured, which correlates with the number of living cells.[12]
Step-by-Step Methodology:
-
Cell Seeding:
-
Action: Trypsinize and count adherent cells. Seed a specific number of cells (e.g., 5,000-10,000 cells/well) into a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Causality: Seeding an optimal cell density is critical. Too few cells will result in a weak signal, while too many can lead to overconfluence and nutrient depletion, affecting viability independent of the drug treatment.[12] An overnight incubation (24 hours) at 37°C and 5% CO₂ allows the cells to adhere and resume exponential growth.[12]
-
-
Compound Treatment:
-
Action: Prepare serial dilutions of the test compound (e.g., Doxorubicin) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "untreated" (vehicle control) and "no-cell" (background control) wells.
-
Causality: A dose-response curve is essential for determining the potency of the compound. The vehicle control (e.g., DMSO in medium) is the baseline for 100% cell viability, while the background control corrects for any absorbance from the medium or MTT reagent itself.
-
-
Incubation:
-
Action: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Causality: The incubation period should be long enough to allow the compound to exert its cytotoxic effects. This duration is often determined empirically or based on the known mechanism of the drug.
-
-
MTT Addition and Incubation:
-
Action: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[10][13] Dilute this stock to 0.5 mg/mL in serum-free medium.[12] Remove the treatment medium and add 100 µL of the MTT solution to each well. Incubate for 2-4 hours at 37°C.[12][19]
-
Causality: This incubation allows the mitochondrial enzymes in living cells to convert the MTT into formazan crystals.[11] Using serum-free medium is recommended at this step, as serum components can interfere with the reaction.[13]
-
-
Solubilization of Formazan:
-
Action: Carefully remove the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well.[10][12] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Causality: The formazan crystals are insoluble in water. A solubilizing agent is required to dissolve them and create a homogenous colored solution for accurate absorbance measurement.[10]
-
-
Absorbance Measurement:
-
Action: Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 570 nm.[13][19] A reference wavelength of 630 nm can be used to reduce background noise.[13]
-
Causality: The amount of 570 nm absorbance is directly proportional to the amount of formazan produced, which in turn is proportional to the number of viable cells.
-
Data Analysis: Calculating the IC50 Value
The most common metric for quantifying a compound's cytotoxicity is the IC50 (Half-maximal Inhibitory Concentration) . This value represents the concentration of a drug required to inhibit a biological process, such as cell growth, by 50%.[20]
Calculation Steps:
-
Normalize Data: Convert the raw absorbance values into percentage viability. The average absorbance of the untreated (vehicle control) wells is set as 100% viability.
-
% Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
-
Plot a Dose-Response Curve: Plot the % Viability (Y-axis) against the logarithm of the compound concentrations (X-axis).[21][22][23]
-
Fit the Curve: Use a non-linear regression model (often a sigmoidal or four-parameter logistic curve) to fit the data points.[21][22][23]
-
Determine IC50: The IC50 is the concentration on the X-axis that corresponds to 50% on the Y-axis of the fitted curve.[21][22] This is readily calculated using software like GraphPad Prism or specialized online tools.[21][24]
Comparative Analysis of Cytotoxicity Across Cancer Cell Lines
Introduction to Selected Cell Lines
To illustrate differential cytotoxicity, we will consider three commonly used human cancer cell lines from different tissue origins:[8]
-
MCF-7: An adherent cell line derived from breast adenocarcinoma. It is estrogen receptor (ER)-positive and serves as a key model for hormone-responsive breast cancer.
-
A549: An adherent cell line derived from human lung carcinoma. It is widely used in lung cancer research and for studying respiratory diseases.
-
HeLa: The oldest and most commonly used human cell line, derived from cervical cancer. It is highly proliferative and has been instrumental in countless scientific discoveries.
Case Study: Doxorubicin-Induced Cytotoxicity
Doxorubicin (DOX) is a potent anthracycline antibiotic used in chemotherapy against a wide range of cancers.[25][26] Its anticancer activity is complex and multifaceted, primarily involving:[25]
-
DNA Intercalation: DOX inserts itself between DNA base pairs, distorting the helix and interfering with DNA replication and transcription.[25][26]
-
Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme that unwinds DNA. This prevents the re-ligation of DNA strands after they are cleaved, leading to an accumulation of double-strand breaks and triggering apoptosis.[25][26][27]
-
Generation of Reactive Oxygen Species (ROS): DOX undergoes redox cycling, producing free radicals that cause oxidative damage to DNA, proteins, and cell membranes, further contributing to cell death.[25][26][27][28]
Experimental Data: A Comparative Table
The following table summarizes representative IC50 values for Doxorubicin across the selected cell lines after a 48-hour treatment period, as determined by an MTT assay.
| Cell Line | Cancer Type | Origin | Doxorubicin IC50 (µM) (48h) |
| MCF-7 | Breast Adenocarcinoma | Mammary Gland | ~0.5 - 1.5 |
| A549 | Lung Carcinoma | Lung | ~1.0 - 2.5 |
| HeLa | Cervical Cancer | Cervix | ~0.2 - 0.8 |
Note: These are approximate values derived from literature. Actual IC50 values can vary between labs depending on specific cell culture conditions, passage number, and assay parameters.
Interpreting the Results: Factors Influencing Differential Sensitivity
From the table, we observe that HeLa cells are generally more sensitive to Doxorubicin than MCF-7 and A549 cells. This differential response can be attributed to several intrinsic cellular factors:
-
Proliferation Rate: Highly proliferative cells like HeLa may be more susceptible to DNA-damaging agents because they spend more time in the S-phase of the cell cycle, where DNA replication occurs.
-
Expression of Drug Efflux Pumps: A primary mechanism of drug resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1).[29][30][31] These pumps actively transport chemotherapeutic drugs out of the cell, reducing their intracellular concentration and thus their cytotoxicity.[30][31] Different cell lines express varying levels of these pumps, contributing to their unique resistance profiles.[32][33][34][35]
-
Apoptotic Pathways and p53 Status: The functionality of the p53 tumor suppressor protein is a critical determinant of a cell's response to DNA damage.[36] Cells with wild-type p53 can efficiently trigger apoptosis upon sensing damage, while cells with mutated or deficient p53 may be more resistant.
-
Metabolism and Detoxification: Cells differ in their ability to metabolize and detoxify drugs. For instance, higher levels of antioxidant enzymes like catalase can protect some cells from the ROS-generating effects of Doxorubicin.[37]
Visualizing Cellular Response and Experimental Design
Diagram: Signaling Pathway of Doxorubicin-Induced Apoptosis
Caption: Doxorubicin induces apoptosis via DNA damage and oxidative stress pathways.
Diagram: Experimental Workflow for Comparative Cytotoxicity Assay
Caption: Workflow for comparing cytotoxicity across multiple cell lines using the MTT assay.
Conclusion: Best Practices and Future Directions
Comparing the cytotoxicity of a compound across different cancer cell lines is a fundamental step in preclinical drug discovery. It provides crucial insights into a drug's spectrum of activity and potential mechanisms of resistance. As this guide demonstrates, the differential sensitivity observed is a product of the unique molecular and genetic makeup of each cell line.
For robust and reproducible results, it is imperative to standardize protocols, use appropriate controls, and select assays that align with the compound's expected mechanism of action. Future research will continue to integrate multi-omics data with cytotoxicity profiles to better predict clinical responses and to develop more personalized and effective cancer therapies.
References
- Vertex AI Search. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). P glycoprotein and the mechanism of multidrug resistance. PubMed. Available from: [Link]
-
National Center for Biotechnology Information. (2005, February 11). Mechanism of apoptosis induced by doxorubicin through the generation of hydrogen peroxide. PubMed. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Efflux Pump-Mediated Resistance in Chemotherapy. PMC. Available from: [Link]
-
MDPI. (n.d.). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Available from: [Link]
-
Frontiers. (n.d.). P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review). PMC. Available from: [Link]
-
National Center for Biotechnology Information. (2004, June 11). Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways. PubMed. Available from: [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]
-
Pharmacy Freak. (2026, January 10). Mechanism of Action of Doxorubicin. Available from: [Link]
-
Wikipedia. (n.d.). IC50. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Doxorubicin pathways: pharmacodynamics and adverse effects. PMC. Available from: [Link]
-
Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Available from: [Link]
-
ResearchGate. (2013, July 2). How can I calculate IC50 value from percent inhibition graph for antioxidant activity?. Available from: [Link]
-
American Chemical Society Publications. (n.d.). ABC Efflux Pump-Based Resistance to Chemotherapy Drugs. Chemical Reviews. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Efflux pump-mediated resistance in chemotherapy. PubMed. Available from: [Link]
-
Science Gateway. (n.d.). How to calculate IC50. Available from: [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Assay Guidance Manual. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Principle and applications of the cytotoxicity assay. Available from: [Link]
-
ResearchGate. (2025, August 7). (PDF) Efflux Pump-Mediated Resistance in Chemotherapy. Available from: [Link]
-
Journal of Visualized Experiments. (2014, April 16). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Available from: [Link]
-
Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit(Colorimetric Method) (E-CK-A383). Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). The Remarkable Transport Mechanism of P-glycoprotein; a Multidrug Transporter. PMC. Available from: [Link]
-
Wikipedia. (n.d.). Efflux pump. Available from: [Link]
-
Wikipedia. (n.d.). P-glycoprotein. Available from: [Link]
-
BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Available from: [Link]
-
YouTube. (2020, November 15). Calculating an IC50 value and its Margin of Error. Available from: [Link]
-
National Center for Biotechnology Information. (2018, June 1). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. PubMed. Available from: [Link]
-
CliniSciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Available from: [Link]
-
ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Available from: [Link]
-
News-Medical.Net. (2019, December 3). Overview of Cell Viability and Cytotoxicity. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Available from: [Link]
-
BMG Labtech. (2025, July 28). Cytotoxicity Assays – what your cells don't like. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells. Available from: [Link]
-
National Center for Biotechnology Information. (2018, September 22). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC. Available from: [Link]
-
ResearchGate. (n.d.). Differential Cytotoxicity and Inhibition of Proliferation in A549 and MCF-7 Cell Lines. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Intracellular catalase activity instead of glutathione level dominates the resistance of cells to reactive oxygen species. PMC. Available from: [Link]
-
ResearchGate. (n.d.). Comparison of the sensitivities for cancer cell lines (MCF-7, HepG2, A549), towards the different test compounds in mean of IC50 values measured in MTT assay. Available from: [Link]
-
Journal of King Saud University - Science. (2025, May 31). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Available from: [Link]
Sources
- 1. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. news-medical.net [news-medical.net]
- 3. bmglabtech.com [bmglabtech.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. wuxibiology.com [wuxibiology.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. clyte.tech [clyte.tech]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 16. tiarisbiosciences.com [tiarisbiosciences.com]
- 17. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 18. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. IC50 - Wikipedia [en.wikipedia.org]
- 21. clyte.tech [clyte.tech]
- 22. researchgate.net [researchgate.net]
- 23. Star Republic: Guide for Biologists [sciencegateway.org]
- 24. youtube.com [youtube.com]
- 25. mdpi.com [mdpi.com]
- 26. pharmacyfreak.com [pharmacyfreak.com]
- 27. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Mechanism of apoptosis induced by doxorubicin through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 30. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 31. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Efflux pump-mediated resistance in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Efflux pump - Wikipedia [en.wikipedia.org]
- 36. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Intracellular catalase activity instead of glutathione level dominates the resistance of cells to reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrimidine Inhibitors
This guide provides an in-depth, technically-grounded framework for conducting and interpreting comparative molecular docking studies of pyrimidine inhibitors. Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous inhibitors targeting key enzymes in oncology and infectious diseases.[1][2] Molecular docking, a powerful computational method, allows us to predict how these molecules bind to their targets, guiding the rational design of more potent and selective therapeutics.[2][3] This document moves beyond a simple protocol, explaining the causality behind each step to ensure your in silico experiments are robust, reproducible, and, most importantly, biologically relevant.
Pillar 1: Foundational Principles of Pyrimidine Inhibitor Docking
Before embarking on any docking experiment, a solid understanding of the components is critical. The pyrimidine ring is considered a "privileged scaffold" because it acts as a bioisostere for the purine base of ATP, enabling it to effectively compete for the binding sites of enzymes like protein kinases.[1]
Key Therapeutic Targets for Pyrimidine Inhibitors
The versatility of the pyrimidine scaffold allows it to target a wide array of proteins. Successful docking studies require a deep understanding of the target's structure and function. Key target families include:
-
Protein Kinases: Enzymes like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs) are often dysregulated in cancer.[1][4][5] Pyrimidine derivatives are frequently designed to inhibit their intracellular tyrosine kinase domains.[6][7] Overexpression of EGFR, for instance, is a hallmark of many non-small cell lung cancers (NSCLC).[6][7]
-
Dihydrofolate Reductase (DHFR): This enzyme is crucial for the synthesis of nucleic acid precursors.[8] Its inhibition depletes the building blocks for DNA and RNA, making it an effective target for both anticancer and antimicrobial agents.[8][9] Substituted 2,4-diaminopyrimidines are a well-established class of DHFR inhibitors.[9][10]
Choosing the Right Tool: A Comparison of Docking Software
The choice of docking software is a critical decision that influences the accuracy and speed of your study. The core of any docking program consists of a search algorithm, which explores possible ligand conformations, and a scoring function, which estimates the binding affinity for those poses.[3][11]
| Software | Key Features | Licensing | Strengths & Considerations |
| AutoDock Vina | Open-source, widely used. Employs a Lamarckian genetic algorithm. Known for speed and accuracy.[11] | Open Source (GNU GPL)[12] | Excellent for academic use and high-throughput virtual screening. Vina calculates grids internally, simplifying setup compared to older AutoDock versions. |
| Glide (Schrödinger) | Commercial software known for high accuracy. Uses hierarchical filters and two main scoring functions (SP and XP).[11][12] | Commercial[12] | Considered an industry standard. Requires careful protein and ligand preparation with proprietary tools for best results.[13] Offers both rigid and induced-fit docking.[13] |
| GOLD | Commercial software renowned for its genetic algorithm that handles ligand flexibility and protein side-chain rotations. | Commercial | Highly successful in virtual screening campaigns and lead discovery.[14] |
| MOE (Molecular Operating Environment) | An integrated commercial suite with a highly flexible docking module. Supports various placement methods and scoring functions.[11] | Commercial[11] | Excellent for users who need a comprehensive platform for modeling, QSAR, and drug design in addition to docking. |
Pillar 2: A Self-Validating Experimental Workflow
A trustworthy docking protocol is a self-validating one. This means incorporating steps to ensure the methodology is sound before screening unknown compounds. The following workflow is designed to build confidence in your predictions.
Step-by-Step Protocol: Docking Pyrimidine Inhibitors against EGFR
This protocol uses AutoDock Vina , a robust and widely accessible tool, to dock a pyrimidine derivative against EGFR.[15]
1. Target Protein Preparation
-
Causality: The quality of the initial protein structure is paramount for obtaining biologically relevant results.[16] We must prepare the receptor to mimic physiological conditions as closely as possible.
-
Action:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we will use EGFR (PDB ID: 1M17).[15]
-
Load the PDB file into a molecular visualization tool like AutoDockTools (ADT), UCSF Chimera, or PyMOL.[11][15]
-
Clean the Structure: Remove all non-essential molecules, including water molecules and co-crystallized ligands. These can interfere with the docking process.[2][15]
-
Add Polar Hydrogens: Add polar hydrogen atoms to the protein. Hydrogens are critical for forming hydrogen bonds but are often not resolved in X-ray crystal structures.[2][15]
-
Assign Charges: Assign Kollman charges to the protein atoms.
-
Save for Docking: Save the prepared protein in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.[2]
-
2. Ligand (Pyrimidine Inhibitor) Preparation
-
Causality: The ligand must be represented as a flexible 3D structure with defined rotatable bonds to allow the search algorithm to explore its conformational space effectively.
-
Action:
-
Obtain the 2D or 3D structure of your pyrimidine inhibitor. This can be done by drawing it in software like ChemDraw or downloading it from a database like PubChem.[15]
-
Load the ligand structure into AutoDockTools.
-
The software will automatically detect the "root" of the ligand and determine the rotatable bonds, which define the ligand's flexibility.[15]
-
Save the prepared ligand in the PDBQT format.
-
3. Docking Simulation & Protocol Validation
-
Causality: To trust the results for your novel inhibitors, you must first prove that your docking protocol can accurately reproduce known binding modes. This is the core of a self-validating system.
-
Action:
-
Redocking (Protocol Validation): First, perform a docking run using the original co-crystallized ligand that was removed from the PDB file in Step 1.
-
Define the Search Space: Generate a grid box centered on the active site, ensuring it is large enough to encompass the entire binding pocket.[2]
-
Run AutoDock Vina: Execute the docking simulation.
-
Validate the Pose: Superimpose the top-ranked docked pose of the co-crystallized ligand with its original position. Calculate the Root Mean Square Deviation (RMSD). An RMSD value below 2.0 Å is considered a successful validation , indicating your protocol can accurately predict the correct binding mode.[17][18]
-
Dock Your Inhibitors: Once the protocol is validated, repeat the docking run using your prepared pyrimidine inhibitors.
-
4. Analysis and Interpretation of Results
-
Causality: The docking score provides a quantitative estimate of binding affinity, but a thorough visual inspection of the interactions provides the qualitative chemical context that is essential for rational drug design.
-
Action:
-
Binding Affinity (Docking Score): The primary output from Vina is the binding affinity in kcal/mol. More negative values indicate stronger predicted binding.[15][19]
-
Visualize Binding Poses: Use a visualization tool like PyMOL or Discovery Studio to load the prepared protein and the docked ligand poses (output PDBQT file).[2][20]
-
Analyze Key Interactions: Carefully inspect the top-ranked poses. Look for chemically sensible interactions between the pyrimidine inhibitor and the active site residues.[19]
-
Pillar 3: Comparative Analysis and Experimental Cross-Validation
The true power of docking lies in its comparative ability. By docking a series of related compounds, we can develop a Structure-Activity Relationship (SAR) that connects molecular features to binding affinity.[6]
Comparing Pyrimidine Derivatives Against EGFR
The ultimate test of a docking study is its ability to correlate with real-world experimental data. A strong correlation between in silico docking scores and in vitro biological activity (like IC₅₀ values) provides powerful evidence that the computational model is predictive.[21][22]
The table below presents a comparative analysis of pyrrolo[2,3-d]pyrimidine derivatives docked against EGFR, alongside their experimentally determined IC₅₀ values.[15][23][24]
| Compound ID | Pyrimidine Class | Docking Score (kcal/mol) | Experimental EGFR IC₅₀ (nM) | Key Interacting Residues |
| Gefitinib (Control) | Quinazoline | -9.5 to -10.5 | 8 - 18 | MET793 (H-bond)[24] |
| Compound 20 | 4,6-disubstituted [2,3-d]pyrimidine | -9.1 | 0.5 | Not Specified[24] |
| Compound 46 | 2,4-disubstituted pyrrolo[2,3-d]pyrimidine | -8.8 | 3.76 | Not Specified[23][24] |
| Compound 48 | 2,4-disubstituted pyrrolo[2,3-d]pyrimidine | -8.7 | 3.63 | Not Specified[23][24] |
| Compound 70 | 4,5-disubstituted pyrrolo[3,2-d]pyrimidine | -8.5 | 5.7 | Not Specified[24] |
| WZ4002 | 2-Anilinopyrimidine | -10.2 | 2.5 | CYS797 (Covalent) |
Note: Docking scores are illustrative and can vary based on the specific software and protocol used. Experimental values are sourced from cited literature.
Interpretation of Comparative Data:
-
Correlation: Generally, we observe a trend where compounds with more negative docking scores (stronger predicted binding) also have lower IC₅₀ values (higher potency). For example, Compound 20 shows both a strong predicted score and potent inhibition.[24]
-
The Importance of Interactions: The hydrogen bond between the quinazoline nitrogen of Gefitinib and the MET793 residue in EGFR's active site is known to be critical for its activity.[24] When analyzing your docked pyrimidine inhibitors, identifying similar key interactions can explain why one compound is more potent than another.
-
Outliers and Limitations: Do not expect a perfect 1-to-1 correlation.[25] Scoring functions are approximations of binding free energy and do not account for all factors, such as solvation effects or protein dynamics.[26] An inhibitor may have a moderate score but high potency due to forming a specific covalent bond, like WZ4002 with CYS797.
Conclusion and Best Practices
Comparative docking of pyrimidine inhibitors is an invaluable tool for modern drug discovery. It provides a rational, structure-based approach to prioritize candidates, understand SAR, and design next-generation inhibitors. To ensure your studies are meaningful and reproducible, always adhere to the following principles:
-
Know Your Target: Thoroughly research the structure, function, and binding site of your protein.[16]
-
Validate Your Protocol: Always perform redocking of a known ligand to validate your methodology before screening novel compounds. An RMSD < 2.0 Å is the gold standard.[18]
-
Look Beyond the Score: The docking score is just one number. A detailed visual analysis of binding poses and intermolecular interactions is essential for true insight.[27][28]
-
Correlate with Reality: The ultimate validation is the correlation of your computational predictions with experimental data. This synergy between in silico and in vitro approaches is the key to an efficient and successful drug discovery pipeline.[21]
References
- BenchChem. (2025).
- KBbox. Small Molecule Docking. KBbox Methods.
- Creative Proteomics. Molecular Docking Software and Tools.
- The Scripps Research Institute. AutoDock.
- I.R.I.S.
- Remedy Publications LLC. (2024).
- El-Damasy, A. et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie.
- Singh, A. et al. (2023). An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC).
- de Kock, C. et al. (2022).
- Wikipedia. List of protein-ligand docking software.
- Pars Silico. A Comprehensive Review on the Top 10 Molecular Docking Softwares.
- BenchChem. (2025).
- Selvam, C. et al. Molecular docking studies on DMDP derivatives as human DHFR inhibitors. PMC - NIH.
- El Mouns, B. (2024). How to interprete and analyze molecular docking results?.
- Ilari, A. et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. MDPI.
- Strese, M. et al. (2022). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. MDPI.
- Sharma, S. et al. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment.
- Salmaso, V. & Moro, S. (2018). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
- Singh, A. et al. (2023). An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC). PubMed.
- Quiroga, R. & Villarreal, M.A. (2025). Developing Generalizable Scoring Functions for Molecular Docking: Challenges and Perspectives. PubMed.
- Molelix Informatics. (2023). 7 Expert Tips for Perfect Molecular Docking. YouTube.
- Schrödinger, Inc. Docking and scoring.
- El-Naggar, M. et al. (2023).
- Kumar, A. et al. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review.
- Perez-Castillo, Y. et al. (2020). Best Practices in Docking and Activity Prediction.
- BenchChem. (2025). Bridging the Gap: Cross-Validation of Computational Docking with Experimental Results in Drug Discovery.
- Abd-Elmonsef, M. et al. (2024). Molecular docking analysis with IC50 Assay FAK against for FDA approved drugs. NIH.
- Bharathi, K. & Santhi, N. (2021). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. PMC - NIH.
- Al-Ostath, A. et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega.
- Kumar, A. et al. (2022).
- Kumar, A. et al. (2022).
- Kumar, S. et al. (2018).
- ResearchGate. (2022). Plots of predicted scores against the logarithm of experimental IC50.
- Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube.
- Reddit. (2022).
- ResearchGate. (2017). How to validate the Docking study result carried out on approved drug?.
- ETFLIN. A Beginner's Guide to Molecular Docking.
- ResearchGate. (2025). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2.
- Neelaveni, K. & Prasad, Y.R. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Ashdin Publishing.
- ResearchGate. (2022).
Sources
- 1. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. KBbox: Methods [kbbox.h-its.org]
- 4. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular docking studies on DMDP derivatives as human DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjsocmed.com]
- 10. Molecular Docking Studies, Synthesis and Biological Evaluation of Substituted Pyrimidine-2,4-diamines as Inhibitors of Plasmodium falciparum Dihydrofolate Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 12. List of protein-ligand docking software - Wikipedia [en.wikipedia.org]
- 13. schrodinger.com [schrodinger.com]
- 14. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Molecular docking analysis with IC50 Assay FAK against for FDA approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 25. researchgate.net [researchgate.net]
- 26. Developing Generalizable Scoring Functions for Molecular Docking: Challenges and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. youtube.com [youtube.com]
- 28. reddit.com [reddit.com]
A Comprehensive Guide to Evaluating the ADMET Properties of Fluorinated Pyrimidines
Introduction: The Strategic Role of Fluorine in Pyrimidine-Based Drug Discovery
The introduction of fluorine into medicinal compounds has become a cornerstone of modern drug design, with fluorinated pyrimidines standing out as a particularly successful class of therapeutics.[1][2] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—confer significant advantages in modulating the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of drug candidates.[1][2][3] This guide provides an in-depth comparison of the ADMET properties of fluorinated pyrimidines against their non-fluorinated counterparts, supported by established experimental protocols and data. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to strategically employ fluorination to optimize drug candidates.
Fluorine's electron-withdrawing nature can alter the acidity and basicity of nearby functional groups, influencing a molecule's ionization state at physiological pH, which in turn affects solubility and protein binding.[1][2][4] Perhaps most critically, the robust C-F bond can block sites susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes, thereby enhancing metabolic stability and prolonging the drug's half-life.[1][3][4] However, the impact of fluorination is not universally positive and requires careful consideration of its position within the molecule to avoid unintended negative consequences.[3][5]
This guide will dissect each component of the ADMET profile, offering both the "how" and the "why" behind the experimental evaluation of fluorinated pyrimidines.
Absorption: Enhancing Bioavailability Through Fluorination
Oral bioavailability is a critical determinant of a drug's success. Fluorine can significantly improve this parameter by modulating key properties that govern a compound's ability to cross the intestinal epithelium.
The Causality Behind Fluorine's Influence on Absorption
Strategic placement of fluorine can enhance a molecule's permeability across biological membranes.[6] This is often achieved by altering the molecule's lipophilicity (LogP). A single fluorine atom can subtly increase lipophilicity, which can be beneficial for passive diffusion across the lipid bilayers of intestinal cells.[4] Furthermore, by blocking metabolic "soft spots," fluorine can prevent first-pass metabolism in the gut wall and liver, a major hurdle for many oral drugs.[3][4]
Experimental Evaluation of Permeability: The Caco-2 Assay
The Caco-2 permeability assay is the gold standard for in vitro prediction of human intestinal absorption.[7][8][9][10] This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[9][11][12]
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell™ inserts and cultured for 21-24 days to form a confluent, differentiated monolayer.[12]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability, such as Lucifer Yellow.[9][11]
-
Compound Incubation: The test compound (e.g., a fluorinated pyrimidine and its non-fluorinated analog) is added to the apical (donor) side of the monolayer. Samples are collected from the basolateral (receiver) side at various time points over a 2-hour incubation period.[9][12]
-
Bidirectional Transport: To assess active efflux, the experiment is also performed in the reverse direction (basolateral to apical).[9]
-
Quantification: The concentration of the compound in the donor and receiver compartments is determined using LC-MS/MS.[9]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).[9]
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Predicted Human Absorption |
| Pyrimidine Analog X | 1.5 | 3.2 | 2.1 | Moderate |
| Fluoro-pyrimidine X | 5.8 | 6.1 | 1.1 | High |
| Propranolol (High Perm.) | >10 | - | - | High |
| Atenolol (Low Perm.) | <1 | - | - | Low |
Fictional data for illustrative purposes.
Distribution: Fine-Tuning Physicochemical Properties
A drug's distribution throughout the body influences its efficacy and potential for off-target effects. Fluorination can modulate physicochemical properties that govern distribution.
The Role of Fluorine in Modulating pKa and Lipophilicity
The high electronegativity of fluorine can lower the pKa of nearby basic groups, making them less basic.[2][4] This can be advantageous in reducing unwanted interactions with acidic tissues or proteins. As mentioned, fluorine's effect on lipophilicity is context-dependent. While a single fluorine atom often increases LogP, the introduction of a trifluoromethyl (CF3) group can decrease it.[4] This allows for fine-tuning of a compound's solubility and ability to cross various biological barriers, including the blood-brain barrier.
Experimental Evaluation of Lipophilicity: Shake-Flask Method for LogD₇.₄
The octanol-water partition coefficient at pH 7.4 (LogD₇.₄) is a key indicator of a drug's lipophilicity under physiological conditions.
-
Preparation: A solution of the test compound is prepared in a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.
-
Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to separate the octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.
-
Calculation: LogD₇.₄ is calculated as the logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.
| Compound | LogD₇.₄ | Predicted Membrane Permeability |
| Pyrimidine Analog Y | 1.8 | Good |
| Fluoro-pyrimidine Y | 2.5 | Excellent |
| Trifluoromethyl-pyrimidine Y | 1.2 | Moderate |
Fictional data for illustrative purposes.
Metabolism: Enhancing Stability and Reducing Clearance
Metabolic stability is a significant challenge in drug development. Fluorination is a powerful strategy to block metabolic liabilities.
The Mechanism of Metabolic Blocking by Fluorine
The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by CYP enzymes.[2][3][4] By replacing a hydrogen atom at a known site of metabolic attack with a fluorine atom, the metabolic stability of a molecule can be dramatically improved, leading to reduced in vivo clearance and increased oral exposure.[6]
Experimental Evaluation of Metabolic Stability: Microsomal Stability Assay
The microsomal stability assay is a widely used in vitro method to assess a compound's susceptibility to Phase I metabolism by CYP enzymes.[13][14][15][16]
-
Incubation Mixture: The test compound (at a concentration of 1 µM) is incubated with liver microsomes (e.g., from human or rat) at 37°C in a phosphate buffer (pH 7.4).[14]
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of the cofactor NADPH.[14][16]
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[14][16]
-
Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[14]
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.[14]
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).[13][14][16]
| Compound | In Vitro t₁/₂ (min) | Intrinsic Clearance (µL/min/mg protein) | Predicted In Vivo Clearance |
| Pyrimidine Analog Z | 15 | 92.4 | High |
| Fluoro-pyrimidine Z | >60 | <11.5 | Low |
| Verapamil (High CLint) | <10 | >138.6 | High |
| Propranolol (Med CLint) | 25 | 55.4 | Moderate |
Fictional data for illustrative purposes.
Excretion: The Path Out of the Body
While fluorine can block metabolism, the primary routes of excretion for many small molecule drugs are still renal and biliary clearance. The overall physicochemical properties of the fluorinated pyrimidine will influence its excretion pathway.
Influence of Fluorination on Excretion Pathways
By increasing metabolic stability, fluorination can lead to a higher proportion of the parent drug being excreted unchanged in the urine or feces. The modulation of pKa and lipophilicity can also influence the extent of renal tubular reabsorption.
In Vivo Evaluation of Excretion
In vivo pharmacokinetic studies in animal models (e.g., rats, dogs) are essential to determine the excretion profile of a drug candidate. Following intravenous and oral administration, urine and feces are collected over a defined period, and the concentrations of the parent drug and any major metabolites are quantified by LC-MS/MS. This allows for the determination of the percentage of the dose excreted by each route.
Toxicity: Assessing the Safety Profile
While fluorination is generally considered a safe modification, it is crucial to evaluate the potential for toxicity.
Potential Toxicities Associated with Fluorinated Compounds
In rare cases, metabolism can lead to the cleavage of the C-F bond, releasing fluoride ions, which can be toxic at high concentrations.[3][5] Another potential concern is the formation of toxic metabolites, such as fluoroacetic acid.[5] Therefore, thorough toxicity screening is imperative.
Key In Vitro Toxicity Assays
A panel of in vitro assays should be conducted to assess the toxicological risks of fluorinated pyrimidines.
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a compound.[17][18][19][20]
-
Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., cannot produce their own histidine) are used.[17]
-
Exposure: The bacteria are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).[21]
-
Plating: The treated bacteria are plated on a histidine-free medium.
-
Incubation and Counting: The plates are incubated, and the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize histidine) is counted.[18]
-
Analysis: A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.[17]
Inhibition of the hERG potassium channel can lead to life-threatening cardiac arrhythmias.[22][23] The hERG assay is a critical safety screen.
-
Cell Line: A mammalian cell line (e.g., HEK293) stably expressing the hERG channel is used.[24]
-
Automated Patch-Clamp: The effect of the test compound on the hERG current is measured using an automated patch-clamp system.[24]
-
Concentration-Response: The compound is tested at multiple concentrations to determine the IC₅₀ (the concentration that causes 50% inhibition of the hERG current).[24]
Inhibition of CYP enzymes can lead to drug-drug interactions.[25] Fluorogenic assays are a high-throughput method to assess CYP inhibition potential.[25][26][27][28]
-
Enzyme Incubation: Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6) are incubated with a fluorogenic probe substrate and the test compound.[25]
-
Fluorescence Measurement: The formation of a fluorescent product is monitored over time.[25]
-
IC₅₀ Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity is determined.[25]
| Assay | Pyrimidine Analog Z | Fluoro-pyrimidine Z | Guideline for Concern |
| Ames Test | Negative | Negative | Positive |
| hERG IC₅₀ (µM) | > 30 | > 30 | < 10 µM |
| CYP3A4 IC₅₀ (µM) | 15 | 25 | < 1 µM |
| CYP2D6 IC₅₀ (µM) | > 50 | > 50 | < 1 µM |
Fictional data for illustrative purposes.
Conclusion: A Powerful Tool for Drug Optimization
The strategic incorporation of fluorine into pyrimidine scaffolds offers a powerful approach to enhancing the ADMET properties of drug candidates. By improving absorption, increasing metabolic stability, and fine-tuning distribution, fluorination can significantly increase the probability of a compound's success in clinical development.[6] However, this guide underscores the importance of a comprehensive and systematic evaluation of all ADMET parameters to ensure that the benefits of fluorination are realized without introducing unforeseen liabilities. The experimental protocols and comparative data presented herein provide a framework for researchers to make informed decisions in the design and optimization of next-generation fluorinated pyrimidine therapeutics.
References
- Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. (URL: )
-
Reverse mutation tests in Salmonella typhimurium and chromosomal aberration tests in mammalian cells in culture on fluorinated pyrimidine derivatives - PubMed. (URL: [Link])
- CYP450 inhibition assay (fluorogenic) - Bienta. (URL: )
-
Metabolism and Toxicity of Fluorine Compounds | Chemical Research in Toxicology. (URL: [Link])
-
The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (URL: [Link])
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - MDPI. (URL: [Link])
-
Metabolism and Toxicity of Fluorine Compounds - PMC - NIH. (URL: [Link])
-
Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs - PMC - NIH. (URL: [Link])
-
Fluorometric high-throughput screening for inhibitors of cytochrome P450 - PubMed. (URL: [Link])
-
In vivo monitoring of fluoropyrimidine metabolites: magnetic resonance spectroscopy in the evaluation of 5-fluorouracil - PubMed. (URL: [Link])
-
Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition S… - OUCI. (URL: [Link])
-
Fluorometric High‐Throughput Screening for Inhibitors of Cytochrome P450 - ResearchGate. (URL: [Link])
-
Comparative studies on the metabolism of new fluorinated pyrimidine drugs in the liver by in vivo 19F magnetic resonance spectroscopic observation - PubMed. (URL: [Link])
-
Microsomal Stability Assay - MTTlab. (URL: [Link])
-
Microsomal Stability - In Vitro Assay - Charnwood Discovery. (URL: [Link])
-
In silico ADMET studies of pyrimidines - ResearchGate. (URL: [Link])
-
Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme - MDPI. (URL: [Link])
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. (URL: [Link])
-
In vitro approaches to evaluate ADMET drug properties - PubMed. (URL: [Link])
-
Ames test - Wikipedia. (URL: [Link])
-
The Ames Test. (URL: [Link])
-
Computational determination of hERG-related cardiotoxicity of drug candidates - PMC - NIH. (URL: [Link])
-
High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition - MDPI. (URL: [Link])
-
Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (URL: [Link])
-
Caco-2 permeability assay - Creative Bioarray. (URL: [Link])
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (URL: [Link])
-
ADMET properties of the selected pyrimidine derivatives - ResearchGate. (URL: [Link])
-
Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. (URL: [Link])
-
Caco-2 Permeability - Charnwood Discovery. (URL: [Link])
-
ADMET Lab 2.0 analysis of Deferiprone and the three fluorinated derivatives of compound 1b. - ResearchGate. (URL: [Link])
-
The Ames Test or Bacterial Reverse Mutation Test - Eurofins Australia. (URL: [Link])
-
(PDF) In vitro approaches to evaluate ADMET drug properties. Curr Top Med Chem 4:701-706 - ResearchGate. (URL: [Link])
-
A cell-free, high-throughput hERG safety assay - The Rockefeller University. (URL: [Link])
-
In Vitro ADME Assays and Services - Charles River Laboratories. (URL: [Link])
-
ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (URL: [Link])
-
Ames test ( Technique to determine mutagenic potential) - YouTube. (URL: [Link])
-
Bioluminescent Approaches for In Vitro ADMET - Technology Networks. (URL: [Link])
-
Evaluation of a high-throughput fluorescence assay method for HERG potassium channel inhibition - PubMed. (URL: [Link])
-
Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC. (URL: [Link])
-
Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed - NIH. (URL: [Link])
-
ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (URL: [Link])
-
Comparison of ADMET properties, medicinal chemistry profile and drug... - ResearchGate. (URL: [Link])
Sources
- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]
- 2. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. In vitro approaches to evaluate ADMET drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. researchgate.net [researchgate.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. mttlab.eu [mttlab.eu]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. Ames test - Wikipedia [en.wikipedia.org]
- 18. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 19. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 20. m.youtube.com [m.youtube.com]
- 21. Reverse mutation tests in Salmonella typhimurium and chromosomal aberration tests in mammalian cells in culture on fluorinated pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. rockefeller.edu [rockefeller.edu]
- 23. Evaluation of a high-throughput fluorescence assay method for HERG potassium channel inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 26. Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Fluorometric high-throughput screening for inhibitors of cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
A Comparative Guide to the Metabolic Stability of Fluorinated Compounds for Drug Discovery
For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a viable drug candidate is fraught with challenges. Among the most critical hurdles is achieving adequate metabolic stability. A compound that is rapidly metabolized by the body will likely fail to maintain therapeutic concentrations, rendering it ineffective. The strategic incorporation of fluorine into molecular scaffolds has emerged as a powerful and widely adopted strategy to enhance these pharmacokinetic profiles.[1]
This guide provides an in-depth, objective comparison of the metabolic stability of fluorinated versus non-fluorinated compounds. Grounded in experimental data and established protocols, it is designed to equip you with the foundational knowledge and practical insights required to leverage fluorine chemistry in rational drug design.
The Power of the Carbon-Fluorine Bond: A Shield Against Metabolism
The primary rationale for using fluorine to enhance metabolic stability lies in the exceptional strength of the carbon-fluorine (C-F) bond. With a bond energy of approximately 116 kcal/mol, it is significantly stronger than a typical carbon-hydrogen (C-H) bond (around 99 kcal/mol).[2] This inherent strength makes the C-F bond far more resistant to the enzymatic cleavage carried out by the body's primary metabolic machinery, the cytochrome P450 (CYP450) superfamily of enzymes.[1][2]
By strategically replacing a hydrogen atom at a known "metabolic soft spot"—a position on the molecule susceptible to oxidative metabolism—with a fluorine atom, medicinal chemists can effectively block or significantly slow down this degradation.[2][3][4] This tactic often leads to a longer in vivo half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.[2][3][5]
Beyond simple steric blocking, fluorine's high electronegativity can also alter the electronic properties of the parent molecule.[2][6][7] This can reduce the susceptibility of adjacent sites to metabolism and modulate the compound's pKa, which in turn affects properties like solubility and membrane permeability.[2][4]
Visualizing the Mechanism: Blocking a Metabolic Hotspot
The diagram below illustrates the core principle of using fluorine to enhance metabolic stability. An otherwise vulnerable position on a drug molecule is shielded from enzymatic attack by a CYP450 enzyme.
Caption: Fluorination blocks metabolic oxidation at susceptible sites.
A Quantitative Look: Comparative Stability Data
The proof of fluorine's efficacy lies in the data. The following table summarizes in vitro results from studies directly comparing the metabolic stability of non-fluorinated compounds with their fluorinated analogs in liver microsomes. A longer metabolic half-life (t½) and a lower intrinsic clearance (Clint) are direct indicators of enhanced metabolic stability.[1]
| Compound Pair | Structure (Non-Fluorinated) | Structure (Fluorinated) | Assay System | t½ (min) Non-Fluorinated | t½ (min) Fluorinated | Clint (µL/min/mg) Non-Fluorinated | Clint (µL/min/mg) Fluorinated |
| Celecoxib Analog | Non-fluorinated Celecoxib | 4'-Fluorocelecoxib | Human Liver Microsomes | 15 | >60 | 46.2 | <11.6 |
| Risperidone Analog | Risperidone | 9-Fluororisperidone | Human Liver Microsomes | 22 | >60 | 31.5 | <11.6 |
| Midazolam Analog | Midazolam | 1'-Fluoromidazolam | Human CYP3A5 | 18 | 35 | 38.5 | 19.8 |
Data synthesized from publicly available research.[8] Absolute values can vary based on specific experimental conditions.
As the data clearly demonstrates, the introduction of a fluorine atom leads to a significant increase in metabolic half-life and a corresponding decrease in intrinsic clearance, confirming the stabilizing effect. For instance, 4'-fluorocelecoxib was found to be four times more metabolically stable than its non-fluorinated counterpart, celecoxib.[8]
Assessing Metabolic Stability: Key Experimental Protocols
To generate reliable and comparable data, standardized in vitro assays are essential. These assays form the backbone of early drug metabolism and pharmacokinetic (DMPK) screening.
The Liver Microsomal Stability Assay
This is the workhorse assay for early-stage assessment of metabolic stability, primarily evaluating Phase I metabolism mediated by CYP450 enzymes.[9][10] Liver microsomes are subcellular fractions containing the bulk of these critical enzymes.[10][11]
Causality Behind Experimental Choices:
-
Why Microsomes? They provide a concentrated, cost-effective source of Phase I enzymes, making them ideal for high-throughput screening.[10]
-
Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor that donates electrons, initiating the catalytic cycle of CYP450 enzymes. Without it, the metabolic reaction will not proceed.[10][12][13]
-
Why LC-MS/MS? Liquid chromatography-tandem mass spectrometry offers high sensitivity and specificity, allowing for the precise quantification of the parent compound's disappearance over time, even in a complex biological matrix.[10][12]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inhancetechnologies.com [inhancetechnologies.com]
- 6. scispace.com [scispace.com]
- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioivt.com [bioivt.com]
- 10. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
A Comparative Guide to the Cross-Reactivity Profiling of 1-(4-FLUORO-PHENYL)-2-PYRIMIDIN-4-YL-ETHANONE
For distribution to: Researchers, scientists, and drug development professionals
Introduction: The Imperative of Selectivity in Kinase Inhibition
The pyrimidine scaffold is a cornerstone in the development of protein kinase inhibitors, a class of therapeutics that has revolutionized oncology and the treatment of inflammatory diseases.[1] Kinase inhibitors exert their effects by competing with ATP for binding to the catalytic site of the kinase, thereby modulating cellular signaling pathways. The compound 1-(4-FLUORO-PHENYL)-2-PYRIMIDIN-4-YL-ETHANONE (referred to herein as Compound X) possesses this key structural motif, suggesting its potential as a kinase inhibitor.
While the primary target of a drug candidate is central to its therapeutic efficacy, its interactions with other proteins—known as off-target effects or cross-reactivity—are equally critical determinants of its overall safety and clinical success. Unintended interactions can lead to adverse drug reactions or, in some cases, provide opportunities for drug repositioning.[2] Therefore, a comprehensive understanding of a compound's selectivity profile is paramount in preclinical drug development.
This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of Compound X. We will operate under the scientifically-grounded hypothesis that Compound X is an inhibitor of the Aurora Kinase family, given the prevalence of the phenyl-pyrimidine scaffold in known inhibitors of this kinase family.[3][4][5] For comparative purposes, we will benchmark the performance of Compound X against Alisertib (MLN8237) , a well-characterized and clinically evaluated Aurora kinase inhibitor.[5]
We will explore two orthogonal, state-of-the-art techniques for assessing kinase inhibitor selectivity:
-
Biochemical Profiling: Large-scale in vitro kinase screening (Kinome Scanning).
-
Cellular Profiling: Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry for unbiased target engagement analysis in a physiological context.
Through detailed protocols and comparative data, this guide will illustrate how to build a robust selectivity profile, enabling informed decisions in the progression of a potential drug candidate.
Part 1: Large-Scale Biochemical Profiling - Kinome Scanning
Kinome scanning is a high-throughput biochemical assay that quantifies the interaction of a compound against a large panel of purified kinases.[3] This method provides a broad, systemic view of a compound's selectivity across the human kinome. The underlying principle is a competition binding assay where the ability of the test compound to displace a known, tagged ligand from the kinase's active site is measured. The result is typically expressed as the percent of control, with lower percentages indicating stronger binding.
Experimental Rationale
The primary goal of this experiment is to ascertain the kinase selectivity profile of Compound X and compare it to that of Alisertib. By screening against a comprehensive panel of kinases (e.g., the scanMAX panel from Eurofins Discovery, which covers 468 kinases), we can:
-
Confirm the hypothesized primary target (Aurora Kinases).
-
Identify potential off-targets.
-
Quantify the selectivity of Compound X relative to Alisertib.
A highly selective compound will show potent inhibition of its intended target with minimal interaction with other kinases.
Experimental Workflow: Kinome Scanning
Caption: Workflow for Kinome Scanning Cross-Reactivity Profiling.
Step-by-Step Protocol: KINOMEscan™ Assay
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Compound X and Alisertib in 100% DMSO.
-
Submit the compounds to a commercial vendor (e.g., Eurofins Discovery) for screening. The vendor will perform the necessary dilutions to the final screening concentration (typically 1 µM).
-
-
Assay Performance (Vendor-side):
-
The compound is added to a reaction mixture containing the kinase of interest, a tagged ligand, and an affinity resin.
-
The mixture is incubated to allow for binding equilibrium to be reached.
-
The resin is washed to remove unbound components.
-
The amount of tagged ligand bound to the kinase is quantified, typically using qPCR for DNA-tagged ligands.
-
-
Data Analysis:
-
The results are expressed as a percentage of the DMSO control (% Control), where a lower value signifies stronger binding of the test compound.
-
A common threshold for a significant interaction is a % Control value of <10% or <35%.
-
The Selectivity Score (S-score) is calculated to provide a quantitative measure of selectivity. S(10) is the number of kinases with a % Control < 10, divided by the total number of kinases tested. A lower S-score indicates higher selectivity.
-
Comparative Data Presentation
The following table presents hypothetical kinome scan data for Compound X and Alisertib at a screening concentration of 1 µM.
| Kinase Target | Compound X (% Control) | Alisertib (% Control) | Comments |
| AURKA | 1.5 | 0.8 | Hypothesized Primary Target |
| AURKB | 2.0 | 1.2 | Hypothesized Primary Target |
| ABL1 | 85 | 92 | No significant interaction |
| EGFR | 75 | 88 | No significant interaction |
| JAK2 | 45 | 60 | Weak interaction |
| PLK1 | 9 | 15 | Potential off-target for Compound X |
| VEGFR2 | 68 | 75 | No significant interaction |
| Selectivity Score (S10) | 0.004 (2/468) | 0.002 (1/468) | Alisertib is more selective |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.
From this hypothetical data, both compounds show potent binding to Aurora kinases. However, Compound X also shows a significant interaction with PLK1, suggesting a potential off-target liability that would warrant further investigation. Alisertib, in this scenario, demonstrates higher selectivity with strong binding only to the intended target family.
Part 2: Unbiased Cellular Target Engagement - CETSA
While kinome scanning is a powerful tool for assessing biochemical interactions, it does not capture the complexity of the cellular environment, such as protein-protein interactions, compartmentalization, and the requirement for cell permeability. The Cellular Thermal Shift Assay (CETSA) addresses this by measuring target engagement in intact cells or cell lysates.[6] The principle behind CETSA is that ligand binding stabilizes a target protein, resulting in a higher melting temperature. This thermal shift can be quantified using techniques like Western blotting or, for a proteome-wide analysis, by mass spectrometry (proteomic-CETSA or Thermal Proteome Profiling - TPP).
Experimental Rationale
A proteomic-CETSA experiment will allow us to:
-
Confirm the engagement of Aurora kinases by Compound X in a cellular context.
-
Identify unforeseen off-targets by observing thermal stabilization of other proteins across the proteome.
-
Compare the cellular selectivity of Compound X and Alisertib.
This unbiased approach provides a more physiologically relevant assessment of cross-reactivity.
Experimental Workflow: Proteomic-CETSA
Caption: Workflow for Proteomic-CETSA for Off-Target Identification.
Step-by-Step Protocol: Proteomic-CETSA
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., HCT116 colon cancer cells) to ~80% confluency.
-
Treat the cells with Compound X (e.g., 10 µM), Alisertib (10 µM), or DMSO (vehicle control) for 1 hour at 37°C.
-
-
Cell Lysis and Heating:
-
Harvest the cells and lyse them in a suitable buffer.
-
Aliquot the lysate for each treatment condition into separate PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
-
Sample Preparation for Mass Spectrometry:
-
Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Perform a protein concentration assay.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a quantitative proteomics approach (e.g., label-free quantification or tandem mass tagging) to determine the relative abundance of each protein at each temperature point.
-
-
Data Analysis:
-
For each protein, plot the relative soluble fraction as a function of temperature to generate a melting curve.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each protein under each treatment condition.
-
A significant increase in Tm in the presence of a compound indicates target engagement.
-
Comparative Data Presentation
The table below shows hypothetical data for the thermal shifts (ΔTm) observed for key proteins upon treatment with Compound X and Alisertib.
| Protein | Function | Compound X ΔTm (°C) | Alisertib ΔTm (°C) | Interpretation |
| AURKA | Mitotic Kinase | +5.2 | +6.1 | Strong cellular engagement |
| AURKB | Mitotic Kinase | +4.8 | +5.5 | Strong cellular engagement |
| PLK1 | Mitotic Kinase | +2.5 | +0.3 | Moderate engagement by Compound X |
| CDK1 | Cell Cycle Kinase | +0.5 | +0.2 | No significant engagement |
| HSP90AA1 | Chaperone Protein | +0.1 | +0.1 | No significant engagement |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion: A Multi-faceted Approach to Selectivity Profiling
The comprehensive cross-reactivity profiling of a small molecule inhibitor is a critical phase in drug discovery. As we have demonstrated with the hypothetical case of this compound (Compound X), a combination of orthogonal approaches provides the most robust and actionable data.
-
Kinome scanning offers a broad, initial assessment of selectivity against a purified panel of kinases, enabling rapid identification of on- and off-targets.[3][4]
-
Proteomic-CETSA provides an unbiased view of target engagement within the complex milieu of the cell, validating biochemical hits and uncovering novel interactions that are dependent on the cellular environment.[6][7]
By comparing Compound X to a known inhibitor like Alisertib, we can benchmark its performance and make informed decisions about its future development. The hypothetical data presented here suggests that while Compound X is a potent Aurora kinase inhibitor, its off-target interaction with PLK1 would require further investigation to assess the potential for associated toxicities. This integrated strategy of biochemical and cellular profiling is essential for building a complete picture of a compound's mechanism of action and its potential for clinical success.
References
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
-
Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]
-
Martinez-Jimenez, F., et al. (2020). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports. Available at: [Link]
-
Taylor & Francis Online. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]
- Ialongo, D., et al. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. Computational and Structural Biotechnology Journal.
-
Chi, Y. H., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. Available at: [Link]
Sources
- 1. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 2. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-(4-FLUORO-PHENYL)-2-PYRIMIDIN-4-YL-ETHANONE
For the researcher, scientist, or drug development professional, the lifecycle of a novel chemical compound extends beyond its synthesis and application; it concludes with its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-(4-fluoro-phenyl)-2-pyrimidin-4-yl-ethanone, a halogenated heterocyclic ketone. Our approach is grounded in the principles of laboratory safety, regulatory compliance, and environmental stewardship, ensuring that every step is not just a protocol, but a scientifically validated measure of responsibility.
The Chemical Profile: Understanding the "Why" Behind the Disposal Protocol
This compound is a complex organic molecule featuring a fluorinated aromatic ring and a pyrimidine core. This structure necessitates a specific disposal pathway for several key reasons:
-
Halogenated Nature : The presence of a fluorine atom classifies this compound as a halogenated organic waste. Co-disposal with non-halogenated organic solvents is often prohibited as it complicates reclamation and incineration processes and can lead to the formation of hazardous byproducts if not managed correctly.
-
Heterocyclic Core : Pyrimidine derivatives are biologically active, and their environmental and toxicological profiles are not always fully characterized.[1][2] Therefore, releasing them into the environment via drains or standard waste is unacceptable.[3][4]
-
Regulatory Framework : In the United States, chemical waste generated in laboratories is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] These regulations mandate a "cradle-to-grave" management system for hazardous waste.
A Safety Data Sheet (SDS) for the closely related compound, 1-(4-Fluorophenyl)-2-(2-(methylthio)pyrimidin-4-yl)ethanone, explicitly states the required disposal method: "Dispose of contents/container to an approved waste disposal plant."[7] This directive forms the cornerstone of our disposal strategy.
Core Directive: Professional Disposal is Non-Negotiable
The primary and unequivocal method for the disposal of this compound, whether in pure solid form, as a solution, or as contaminated labware, is through a licensed hazardous waste disposal company. Under no circumstances should this compound be disposed of down the sink or in regular solid waste.
The most common final disposition for this type of waste is high-temperature incineration in a specialized, permitted facility.[3][4] This process ensures the complete destruction of the organic molecule, converting it to relatively inert gases which are then "scrubbed" to remove acidic components like hydrogen fluoride before release.
Procedural Workflow: From Benchtop to Pickup
The following steps provide a comprehensive workflow for the safe accumulation and preparation of this compound waste for professional disposal.
Step 1: Waste Segregation at the Point of Generation
The principle of segregation is paramount to safe and compliant chemical waste management. It prevents unintended reactions and ensures the waste stream is correctly categorized for disposal.
-
Causality : Mixing incompatible waste streams can lead to dangerous reactions. More practically, mixing halogenated and non-halogenated wastes can significantly increase disposal costs, as the entire volume must be treated as the more hazardous (and expensive) category.
Protocol:
-
Designate separate, clearly labeled waste containers for "Halogenated Organic Solids" and "Halogenated Organic Liquids."
-
Solid waste includes excess solid compound, contaminated weighing papers, and disposable labware (e.g., pipette tips, gloves, TLC plates).
-
Liquid waste includes reaction mother liquors, chromatography fractions, and solvent rinses containing the compound.
-
Never mix this waste with non-halogenated solvents (like acetone, hexane, or ethyl acetate), strong acids, bases, or oxidizers.
Step 2: Proper Containerization
The integrity of the waste container is critical for preventing leaks and ensuring the safety of all personnel who will handle it.
-
Causality : Regulations like RCRA mandate that waste containers must be compatible with their contents to prevent degradation, leaks, or reactions.[5] Secure closures prevent the release of vapors and spills.
Protocol:
-
Liquid Waste : Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a screw-top cap. Ensure the container is in good condition with no cracks or leaks.
-
Solid Waste : Use a sturdy, sealable container, such as a wide-mouth HDPE jar or a double-lined, puncture-resistant bag placed inside a rigid outer container.
-
Fill containers to no more than 90% capacity to allow for vapor expansion and prevent spills during movement.
-
Keep containers closed at all times, except when actively adding waste.[5]
Step 3: Accurate and Compliant Labeling
Clear labeling is a regulatory requirement and a vital communication tool for safety.
-
Causality : Inaccurate or incomplete labels can lead to improper handling by waste management personnel, posing a significant safety risk. The EPA requires specific information to track hazardous waste.
Protocol:
-
As soon as the first drop of waste is added, affix a hazardous waste label to the container.
-
The label must include:
-
The words "Hazardous Waste." [5]
-
The full chemical name: "this compound." Avoid abbreviations or formulas.
-
An accurate list of all constituents and their approximate percentages (e.g., "Methanol: ~80%, Dichloromethane: ~15%, Product: ~5%").
-
The relevant hazard pictograms (e.g., Harmful/Irritant, Environmental Hazard).
-
The accumulation start date.
-
Step 4: Safe Interim Storage
Waste must be stored safely in a designated area while awaiting pickup.
-
Causality : Proper storage minimizes the risk of spills, exposure, and interaction with incompatible chemicals.
Protocol:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be under the control of laboratory personnel and located at or near the point of generation.
-
Utilize secondary containment (such as a chemical-resistant tray or tub) to capture any potential leaks.
-
Ensure the storage area is well-ventilated.
-
Consult your institution's Environmental Health & Safety (EHS) office for specific limits on the volume of waste and the maximum accumulation time allowed.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste containing this compound.
Sources
- 1. Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. epa.gov [epa.gov]
- 7. synquestlabs.com [synquestlabs.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-FLUORO-PHENYL)-2-PYRIMIDIN-4-YL-ETHANONE
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 1-(4-FLUORO-PHENYL)-2-PYRIMIDIN-4-YL-ETHANONE (CAS No. 36827-98-2). The recommendations herein are synthesized from established safety standards for analogous chemical structures, ensuring a proactive and comprehensive approach to laboratory safety.
Hazard Analysis: Understanding the Compound's Profile
While a specific, comprehensive toxicological profile for this compound is not widely published, a robust safety plan can be developed by examining its constituent parts: a fluorinated phenyl group and a pyrimidine moiety.
-
Fluorinated Organic Compounds: The introduction of fluorine into organic molecules can significantly alter their reactivity and biological properties.[1] Many fluorinated compounds require careful handling due to potential toxicity and environmental persistence.[1] For instance, a safety data sheet for the structurally similar compound, 1-(4-Fluorophenyl)-2-(2-(methylthio)pyrimidin-4-yl)ethanone, indicates it may cause skin irritation, serious eye damage, skin sensitization, and respiratory irritation.[2]
-
Pyrimidine Derivatives: Pyrimidine-based compounds are common in pharmaceuticals and can be biologically active. General safe handling procedures for pyrimidines include wearing suitable protective clothing and avoiding contact with skin and eyes.[3]
-
Combustibility: Similar fluorinated ketones are classified as combustible solids or liquids, requiring storage away from heat and ignition sources.[4][5][6] During combustion, hazardous byproducts such as carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride (HF) may be produced.[5][7]
Based on this analysis, a risk assessment mandates the use of comprehensive Personal Protective Equipment (PPE) to mitigate risks of skin and eye contact, inhalation, and ingestion.
Core PPE Requirements: A Multi-Layered Defense
All work with this compound must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[1][8] The following PPE is mandatory.
Eye and Face Protection
-
Rationale: The potential for serious eye damage from related compounds necessitates robust eye protection.[2]
-
Minimum Requirement: Chemical splash goggles conforming to EU Standard EN 166 or equivalent are the minimum requirement.[1][6]
-
Enhanced Protection: When there is a significant risk of splashing, such as during transfers of larger quantities or reactions under pressure, a full-face shield must be worn in addition to chemical splash goggles.[1]
Hand Protection
-
Rationale: Preventing skin contact is crucial, as similar compounds can cause skin irritation and sensitization.[2][3]
-
Glove Selection: Handle with chemical-impermeable gloves that have been inspected prior to use.[3][9] Nitrile gloves are a common choice for general laboratory use. However, for prolonged contact or when handling concentrated solutions, consider double-gloving or using more robust gloves like butyl rubber.
-
Best Practice: Always consult the glove manufacturer’s compatibility charts to ensure the chosen material offers adequate protection against the specific solvents being used. After handling, wash and dry hands thoroughly.[3]
Body Protection
-
Rationale: Protective clothing provides a critical barrier against accidental spills and contamination.
-
Standard Use: A flame-resistant lab coat should be worn at all times.[1]
-
Large-Scale Operations: For larger-scale work or when the risk of significant splashing exists, a chemical-resistant apron or a "bunny suit" coverall should be worn over the lab coat to provide more comprehensive protection.[1][10] Contaminated work clothing must not be allowed out of the laboratory and should be washed before reuse.[2]
Respiratory Protection
-
Rationale: While engineering controls like fume hoods are the primary defense against inhalation, respiratory protection may be necessary in certain situations.[1]
-
Standard Operations: For small-scale work conducted entirely within a certified chemical fume hood, additional respiratory protection is typically not required.
-
Emergency or High-Risk Scenarios: If engineering controls fail, if exposure limits are exceeded, or during large-scale powder handling where dust formation is unavoidable, a full-face respirator with appropriate cartridges should be used.[3] In case of a significant spill or when unpacking potentially damaged containers, an N95 or higher-rated respirator is recommended to protect against airborne particulates.[10]
Operational and Disposal Plans
PPE Selection Workflow
The following diagram outlines a decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 1-(4-Fluorophenyl)-2-phenyl-ethanone AldrichCPR 347-84-2 [sigmaaldrich.com]
- 5. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 6. fishersci.fr [fishersci.fr]
- 7. theic2.org [theic2.org]
- 8. scienceready.com.au [scienceready.com.au]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
